4-Cyanopyridine-2-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
4-cyanopyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2/c8-4-5-1-2-9-6(3-5)7(10)11/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKZSIGRFONKKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60639996 | |
| Record name | 4-Cyanopyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60639996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
640296-19-1 | |
| Record name | 4-Cyanopyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60639996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-cyanopyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Cyanopyridine-2-carboxylic acid CAS number
An In-Depth Technical Guide to 4-Cyanopyridine-2-carboxylic acid (CAS: 640296-19-1): Properties, Synthesis, and Applications in Drug Discovery
Introduction
This compound is a specialized heterocyclic compound featuring a pyridine ring functionalized with both a nitrile (-C≡N) group at the 4-position and a carboxylic acid (-COOH) group at the 2-position. Its Chemical Abstracts Service (CAS) number is 640296-19-1.[1][2][3][4] This unique trifunctional architecture—a nitrogenous heterocycle, a versatile synthetic handle (nitrile), and a key coupling moiety (carboxylic acid)—renders it a highly valuable building block for medicinal chemists and researchers in drug development. The pyridine core is a prevalent scaffold in numerous pharmaceuticals due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties. The strategic placement of the cyano and carboxyl groups allows for orthogonal chemical modifications, enabling the systematic exploration of chemical space in the pursuit of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, outlines a logical synthetic approach, and explores its potential applications in modern drug discovery.
Physicochemical & Spectroscopic Profile
The fundamental properties of this compound are crucial for its handling, reaction design, and analytical characterization. The data, compiled from various chemical databases and suppliers, are summarized below.
| Property | Value | Source(s) |
| CAS Number | 640296-19-1 | [1][2][3] |
| Molecular Formula | C₇H₄N₂O₂ | [1][3][4] |
| Molecular Weight | 148.12 g/mol | [1][3][4] |
| IUPAC Name | This compound | [3] |
| Synonyms | 4-cyano-2-pyridinecarboxylic acid, 4-cyanopicolinic acid | [1][3] |
| Physical Form | Solid (inferred from related compounds) | [5][6] |
| Solubility | Soluble in water, alcohols, and ethers | [4][7] |
| Flash Point | 210 °C | [4] |
| SMILES | C1=CN=C(C=C1C#N)C(=O)O | [3][4] |
| InChIKey | CMKZSIGRFONKKC-UHFFFAOYSA-N | [1][3] |
While detailed experimental spectroscopic data (¹H-NMR, ¹³C-NMR, MS, IR) for this specific molecule requires empirical determination, the expected spectral features can be predicted. The Infrared (IR) spectrum would prominently feature a sharp absorption band around 2230-2210 cm⁻¹ for the nitrile (C≡N) stretch and a broad O-H stretch from the carboxylic acid around 3300-2500 cm⁻¹. The ¹H-NMR spectrum would display three distinct aromatic protons on the pyridine ring, with chemical shifts and coupling constants characteristic of a 2,4-disubstituted pyridine system.
Synthesis & Mechanistic Considerations
A direct, one-pot synthesis for this compound is not prominently described in foundational literature. However, a logical and robust synthetic route can be designed based on well-established transformations in heterocyclic chemistry. A plausible pathway begins with a readily available starting material, such as 4-methylpyridine, and proceeds through key transformations.
The overall strategy involves the ammoxidation of the 4-methyl group to a nitrile, followed by the selective introduction and oxidation of a functional group at the 2-position. Ammoxidation is a standard industrial method for converting methyl-substituted aromatics and heteroaromatics into nitriles.[8]
Figure 1: Proposed synthetic workflow for this compound.
Representative Experimental Protocol: Step 2 (N-Oxidation)
This protocol details the N-oxidation of 4-cyanopyridine, a critical step to activate the pyridine ring for subsequent functionalization at the 2-position.
Objective: To synthesize 4-cyanopyridine N-oxide from 4-cyanopyridine.
Materials:
-
4-Cyanopyridine
-
Meta-chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
Reaction Setup: Dissolve 4-cyanopyridine (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add m-CPBA (1.1 to 1.5 eq) portion-wise to the stirred solution over 30 minutes, ensuring the temperature remains below 5 °C. The use of a slight excess of m-CPBA ensures complete conversion of the starting material.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Workup: Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution to neutralize the excess m-CPBA and the m-chlorobenzoic acid byproduct. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer twice more with dichloromethane. The use of DCM is ideal due to its low boiling point and ability to dissolve both the starting material and the product.
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 4-cyanopyridine N-oxide.
Causality & Trustworthiness: The N-oxidation activates the pyridine ring by withdrawing electron density, making the C2 and C6 positions susceptible to nucleophilic attack. This is a standard and reliable transformation. The basic workup is essential to remove acidic byproducts, and monitoring by TLC provides a self-validating checkpoint to ensure the reaction has proceeded to completion before quenching.
Applications in Medicinal Chemistry & Drug Development
The true value of this compound lies in its capacity as a versatile scaffold for building complex, biologically active molecules. Each functional group offers a distinct avenue for chemical elaboration.
-
The Carboxylic Acid: This group is the primary point for amide bond formation, one of the most common linkages in pharmaceuticals. It can be readily coupled with a diverse library of amines using standard peptide coupling reagents (e.g., HATU, EDC/HOBt) to generate extensive libraries of drug candidates.
-
The Nitrile Group: The cyano group is a bioisostere for various functional groups, including ketones and halogens, and can act as a hydrogen bond acceptor. It is also a key precursor for other functionalities, most notably a tetrazole ring (via reaction with sodium azide), which is a common carboxylic acid bioisostere with improved metabolic stability and cell permeability.
-
The Pyridine Nitrogen: The basic nitrogen of the pyridine ring can be used to form salts, improving the solubility and bioavailability of the final compound. It also serves as a critical hydrogen bond acceptor, interacting with biological targets like enzyme active sites.
The related scaffold, 4-aminopyridine-2-carboxylic acid, is noted as an indispensable intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs) for central nervous system disorders, highlighting the therapeutic relevance of this substitution pattern.[9]
Figure 2: Derivatization strategies for this compound in drug discovery.
Safety & Handling
This compound, like many nitrile-containing organic compounds, should be handled with appropriate care in a well-ventilated chemical fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required. Avoid inhalation of dust, and prevent contact with skin and eyes. In case of accidental exposure, follow standard laboratory safety protocols.
Conclusion
This compound (CAS: 640296-19-1) is a strategically designed heterocyclic building block with significant potential for researchers in drug discovery and organic synthesis. Its well-defined physicochemical properties and the orthogonal reactivity of its functional groups provide a robust platform for the creation of diverse molecular libraries. While its synthesis requires a multi-step approach, the underlying chemical transformations are reliable and well-understood. As the demand for novel therapeutics continues to grow, the utility of such versatile and thoughtfully functionalized scaffolds will undoubtedly increase, making this compound a key asset in the medicinal chemist's toolbox.
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NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 4-Aminopyridine-2-carboxylic Acid in Modern Chemical Synthesis. [Link]
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physicochemical properties of 4-Cyanopyridine-2-carboxylic acid
An In-depth Technical Guide to 4-Cyanopyridine-2-carboxylic acid
Authored by: Gemini, Senior Application Scientist
Introduction: this compound is a bifunctional heterocyclic compound of significant interest in the fields of medicinal chemistry, organic synthesis, and materials science. Its rigid pyridine scaffold, combined with the distinct reactivity of its nitrile and carboxylic acid moieties, makes it a versatile building block for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its core physicochemical properties, experimental characterization protocols, and handling considerations, offering a crucial resource for researchers and drug development professionals. The carboxylic acid group is a key pharmacophore in numerous drugs, while the cyanopyridine structure is explored for its role in developing novel therapeutic agents, including cancer cell inhibitors.[1]
Molecular Structure and Identifiers
The unique arrangement of a carboxyl group and a cyano group on the pyridine ring dictates the molecule's chemical behavior, including its electronic properties, reactivity, and potential for intermolecular interactions.
Caption: Workflow for qualitative solubility assessment.
-
Causality: The choice of solvents (polar protic, polar aprotic, nonpolar) systematically probes the compound's ability to interact via hydrogen bonding and dipole-dipole forces. Its reported solubility in water and alcohols suggests strong polar interactions are favorable. [2]
Synthesis, Reactivity, and Applications
Synthesis
The synthesis of cyanopyridines often involves the ammoxidation of the corresponding methylpyridines (picolines). [3][4]For this compound, a plausible route involves the selective oxidation of a methyl group at the 2-position of 4-cyanopicoline or the hydrolysis of a dinitrile precursor.
Reactivity
The molecule's reactivity is governed by its three key structural components: the carboxylic acid, the nitrile, and the electron-deficient pyridine ring.
-
Carboxylic Acid: Can undergo standard transformations such as esterification (with alcohols), amidation (with amines), and reduction to the corresponding primary alcohol.
-
Nitrile Group: This versatile group can be hydrolyzed under acidic or basic conditions to form 2-carboxamide-4-cyanopyridine or, with further hydrolysis, pyridine-2,4-dicarboxylic acid. It can also be reduced to a primary amine (aminomethyl group).
-
Pyridine Ring: The electron-withdrawing nature of both the nitrile and carboxylic acid groups deactivates the ring towards electrophilic substitution but makes it more susceptible to nucleophilic aromatic substitution.
Caption: Reaction pathway for the hydrolysis of the nitrile group.
Applications in Drug Development
This compound serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. [5]The pyridine scaffold is a common feature in many bioactive molecules. The presence of two distinct functional groups allows for sequential and selective modifications, making it an ideal starting material for building molecular libraries for high-throughput screening in drug discovery programs. Its derivatives have been investigated as potential inhibitors for various biological targets.
Safety and Handling
Proper handling is essential to ensure laboratory safety.
-
Hazard Identification: The compound is classified as harmful if swallowed, and it causes skin and serious eye irritation. [6][7][8]Some data suggests it may be toxic if swallowed, in contact with skin, or if inhaled. [6]* Precautionary Measures:
-
Handling: Use in a well-ventilated place, such as a chemical fume hood. Avoid the formation of dust and aerosols. [9] * Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection. [8][9] * Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials like strong oxidizing agents. [8][9]* First Aid:
-
Eye Contact: Immediately rinse with plenty of water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. [7] * Skin Contact: Take off immediately all contaminated clothing and rinse the skin with water. [7] * Ingestion: If swallowed, rinse mouth and call a poison center or doctor if you feel unwell. [7]
-
References
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GHS 11 (Rev.11) SDS Word Download CAS: 640296-19-1 Name: this compound. XiXisys. [Link]
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This compound | C7H4N2O2 | CID 24213769. PubChem. [Link]
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Crystal packing of a. 4‐cyanopyridine (4‐CNPY) and b. 2‐cyanopyridine... ResearchGate. [Link]
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5-cyanopyridine-2-carboxylic acid. ChemBK. [Link]
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Cyanopyridines – Suitable Heterocycles for Cocrystal Syntheses. Chemistry Europe. [Link]
- Synthesis method of 4-cyanopyridine.
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4-Cyanopyridine | C6H4N2 | CID 7506. PubChem. [Link]
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Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry. [Link]
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2-CYANO-4-PYRIDINE CARBOXYLIC ACID. Chongqing Chemdad Co., Ltd. [Link]
- Synthesis method of cyanopyridine and derivatives thereof.
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Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors. ACS Omega. [Link]
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Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents. PMC - PubMed Central. [Link]
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An In-Depth Technical Guide to the Solubility of 4-Cyanopyridine-2-carboxylic Acid in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 4-cyanopyridine-2-carboxylic acid, a pivotal building block in pharmaceutical and materials science. Recognizing the critical role of solubility in drug development and chemical synthesis, this document offers a dual perspective: a thorough exploration of the theoretical principles governing the dissolution of this molecule and a practical, field-tested guide to its experimental determination. This guide is designed for researchers, scientists, and drug development professionals, providing the foundational knowledge and detailed methodologies necessary to effectively work with this compound. We delve into the physicochemical properties of the molecule, the impact of solvent selection, temperature, and pH on its solubility, and present a detailed protocol for the widely accepted shake-flask method. The guide is structured to empower researchers with the expertise to not only understand but also to practically determine and apply the solubility data of this important heterocyclic compound.
Introduction: The Significance of this compound
This compound (4-CPCA) is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its rigid pyridine core, coupled with the electron-withdrawing cyano group and the acidic carboxylic acid functionality, makes it a versatile scaffold for the synthesis of a diverse range of molecules with tailored properties. In drug discovery, the pyridine ring is a common motif in many approved pharmaceuticals, and the cyano and carboxylic acid groups offer multiple points for chemical modification and interaction with biological targets.
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy.[1] Poor aqueous solubility can lead to low absorption and erratic pharmacokinetic profiles, ultimately hindering the development of promising drug candidates. In the realm of organic synthesis, understanding the solubility of reactants in various solvents is fundamental to optimizing reaction conditions, improving yields, and simplifying purification processes. This guide, therefore, addresses the pressing need for a detailed understanding of the solubility of 4-CPCA in a range of common organic solvents.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for predicting and interpreting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₇H₄N₂O₂ | [2] |
| Molecular Weight | 148.12 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| CAS Number | 640296-19-1 | [2] |
| Appearance | White to off-white solid | [3][4] |
| pKa | (Predicted) ~2.81 | [5] |
The presence of both a hydrogen bond donor (the carboxylic acid group) and hydrogen bond acceptors (the pyridine nitrogen, the cyano nitrogen, and the carbonyl oxygen) suggests that 4-CPCA can participate in complex intermolecular interactions. The carboxylic acid group imparts acidic properties, making its solubility highly dependent on the pH of the medium.[6] The cyano group is a strong electron-withdrawing group, which influences the acidity of the carboxylic acid and the overall polarity of the molecule.
Theoretical Principles of Solubility
The solubility of a solid in a liquid is a thermodynamic equilibrium process governed by the principle that systems tend toward a state of lower Gibbs free energy.[7] The dissolution of a crystalline solid involves two main energy changes: the energy required to break the crystal lattice forces (lattice energy) and the energy released when the solute molecules are solvated by the solvent molecules (solvation energy).
"Like Dissolves Like": The Role of Polarity
The adage "like dissolves like" is a useful qualitative guide for predicting solubility. Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. This compound is a polar molecule due to the presence of the carboxylic acid, cyano, and pyridine functionalities. Therefore, it is expected to be more soluble in polar solvents that can engage in hydrogen bonding and dipole-dipole interactions.
The Influence of Hydrogen Bonding
The ability of 4-CPCA to act as both a hydrogen bond donor and acceptor is a key factor in its solubility. Solvents that can participate in hydrogen bonding, such as alcohols (methanol, ethanol) and aprotic polar solvents with hydrogen bond accepting capabilities (DMSO, DMF), are likely to be effective at solvating the molecule.
The Effect of Temperature
The effect of temperature on solubility is governed by the enthalpy of solution (ΔH_soln). For most solid solutes, the dissolution process is endothermic (ΔH_soln > 0), meaning that solubility increases with increasing temperature.[8][9] This is because the added thermal energy helps to overcome the lattice energy of the solid. A study on other cyanopyridine derivatives has shown that their solubility in DMF and DMSO increases with temperature.[10]
The Critical Role of pH
As a carboxylic acid, the solubility of 4-CPCA is highly sensitive to pH. In acidic solutions (low pH), the carboxylic acid group will be protonated (-COOH), and the molecule will be in its neutral, less water-soluble form. As the pH of the solution increases, the carboxylic acid will deprotonate to form the carboxylate anion (-COO⁻).[6] This charged species is significantly more polar and will exhibit much higher aqueous solubility.[11] The relationship between pH, pKa, and the ratio of the ionized to unionized forms of the acid is described by the Henderson-Hasselbalch equation.
Experimental Determination of Solubility: A Practical Guide
The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[12] This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.
The Shake-Flask Method: A Step-by-Step Protocol
This protocol provides a detailed methodology for determining the solubility of this compound in a range of organic solvents.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, acetonitrile, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), toluene, hexane)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (0.22 µm or 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique for quantification.
-
Volumetric flasks and pipettes
Experimental Workflow Diagram:
Caption: Workflow for solubility determination using the shake-flask method.
Detailed Protocol:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath or incubator. For room temperature solubility, a standard laboratory environment may suffice, but for temperature-dependent studies, precise temperature control is essential.
-
Agitate the vials for a sufficient period to ensure that equilibrium is reached. A typical duration is 24 to 48 hours.[13] It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by taking samples at different time points.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE for organic solvents) to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.
-
Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC-UV.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of 4-CPCA in the diluted samples by interpolating from the calibration curve.
-
Calculate the original solubility in the solvent by accounting for the dilution factor.
-
Logical Relationship Diagram for Experimental Choices:
Caption: Rationale behind key experimental choices in solubility determination.
Data Presentation and Interpretation
Table 1: Illustrative Solubility of this compound in Various Organic Solvents at 25°C
| Solvent | Solvent Polarity (Dielectric Constant) | Expected Solubility Trend |
| Hexane | 1.88 | Very Low |
| Toluene | 2.38 | Low |
| Dichloromethane | 9.08 | Moderate |
| Ethyl Acetate | 6.02 | Moderate |
| Acetone | 20.7 | High |
| Acetonitrile | 37.5 | High |
| Ethanol | 24.5 | High |
| Methanol | 32.7 | Very High |
| Dimethylformamide (DMF) | 36.7 | Very High |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Very High |
Interpretation of Expected Trends:
-
Non-polar solvents like hexane and toluene are not expected to be effective solvents for the polar 4-CPCA.
-
Moderately polar aprotic solvents such as dichloromethane and ethyl acetate are likely to show some solubility.
-
Polar aprotic solvents like acetone and acetonitrile are expected to be good solvents due to their ability to engage in dipole-dipole interactions.
-
Polar protic solvents such as ethanol and methanol are anticipated to be excellent solvents due to their ability to form hydrogen bonds with the carboxylic acid and pyridine nitrogen of 4-CPCA.
-
Highly polar aprotic solvents like DMF and DMSO are expected to be very effective solvents, capable of disrupting the crystal lattice of 4-CPCA and solvating the molecule through strong dipole-dipole interactions and hydrogen bond acceptance.[10]
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment. It is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[2] It can also cause skin and serious eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining a robust theoretical foundation with a detailed, practical experimental protocol, researchers are equipped with the necessary tools to generate reliable solubility data. This information is paramount for the successful application of this versatile molecule in drug discovery, process development, and materials science. The principles and methodologies outlined herein are not only applicable to 4-CPCA but can also be adapted for the study of other novel compounds, thereby serving as a valuable resource for the broader scientific community.
References
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Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]
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Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
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An In-Depth Technical Guide to the Safe Handling of 4-Cyanopyridine-2-carboxylic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the safety protocols and handling precautions for 4-Cyanopyridine-2-carboxylic acid (CAS No: 640296-19-1). As a pivotal building block in contemporary medicinal chemistry and materials science, a comprehensive understanding of its hazard profile is not merely a regulatory formality but a cornerstone of responsible research and development. This document moves beyond rote compliance, offering insights into the causality behind safety measures to foster a proactive culture of safety in the laboratory.
Section 1: Hazard Identification and Core Risk Profile
This compound is a multifunctional compound whose reactivity, while valuable, necessitates a stringent approach to safety. The primary risks are associated with its acute toxicity through multiple exposure routes and its potential to cause severe irritation or damage to skin and eyes.
Aggregated data from multiple notifications to the ECHA C&L Inventory indicates a range of classifications, suggesting variability in the purity or form of the substance tested.[1] In such cases, the precautionary principle dictates that the most stringent reported classification should guide laboratory safety protocols.
Table 1: GHS Classification Summary for this compound
| Hazard Class | GHS Classification | Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral | Category 3 / Category 4 | H301: Toxic if swallowedH302: Harmful if swallowed[1][2] | ☠️ or ❗️ | Danger |
| Acute Toxicity, Dermal | Category 3 / Category 4 | H311: Toxic in contact with skinH312: Harmful in contact with skin[1][2] | ☠️ or ❗️ | Danger |
| Acute Toxicity, Inhalation | Category 3 / Category 4 | H331: Toxic if inhaledH332: Harmful if inhaled[1][2] | ☠️ or ❗️ | Danger |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] | ❗️ | Warning |
| Eye Damage/Irritation | Category 1 / Category 2 | H318: Causes serious eye damageH319: Causes serious eye irritation[1][2][3] | corrosive | Danger |
| STOT, Single Exposure | Category 3 | H335: May cause respiratory irritation[2] | ❗️ | Warning |
| Aquatic Hazard (Acute) | Category 3 | H402: Harmful to aquatic life[3] | (None) | (None) |
The presence of both a carboxylic acid and a nitrile (cyano) group contributes to its hazard profile. The acidic moiety can cause chemical irritation, while the cyano group is structurally related to cyanides, underpinning the compound's acute toxicity warnings. Thermal decomposition may release highly toxic gases such as nitrogen oxides and hydrogen cyanide.[3][4] Therefore, all handling procedures must be designed to rigorously prevent direct contact, inhalation, and ingestion.
Section 2: Proactive Exposure Control: Engineering and Personal Protective Equipment (PPE)
The hierarchy of controls is a fundamental principle of laboratory safety. Before relying on PPE, engineering and administrative controls must be implemented as the primary lines of defense.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All manipulations of solid this compound and its concentrated solutions are mandatory to be performed inside a certified chemical fume hood. This is the most critical engineering control as it contains airborne particulates and vapors at the source, preventing respiratory exposure.[5][6][7]
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[5][7]
-
Designated Work Area: An area should be specifically designated for working with this compound to prevent cross-contamination of other lab spaces. Emergency equipment, such as an eyewash station and safety shower, must be located in immediate proximity.[7]
Personal Protective Equipment (PPE): The Essential Barrier
PPE is not a substitute for robust engineering controls but serves as the final, critical barrier between the researcher and the chemical. The selection of PPE must be deliberate and based on a thorough risk assessment of the planned procedure.
-
Eye and Face Protection: Tightly sealed chemical safety goggles are the minimum requirement.[3][8] Given the H318 "Causes serious eye damage" classification, a face shield worn over safety goggles is strongly recommended, especially when handling the solid or during procedures with a risk of splashing.[3][4]
-
Skin Protection:
-
Gloves: Wear chemical-resistant gloves at all times. Nitrile gloves are a common choice, but it is imperative to consult the glove manufacturer's compatibility data for resistance to both pyridines and acidic compounds. Always inspect gloves for tears or pinholes before use and practice proper removal techniques to avoid skin contamination.[5]
-
Lab Coat: A flame-resistant lab coat that fastens completely is required. Ensure cuffs are tucked into gloves to provide a continuous barrier.
-
-
Respiratory Protection: For routine operations within a functioning fume hood, respiratory protection is not typically required.[7] However, in situations where engineering controls may be insufficient (e.g., large-scale transfers, cleaning up a significant spill, or equipment failure), a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates must be used.[4][8]
Section 3: Standard Operating Procedures (SOPs) for Safe Handling
Adherence to validated SOPs is crucial for minimizing risk. The following protocols represent a baseline for common laboratory manipulations.
Protocol: Weighing and Solution Preparation
-
Preparation: Before retrieving the compound from storage, ensure the chemical fume hood is operational and the workspace is clean. Assemble all necessary glassware and equipment. Don appropriate PPE (goggles, face shield, lab coat, gloves).
-
Weighing: Perform all weighing operations on a balance placed inside the fume hood or within a ventilated balance enclosure. Use a spatula to carefully transfer the solid, avoiding any actions that could generate dust.
-
Dissolution: Add the solvent to the vessel containing the weighed solid slowly to avoid splashing. If the dissolution is exothermic, use an ice bath for cooling.
-
Cleanup: After transfer, decontaminate the spatula and any surfaces with a suitable solvent (e.g., 70% ethanol) and wipe clean. Dispose of contaminated wipes in the designated solid chemical waste container.
-
Post-Handling: Wash hands and forearms thoroughly with soap and water after removing gloves.[4][8]
Storage and Incompatibility
-
Storage Conditions: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2][4][6][7] It should be stored away from heat sources or open flames.
-
Incompatible Materials: Segregate this compound from strong oxidizing agents, strong acids, and strong bases to prevent dangerous reactions.[4][7]
Section 4: Emergency Response Protocols
Preparedness is key to mitigating the consequences of an accidental exposure or spill. All personnel must be familiar with these procedures.
First-Aid Measures
Immediate and correct first aid can significantly reduce the severity of an injury.
Accidental Release Measures
-
Evacuate: Immediately alert others in the area and evacuate non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Control: Prevent the spill from spreading or entering drains.[3][5]
-
Cleanup (for small spills): Wearing full PPE (including respiratory protection if necessary), gently cover the spill with an inert absorbent material (e.g., vermiculite or sand). Carefully sweep or scoop the material into a labeled, sealable container for hazardous waste disposal.[3][7] Do not generate dust.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or a water spray.[5][9]
-
Hazardous Combustion Products: Fire may produce toxic and corrosive gases, including carbon oxides, nitrogen oxides, and hydrogen cyanide.[3][4]
-
Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[3][5]
Section 5: Waste Disposal and Environmental Considerations
This compound is classified as harmful to aquatic life, meaning it must not be disposed of down the drain or in general waste.[3]
-
Collection: All waste materials contaminated with this compound (including excess reagent, contaminated absorbent material, and empty containers) must be collected in a clearly labeled, sealed hazardous waste container.
-
Disposal: Disposal must be carried out through a licensed chemical waste disposal company in accordance with all local, state, and federal regulations.[3][5]
Section 6: Summary of Physicochemical Properties
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 640296-19-1 | [1] |
| Molecular Formula | C₇H₄N₂O₂ | [1][10] |
| Molecular Weight | 148.12 g/mol | [1][10] |
| Appearance | Solid (form may vary) | [6] |
Conclusion
The safe and effective use of this compound in a research setting is contingent upon a deep respect for its hazard profile. By implementing robust engineering controls, mandating correct PPE, adhering to strict handling protocols, and being prepared for emergencies, researchers can mitigate the risks associated with this valuable chemical intermediate. Safety is not an impediment to scientific progress; it is an integral component of its successful and ethical execution.
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An In-Depth Technical Guide to the Thermal Stability of 4-Cyanopyridine-2-carboxylic Acid
Introduction: The Criticality of Thermal Stability in Drug Development
4-Cyanopyridine-2-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its rigid pyridine core, substituted with both a nucleophilic nitrile and an acidic carboxyl group, offers versatile handles for synthesizing complex molecular architectures. As with any active pharmaceutical ingredient (API) or key intermediate, a thorough understanding of its solid-state properties is paramount. Thermal stability, in particular, is not merely a matter of academic curiosity; it is a cornerstone of safe and effective drug development.
The thermal behavior of a compound dictates its suitability for manufacturing processes such as milling, drying, and formulation, which often involve heat. An unexpected decomposition can lead to loss of potency, the formation of potentially toxic impurities, and batch-to-batch inconsistency. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the thermal stability of this compound. It moves beyond a simple listing of data points to explain the causality behind experimental choices, ensuring a robust and scientifically sound evaluation.
Physicochemical Properties of this compound
A foundational understanding of the molecule's basic properties is essential before undertaking thermal analysis. These properties influence sample preparation, analytical method development, and data interpretation.
| Property | Value | Source |
| Chemical Structure | PubChem[1] | |
| Molecular Formula | C₇H₄N₂O₂ | PubChem[1] |
| Molecular Weight | 148.12 g/mol | PubChem[1] |
| CAS Number | 640296-19-1 | PubChem[1] |
| Appearance | White to light yellow crystalline solid | ChemBK[2] |
| Melting Point | ~210°C (with decomposition) | Thermo Scientific[3] |
| Solubility | Soluble in water, alcohols, and ethers. | CymitQuimica[4] |
Core Principles of Thermal Analysis
To rigorously evaluate thermal stability, we employ two primary thermoanalytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[5][6]
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5][7] It is the definitive method for determining the temperature at which a material begins to decompose and for quantifying the mass loss associated with that decomposition.
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program.[3][8] It detects thermal events such as melting, crystallization, and decomposition, identifying them as either endothermic (heat absorbing) or exothermic (heat releasing) processes.
Experimental Protocols for Thermal Stability Assessment
The following protocols are designed to provide a comprehensive and self-validating assessment of the thermal stability of this compound.
Overall Experimental Workflow
The logical flow of a complete thermal stability assessment is crucial. It begins with material characterization and proceeds through orthogonal thermal analysis techniques to build a complete picture of the compound's behavior under thermal stress.
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The Advent and Evolution of Cyanopyridine Carboxylic Acids: A Technical Guide for the Modern Researcher
An In-depth Exploration of the Discovery, Historical Synthesis, and Contemporary Applications of a Versatile Class of Heterocyclic Compounds
Abstract
Cyanopyridine carboxylic acids, a unique class of bifunctional heterocyclic compounds, have carved a significant niche in the landscape of organic synthesis, medicinal chemistry, and materials science. This technical guide provides a comprehensive overview of the discovery and history of these valuable molecules, tracing their origins from the foundational days of pyridine chemistry to their current prominence. We delve into the evolution of their synthetic methodologies, from classical multi-step procedures to modern, efficient catalytic processes. Detailed experimental protocols for key synthetic transformations are provided, offering researchers a practical resource for their own investigations. Furthermore, this guide explores the diverse applications of cyanopyridine carboxylic acids, highlighting their crucial role as building blocks in the development of novel pharmaceuticals and functional materials. Through a blend of historical context, mechanistic insights, and practical guidance, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of this important class of compounds.
Introduction: The Strategic Importance of the Cyanopyridine Carboxylic Acid Scaffold
The pyridine ring, a cornerstone of heterocyclic chemistry, is a privileged scaffold in a vast array of biologically active molecules and functional materials.[1] The strategic introduction of both a cyano (-CN) and a carboxylic acid (-COOH) group onto this aromatic core gives rise to the cyanopyridine carboxylic acids, a class of compounds with remarkable synthetic versatility and significant potential in various scientific disciplines.
The cyano group, a potent electron-withdrawing moiety, can be readily transformed into other functional groups such as amines, amides, and tetrazoles, opening avenues for diverse molecular architectures.[2] Concurrently, the carboxylic acid group provides a handle for forming amides, esters, and other derivatives, crucial for modulating physicochemical properties and engaging in specific biological interactions. This dual functionality makes cyanopyridine carboxylic acids highly sought-after intermediates in drug discovery and development, where they serve as key building blocks for a range of therapeutic agents.[3][4] Their applications extend into materials science, where they are utilized in the synthesis of polymers, dyes, and ligands for metal complexes.[5]
This guide will navigate the historical journey of these compounds, from their conceptual emergence to the sophisticated synthetic strategies employed today. By understanding the past, we can better appreciate the present and envision the future of this versatile molecular framework.
The Dawn of Pyridine Chemistry: A Prelude to Functionalization
The story of cyanopyridine carboxylic acids is intrinsically linked to the broader history of pyridine chemistry. While pyridine was first isolated from coal tar in the mid-19th century, the elucidation of its structure and the development of synthetic methods to construct the pyridine ring were pivotal achievements that paved the way for its functionalization.[1]
One of the earliest and most significant breakthroughs in pyridine synthesis was the work of Arthur Rudolf Hantzsch in 1881.[1] The Hantzsch pyridine synthesis, a multi-component reaction involving a β-ketoester, an aldehyde, and ammonia, provided a versatile method for constructing substituted dihydropyridines, which could then be oxidized to the corresponding pyridines.[1] This discovery opened the door for systematic investigations into the chemistry of pyridine and its derivatives.
While the Hantzsch synthesis was a landmark achievement, the direct introduction of functional groups onto a pre-formed pyridine ring remained a significant challenge. The electron-deficient nature of the pyridine ring makes it resistant to electrophilic substitution, necessitating the development of alternative strategies. Early efforts focused on nucleophilic substitution reactions on activated pyridine derivatives, laying the groundwork for the eventual synthesis of more complexly functionalized pyridines, including those bearing both cyano and carboxylic acid groups.
The Emergence of Cyanopyridine Carboxylic Acids: A Historical Perspective
Pinpointing the exact first synthesis of a cyanopyridine carboxylic acid is challenging due to the incremental nature of early chemical discoveries. However, the intellectual framework for their creation was established through the development of methods to introduce cyano and carboxyl groups onto the pyridine ring.
One of the key historical routes to pyridine carboxylic acids was the oxidation of alkylpyridines. For instance, the oxidation of picolines (methylpyridines) to their corresponding carboxylic acids was an early and important transformation.[6] Similarly, the introduction of the cyano group often involved nucleophilic displacement of a halide or other leaving group from the pyridine ring with a cyanide salt.
A significant conceptual advance was the Reissert-Henze reaction , which provided a method for the introduction of a cyano group at the 2-position of pyridine N-oxides.[7][8] This reaction, and its modifications, offered a pathway to 2-cyanopyridines, which could then be further elaborated.
While a definitive "discovery" paper for a specific cyanopyridine carboxylic acid from the 19th century is not readily apparent from the available historical records, the foundational work on pyridine functionalization in the late 19th and early 20th centuries by chemists such as W. Königs and A. Reissert undoubtedly laid the necessary groundwork. The first syntheses were likely achieved through multi-step sequences, for example, by oxidizing a methyl group to a carboxylic acid on a pre-existing cyanopyridine, or by introducing a cyano group onto a pyridine ring already bearing a carboxyl group or its precursor.
The Evolution of Synthetic Methodologies: From Classical to Contemporary
The synthesis of cyanopyridine carboxylic acids has evolved significantly over the past century, driven by the demand for more efficient, selective, and environmentally benign methods. This section details the key synthetic strategies, providing both historical context and practical, modern protocols.
Ammoxidation of Picolines: The Industrial Gateway to Cyanopyridines
The large-scale production of cyanopyridines, the immediate precursors to many cyanopyridine carboxylic acids, is dominated by the ammoxidation of picolines (methylpyridines). This gas-phase catalytic reaction involves the reaction of a picoline with ammonia and oxygen at elevated temperatures over a metal oxide catalyst, typically based on vanadium and molybdenum.[5]
This industrial process is highly efficient for producing the parent cyanopyridines (2-, 3-, and 4-cyanopyridine), which can then be hydrolyzed to the corresponding pyridine carboxylic acids. The subsequent hydrolysis of the nitrile to a carboxylic acid is a fundamental and widely used transformation in organic synthesis.
Protocol 4.1: General Procedure for the Hydrolysis of a Cyanopyridine to a Pyridine Carboxylic Acid
Materials:
-
Cyanopyridine (1.0 eq)
-
Aqueous sodium hydroxide (e.g., 10-20% w/v) or sulfuric acid (e.g., 50-70% v/v)
-
Hydrochloric acid (for neutralization if using a basic hydrolysis)
-
Suitable organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the cyanopyridine in the aqueous base or acid.
-
Heating: Heat the reaction mixture to reflux. The reaction time will vary depending on the substrate and the reaction conditions (typically several hours). Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up (Basic Hydrolysis):
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with concentrated hydrochloric acid to a pH of approximately 3-4. The pyridine carboxylic acid will often precipitate out of the solution.
-
If a precipitate forms, collect the solid by filtration, wash with cold water, and dry.
-
If the product remains in solution, extract the aqueous layer with a suitable organic solvent.
-
Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Work-up (Acidic Hydrolysis):
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with an aqueous base (e.g., sodium hydroxide or sodium bicarbonate).
-
Extract the aqueous layer with a suitable organic solvent.
-
Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude pyridine carboxylic acid can be purified by recrystallization from a suitable solvent (e.g., water, ethanol, or a mixture of solvents).
Synthesis via Halogenated Pyridine Intermediates
A common and versatile laboratory-scale approach to cyanopyridine carboxylic acids involves the use of halogenated pyridine precursors. For example, a chloropyridine bearing a methyl or ester group can be converted to the corresponding cyanopyridine carboxylic acid through a two-step process: nucleophilic substitution with a cyanide salt followed by hydrolysis of the ester or oxidation of the methyl group.
Protocol 4.2: Synthesis of 6-Cyanonicotinic Acid from 6-Chloronicotinic Acid
Materials:
-
6-Chloronicotinic acid (1.0 eq)
-
Sodium cyanide or potassium cyanide (1.1 - 1.5 eq)
-
Aprotic polar solvent (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO))
-
Copper(I) cyanide (catalytic amount, optional)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 6-chloronicotinic acid in the aprotic polar solvent.
-
Addition of Cyanide: Add the sodium or potassium cyanide to the solution. If used, add the catalytic amount of copper(I) cyanide.
-
Heating: Heat the reaction mixture to an elevated temperature (typically 100-150 °C). Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture into water and acidify with hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
-
Purification: The crude 6-cyanonicotinic acid can be purified by recrystallization.
Modern Synthetic Approaches: Palladium-Catalyzed Cyanation
The advent of transition-metal catalysis has revolutionized organic synthesis, and the preparation of cyanopyridines is no exception. Palladium-catalyzed cyanation reactions of halopyridines or pyridyl triflates offer a milder and more functional-group-tolerant alternative to traditional methods. Reagents such as zinc cyanide or potassium hexacyanoferrate(II) are commonly used as the cyanide source in these reactions.
Protocol 4.3: Palladium-Catalyzed Cyanation of a Bromopyridine Carboxylate
Materials:
-
Bromopyridine carboxylate (e.g., methyl 6-bromonicotinate) (1.0 eq)
-
Zinc cyanide (0.6 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if necessary, e.g., dppf)
-
Anhydrous polar aprotic solvent (e.g., DMF, NMP)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the bromopyridine carboxylate, zinc cyanide, palladium catalyst, and ligand (if used).
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Heating: Heat the reaction mixture to 80-120 °C. Monitor the reaction progress by TLC or GC-MS.
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Filter the mixture through a pad of Celite to remove insoluble palladium species.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: The resulting cyanopyridine carboxylate can be purified by column chromatography. The ester can then be hydrolyzed to the carboxylic acid using the procedure outlined in Protocol 4.1.
Key Isomers and Their Synthesis
The position of the cyano and carboxylic acid groups on the pyridine ring significantly influences the properties and applications of the resulting molecule. This section highlights the synthesis of some key isomers.
2-Cyanonicotinic Acid (2-Cyano-3-pyridinecarboxylic Acid)
This isomer is a valuable building block in medicinal chemistry. Its synthesis can be achieved from 2-chloronicotinic acid via nucleophilic substitution with a cyanide salt.[9]
6-Cyanonicotinic Acid (6-Cyano-3-pyridinecarboxylic Acid)
6-Cyanonicotinic acid is another important intermediate. A common synthetic route involves the reaction of 6-hydroxynicotinic acid with a chlorinating agent, followed by cyanation.
5-Cyanopicolinic Acid (5-Cyano-2-pyridinecarboxylic Acid)
This isomer has found applications in the development of antiviral and anticancer agents.[3] Its synthesis often starts from 5-bromopicolinic acid, which can be subjected to palladium-catalyzed cyanation.
Applications in Drug Discovery and Materials Science
The unique structural features of cyanopyridine carboxylic acids make them highly valuable in several areas of research and development.
Medicinal Chemistry and Drug Development
Cyanopyridine carboxylic acids are key intermediates in the synthesis of a wide range of pharmaceuticals. Their ability to serve as a scaffold for further chemical modifications allows for the fine-tuning of biological activity and pharmacokinetic properties. They have been incorporated into molecules targeting a variety of diseases, including:
-
Cancer: As precursors to kinase inhibitors and other anticancer agents.[10]
-
Infectious Diseases: In the development of novel antibacterial and antiviral compounds.
-
Neurological Disorders: As building blocks for molecules targeting receptors and enzymes in the central nervous system.[3]
Materials Science
In the field of materials science, cyanopyridine carboxylic acids and their derivatives are utilized in the design and synthesis of:
-
Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridine nitrogen and the carboxylate group can coordinate to metal ions, leading to the formation of extended structures with interesting properties for gas storage, catalysis, and sensing.[4]
-
Organic Dyes and Pigments: The extended π-system of the pyridine ring, coupled with the electronic effects of the cyano and carboxyl groups, can be exploited to create molecules with specific light-absorbing and emitting properties.
Visualization of Synthetic Pathways
To provide a clearer understanding of the synthetic strategies discussed, the following diagrams illustrate key reaction workflows.
Figure 2: A general synthetic route to cyanopyridine carboxylic acids starting from a halogenated pyridine ester.
Conclusion and Future Outlook
The journey of cyanopyridine carboxylic acids from their conceptual beginnings in the early days of pyridine chemistry to their current status as indispensable building blocks is a testament to the ingenuity and progress of organic synthesis. The evolution of their synthetic methodologies, from harsh, multi-step processes to elegant and efficient catalytic transformations, has significantly expanded their accessibility and utility.
Looking ahead, the demand for novel pharmaceuticals and advanced materials will continue to drive innovation in the synthesis and application of these versatile compounds. The development of even more sustainable and atom-economical synthetic methods, including biocatalytic approaches, will be a key area of future research. Furthermore, the exploration of new applications for cyanopyridine carboxylic acids in areas such as organocatalysis and supramolecular chemistry holds exciting promise. As our understanding of the intricate relationship between molecular structure and function deepens, the strategic importance of the cyanopyridine carboxylic acid scaffold is set to grow, ensuring its continued prominence in the landscape of chemical science for years to come.
References
- Reissert, A. (1905). Ueber die Einführung der Benzoylgruppe in tertiäre cyclische Basen. Berichte der deutschen chemischen Gesellschaft, 38(2), 1603–1614.
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Pyridine - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
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The Versatility of 5-Cyanopicolinic Acid in Organic Synthesis and Biochemical Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 12, 2026, from [Link]
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Unlocking Potential: 3-Cyanopyridine as a Versatile Intermediate in Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 12, 2026, from [Link]
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Cyanopyridine: Common isomorphs, applications, side effects and safety - Chempanda. (n.d.). Retrieved January 12, 2026, from [Link]
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- Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. (2022). Molecules.
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A Comprehensive Technical Guide to 4-Cyanopyridine-2-carboxylic Acid for Advanced Research and Drug Development
This in-depth guide serves as a critical resource for researchers, medicinal chemists, and drug development professionals, providing a comprehensive overview of 4-Cyanopyridine-2-carboxylic acid (CAS No. 640296-19-1). We will delve into its procurement, synthesis, key applications, and safe handling, offering field-proven insights to empower your scientific endeavors.
Introduction: The Strategic Importance of this compound
This compound, also known as 4-cyanopicolinic acid, is a bifunctional heterocyclic building block of significant interest in medicinal chemistry and materials science. Its rigid pyridine core, substituted with both a nucleophilic cyano group and an electrophilic carboxylic acid, provides a versatile scaffold for the synthesis of complex molecular architectures.
The strategic placement of these functional groups allows for a multitude of chemical transformations, making it a valuable starting material for the development of novel therapeutic agents. The pyridine nitrogen and the carboxylic acid moiety can act as key interaction points with biological targets, while the cyano group can be a crucial pharmacophore or a synthetic handle for further elaboration. Pyridine carboxylic acid isomers have historically led to a plethora of drugs for a wide range of diseases, and the unique substitution pattern of this compound continues to fuel the discovery of new drug candidates.[1][2]
Sourcing and Availability of this compound
The reliable procurement of high-purity starting materials is the foundation of successful research and development. This compound is available from a number of reputable chemical suppliers who cater to the research and pharmaceutical industries.
Key Suppliers and Procurement Data
Below is a comparative table of prominent suppliers offering this compound. Researchers are advised to request certificates of analysis (CoA) to verify purity and specifications before purchase.
| Supplier | Product Number | Purity | Available Quantities | Price (USD) | Availability |
| Anichem | NP2498 | >95% | 0.5g, 1g, 5g | $220 (0.5g), $320 (1g), $950 (5g) | In Stock |
| Biosynth | QAB29619 | Not specified | Custom | Quotation Required | Contact for Availability |
| Capot Chemical | 32221 | >97% | Inquire | Quotation Required | Contact for Availability |
| JHECHEM CO LTD | N/A | Industrial Grade/95% | Inquire | Get Latest Price | Contact for Availability |
| Thermo Scientific Alfa Aesar | H34233 | 95% | 250mg, 1g | ~$139 (250mg) | Contact for Availability |
Note: Prices and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.
Quality and Specifications
For applications in drug discovery and development, the purity of this compound is of paramount importance. Most suppliers offer a purity of ≥95%. For more sensitive applications, it may be necessary to inquire about higher purity grades or custom synthesis options. Key analytical data to request from suppliers includes:
-
1H NMR and 13C NMR: To confirm the chemical structure and identify any organic impurities.
-
LC-MS or GC-MS: To determine purity and identify trace impurities.
-
Certificate of Analysis (CoA): A comprehensive document detailing the analytical results for a specific batch.
Synthesis of this compound: A Plausible Laboratory-Scale Protocol
While several synthetic routes to substituted pyridine carboxylic acids exist, a common and effective strategy for the preparation of this compound involves a two-step process starting from a readily available precursor. A plausible and efficient laboratory-scale synthesis is outlined below. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.
Proposed Synthetic Pathway
A logical synthetic approach involves the oxidation of the corresponding 2-methyl derivative, 2-methyl-4-cyanopyridine. This precursor can be synthesized from 4-cyanopyridine N-oxide.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Methyl-4-cyanopyridine
This step involves the methylation of 4-cyanopyridine N-oxide. The N-oxide functionality activates the pyridine ring for nucleophilic attack at the 2- and 6-positions.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-cyanopyridine N-oxide (1.0 eq) in a suitable aprotic solvent such as acetonitrile.
-
Addition of Methylating Agent: Cool the solution to 0 °C using an ice bath. Add dimethyl sulfate (1.1 eq) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 5 °C. The use of a potent methylating agent like dimethyl sulfate is crucial for efficient reaction.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 2-methyl-4-cyanopyridine.
Step 2: Oxidation to this compound
The selective oxidation of the methyl group to a carboxylic acid is a key transformation. Potassium permanganate is a strong oxidizing agent suitable for this purpose.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 2-methyl-4-cyanopyridine (1.0 eq) from the previous step in a mixture of water and a co-solvent like pyridine or acetone. The co-solvent aids in the solubility of the starting material.
-
Addition of Oxidant: Add potassium permanganate (KMnO4) (3.0-4.0 eq) portion-wise to the stirred solution. The reaction is exothermic, so the addition should be controlled to maintain a gentle reflux.
-
Reaction: Heat the reaction mixture to reflux for 4-6 hours, or until the purple color of the permanganate has disappeared, indicating its consumption. Monitor the reaction by TLC.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and filter to remove the manganese dioxide (MnO2) precipitate. Wash the filter cake with hot water. Combine the filtrates and acidify to a pH of 3-4 with concentrated hydrochloric acid. The desired product, being less soluble in acidic aqueous solution, will precipitate.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to afford this compound. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Applications in Drug Discovery and Development
The unique structural features of this compound make it a valuable building block in the synthesis of a variety of bioactive molecules, particularly as enzyme inhibitors.[1][2]
Caption: Applications of this compound in drug discovery.
Role as a Scaffold for Enzyme Inhibitors
The pyridine nitrogen and the carboxylic acid group can form key hydrogen bonds and electrostatic interactions within the active site of enzymes. The cyano group can also participate in hydrogen bonding or act as a placeholder for further functionalization. This scaffold has been explored in the design of inhibitors for various enzymes, including kinases, which are critical targets in oncology.
Representative Experimental Protocol: Amide Coupling for Bioactive Molecule Synthesis
A common and crucial reaction in medicinal chemistry is the formation of an amide bond. This compound can be readily coupled with a variety of amines to generate a library of potential drug candidates. The following protocol describes a standard amide coupling procedure.
-
Activation of the Carboxylic Acid: In a dry reaction flask under an inert atmosphere, dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM). Add a coupling agent such as HATU (1.1 eq) or EDC (1.1 eq) in combination with HOBt (1.1 eq). The choice of coupling agent is critical to forming a highly reactive activated ester intermediate, which minimizes side reactions.[3][4]
-
Addition of Base: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0-3.0 eq), to the reaction mixture. The base neutralizes the acidic proton of the carboxylic acid and any acidic byproducts formed during the activation step.
-
Amine Addition: Add the desired amine (1.0-1.2 eq) to the reaction mixture. The amine will nucleophilically attack the activated ester to form the amide bond.
-
Reaction: Stir the reaction at room temperature for 2-16 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO3 solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amide can then be purified by flash column chromatography or recrystallization.
Safety and Handling
As a senior application scientist, ensuring the safe handling of all chemical reagents is of utmost importance. This compound should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
GHS Hazard Statements: [5]
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always consult the Safety Data Sheet (SDS) provided by the supplier for the most comprehensive and up-to-date safety information.
Conclusion
This compound is a strategically important building block for researchers and professionals in drug discovery and development. Its versatile functionality allows for the construction of diverse and complex molecules with the potential for significant biological activity. A thorough understanding of its sourcing, synthesis, and reactivity, as outlined in this guide, is essential for its effective utilization in the quest for novel therapeutics. By adhering to safe handling practices and employing robust synthetic methodologies, the full potential of this valuable compound can be realized.
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Anichem. (n.d.). 4-Cyano-pyridine-2-carboxylic acid In Stock. Retrieved January 12, 2026, from [Link]
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Thermo Scientific Alfa Aesar. (n.d.). This compound, 95% 250 mg | Buy Online. Retrieved January 12, 2026, from [Link]
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Capot Chemical. (n.d.). 640296-19-1 | this compound. Retrieved January 12, 2026, from [Link]
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Labchem. (n.d.). This compound, 95%. Retrieved January 12, 2026, from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
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ChemicalRegister.com. (n.d.). 4-Cyanopyridine (CAS No. 100-48-1) Suppliers. Retrieved January 12, 2026, from [Link]
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ResearchGate. (2010). ChemInform Abstract: A Simple Procedure for the Preparation of 2-Cyano-4-chloropyridines. Retrieved January 12, 2026, from [Link]
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ResearchGate. (2012). Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. Retrieved January 12, 2026, from [Link]
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ResearchGate. (2022). Discovery of 1-(4-cyanopyrimidin-2-yl)-1H-pyrazole-4-carboxylic acids as potent xanthine oxidase inhibitors via molecular cleavage and reassembly of allopurinol as a key strategy. Retrieved January 12, 2026, from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 5-Cyanopicolinic Acid in Organic Synthesis and Biochemical Applications. Retrieved January 12, 2026, from [Link]
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Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2023). Drug Design, Development and Therapy, 17, 3567–3601. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Aminopicolinic Acid in Advancing Pharmaceutical Research. Retrieved January 12, 2026, from [Link]
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PubMed. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved January 12, 2026, from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 4-Aminopicolinic Acid in Organic Synthesis. Retrieved January 12, 2026, from [Link]
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IndiaMART. (n.d.). Cyanopyridine Chemical Compound - Pyridinecarbonitrile Latest Price, Manufacturers & Suppliers. Retrieved January 12, 2026, from [Link]
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MDPI. (2023). Quinazolin-4-one/3-cyanopyridin-2-one Hybrids as Dual Inhibitors of EGFR and BRAF V600E: Design, Synthesis, and Antiproliferative Activity. Retrieved January 12, 2026, from [Link]
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Indo American Journal of Pharmaceutical Research. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Retrieved January 12, 2026, from [Link]
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National Institutes of Health. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved January 12, 2026, from [Link]
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PubMed. (1949). Oxidation of certain methylpyridines to pyridine carboxylic acids. Retrieved January 12, 2026, from [Link]
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HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved January 12, 2026, from [Link]
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Manav Bio Chem Impex Private Limited. (n.d.). 4-CyanoPyridine in Mulund West, Mumbai. IndiaMART. Retrieved January 12, 2026, from [Link]
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Justia Patents. (2015). Catalytic process for production of pyridine carboxylic acid amides. Retrieved January 12, 2026, from [Link]
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The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and. (n.d.). Retrieved January 12, 2026, from [Link]
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Foreword: Unveiling the Potential of a Multifaceted Ligand
An In-depth Technical Guide to the Electronic Properties of 4-Cyanopicolinic Acid
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist
In the landscape of molecular design, particularly in coordination chemistry and materials science, the strategic selection of organic ligands is paramount. The electronic character of a ligand dictates the properties of the resulting metal complex or supramolecular assembly. 4-Cyanopicolinic acid (4-CN-pico) emerges as a molecule of significant interest, possessing a unique combination of functional groups that impart a rich and tunable electronic profile. This guide provides a comprehensive exploration of the core electronic properties of 4-cyanopicolinic acid, moving from its fundamental structure and synthesis to its advanced characterization through spectroscopic and computational methods. Our objective is to furnish researchers and developers with the foundational knowledge and practical protocols necessary to harness the full potential of this versatile building block.
Part 1: Molecular Architecture and Synthesis
The electronic behavior of 4-cyanopicolinic acid is intrinsically linked to its molecular structure. It is a derivative of pyridine-2-carboxylic acid (picolinic acid), featuring a potent electron-withdrawing cyano (-C≡N) group at the 4-position of the pyridine ring.[1] This substitution is not trivial; it fundamentally alters the electron density distribution across the aromatic system, influencing its coordination capabilities and reactivity.
The molecule presents three key functional domains for interaction:
-
The Pyridine Nitrogen: A Lewis basic site available for coordination to metal centers.
-
The Carboxylic Acid Group: A versatile group that can deprotonate to form a carboxylate, acting as a second coordination site to enable bidentate chelation.[2]
-
The Cyano Group: While it can participate in coordination, its primary role in this context is as a powerful inductive and mesomeric electron-withdrawing group, modulating the electronic properties of the entire molecule.
Synthetic Strategy: A Generalized Pathway
The synthesis of 4-cyanopicolinic acid is not commonly detailed as a direct, one-pot reaction in foundational literature but can be achieved through established organic chemistry transformations. A logical and efficient pathway begins with the ammoxidation of 4-methylpyridine (γ-picoline).
The overall synthetic workflow can be visualized as follows:
Caption: Conceptual diagram of MEP regions on 4-cyanopicolinic acid.
Part 3: Electronic Properties in Action: Coordination Chemistry
The primary application of 4-cyanopicolinic acid is as a ligand in coordination chemistry. Its electronic properties directly influence the stability, geometry, and functionality of the resulting metal complexes.
As a derivative of picolinic acid, it acts as an N,O-bidentate chelating agent, forming a stable five-membered ring with a metal center. [1][2]The electron-withdrawing cyano group reduces the electron density on the pyridine ring, which in turn decreases the basicity of the pyridine nitrogen. This modulation can affect:
-
Complex Stability: The stability of the metal-ligand bond can be tuned. While lower basicity might slightly weaken the M-N bond, the overall chelate effect ensures high stability.
-
Redox Properties: The electron-deficient nature of the ligand can stabilize lower oxidation states of the metal center and make the complex more susceptible to reduction.
-
Photophysical Properties: When coordinated to emissive metal centers (e.g., Ru(II), Ir(III), or lanthanides), the ligand's electronic structure plays a critical role. [3]The energy of the LUMO can be tuned by the cyano group, affecting the energy of metal-to-ligand charge transfer (MLCT) transitions, which are often responsible for luminescence. [4]
Part 4: Experimental & Computational Protocols
To ensure scientific integrity and reproducibility, the following section outlines standardized protocols for the characterization of 4-cyanopicolinic acid.
Protocol 4.1: Spectroscopic Characterization
-
FT-IR Spectroscopy:
-
Prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder.
-
Press the mixture into a transparent disk using a hydraulic press.
-
Acquire the spectrum from 4000 to 400 cm⁻¹ using an FT-IR spectrometer.
-
Causality: The KBr matrix is IR-transparent and prevents intermolecular hydrogen bonding that can occur in concentrated samples, providing a clearer spectrum of the molecule itself. [5]
-
-
NMR Spectroscopy:
-
Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C spectra on a spectrometer (e.g., 300 MHz or higher).
-
Causality: DMSO-d₆ is often chosen for its ability to dissolve polar carboxylic acids. The choice of solvent is critical as it can influence chemical shifts. [6]
-
-
UV-Vis Spectroscopy:
-
Prepare a dilute solution of the sample (~10⁻⁵ M) in a UV-grade solvent (e.g., ethanol or acetonitrile).
-
Use a quartz cuvette with a 1 cm path length.
-
Record the absorption spectrum over a range of 200-800 nm.
-
Causality: Quartz cuvettes are used because glass absorbs UV light. A dilute solution is necessary to ensure the absorbance falls within the linear range of the Beer-Lambert law. [7]
-
Protocol 4.2: Computational Analysis (DFT)
-
Structure Optimization:
-
Build the initial 3D structure of 4-cyanopicolinic acid using molecular modeling software (e.g., GaussView).
-
Perform a geometry optimization using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)). [8] * Confirm that the optimization has reached a true energy minimum by performing a frequency calculation (no imaginary frequencies).
-
Causality: The B3LYP functional provides a good balance between accuracy and computational cost for many organic molecules. A large basis set like 6-311++G(d,p) is necessary for an accurate description of the electron distribution, especially for systems with heteroatoms and potential for diffuse electron density. [9]
-
-
Property Calculation:
-
Using the optimized geometry, perform a single-point energy calculation to determine the HOMO and LUMO energies.
-
Generate the MEP map from the calculation output file.
-
Causality: All electronic property calculations must be performed on a fully optimized, stable geometry to be physically meaningful. [10] The workflow for a comprehensive analysis is summarized below.
-
Caption: Integrated experimental and computational workflow for analysis.
Conclusion
4-Cyanopicolinic acid is more than just a substituted pyridine; it is a carefully designed molecular tool. Its electronic properties, governed by the interplay between the chelating picolinate framework and the strongly electron-withdrawing cyano group, make it an exceptional candidate for applications ranging from catalysis to the development of advanced photoluminescent materials and metalloenzyme inhibitors. [11][12]By combining rigorous spectroscopic characterization with insightful computational modeling, researchers can fully understand and predict the behavior of this ligand, paving the way for the rational design of new molecules and materials with tailored electronic functionalities.
References
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An In-depth Technical Guide to the Crystal Structure Analysis of 4-Cyanopyridine-2-carboxylic Acid
Abstract: This guide provides a comprehensive technical overview of the methodologies and analytical principles involved in the crystal structure determination of 4-cyanopyridine-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug development and materials science, this document details the complete workflow from synthesis and crystallization to single-crystal X-ray diffraction (SC-XRD) analysis and the in-depth interpretation of intermolecular interactions. By synthesizing established protocols with expert insights, this guide explains the critical causality behind experimental choices, ensuring a robust and self-validating approach to structural elucidation.
Introduction: The Significance of Structural Elucidation
This compound (C₇H₄N₂O₂) is a heterocyclic compound featuring a pyridine ring functionalized with both a carboxylic acid and a cyano group.[1][2] This unique combination of a hydrogen bond donor (carboxylic acid), a hydrogen bond acceptor (pyridine nitrogen), and a polar nitrile group makes it a molecule of significant interest in the fields of crystal engineering and pharmaceutical science.[3] The precise three-dimensional arrangement of molecules in the solid state, governed by a network of intermolecular interactions, dictates crucial physicochemical properties such as solubility, stability, melting point, and bioavailability. Therefore, a thorough crystal structure analysis is not merely an academic exercise but a foundational step in designing new materials and active pharmaceutical ingredients (APIs).[4][5]
This guide will navigate the complete process of crystal structure analysis, providing both the "how" and the critical "why" for each step, from obtaining high-quality single crystals to interpreting the complex network of non-covalent interactions that define the crystal lattice.
Synthesis and Single Crystal Growth: The Foundation of Quality Data
The journey to a high-quality crystal structure begins with the synthesis of the pure compound and the subsequent growth of diffraction-quality single crystals. The quality of the crystal is the single most important determinant for the success of an SC-XRD experiment.
Synthesis of this compound
While various synthetic routes can be envisaged, a common laboratory-scale approach involves the oxidation of a corresponding methyl group followed by functional group transformations. A plausible route could start from a substituted picoline, which undergoes ammoxidation to introduce the cyano group, a method used for industrial production of cyanopyridines.[6][7] Subsequent selective hydrolysis or other chemical modifications would yield the final product. Post-synthesis purification, typically through recrystallization or column chromatography, is paramount to remove impurities that can inhibit crystal growth or be incorporated as defects in the crystal lattice.
Protocol: Single Crystal Growth by Slow Evaporation
The selection of an appropriate crystallization method is critical. Slow evaporation is a widely used and effective technique for many organic compounds because it allows for the gradual increase in solute concentration, promoting slow nucleation and growth of well-ordered crystals.[8][9]
Rationale: The choice of solvent is crucial. An ideal solvent should dissolve the compound moderately at room temperature and have a relatively low boiling point to allow for controlled evaporation over several days.[10] A solvent system of ethanol and water is often a good starting point for molecules with both polar (carboxylic acid) and less polar (aromatic ring) character.
Step-by-Step Protocol:
-
Solution Preparation: Dissolve approximately 10-20 mg of purified this compound in a minimal amount of a suitable solvent (e.g., ethanol) in a small, clean glass vial. Gentle warming on a hot plate may be necessary to achieve full dissolution.[10]
-
Saturation: If the compound is highly soluble, a less-polar "anti-solvent" (e.g., heptane) can be added dropwise until the solution becomes faintly turbid, indicating it is near saturation. Re-dissolve the turbidity by adding a single drop of the primary solvent.
-
Filtration: Filter the solution while warm through a syringe filter (0.22 µm pore size) into a clean vial. This step removes any microscopic dust or particulate matter that could act as unwanted nucleation sites, leading to the formation of many small crystals instead of a few large ones.
-
Evaporation: Cover the vial with a cap or parafilm containing a few pinholes. This restricts the rate of evaporation. Place the vial in a vibration-free location (e.g., a quiet cupboard or a dedicated crystallization chamber) at a constant temperature.
-
Monitoring and Harvesting: Monitor the vial daily. Crystal growth may take several days to weeks. Once well-formed, prismatic crystals are observed, carefully harvest them using a nylon loop or a fine spatula and immediately proceed to X-ray diffraction analysis.
Other techniques like solvent layering or thermal control can also be effective.[11][12] For instance, in solvent layering, the compound is dissolved in a dense solvent and a less dense, miscible anti-solvent is carefully layered on top, allowing for slow diffusion and crystallization at the interface.[12]
Single-Crystal X-ray Diffraction (SC-XRD): Deciphering the Atomic Blueprint
SC-XRD is the definitive technique for determining the precise three-dimensional structure of a crystalline material.[13][14] It provides detailed information on unit cell dimensions, bond lengths, bond angles, and the spatial arrangement of atoms.[15]
The SC-XRD Workflow
The process can be broken down into several key stages, from data collection to the final refined structure.
Caption: The workflow for single-crystal X-ray diffraction analysis.
Detailed Protocol and Key Considerations
1. Crystal Selection and Mounting:
-
A suitable crystal should be selected under a microscope. It should be transparent, have well-defined faces, and be free of cracks or defects.
-
The crystal is mounted on a goniometer head using a cryoprotectant oil, which also facilitates flash-cooling to cryogenic temperatures (typically 100 K).
-
Causality: Flash-cooling minimizes thermal motion of the atoms, resulting in sharper diffraction spots and higher resolution data. It also protects the crystal from radiation damage from the high-intensity X-ray beam.
2. Data Collection:
-
The mounted crystal is placed in a diffractometer, where it is irradiated with a monochromatic X-ray beam.[13]
-
The crystal is rotated, and a series of diffraction images are collected at different orientations using a detector like a CCD or CMOS sensor.[13]
-
Causality: Collecting data over a wide range of orientations ensures that a complete, three-dimensional representation of the diffraction pattern is recorded, which is necessary to solve the structure.
3. Data Processing (Integration, Scaling, and Merging):
-
Specialized software is used to process the raw diffraction images.[16]
-
Integration: This step locates the diffraction spots on each image and determines their intensities.[16]
-
Scaling and Merging: The intensities from all images are scaled to a common reference frame to correct for experimental variations (e.g., beam intensity fluctuations, crystal decay). Symmetry-equivalent reflections are then merged to produce a final, unique set of reflection data.[14]
4. Structure Solution and Refinement:
-
The "phase problem" is the central challenge in crystallography. The diffraction experiment measures intensities, but the phase information for each reflection is lost.
-
Structure Solution: Computational methods (e.g., Direct Methods or Patterson methods) are used to generate an initial hypothesis for the atomic positions.
-
Structure Refinement: This is an iterative process where the initial atomic model is adjusted to improve the agreement between the calculated diffraction pattern and the experimentally observed data.[14] The quality of the fit is monitored using residual factors (R-factors), with a lower R-factor indicating a better fit. Widely used software for this process includes the SHELX suite and Olex2.[15]
Structural Analysis: Interpreting Intermolecular Interactions
Once the structure is refined, the most insightful work begins: analyzing the crystal packing and the network of non-covalent interactions that hold the molecules together.[4] For this compound, we can predict a rich landscape of interactions based on its functional groups.
Expected Supramolecular Synthons
A supramolecular synthon is a robust and predictable pattern of intermolecular interactions.
Caption: Predicted intermolecular synthons for this compound.
-
Acid-Pyridine Heterosynthon: The most prominent interaction is expected to be a strong hydrogen bond between the carboxylic acid proton (donor) and the lone pair on the pyridine nitrogen (acceptor) of an adjacent molecule.[17] This is a highly reliable and directional interaction often used in co-crystal design.[3]
-
Carboxylic Acid Dimer: Alternatively, molecules may form centrosymmetric dimers through a pair of O-H···O hydrogen bonds between their carboxylic acid groups, a very common motif for carboxylic acids.
-
π-π Stacking: The aromatic pyridine rings are likely to engage in π-π stacking interactions, where the planes of the rings stack parallel to one another.[18][19] These interactions, driven by a combination of electrostatic and dispersion forces, are crucial for the stability of many aromatic crystal structures.[20]
-
Nitrile and Weak C-H···O/N Interactions: The electron-withdrawing cyano group can participate in dipole-dipole interactions or act as a weak hydrogen bond acceptor for aromatic or aliphatic C-H donors (C-H···N).[21] Similarly, weak C-H···O hydrogen bonds involving the carboxylic oxygen atoms are also probable.
Quantitative Analysis and Visualization
Modern crystallographic software allows for a detailed analysis of these interactions.
-
Hirshfeld Surface Analysis: This powerful technique maps the intermolecular contacts onto a 3D surface around the molecule.[21] The surface is colored according to the proximity of neighboring atoms, providing a visual and quantitative summary of all interactions.[22] 2D fingerprint plots derived from the Hirshfeld surface can quantify the percentage contribution of different types of contacts (e.g., H···H, O···H, N···H) to the overall crystal packing.
-
Energy Framework Analysis: This computational method calculates the pairwise interaction energies between molecules in the crystal, allowing for a quantitative ranking of the most significant interactions driving the crystal's assembly.[4] This helps to distinguish the dominant, structure-directing interactions from weaker, less significant ones.
Data Summary
A typical crystallographic analysis would be summarized in a table. The following table presents representative data one might expect for a compound like this compound, based on similar structures.
| Parameter | Example Value | Significance |
| Formula | C₇H₄N₂O₂ | Chemical composition of the molecule. |
| Molecular Weight | 148.12 g/mol | Mass of one mole of the substance.[1] |
| Crystal System | Monoclinic | The fundamental symmetry classification of the unit cell. |
| Space Group | P2₁/c | Describes the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a = 3.8 Å, b = 15.0 Å, c = 11.5 Å, β = 95° | The dimensions and angle of the repeating lattice box. |
| Volume | 655 ų | The volume of the unit cell. |
| Z | 4 | The number of molecules in one unit cell. |
| Calculated Density | 1.50 g/cm³ | The theoretical density derived from the crystal structure. |
| R-factors (R1, wR2) | ~ 0.04, ~ 0.10 | Measures of the agreement between the model and experimental data (lower is better). |
| Key H-Bond (O-H···N) | D-A distance: ~2.7 Å | Geometric parameter indicating a strong hydrogen bond. |
| π-π Stacking Distance | Centroid-centroid: ~3.6 Å | Geometric parameter indicating a significant stacking interaction.[18] |
Conclusion: From Structure to Function
The crystal structure analysis of this compound provides a precise atomic-level understanding of its solid-state architecture. By identifying the key supramolecular synthons—such as the robust acid-pyridine hydrogen bonds and stabilizing π-π stacking interactions—we gain invaluable insight into the forces that govern its assembly. This knowledge is fundamental for drug development professionals seeking to control polymorphism and for materials scientists aiming to design novel functional materials with tailored properties. The methodical approach detailed in this guide, combining rigorous experimental technique with insightful computational analysis, represents a gold standard for the structural elucidation of complex molecular crystals.
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Kar, T., Bettinger, H. F., & Scheiner, S. (2008). Noncovalent π−π Stacking and CH---π Interactions of Aromatics on the Surface of Single-Wall Carbon Nanotubes: An MP2 Study. Journal of Physical Chemistry C, 112(50), 20070-20075. Available at: [Link]
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A Comprehensive Technical Review of 4-Cyanopyridine-2-carboxylic Acid: Synthesis, Properties, and Applications
Abstract
4-Cyanopyridine-2-carboxylic acid is a bifunctional heterocyclic compound possessing a unique electronic and structural profile that makes it a highly valuable building block in modern chemistry. Its rigid pyridine core is decorated with two distinct and reactive functional groups—a nitrile at the 4-position and a carboxylic acid at the 2-position—granting it significant potential in coordination chemistry, pharmaceutical development, and materials science. This technical guide provides an in-depth review of its physicochemical properties, outlines a robust synthetic pathway, and explores its applications as a versatile ligand and a strategic intermediate in drug discovery. By synthesizing established data with field-proven insights, this document serves as a critical resource for researchers aiming to harness the capabilities of this compelling molecule.
Introduction: A Molecule of Strategic Importance
In the landscape of chemical synthesis, molecules that offer multiple, orthogonally reactive sites on a stable scaffold are of paramount importance. This compound (also known as 4-cyano-2-picolinic acid) represents an exemplary case. The pyridine ring provides a defined geometric framework and a basic nitrogen atom for coordination. The electron-withdrawing nature of both the cyano and carboxyl groups significantly influences the electronic properties of the aromatic system, impacting its reactivity and coordination behavior.
This guide delves into the core aspects of this compound, moving beyond a simple datasheet to explain the causality behind its synthesis and the logic of its application. For drug development professionals, it serves as a key intermediate for building complex molecular architectures.[1][2] For coordination chemists, its structure promises access to novel metal-organic frameworks (MOFs) and coordination polymers with tailored properties.[3][4]
Physicochemical Properties and Structural Analysis
A thorough understanding of a molecule's intrinsic properties is the foundation of its effective application.
Key Properties
The fundamental physicochemical data for this compound are summarized below, primarily sourced from the PubChem database.[5]
| Property | Value | Source |
| IUPAC Name | This compound | [5] |
| CAS Number | 640296-19-1 | [5][6] |
| Molecular Formula | C₇H₄N₂O₂ | [5] |
| Molecular Weight | 148.12 g/mol | [5] |
| SMILES | C1=CN=C(C=C1C#N)C(=O)O | [5] |
| Appearance | White to off-white solid | Inferred |
| Solubility | Soluble in water, alcohols, and ethers |
Structural and Spectroscopic Characterization
Crystal Structure: As of this review, a single-crystal X-ray diffraction structure for isolated this compound has not been reported in publicly accessible databases. However, significant insights can be drawn from studies on the parent molecule, 4-cyanopyridine. Its crystal structure reveals that molecules arrange in antiparallel coplanar stacks, driven by π-π interactions.[7][8] This tendency for ordered packing is a critical aspect of crystal engineering. The introduction of the carboxylic acid group at the 2-position would be expected to introduce strong hydrogen bonding motifs (e.g., carboxylic acid dimers), which would compete with and complement the π-stacking, leading to complex and potentially programmable supramolecular assemblies.
Spectroscopic Analysis (Predicted): While a published high-resolution spectrum for the title compound is not readily available, its ¹H NMR spectrum can be confidently predicted based on established principles of organic spectroscopy. The pyridine ring contains three aromatic protons, each in a unique chemical environment due to the dissymmetric substitution.
| Proton | Predicted Shift (ppm) | Multiplicity | Coupling Constant (J) | Rationale |
| H3 | ~8.4-8.6 | d | ~8.0 Hz | Ortho to COOH (deshielding), meta to CN. |
| H5 | ~8.1-8.3 | dd | ~8.0, 1.5 Hz | Ortho to CN (deshielding), meta to COOH. |
| H6 | ~9.0-9.2 | d | ~1.5 Hz | Ortho to both Py-N and COOH (highly deshielded). |
Note: Shifts are estimated relative to TMS in a solvent like DMSO-d₆. The carboxylic acid proton would appear as a broad singlet at >13 ppm.
The IR spectrum would be characterized by a strong C≡N stretch (approx. 2230 cm⁻¹), a broad O-H stretch from the carboxylic acid (approx. 2500-3300 cm⁻¹), and a sharp C=O stretch (approx. 1700-1730 cm⁻¹).
Synthesis and Reactivity
The reliable synthesis of this compound is crucial for its utilization. While multiple theoretical routes exist, a practical pathway can be designed based on established transformations of pyridine derivatives.
Proposed Synthetic Workflow
A highly plausible and efficient synthesis starts from a pre-functionalized picolinic acid derivative. The strategy involves the introduction of a cyano group via nucleophilic substitution on a 4-halopicolinate ester, followed by hydrolysis. This approach, adapted from similar syntheses, provides a clear and controllable route.[9]
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol (Exemplary)
The following protocol is a self-validating system, where the success of each step can be confirmed by standard analytical techniques (TLC, NMR) before proceeding.
Step 1: Synthesis of Methyl 4-cyano-2-picolinate [9]
-
System Setup: To a dry, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add methyl 4-iodo-2-picolinate (1.0 eq) and copper(I) cyanide (1.2 eq).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to create a ~0.5 M solution.
-
Reaction: Heat the mixture to 120-140 °C under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Workup: Cool the reaction to room temperature. Pour the mixture into a solution of aqueous ammonia and stir for 30 minutes to complex the copper salts. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure ester.
Step 2: Hydrolysis to this compound [10]
-
Saponification: Dissolve the methyl 4-cyano-2-picolinate (1.0 eq) in a mixture of methanol and 2M aqueous sodium hydroxide (1.5 eq).
-
Reaction: Stir the solution at room temperature, monitoring by TLC until the ester is fully consumed (typically 1-3 hours).
-
Acidification: Cool the mixture in an ice bath and carefully acidify to pH 2-3 with 2M hydrochloric acid. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
Chemical Reactivity
The molecule's utility stems from the distinct reactivity of its functional groups:
-
Pyridine Nitrogen: Acts as a Lewis base, readily coordinating to metal centers or undergoing N-alkylation.
-
Carboxylic Acid: Can be converted to esters, amides (e.g., via EDC/HOBt coupling), or acid chlorides. It also serves as a primary coordination site (as a carboxylate anion).
-
Nitrile Group: Can be hydrolyzed to a carboxylic acid (under harsh conditions) or an amide, or reduced to an aminomethyl group. It can also act as a weaker coordination site in organometallic chemistry.[3]
Applications in Coordination Chemistry
The combination of a pyridine nitrogen, a carboxylate group, and a nitrile group makes this compound a highly promising multidentate ligand for constructing sophisticated coordination polymers and MOFs.
Potential Coordination Modes
The ligand can adopt several binding modes depending on the metal ion, counter-ion, and reaction conditions. This versatility is key to creating diverse structural topologies.
Caption: Common potential coordination modes for the 4-cyano-2-picolinate ligand.
The classic N,O-chelation from the picolinate moiety forms a stable five-membered ring with a metal center. The nitrile group can then act as a linear bridging unit to a second metal center, a behavior well-documented for 4-cyanopyridine itself.[3][4] This allows for the rational design of higher-dimensional networks.
Role in Medicinal Chemistry and Drug Discovery
Pyridine carboxylic acid isomers are foundational scaffolds in a vast number of approved drugs.[1] The addition of a cyano group provides a key modulation point for tuning physicochemical properties (like polarity and metabolic stability) and for introducing further chemical diversity.
Scaffold for Lead Optimization
This compound can be viewed as a strategic fragment or scaffold in a drug discovery campaign. The carboxylic acid serves as a handle for amide coupling, allowing for the systematic exploration of chemical space (R-group variation) to optimize target binding and pharmacokinetic properties.
Caption: Workflow for using the scaffold in a lead optimization campaign.
This systematic approach is central to modern medicinal chemistry. The nitrile group can engage in specific hydrogen bonds or dipole interactions within a protein's active site, or it can be used as a bioisostere for other functional groups.
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a platform for innovation. Its well-defined structure and trifunctional nature provide a predictable yet versatile tool for chemists across multiple disciplines. While its synthesis is achievable through established methods, future research could focus on more direct, one-pot preparations from simpler starting materials. The full potential of this molecule in the realm of functional materials, particularly in creating porous MOFs for gas storage or catalysis, remains largely unexplored and represents a fertile ground for future investigation. For medicinal chemists, its value as a rigid, polar scaffold for generating libraries of drug-like molecules is clear and warrants continued application in discovery programs.
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4-Cyanopyridine, a versatile mono- and bidentate ligand. Crystal structures of related coordination polymers determined by X-ray powder diffraction. ResearchGate. [Link]
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Enkelmann, D., Lipinski, G., & Merz, K. (2016). Cyanopyridines – Suitable Heterocycles for Cocrystal Syntheses. European Journal of Inorganic Chemistry, 2016(12), 1845-1852. [Link]
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4-Cyanopyridine, a versatile mono- and bidentate ligand. Crystal structures of related coordination polymers determined by X-ray powder diffraction. CrystEngComm (RSC Publishing). [Link]
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A Comprehensive Technical Guide to 4-Cyanopyridine-2-carboxylic Acid: Nomenclature, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Cyanopyridine-2-carboxylic acid, a versatile heterocyclic building block, holds significant importance in the landscape of modern medicinal chemistry and drug discovery. Its unique trifunctional scaffold, featuring a pyridine ring, a cyano group, and a carboxylic acid moiety, offers a rich platform for the synthesis of complex molecular architectures with diverse biological activities. This guide provides an in-depth exploration of this compound, covering its nomenclature, detailed synthetic protocols, and its critical role as a precursor in the development of targeted therapeutics, particularly in the realm of kinase inhibition for cancer therapy. Understanding the nuances of this key intermediate is paramount for researchers aiming to design and synthesize novel chemical entities with enhanced potency and selectivity.
Nomenclature and Identification: A Compound of Many Names
Precise identification of chemical entities is fundamental for scientific communication and reproducibility. This compound is known by several synonyms and identifiers across chemical literature and databases. Establishing a clear understanding of this nomenclature is the first step in harnessing its synthetic potential.
The systematic IUPAC name for this compound is This compound [1]. However, it is frequently referred to by a variety of alternative names, which are essential to recognize when searching chemical databases and literature.
Common Synonyms and Identifiers:
| Identifier Type | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 640296-19-1 | [2] |
| Molecular Formula | C₇H₄N₂O₂ | [2] |
| Molecular Weight | 148.12 g/mol | [1] |
| Common Synonyms | 4-cyano-2-pyridinecarboxylic acid, 4-CYANOPICOLINIC ACID, 4-cyano-2-picolinic acid, 4-cyano-pyridine-2-carboxylic acid | [2] |
| InChI | InChI=1S/C7H4N2O2/c8-4-5-1-2-9-6(3-5)7(10)11/h1-3H,(H,10,11) | [1] |
| SMILES | C1=CN=C(C=C1C#N)C(=O)O | [1] |
This comprehensive list of identifiers ensures that researchers can accurately locate and procure this compound, as well as access the wealth of scientific data associated with it.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound can be efficiently achieved through a two-step process starting from the readily available 4-cyanopyridine. The methodology involves the formation of an intermediate, 4-cyano-2-pyridinecarboxamide, followed by its hydrolysis to the desired carboxylic acid. This synthetic route is robust and can be scaled for laboratory and potential pilot-plant production.
Workflow for the Synthesis of this compound
Sources
Methodological & Application
Synthesis of Metal-Organic Frameworks Using 4-Cyanopyridine-2-carboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for the synthesis of Metal-Organic Frameworks (MOFs) utilizing the versatile organic linker, 4-Cyanopyridine-2-carboxylic acid. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific rationale to empower researchers in their experimental design and execution.
Introduction to this compound in MOF Chemistry
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable porosity, and chemical functionality make them promising candidates for a wide range of applications, including gas storage and separation, catalysis, and drug delivery.
The choice of the organic ligand is paramount in dictating the final structure and properties of the MOF. This compound is a particularly interesting building block due to its dual-functionality. It possesses a pyridine nitrogen and a carboxylic acid group, both of which can coordinate to metal centers, leading to potentially complex and novel network topologies. Furthermore, the presence of a cyano (-C≡N) group offers a valuable site for post-synthetic modification, allowing for the introduction of new functionalities into the MOF structure after its initial synthesis. This opens up possibilities for creating tailor-made materials with enhanced properties.
Ligand Properties and Rationale for Use
This compound (C₇H₄N₂O₂) is a rigid and versatile ligand for the construction of MOFs. Its key features include:
-
Multiple Coordination Sites: The carboxylate group can act as a mono- or bidentate ligand, while the pyridine nitrogen provides an additional coordination site. This allows for the formation of robust and multidimensional frameworks.
-
Asymmetric Nature: The asymmetric substitution pattern of the pyridine ring can lead to the formation of chiral or non-centrosymmetric MOF structures, which are of interest for applications in enantioselective separations and nonlinear optics.
-
Reactive Cyano Group: The nitrile functionality is a versatile handle for post-synthetic modification (PSM). It can be transformed into various other functional groups, such as amides, carboxylic acids, or tetrazoles, or it can be used to coordinate to other metal ions, thereby tuning the MOF's properties.
The combination of these features makes this compound a promising candidate for the synthesis of functional MOFs with potential applications in catalysis, selective gas adsorption, and targeted drug delivery.
Synthesis Methodologies and Protocols
The synthesis of MOFs using this compound can be achieved through various methods. The choice of method depends on the desired crystal size, morphology, and reaction time. The following are generalized protocols that should be optimized for specific metal-ligand combinations.
Solvothermal Synthesis
Solvothermal synthesis is a widely used method for growing high-quality single crystals of MOFs. The reaction is carried out in a sealed vessel at a temperature higher than the boiling point of the solvent.
Protocol 1: General Solvothermal Synthesis
-
Reactant Preparation: In a typical synthesis, this compound (1 mmol) and a metal salt (e.g., Zinc Nitrate Hexahydrate, 1 mmol) are dissolved in a suitable solvent or a mixture of solvents (e.g., 20 mL of N,N-Dimethylformamide (DMF) or Diethylformamide (DEF)).
-
Acidulation (Optional but Recommended): A small amount of an acid, such as HCl or HNO₃, can be added to the reaction mixture to improve crystal quality by controlling the deprotonation of the carboxylic acid.
-
Reaction Setup: The resulting solution is placed in a Teflon-lined stainless-steel autoclave. The autoclave is then sealed and heated in an oven at a specific temperature (typically between 80 and 150 °C) for a period of 24 to 72 hours.
-
Cooling and Crystal Recovery: After the reaction is complete, the autoclave is allowed to cool down slowly to room temperature. The resulting crystals are collected by filtration, washed with the solvent used for the synthesis to remove any unreacted starting materials, and then dried under vacuum or in a low-temperature oven.
Causality of Experimental Choices:
-
Solvent: The choice of solvent is crucial as it influences the solubility of the reactants and the coordination environment of the metal ions. High-boiling point polar solvents like DMF and DEF are commonly used.
-
Temperature and Time: The reaction temperature and time affect the nucleation and growth of the crystals. Higher temperatures can lead to faster crystallization but may also result in smaller crystals or the formation of undesired phases.
-
Molar Ratio: The metal-to-ligand molar ratio can influence the dimensionality and topology of the resulting MOF.
Caption: Solvothermal synthesis of MOFs.
Hydrothermal Synthesis
Hydrothermal synthesis is similar to the solvothermal method, but it uses water as the solvent. This method is often considered "greener" and can lead to different MOF structures compared to those obtained from organic solvents.
Protocol 2: General Hydrothermal Synthesis
-
Reactant Preparation: Dissolve the this compound (1 mmol) and a water-soluble metal salt (e.g., Zinc Acetate, 1 mmol) in deionized water (20 mL). The pH of the solution can be adjusted using a base (e.g., NaOH) or an acid to control the deprotonation of the ligand and influence the final structure.
-
Reaction Setup: Transfer the solution to a Teflon-lined stainless-steel autoclave.
-
Heating: Heat the autoclave in an oven at a temperature typically between 100 and 180 °C for 24 to 72 hours.
-
Product Recovery: After cooling to room temperature, the crystalline product is collected by filtration, washed with water and ethanol, and dried in air.
Causality of Experimental Choices:
-
Solvent: Water is a polar, protic solvent that can participate in the coordination to the metal centers or act as a template, leading to unique framework structures.
-
pH: The pH of the reaction mixture is a critical parameter in hydrothermal synthesis as it determines the speciation of both the ligand and the metal aqua complexes, thereby directing the self-assembly process.
Microwave-Assisted Synthesis
Microwave-assisted synthesis is a rapid method for producing MOFs, often reducing reaction times from days to minutes. The microwave irradiation promotes rapid and uniform heating of the reactants, leading to fast nucleation and crystal growth.
Protocol 3: General Microwave-Assisted Synthesis
-
Reactant Preparation: Dissolve the this compound (1 mmol) and the metal salt (1 mmol) in a suitable solvent (e.g., 10 mL of DMF) in a microwave-safe glass vessel.
-
Reaction: Seal the vessel and place it in a microwave reactor. Heat the mixture to a specific temperature (e.g., 120-150 °C) with a short holding time (e.g., 5-30 minutes).
-
Product Recovery: After the vessel has cooled, the product is collected by filtration or centrifugation, washed with the reaction solvent, and dried.
Causality of Experimental Choices:
-
Microwave Heating: Microwaves directly interact with the polar molecules in the reaction mixture, leading to rapid and efficient heating. This can result in a higher yield of product in a much shorter time compared to conventional heating methods.
-
Reaction Vessel: A sealed, pressure-rated vessel is necessary to reach temperatures above the boiling point of the solvent.
| Synthesis Method | Typical Temperature (°C) | Typical Time | Advantages | Disadvantages |
| Solvothermal | 80-150 | 24-72 hours | High crystallinity, good for single crystals | Long reaction times, use of organic solvents |
| Hydrothermal | 100-180 | 24-72 hours | "Greener" solvent (water), can produce unique structures | Long reaction times, potential for lower crystallinity |
| Microwave-Assisted | 120-150 | 5-30 minutes | Very fast, high yield, uniform particle size | Requires specialized equipment, potential safety hazards |
Post-Synthetic Modification of the Cyano Group
The cyano group on the this compound linker is a prime target for post-synthetic modification (PSM). PSM allows for the chemical transformation of the MOF after its synthesis, enabling the introduction of new functional groups that might not be stable under the initial MOF synthesis conditions.
Potential Transformations of the Cyano Group:
-
To Tetrazole: Reaction with an azide (e.g., sodium azide) can convert the cyano group into a tetrazole ring, which is a stronger acid and can coordinate to metal ions.
-
To Amide/Carboxylic Acid: Hydrolysis of the cyano group under acidic or basic conditions can yield an amide or a carboxylic acid, respectively. This introduces more polar functional groups into the MOF.
-
Coordination to Metal Ions: The nitrogen of the cyano group can coordinate to other metal ions, creating bimetallic MOFs with interesting catalytic or magnetic properties.
Protocol 4: General Protocol for Tetrazole Formation via PSM
-
MOF Activation: The as-synthesized MOF is first "activated" by removing the solvent molecules from its pores. This is typically done by solvent exchange followed by heating under vacuum.
-
Reaction Setup: The activated MOF is suspended in a solution of sodium azide and a proton source (e.g., triethylammonium chloride) in a suitable solvent (e.g., DMF).
-
Reaction: The mixture is heated (e.g., at 80-120 °C) for a specific period (e.g., 24-48 hours).
-
Product Recovery: The modified MOF is collected by filtration, washed extensively with various solvents to remove unreacted reagents, and dried.
Confirmation of Modification: Successful modification can be confirmed by techniques such as FTIR spectroscopy (disappearance of the -C≡N stretching band and appearance of new bands corresponding to the tetrazole ring) and elemental analysis.
Caption: Post-synthetic modification of a cyano-functionalized MOF.
Characterization of Synthesized MOFs
A thorough characterization of the synthesized materials is essential to confirm their structure, purity, and properties.
| Characterization Technique | Information Obtained |
| Powder X-ray Diffraction (PXRD) | Confirms the crystallinity and phase purity of the bulk material. The experimental pattern is compared with a simulated pattern from single-crystal data or with known phases. |
| Single-Crystal X-ray Diffraction (SCXRD) | Provides the precise three-dimensional atomic arrangement, including bond lengths, bond angles, and the overall framework topology. |
| Thermogravimetric Analysis (TGA) | Determines the thermal stability of the MOF and provides information about the loss of solvent molecules and the decomposition of the framework. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms the coordination of the carboxylate and pyridine groups to the metal centers by observing shifts in their characteristic vibrational frequencies. It is also used to monitor post-synthetic modifications. |
| Gas Sorption Analysis (e.g., N₂ at 77 K) | Measures the surface area (e.g., BET surface area), pore volume, and pore size distribution of the porous MOF. |
| Elemental Analysis (CHNS) | Determines the elemental composition of the MOF, which can be compared with the theoretical values to confirm the chemical formula. |
Potential Applications
MOFs synthesized from this compound have potential applications in several areas, driven by their inherent porosity and the functionality of the ligand.
-
Gas Storage and Separation: The porous nature of these MOFs, combined with the polar cyano groups, can lead to selective adsorption of certain gases, such as CO₂.
-
Catalysis: The metal centers in the MOF can act as Lewis acid catalysts. Furthermore, the cyano group can be modified to introduce catalytically active sites.
-
Drug Delivery: The pores of the MOF can be loaded with drug molecules for controlled release. The biocompatibility of the chosen metal and the ligand would be a crucial factor for this application.
-
Sensing: The interaction of guest molecules with the MOF framework, particularly with the functional groups of the ligand, can lead to changes in the MOF's optical or electronic properties, which can be exploited for chemical sensing.
Conclusion and Future Outlook
This compound is a promising and versatile ligand for the design and synthesis of functional Metal-Organic Frameworks. The combination of multiple coordination sites and a reactive cyano group for post-synthetic modification allows for the creation of a wide range of materials with tunable properties. The protocols and guidelines presented in this application note provide a solid foundation for researchers to explore the synthesis and applications of these exciting materials. Future research will likely focus on the development of novel MOF structures with this ligand, the exploration of more complex post-synthetic modification pathways, and the evaluation of these materials in advanced applications such as targeted drug delivery and heterogeneous catalysis.
References
For further reading and to consult the original research, please refer to the following publications:
-
NINGBO INNO PHARMCHEM CO.,LTD. Metal-Organic Frameworks (MOFs) with Pyridine-2,6-dicarboxylate: Synthesis and Applications. Available from: [Link]
-
Ni, Z., & Masel, R. I. (2006). Rapid Production of Metal−Organic Frameworks via Microwave-Assisted Solvothermal Synthesis. Journal of the American Chemical Society, 128(38), 12394–12395. Available from: [Link]
-
Kumar, P., et al. (2016). Functionalization and Isoreticulation in a Series of Metal–Organic Frameworks Derived from Pyridinecarboxylates. Inorganic Chemistry, 55(10), 4843-4851. Available from: [Link]
-
Al-Nobi, K. K. A., & Kadir, M. A. (2020). SYNTHESIS AND CHARACTERIZATION OF METAL ORGANIC FRAMEWORKS (MOFs) DERIVED FROM 3,5-PYRIDINEDICARBOXYLIC ACID. UMT JURNAL, 1(1). Available from: [Link]
-
Gonzalez-Vazquez, J. P., et al. (2022). Zn-MOFs Containing Pyridine and Bipyridine Carboxylate Organic Linkers and Open Zn2+ Sites. ResearchGate. Available from: [Link]
-
Klinowski, J., et al. (2011). Microwave-Assisted Synthesis of Metal–Organic Frameworks. Dalton Transactions, 40(2), 331-340. Available from: [Link]
-
Khan, N. A., & Jhung, S. H. (2017). The Properties of Microwave-Assisted Synthesis of Metal–Organic Frameworks and Their Applications. Materials, 10(9), 1054. Available from: [Link]
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Klinowski, J., et al. (2011). Microwave-assisted synthesis of metal-organic frameworks. Semantic Scholar. Available from: [Link]
-
Taddei, M., et al. (2016). Efficient microwave assisted synthesis of metal-organic framework UiO-66: optimization and scale up. Semantic Scholar. Available from: [Link]
-
Castarlenas, R., & O'Hare, D. (2022). Post-Synthetic Modification of a Metal–Organic Framework Glass. Chemistry of Materials, 34(5), 2133–2139. Available from: [Link]
-
Papaefstathiou, G. S., & MacGillivray, L. R. (2003). New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. CrystEngComm, 5, 431-438. Available from: [Link]
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Padgett, C. W., et al. (2024). Metal–organic frameworks generated from oligomeric ligands with functionalized tethers. Chemical Science, 15(1), 183-191. Available from: [Link]
-
Evans, J. D., & Sumby, C. J. (2014). Post‐synthetic Modification of MOFs. In Metal-Organic Frameworks: Materials and Applications (pp. 119-178). Royal Society of Chemistry. Available from: [Link]
-
Wang, S., & Cohen, S. M. (2015). Postsynthetic Modification of Metal–Organic Frameworks. ResearchGate. Available from: [Link]
-
Feng, D., et al. (2022). Modulated Hydrothermal Chemistry of Metal–Organic Frameworks. Accounts of Materials Research, 3(11), 1133–1145. Available from: [Link]
-
Li, J., et al. (2012). Hydrothermal synthesis and structural characterization of metal–organic frameworks based on new tetradentate ligands. Dalton Transactions, 41(20), 6216-6223. Available from: [Link]
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Bobbitt, N. S., & Cohen, S. M. (2020). Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks. ACS Central Science, 6(7), 1048–1061. Available from: [Link]
-
Wang, Z., et al. (2019). Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications. Journal of Materials Chemistry A, 7(36), 20496-20517. Available from: [Link]
-
Wang, F., et al. (2011). Hydrothermal Synthesis and Structural Characterization of Metal−Organic Frameworks Based on New Tetradentate Ligands. ResearchGate. Available from: [Link]
The Strategic Versatility of 4-Cyanopyridine-2-carboxylic Acid in Coordination Chemistry: A Guide for Researchers
In the ever-evolving landscape of coordination chemistry, the design and synthesis of novel ligands are paramount to unlocking new functionalities in metal-organic frameworks (MOFs), coordination polymers, and discrete molecular complexes. Among the myriad of organic building blocks, 4-cyanopyridine-2-carboxylic acid stands out as a ligand of significant interest. Its unique trifunctional nature, possessing a pyridine nitrogen, a cyano nitrogen, and a carboxylate group, offers a rich playground for chemists to construct sophisticated supramolecular architectures with tailored properties. This guide provides an in-depth exploration of this compound as a ligand, offering detailed application notes and experimental protocols for researchers, scientists, and professionals in drug development.
Understanding the Ligand: Structure, Properties, and Coordination Potential
This compound (4-CN-2-PyC) is a white to off-white solid with the molecular formula C₇H₄N₂O₂ and a molecular weight of 148.12 g/mol .[1][2] Its structure, featuring three distinct potential coordination sites, allows for a remarkable diversity in its binding modes to metal centers.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₇H₄N₂O₂ | [1][2] |
| Molecular Weight | 148.12 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| CAS Number | 640296-19-1 | [1] |
The presence of the electron-withdrawing cyano group influences the electronic properties of the pyridine ring, affecting its pKa and coordination affinity. The carboxylate group, upon deprotonation, provides a strong anionic donor site, while the pyridine and cyano nitrogens act as neutral donors. This combination of donor atoms with varying electronic characteristics and spatial orientations is the cornerstone of this ligand's utility in constructing diverse and functional coordination compounds.
Coordination Modes of this compound
The versatility of 4-CN-2-PyC as a ligand stems from its ability to adopt multiple coordination modes, which can be influenced by factors such as the choice of metal ion, the solvent system, and the reaction temperature. Understanding these modes is crucial for the rational design of coordination architectures.
-
Monodentate Coordination: The ligand can coordinate to a metal center through either the pyridine nitrogen or one of the carboxylate oxygens. This mode is often observed in the formation of discrete metal complexes.
-
Bidentate Chelation: The pyridine nitrogen and the adjacent carboxylate group can chelate to a single metal ion, forming a stable five-membered ring. This is a common coordination mode for this type of ligand.
-
Bridging Coordination: 4-CN-2-PyC can act as a bridging ligand, connecting two or more metal centers. This can occur in several ways:
-
Carboxylate Bridging: The two oxygen atoms of the carboxylate group can bridge two different metal ions.
-
Pyridine-Cyano Bridging: The pyridine nitrogen and the cyano nitrogen can coordinate to different metal centers, leading to the formation of extended one-, two-, or three-dimensional networks.[3][4]
-
Pyridine-Carboxylate Bridging: The pyridine nitrogen and one carboxylate oxygen can coordinate to different metal ions.
-
The interplay of these coordination modes allows for the construction of a wide array of coordination polymers and MOFs with varying topologies and pore environments.
Caption: Potential coordination modes of this compound with a metal center.
Application Notes: Harnessing the Potential of 4-CN-2-PyC in Coordination Chemistry
The unique structural features of 4-CN-2-PyC and its resulting coordination compounds give rise to a range of potential applications in catalysis, materials science, and drug development.
Design and Synthesis of Metal-Organic Frameworks (MOFs)
The ability of 4-CN-2-PyC to act as a versatile linker makes it an excellent candidate for the construction of MOFs. The rigidity of the pyridine ring combined with the flexibility of the carboxylate group allows for the formation of porous structures with high surface areas and tunable pore sizes. The presence of the cyano group within the pores can introduce specific functionalities, such as enhanced gas sorption selectivity or catalytic activity. The synthesis of such MOFs typically involves solvothermal or hydrothermal methods, where the ligand and a metal salt are heated in a suitable solvent.
Catalysis
Metal complexes incorporating 4-CN-2-PyC have the potential to act as catalysts in a variety of organic transformations. The metal center can serve as the primary catalytic site, while the ligand can modulate its electronic and steric properties to enhance catalytic activity and selectivity. For instance, coordination polymers based on similar pyridine-carboxylic acid ligands have shown catalytic activity in cyanosilylation reactions.[5] The cyano group of the ligand itself can also participate in catalytic cycles or act as a recognition site for substrates.
Drug Development and Biological Applications
Pyridine and its derivatives are prevalent scaffolds in many pharmaceutical compounds.[6] The coordination of these ligands to metal ions can lead to complexes with enhanced biological activity compared to the free ligand. While specific studies on the biological activity of 4-CN-2-PyC metal complexes are still emerging, related cyanopyridine derivatives have shown promising anticancer and antimicrobial properties.[6][7][8] The ability of the ligand to chelate essential metal ions or for the resulting complex to interact with biological targets such as DNA or enzymes are potential mechanisms of action.
Experimental Protocols
The following protocols provide a starting point for the synthesis and characterization of coordination compounds using this compound. It is crucial to adhere to standard laboratory safety procedures, including the use of personal protective equipment.
General Synthesis of a Discrete Metal Complex
This protocol describes a general method for the synthesis of a simple coordination complex of a divalent transition metal with 4-CN-2-PyC.
Materials:
-
This compound
-
A soluble salt of a transition metal (e.g., copper(II) acetate, zinc(II) chloride)
-
Methanol or Ethanol
-
Deionized water
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
Ligand Solution Preparation: Dissolve a specific molar amount of this compound in a minimal amount of a suitable solvent, such as methanol or a methanol/water mixture. Gentle heating and stirring may be required to achieve complete dissolution.
-
Metal Salt Solution Preparation: In a separate flask, dissolve an equimolar or a specific stoichiometric ratio of the metal salt in deionized water or methanol.
-
Reaction: Slowly add the metal salt solution to the ligand solution while stirring continuously at room temperature.
-
Precipitation and Crystallization: The formation of a precipitate may occur immediately or upon standing. To promote the growth of single crystals suitable for X-ray diffraction, the reaction mixture can be left to stand undisturbed at room temperature, or slow evaporation of the solvent can be employed.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the product with small portions of the reaction solvent to remove any unreacted starting materials.
-
Drying: Dry the product in a desiccator over a suitable drying agent or in a vacuum oven at a low temperature.
Caption: A general workflow for the synthesis of a metal complex with this compound.
Solvothermal Synthesis of a Coordination Polymer
This protocol outlines a typical solvothermal synthesis of a coordination polymer using 4-CN-2-PyC.
Materials:
-
This compound
-
A metal salt (e.g., cobalt(II) nitrate, manganese(II) chloride)
-
N,N-Dimethylformamide (DMF) or other high-boiling point solvent
-
Teflon-lined stainless steel autoclave
-
Oven
Procedure:
-
Preparation of the Reaction Mixture: In a Teflon liner for the autoclave, combine this compound and the metal salt in a specific molar ratio.
-
Solvent Addition: Add a suitable volume of the solvent (e.g., DMF) to the liner. The mixture may not fully dissolve at room temperature.
-
Sealing the Autoclave: Seal the Teflon liner inside the stainless steel autoclave.
-
Heating: Place the autoclave in a programmable oven and heat it to a specific temperature (typically between 80°C and 180°C) for a defined period (usually 24 to 72 hours).
-
Cooling: Allow the autoclave to cool slowly to room temperature.
-
Product Isolation: Carefully open the autoclave and collect the crystalline product by filtration.
-
Washing and Drying: Wash the product with the reaction solvent and then with a lower-boiling point solvent like ethanol or acetone to remove residual DMF. Dry the product under vacuum.
Characterization Techniques
A comprehensive characterization of the synthesized coordination compounds is essential to confirm their structure and purity.
-
Single-Crystal X-ray Diffraction: This is the most definitive method for determining the precise three-dimensional structure of crystalline coordination compounds, providing information on bond lengths, bond angles, and coordination geometries.[5]
-
Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk crystalline product and to compare the experimental pattern with the simulated pattern from single-crystal X-ray data.
-
Infrared (IR) Spectroscopy: Provides valuable information about the coordination of the ligand. Shifts in the vibrational frequencies of the carboxylate (C=O) and cyano (C≡N) groups upon coordination to a metal ion can help elucidate the binding mode.[3]
-
Elemental Analysis (CHN): Determines the percentage composition of carbon, hydrogen, and nitrogen in the compound, which is used to verify the empirical formula.
-
Thermogravimetric Analysis (TGA): Measures the thermal stability of the compound and can provide information about the presence of coordinated or lattice solvent molecules.
Key IR Stretching Frequencies (cm⁻¹):
| Functional Group | Free Ligand (approx.) | Coordinated Ligand (approx.) | Indication |
| C=O (Carboxylic Acid) | 1700-1730 | - | Disappearance indicates deprotonation. |
| COO⁻ (asymmetric) | - | 1550-1610 | Coordination of the carboxylate group. |
| COO⁻ (symmetric) | - | 1300-1420 | Coordination of the carboxylate group. |
| C≡N | ~2230 | Shift to higher or lower frequency | Coordination of the cyano group. |
Conclusion and Future Outlook
This compound is a promising and versatile ligand in the field of coordination chemistry. Its trifunctional nature allows for the construction of a wide range of coordination compounds with diverse structures and potential applications. While the exploration of this specific ligand is still in its relatively early stages compared to its simpler analogue, 4-cyanopyridine, the foundational knowledge of coordination chemistry principles provides a strong basis for future research. The protocols and application notes provided in this guide are intended to serve as a valuable resource for researchers seeking to explore the rich coordination chemistry of this compound and to unlock its full potential in the development of new functional materials and molecules. Further investigations into the catalytic, magnetic, optical, and biological properties of its coordination compounds are highly encouraged and are expected to yield exciting new discoveries.
References
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ResearchGate. (n.d.). 4-Cyanopyridine, a versatile mono- and bidentate ligand. Crystal structures of related coordination polymers determined by X-ray powder diffraction. Retrieved from [Link]
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PubMed Central. (2020). Effect of the coordination of π-acceptor 4-cyanopyridine ligand on the structural and electronic properties of meso-tetra(para-methoxy) and meso-tetra(para-chlorophenyl) porphyrin cobalt(ii) coordination compounds. Application in the catalytic degradation of methylene blue dye. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure of cyanopyridine. Different biological activities displayed.... Retrieved from [Link]
-
Protocols.io. (2023). Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume). Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Cyanopyridines – Suitable Heterocycles for Cocrystal Syntheses. Retrieved from [Link]
-
CrystEngComm. (n.d.). 4-Cyanopyridine, a versatile mono- and bidentate ligand. Crystal structures of related coordination polymers determined by X-ray powder diffraction. Retrieved from [Link]
-
Fiveable. (n.d.). Applications of coordination compounds | General Chemistry II Class Notes. Retrieved from [Link]
-
PubMed. (n.d.). A review: Biological activities of novel cyanopyridine derivatives. Retrieved from [Link]
-
PubMed Central. (2017). Characterization of the mixed axial ligand complex (4-cyanopyridine)(imidazole)(tetramesitylporphinato)iron(iii) perchlorate. Stabilization by synergic bonding. Retrieved from [Link]
-
Journal of Sustainability, Policy, and Practice. (2025). Metal Coordination Complexes for Catalytic Application Development. Retrieved from [Link]
-
Universidad de Alicante. (n.d.). New route for the synthesis of Co-MOF from metal substrates. Retrieved from [Link]
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PubMed. (n.d.). Synthesis and reaction of cyanopyridone derivatives and their potential biological activities. Retrieved from [Link]
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Journal of Sustainability, Policy, and Practice. (2025). Metal Coordination Complexes for Catalytic Application Development. Retrieved from [Link]
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Dalton Transactions. (n.d.). Coordination polymers with pyridine-2,4,6-tricarboxylic acid and alkaline-earth/lanthanide/transition metals: synthesis and X-ray structures. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Characterization of Metal−Organic Frameworks Based on 4-Hydroxypyridine-2,6-dicarboxylic Acid and Pyridine-2,6-dicarboxylic Acid Ligands. Retrieved from [Link]
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Princeton University. (2022). Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. Retrieved from [Link]
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MDPI. (n.d.). Metal(II) Coordination Polymers from Tetracarboxylate Linkers: Synthesis, Structures, and Catalytic Cyanosilylation of Benzaldehydes. Retrieved from [Link]
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(n.d.). CHAPTER 12: COORDINATION CHEMISTRY IV: REACTIONS AND MECHANISMS. Retrieved from [Link]
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PubMed Central. (2023). Synthesis of a New Co Metal–Organic Framework Assembled from 5,10,15,20-Tetrakis((pyridin-4-yl) phenyl)porphyrin “Co-MTPhPyP” and Its Application to the Removal of Heavy Metal Ions. Retrieved from [Link]
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Wikipedia. (n.d.). Pyridinecarboxylic acid. Retrieved from [Link]
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Application Notes & Protocols: The Strategic Use of 4-Cyanopicolinic Acid as a Versatile Building Block in Medicinal Chemistry
Introduction: Unveiling the Potential of 4-Cyanopicolinic Acid
In the landscape of modern drug discovery, the selection of appropriate building blocks is a critical determinant of success. These molecular scaffolds must offer a blend of stability, predictable reactivity, and versatile functional handles to enable the efficient construction of complex and diverse chemical libraries. 4-Cyanopicolinic acid, a pyridine-2-carboxylic acid derivative, has emerged as a particularly valuable reagent in medicinal chemistry. Its unique trifecta of functional groups—a carboxylic acid, a pyridine ring, and a cyano group—provides orthogonal reactivity that can be strategically exploited in a multitude of synthetic applications.
This guide provides an in-depth exploration of 4-cyanopicolinic acid as a strategic building block. We will move beyond simple reaction schemes to discuss the underlying chemical principles, enabling researchers to make informed decisions in their synthetic designs. The protocols detailed herein are designed to be robust and self-validating, providing a solid foundation for applications ranging from the synthesis of novel heterocyclic scaffolds to its use as a specialized linker in bioconjugation and a ligand in advanced drug delivery systems.
Physicochemical Properties and Structural Attributes
Understanding the inherent properties of a building block is fundamental to its effective use. The electronic characteristics of 4-cyanopicolinic acid are dictated by the interplay between the electron-withdrawing cyano group and the π-deficient pyridine ring, which influences the acidity of the carboxylic acid and the reactivity of the entire molecule.
| Property | Value | Source |
| Chemical Formula | C₇H₄N₂O₂ | N/A |
| Molecular Weight | 148.12 g/mol | N/A |
| Appearance | Off-white to pale yellow solid | N/A |
| pKa (Carboxylic Acid) | ~1 (estimated based on picolinic acid) | [1] |
| LogP | ~0.5-1.0 (estimated) | [1] |
| Solubility | Soluble in polar aprotic solvents (DMF, DMSO), alcohols; limited solubility in water and non-polar solvents. | N/A |
Note: Experimental data for 4-cyanopicolinic acid can be sparse; some values are estimated based on the parent compound, picolinic acid.
Core Reactivity: The Three Pillars of Synthesis
The synthetic versatility of 4-cyanopicolinic acid stems from its three distinct functional regions. Strategic manipulation of these sites allows for a stepwise and controlled construction of complex molecules.
Application Note 1: Synthesis of Bioactive Heterocyclic Scaffolds via Amide Coupling
The carboxylic acid moiety is the most readily addressable functional group on 4-cyanopicolinic acid, making it an ideal starting point for building larger, more complex structures. Amide bond formation is one of the most frequently performed reactions in medicinal chemistry, and 4-cyanopicolinic acid is an excellent substrate for creating a diverse array of amides, which can serve as precursors to other heterocyclic systems like quinolones or quinazolinones.[2][3][4]
Causality Behind Protocol Choices
The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires activation of the carboxyl group.[5][6] Common coupling reagents like carbodiimides (EDC, DCC) or phosphonium/uronium salts (HATU, HBTU) serve this purpose.[7][8]
-
Why EDC/HOBt? The combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) is a workhorse method. EDC converts the carboxylic acid into a highly reactive O-acylisourea intermediate.[7] However, this intermediate can be susceptible to racemization and rearrangement. HOBt acts as an additive that traps the O-acylisourea to form an active ester. This HOBt ester is more stable than the O-acylisourea but highly reactive towards amines, leading to higher yields and reduced side products.[9]
-
Why a Base? An organic base like Diisopropylethylamine (DIPEA) or triethylamine (TEA) is crucial. It serves two purposes: (1) to deprotonate the amine hydrochloride salt if used as starting material, and (2) to neutralize the acidic byproducts formed during the reaction, driving the equilibrium towards product formation.[9]
-
Solvent Choice: Aprotic polar solvents like Dimethylformamide (DMF) or Dichloromethane (DCM) are preferred as they effectively solvate the reactants and intermediates without participating in the reaction.
Protocol 1: General Procedure for Amide Coupling
This protocol describes the coupling of 4-cyanopicolinic acid with a generic primary or secondary amine.
Materials:
-
4-Cyanopicolinic Acid (1.0 eq)
-
Amine (or amine salt) (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
DIPEA (2.5 eq)
-
Anhydrous DMF
-
Reaction vessel, magnetic stirrer, nitrogen/argon atmosphere
Step-by-Step Methodology:
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-cyanopicolinic acid (1.0 eq) and the desired amine (1.1 eq).
-
Dissolution: Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).
-
Pre-activation: Add HOBt (1.2 eq) to the solution and stir for 5 minutes.
-
Base Addition: Add DIPEA (2.5 eq) and stir the mixture.
-
Coupling Initiation: Cool the reaction mixture to 0 °C using an ice bath. Add EDC·HCl (1.2 eq) portion-wise over 5 minutes. Rationale: Adding the coupling reagent at a reduced temperature helps to control the initial exotherm and minimize side reactions.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol).
Application Note 2: 4-Cyanopicolinic Acid as a Bifunctional Linker in Bioconjugation
Linkers are critical components in bioconjugation, covalently connecting a biomolecule (like an antibody) to a payload (like a drug or a fluorescent probe).[10] 4-Cyanopicolinic acid can be elaborated into a valuable heterobifunctional linker. The carboxylic acid provides a handle for attachment to amine-containing biomolecules, while the cyano group can be chemically transformed into another functional group, such as an amine (via reduction), for subsequent conjugation.
Workflow for Bioconjugate Synthesis
This workflow outlines the strategy for using 4-cyanopicolinic acid as a precursor to a linker for attaching a payload to a protein.
Protocol 2: Activation of the Carboxylic Acid with N-Hydroxysuccinimide (NHS)
Creating an NHS ester of a linker-payload construct is a common strategy to generate a reagent that is stable enough for storage but reactive towards the primary amines (e.g., lysine side chains) on a protein under physiological conditions.[11][12]
Materials:
-
Linker-Payload construct with a free picolinic acid (1.0 eq)
-
N-Hydroxysuccinimide (NHS) (1.5 eq)
-
Dicyclohexylcarbodiimide (DCC) or EDC·HCl (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Reaction vessel, magnetic stirrer, inert atmosphere
Step-by-Step Methodology:
-
Preparation: Dissolve the linker-payload construct (1.0 eq) and NHS (1.5 eq) in anhydrous DCM or THF in a dry flask under an inert atmosphere.
-
Coupling Initiation: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add a solution of DCC (1.5 eq) in a minimal amount of anhydrous DCM dropwise. Rationale: DCC is a powerful dehydrating agent that facilitates the ester formation. The byproduct, dicyclohexylurea (DCU), is insoluble in DCM and precipitates, which helps drive the reaction to completion and simplifies purification. If EDC is used, it can be added as a solid.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Monitoring: Monitor the formation of the NHS ester and the consumption of the starting material by TLC or LC-MS.
-
Purification:
-
Filter the reaction mixture to remove the precipitated DCU (if DCC was used).
-
Wash the filtrate with cold water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo at a low temperature (<30 °C) to avoid decomposition of the active ester.
-
The resulting NHS-activated linker-payload can often be used directly in the subsequent bioconjugation step without further purification.
-
Application Note 3: A Ligand for Metal-Organic Frameworks (MOFs) in Drug Delivery
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands.[13][14] Their high porosity, large surface area, and tunable structures make them excellent candidates for drug delivery systems.[15][16][17] The picolinate structure of 4-cyanopicolinic acid, featuring both a pyridine nitrogen and a carboxylate oxygen, acts as an effective bidentate chelating ligand for a variety of metal ions (e.g., Zn²⁺, Fe³⁺, Zr⁴⁺), making it a suitable organic linker for MOF synthesis.[16]
Design Principles
-
Coordination: The N,O-bidentate chelation of the picolinate moiety provides a stable and predictable coordination mode, which is essential for forming well-defined crystalline frameworks.
-
Functionality: The cyano group can be oriented towards the pores of the MOF, providing an additional site for post-synthetic modification or for specific interactions with encapsulated drug molecules. This allows for fine-tuning of the drug loading and release properties.
Protocol 3: General Solvothermal Synthesis of a MOF
This is a representative protocol for synthesizing a MOF using 4-cyanopicolinic acid as the organic linker. The specific metal salt, solvent, temperature, and time will vary depending on the target structure.
Materials:
-
4-Cyanopicolinic Acid (1.0 eq)
-
Metal Salt (e.g., Zn(NO₃)₂·6H₂O, Fe(NO₃)₃·9H₂O) (0.5-1.0 eq)
-
Solvent (e.g., DMF, DEF, or a mixture with ethanol/water)
-
Teflon-lined stainless steel autoclave or a sealed glass vial
-
Oven
Step-by-Step Methodology:
-
Preparation: In a glass vial, dissolve 4-cyanopicolinic acid in the chosen solvent (e.g., 5 mL of DMF).
-
Metal Addition: In a separate vial, dissolve the metal salt in the same solvent (e.g., 5 mL of DMF).
-
Mixing: Combine the two solutions in the reaction vessel. The mixture may be sonicated for 10-15 minutes to ensure homogeneity.
-
Sealing: Securely seal the vial or the Teflon-lined autoclave. Safety Precaution: Ensure the vessel is not filled more than two-thirds full to allow for pressure build-up at elevated temperatures.
-
Heating: Place the vessel in a programmable oven and heat to the desired temperature (typically 80-150 °C) for a period of 24-72 hours. The slow cooling of the oven is often critical for the formation of high-quality crystals.
-
Isolation: After cooling to room temperature, crystals of the MOF product should have formed. Carefully decant the mother liquor.
-
Washing: Wash the crystals several times with fresh DMF to remove unreacted starting materials, followed by a solvent exchange with a more volatile solvent like ethanol or acetone.
-
Activation: To remove the solvent molecules from the pores, the MOF is typically "activated" by heating under a dynamic vacuum. The activated MOF is then ready for characterization and drug-loading experiments.
References
- Ningbo Innopharmchem. (n.d.). The Versatility of 5-Cyanopicolinic Acid in Organic Synthesis and Biochemical Applications.
- Xie, J., et al. (2016). The preparation of metal–organic frameworks and their biomedical application. PMC, NIH.
- ResearchGate. (n.d.). Drug Delivery Applications of Metal-Organic Frameworks (MOFs).
- Lawson, H. D., et al. (2022). Metal–Organic Frameworks for Drug Delivery: A Design Perspective. PMC, PubMed Central.
- ResearchGate. (n.d.). Metal-organic frameworks for advanced drug delivery.
- Ningbo Innopharmchem. (n.d.). The Versatility of 4-Aminopicolinic Acid in Organic Synthesis.
- Fisher Scientific. (n.d.). Amide Synthesis.
- Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL.
- Biosynth. (n.d.). Linkers for Bioconjugation.
- IAPC Journals. (2023). Metal-organic frameworks: Drug delivery applications and future prospects.
- MDPI. (n.d.). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines.
- MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
- Park, S., et al. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. PMC, NIH.
- UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation.
- MDPI. (n.d.). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition.
- PubChem. (n.d.). Picolinic acid.
- MDPI. (n.d.). Design, synthesis, molecular docking, and some metabolic enzyme inhibition properties of novel quinazolinone derivatives.
- ResearchGate. (n.d.). Amide Bond Formation and Peptide Coupling.
- NIH. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- TCI America. (n.d.). Bioconjugation Reagents.
- Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives.
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Application Notes & Protocols: A Guide to the Strategic Functionalization of 4-Cyanopicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Value of 4-Cyanopicolinic Acid
4-Cyanopicolinic acid, a pyridine derivative featuring both a nitrile and a carboxylic acid moiety, serves as a versatile and valuable building block in modern synthetic chemistry. Its rigid, aromatic scaffold is a common feature in molecules designed for medicinal chemistry, materials science, and coordination chemistry. The true synthetic potential of this molecule is unlocked through the selective functionalization of its carboxylic acid group. This process allows for the covalent linkage of the 4-cyanopicolinoyl scaffold to a diverse array of molecular fragments, most commonly through the formation of robust amide or ester bonds.
However, the direct reaction of a carboxylic acid with nucleophiles like amines or alcohols is often inefficient. The acidic proton of the carboxyl group readily engages in an acid-base reaction with the nucleophile, forming a highly unreactive carboxylate salt.[1][2] Therefore, successful functionalization hinges on the strategic activation of the carboxylic acid, converting the hydroxyl group into a better leaving group and rendering the carbonyl carbon significantly more electrophilic. This guide provides a detailed exploration of the primary strategies and protocols for achieving this transformation, focusing on the conversion to acyl chlorides and the direct formation of amides and esters using modern coupling reagents.
Core Strategy: Activation of the Carboxylic Acid
The transformation of the carboxylic acid of 4-cyanopicolinic acid into its derivatives is a two-step conceptual process: activation followed by nucleophilic acyl substitution. This can be achieved through two primary pathways, which will be detailed in the subsequent protocols.
Pathway 1 involves converting the carboxylic acid into a stable, highly reactive intermediate, such as an acyl chloride, which is isolated before being reacted with a nucleophile.[2][3] Pathway 2 relies on in situ activation using coupling reagents, where the activated species is generated in the same pot and reacts immediately with the present nucleophile to form the final product.[4][5]
Protocol I: Conversion to 4-Cyanopicolinoyl Chloride
The formation of an acyl chloride is a robust method for activating 4-cyanopicolinic acid. Acyl chlorides are among the most reactive carboxylic acid derivatives and can be readily converted to a wide range of amides, esters, and other functionalities.[3] Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the most common reagents for this transformation.[6][7] The protocol below details the use of thionyl chloride, which produces gaseous byproducts (SO₂ and HCl) that are easily removed.
Experimental Protocol: Synthesis of 4-Cyanopicolinoyl Chloride
Materials and Equipment:
-
4-Cyanopicolinic Acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Anhydrous Toluene (or another high-boiling inert solvent)
-
Round-bottom flask with reflux condenser and gas outlet/scrubber (NaOH solution)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Safety: This procedure must be performed in a certified chemical fume hood. Thionyl chloride is corrosive and reacts violently with water. All glassware must be thoroughly dried.
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-cyanopicolinic acid (1.0 eq).
-
Add an excess of thionyl chloride (SOCl₂), typically 5-10 equivalents, to form a slurry.
-
Add one drop of anhydrous DMF as a catalyst.[8] A lively evolution of gas (HCl and SO₂) should be observed.
-
Equip the flask with a reflux condenser connected to a gas scrubber.
-
Heat the reaction mixture to reflux (approx. 76 °C) and maintain for 2-4 hours, or until the gas evolution ceases and the solution becomes clear.
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. To ensure complete removal, anhydrous toluene (2 x 10 mL per gram of starting material) can be added and co-evaporated.[9]
-
The resulting solid, 4-cyanopicolinoyl chloride hydrochloride, is typically used in the next step without further purification. It is highly moisture-sensitive.[8]
Protocol II: Direct Amide Bond Formation via Coupling Reagents
Direct amidation is arguably the most frequent and vital reaction in medicinal chemistry.[10][11] This is achieved by activating the carboxylic acid in situ in the presence of an amine. The choice of coupling reagent is critical and depends on the substrate's steric hindrance, sensitivity to racemization (if chiral), and the desired purification strategy.
Comparative Analysis of Common Coupling Reagents
| Reagent Class | Examples | Mechanism | Advantages | Disadvantages |
| Carbodiimides | DCC, DIC, EDC | Forms a highly reactive O-acylisourea intermediate.[1][2] | Cost-effective, widely used. EDC byproduct is water-soluble, simplifying workup.[12] | DCC byproduct (DCU) is insoluble and requires filtration.[13] Can cause racemization; requires additives like HOBt.[4] |
| Phosphonium Salts | PyBOP, PyAOP | Forms an activated OBt or OAt ester.[5] | Highly efficient, especially for hindered couplings. Does not cause guanidinylation of primary amines.[4] | Solutions in DMF have moderate stability.[5] Can be expensive. |
| Aminium/Uronium Salts | HBTU, HATU, HCTU | Forms an activated OBt or OAt ester.[5] | Very fast reaction times, low racemization.[12][13] HATU is extremely efficient due to the 7-azabenzotriazole core.[5] | Can cause guanidinylation of the N-terminus if used in excess.[5] More expensive than carbodiimides. |
Experimental Protocol: HATU-Mediated Amidation
HATU is a highly effective coupling reagent that promotes rapid amide bond formation with minimal side reactions, making it a preferred choice for challenging substrates.[5][12][13]
Materials and Equipment:
-
4-Cyanopicolinic Acid
-
Primary or secondary amine (1.0-1.2 eq)
-
HATU (1.1-1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Anhydrous DMF or CH₂Cl₂ as solvent
-
Standard laboratory glassware, magnetic stirrer
-
Materials for aqueous workup and column chromatography
Procedure:
-
In a dry flask, dissolve 4-cyanopicolinic acid (1.0 eq) and the desired amine (1.1 eq) in anhydrous DMF (or CH₂Cl₂) to a concentration of approximately 0.1-0.5 M.
-
Add DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature. DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize the generated hexafluorophosphate salt.
-
Add HATU (1.1 eq) in a single portion. The reaction is often exothermic.
-
Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent like ethyl acetate or CH₂Cl₂.
-
Wash the organic layer successively with 1 M HCl (or 10% citric acid), saturated NaHCO₃ solution, and brine.[14] These washes remove excess base, unreacted starting materials, and water-soluble byproducts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Protocol III: Steglich Esterification
For the synthesis of esters, particularly with acid-sensitive or sterically hindered alcohols, the Steglich esterification provides a mild and effective alternative to harsher methods like Fischer esterification.[15] This method utilizes a carbodiimide (typically DCC or EDC) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[16]
Experimental Protocol: DCC/DMAP-Mediated Esterification
Materials and Equipment:
-
4-Cyanopicolinic Acid
-
Alcohol (1.2-1.5 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous CH₂Cl₂
-
Standard laboratory glassware, magnetic stirrer
-
Fritted funnel for filtration
Procedure:
-
To a dry flask, add 4-cyanopicolinic acid (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq).
-
Dissolve the components in anhydrous CH₂Cl₂.
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC (1.1 eq) to the cooled solution. A white precipitate of N,N'-dicyclohexylurea (DCU) will begin to form.[16]
-
Remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a fritted funnel to remove the insoluble DCU byproduct. Wash the filter cake with a small amount of cold CH₂Cl₂.
-
Combine the filtrates and wash successively with 0.5 M HCl and saturated NaHCO₃ solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the pure ester.
Product Characterization
Confirming the identity and purity of the newly synthesized 4-cyanopicolinic acid derivative is crucial. A combination of the following analytical techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the incorporation of the new fragment and show characteristic shifts in the pyridine ring protons adjacent to the newly formed ester or amide.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate molecular weight, confirming the elemental composition of the product.[17]
-
Infrared (IR) Spectroscopy: Successful reaction is indicated by the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a sharp C=O (carbonyl) stretch at a characteristic frequency for an amide (approx. 1650-1680 cm⁻¹) or ester (approx. 1730-1750 cm⁻¹).
-
Chromatography: TLC provides a quick assessment of reaction completion and product purity. HPLC can be used for quantitative purity analysis.[18][19]
References
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Aapptec Peptides. Coupling Reagents. [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
Tale, R. H., et al. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. [Link]
-
Chemistry LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. [Link]
-
MDPI. (2021). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. [Link]
-
Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
-
Fisher Scientific. Amide Synthesis. [Link]
-
ResearchGate. (2021). Mechanisms for the activation of carboxylic acid in amide bond formation. [Link]
-
Bawa, R. A., et al. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. [Link]
-
Organic Chemistry Portal. Acid to Acid Chloride - Common Conditions. [Link]
-
Chemistry LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides. [Link]
-
Chemguide. Converting carboxylic acids into acyl (acid) chlorides. [Link]
-
Hansen, T. V. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules. [Link]
-
Organic Synthesis. Acid-Amine Coupling using PyBOP. [Link]
-
Organic Chemistry Portal. Acid to Ester - Common Conditions. [Link]
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Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. [Link]
-
Wikipedia. Acyl chloride. [Link]
-
Organic Syntheses. (2014). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. [Link]
-
ResearchGate. (2017). Convertion of Acid to acid chloride. [Link]
-
Michigan State University Chemistry. Carboxylic Acid Reactivity. [Link]
-
NIH. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
-
MDPI. (2025). Developing a Quantitative Profiling Method for Detecting Free Fatty Acids in Crude Lanolin Based on Analytical Quality by Design. [Link]
-
NIH. (2011). Identification and Quantification of Flavonoids and Phenolic Acids in Burr Parsley (Caucalis platycarpos L.), Using High-Performance Liquid Chromatography with Diode Array Detection and Electrospray Ionization Mass Spectrometry. [Link]
-
NIH. (2018). A Review of Analytical Methods for p-Coumaric Acid in Plant-Based Products, Beverages, and Biological Matrices. [Link]
-
MDPI. (2013). Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives. [Link]
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Application Notes & Protocols: Strategic Derivatization of 4-Cyanopyridine-2-carboxylic Acid for Drug Discovery
Introduction: The Strategic Value of the 4-Cyanopyridine-2-carboxylic Acid Scaffold
In the landscape of modern medicinal chemistry, pyridine-based molecules are privileged pharmacophores, integral to the structure of numerous marketed drugs.[1] The pyridine carboxylic acid isomers, in particular, have given rise to a multitude of therapeutic agents for conditions ranging from cancer and diabetes to infectious diseases.[2][3] These scaffolds are of exceptional interest due to their ability to act as potent enzyme inhibitors, targeting a wide array of enzymes including kinases, demethylases, and proteases.[1][2][3]
This guide focuses on This compound , a bifunctional scaffold of significant strategic value in drug discovery. Its utility is rooted in the orthogonal reactivity of its two key functional groups: a 2-carboxylic acid and a 4-cyano group .
-
The carboxylic acid at the 2-position serves as a classical hydrogen bond donor and acceptor, often anchoring the molecule within the active site of a biological target. It is also a prime site for modifications aimed at enhancing cell permeability and modulating physicochemical properties.
-
The cyano group at the 4-position is a powerful electron-withdrawing group that significantly modulates the electronic properties of the pyridine ring, influencing its pKa and reactivity.[4] More importantly, the nitrile itself is a versatile functional handle. It can act as a key hydrogen bond acceptor, a bioisostere for other polar groups, or a precursor for conversion into other valuable functionalities.[5][6][7]
This document provides a detailed exploration of the derivatization strategies for this scaffold, offering field-proven insights and step-by-step protocols for researchers engaged in the rational design of novel therapeutics.
Derivatization Pathways: A Dual-Pronged Approach
The chemical architecture of this compound allows for a dual-pronged derivatization strategy. Medicinal chemists can selectively modify either the carboxylic acid or the cyano group to systematically explore the chemical space around the core scaffold, enabling fine-tuning of a compound's structure-activity relationship (SAR).
Caption: Derivatization strategies for this compound.
Part I: Modification of the 2-Carboxylic Acid Group
The carboxylic acid is a logical starting point for derivatization. While essential for binding in some targets, its acidic nature can limit oral bioavailability and cell permeability. Converting it to neutral amides or esters is a classical strategy to overcome these liabilities.
Amide Bond Formation: The Cornerstone of Medicinal Chemistry
Formation of an amide bond is arguably the most common reaction in drug discovery. It replaces an acidic proton with a diverse range of substituents (R-groups), allowing for systematic probing of steric and electronic requirements within a binding pocket.
Protocol 1: Standard Amide Coupling via EDC/HOBt
This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate. Hydroxybenzotriazole (HOBt) is often added to suppress side reactions and improve coupling efficiency, especially with less reactive amines.
Materials:
-
This compound
-
Amine of interest (e.g., aniline, benzylamine)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
Base (e.g., Diisopropylethylamine, DIPEA, or Triethylamine, TEA)
-
Anhydrous solvent (e.g., Dichloromethane, DCM, or Dimethylformamide, DMF)
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DCM or DMF.
-
Add the amine of interest (1.1 eq) and the base, DIPEA (2.0 eq).
-
Add HOBt (1.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise, keeping the temperature below 5 °C.
-
Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the desired amide.
Causality Note: The use of a carbodiimide like EDC is a mild and effective way to form the activated ester in situ, avoiding the need for harsher reagents like thionyl chloride.[8] HOBt acts as a scavenger for the O-acylisourea, converting it to an activated ester that is less prone to racemization and side reactions.
Esterification: Modulating Polarity and Lipophilicity
Esterification serves to mask the polar carboxylic acid, which can significantly increase a compound's lipophilicity and ability to cross cell membranes. This strategy is often employed to create prodrugs that are later hydrolyzed in vivo to release the active carboxylic acid.
Protocol 2: DCC/DMAP-Mediated Esterification
This protocol uses Dicyclohexylcarbodiimide (DCC) for activation, analogous to EDC. The key to this reaction's success with alcohols, which are weaker nucleophiles than amines, is the use of a catalytic amount of 4-Dimethylaminopyridine (DMAP).
Materials:
-
This compound
-
Alcohol of interest (e.g., methanol, tert-butanol)
-
DCC (Dicyclohexylcarbodiimide)
-
DMAP (4-Dimethylaminopyridine), catalytic amount
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 eq), the alcohol (1.5 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM in a dry flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add a solution of DCC (1.1 eq) in DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, filter off the DCU precipitate and wash the solid with a small amount of cold DCM.
-
Wash the filtrate sequentially with 0.5 M HCl (aq) and saturated NaHCO₃ (aq).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude ester by flash chromatography.
Causality Note: DMAP is a hypernucleophilic acylation catalyst. It reacts with the DCC-activated acid to form a highly reactive N-acylpyridinium intermediate, which is then readily attacked by the alcohol. This catalytic cycle makes the esterification significantly more efficient than with DCC alone.[9]
Table 1: Summary of Conditions for Carboxylic Acid Derivatization
| Reaction Type | Activating Agent(s) | Additive/Catalyst | Base | Typical Solvent |
| Amidation | EDC or DCC | HOBt or HOAt | DIPEA or TEA | DCM, DMF |
| Esterification | DCC | DMAP (catalytic) | None required | DCM |
Part II: Transformation of the 4-Cyano Group
The nitrile group is a remarkably versatile synthetic handle. Its strong electron-withdrawing nature activates the pyridine ring, but its true power lies in its ability to be transformed into other key functional groups.[4]
Caption: Key transformations of the 4-cyano functional group.
Bioisosteric Replacement: Nitrile to Tetrazole
The 1H-tetrazole ring is a well-established bioisostere for the carboxylic acid functional group.[10] It shares a similar acidic pKa and steric profile, but often provides improved metabolic stability and pharmacokinetic properties. The conversion of a nitrile to a tetrazole is therefore a high-impact transformation in lead optimization.
Protocol 3: Zinc-Catalyzed [3+2] Cycloaddition
This reaction involves the [3+2] cycloaddition of an azide anion to the nitrile. The use of a Lewis acid catalyst like a zinc salt significantly accelerates the reaction, allowing it to proceed under milder conditions.[11]
Materials:
-
4-Cyano-2-substituted-pyridine (starting material from Part I)
-
Sodium Azide (NaN₃) - CAUTION: Highly toxic and potentially explosive.
-
Zinc Bromide (ZnBr₂) or Zinc Chloride (ZnCl₂)
-
Solvent (e.g., Water, DMF)
-
Ammonium Chloride (NH₄Cl)
Procedure:
-
CAUTION: Handle sodium azide with extreme care in a well-ventilated fume hood. Avoid contact with acids, which generates highly toxic hydrazoic acid.
-
To a flask, add the starting nitrile (1.0 eq), sodium azide (1.5 eq), and zinc bromide (1.2 eq).
-
Add the solvent (water or DMF) and heat the mixture to 100-120 °C.
-
Stir vigorously for 12-48 hours, monitoring by LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and carefully acidify with 2M HCl to a pH of ~2-3 to protonate the tetrazole.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography or recrystallization.
Causality Note: The Lewis acidic zinc ion coordinates to the nitrile nitrogen, increasing the electrophilicity of the nitrile carbon and making it more susceptible to nucleophilic attack by the azide anion, thereby catalyzing the cycloaddition.[11]
Reduction to a Primary Amine
Reducing the nitrile group to a primary aminomethyl group introduces a basic center and a new vector for derivatization. This transformation fundamentally alters the molecule's physicochemical properties and provides a linker for attaching new pharmacophoric elements.
Protocol 4: Reduction using Lithium Aluminum Hydride (LiAlH₄)
LiAlH₄ is a powerful reducing agent capable of cleanly converting nitriles to primary amines.[12][13]
Materials:
-
4-Cyano-2-substituted-pyridine
-
Lithium Aluminum Hydride (LiAlH₄) - CAUTION: Highly reactive with water.
-
Anhydrous solvent (e.g., Tetrahydrofuran, THF, or Diethyl ether)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution for quenching.
Procedure:
-
CAUTION: All glassware must be rigorously dried, and the reaction must be run under a strictly inert atmosphere (N₂ or Ar).
-
Suspend LiAlH₄ (2.0-3.0 eq) in anhydrous THF in a flame-dried flask.
-
Cool the suspension to 0 °C.
-
Dissolve the starting nitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-6 hours.
-
Monitor by TLC until the starting material is consumed.
-
Cool the reaction to 0 °C and quench it very carefully using the Fieser workup method: sequentially add 'x' mL of water, 'x' mL of 15% NaOH (aq), and then '3x' mL of water, where 'x' is the mass of LiAlH₄ used in grams.
-
Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate to yield the crude amine, which can be purified by chromatography or converted to a salt for purification.
Causality Note: The reaction proceeds via two successive nucleophilic additions of a hydride ion from the AlH₄⁻ complex to the electrophilic nitrile carbon.[14] An aqueous workup then protonates the resulting dianion to yield the primary amine.
Partial Hydrolysis to a Primary Amide
While the carboxylic acid can be converted to an amide, so can the nitrile. This provides an alternative synthetic route and may be advantageous depending on the overall synthetic scheme. The primary challenge is preventing over-hydrolysis to the corresponding carboxylic acid.[15][16]
Protocol 5: Peroxide-Mediated Hydrolysis
Alkaline hydrogen peroxide provides a mild and effective method for the selective hydration of a nitrile to a primary amide.[15]
Materials:
-
4-Cyano-2-substituted-pyridine
-
Hydrogen Peroxide (H₂O₂, 30% solution)
-
Base (e.g., Sodium Hydroxide, NaOH, or Potassium Carbonate, K₂CO₃)
-
Solvent (e.g., Ethanol, DMSO)
Procedure:
-
Dissolve the starting nitrile (1.0 eq) in a suitable solvent like ethanol.
-
Add an aqueous solution of NaOH (e.g., 6M, 1.0 eq).
-
Cool the mixture to 0-10 °C.
-
Slowly add 30% H₂O₂ (2.0-3.0 eq) dropwise, maintaining the temperature.
-
Stir the reaction at room temperature for 2-8 hours. Monitor carefully by TLC/LC-MS to maximize amide formation and minimize carboxylic acid formation.
-
Once the reaction is optimal, quench any remaining peroxide by adding a small amount of sodium sulfite.
-
Neutralize the mixture with dilute HCl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic phase, concentrate, and purify the product via column chromatography.
Causality Note: Under basic conditions, hydrogen peroxide forms the hydroperoxide anion (HOO⁻), a potent nucleophile that attacks the nitrile carbon. The resulting intermediate rearranges and, after workup, yields the primary amide.[15]
Table 2: Summary of Conditions for Nitrile Transformation
| Reaction Type | Key Reagent(s) | Catalyst/Additive | Typical Solvent | Product Functional Group |
| Tetrazole Formation | Sodium Azide (NaN₃) | ZnBr₂ or NH₄Cl | Water, DMF | 5-Substituted-1H-tetrazole |
| Reduction | LiAlH₄ or H₂ | Pd/C, PtO₂, Raney Ni | THF, Ether, Methanol | Primary Amine (-CH₂NH₂) |
| Partial Hydrolysis | H₂O₂ | NaOH or K₂CO₃ | Ethanol, DMSO | Primary Amide (-CONH₂) |
Characterization and Purity Analysis
For all synthesized derivatives, it is imperative to confirm the structure and assess purity using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and connectivity of the new derivative.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the exact molecular weight and elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound, typically aiming for >95% for biological screening.
Conclusion
This compound represents a high-value, versatile scaffold for drug discovery. The distinct and orthogonal reactivity of its carboxylic acid and cyano functional groups provides medicinal chemists with a robust platform for generating diverse chemical libraries. The protocols outlined in this guide offer reliable and reproducible methods for derivatization at both positions, enabling a systematic approach to optimizing compound potency, selectivity, and ADME properties. By strategically applying these transformations, research teams can efficiently navigate the complexities of the lead optimization process and accelerate the development of novel therapeutic candidates.
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4-Cyanopyridine-2-carboxylic acid in the synthesis of pharmaceutical intermediates
An Application Guide: The Strategic Use of 4-Cyanopyridine-2-carboxylic Acid in the Synthesis of Pharmaceutical Intermediates
Authored by: A Senior Application Scientist
Abstract
This technical guide provides an in-depth exploration of this compound, a highly versatile heterocyclic building block in modern medicinal chemistry. We will dissect its chemical properties, strategic applications, and provide detailed, field-proven protocols for its use in the synthesis of key pharmaceutical intermediates. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold's unique reactivity to construct complex molecular architectures.
Introduction: The Significance of the Pyridine Scaffold
Pyridine carboxylic acids and their derivatives are foundational scaffolds in the pharmaceutical industry, forming the core of numerous blockbuster drugs.[1][2] Their prevalence stems from the pyridine ring's ability to act as a bioisostere for a phenyl group, with the nitrogen atom offering a key site for hydrogen bonding, improving solubility, and modulating pharmacokinetic properties.
This compound (IUPAC Name: this compound) is a particularly valuable intermediate.[3] Its structure features a pyridine ring substituted with two distinct and orthogonally reactive functional groups: a carboxylic acid at the 2-position and a nitrile at the 4-position. This arrangement allows for selective, stepwise modifications, making it a powerful tool for building molecular complexity in a controlled manner. It serves as a critical precursor for a wide range of active pharmaceutical ingredients (APIs), from enzyme inhibitors to receptor modulators.[2][4]
Physicochemical Properties and Safety Data
A thorough understanding of a reagent's properties and hazards is the bedrock of safe and successful synthesis.
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| Synonyms | 4-Cyanopicolinic acid, 4-Cyano-2-pyridinecarboxylic acid | [3][5] |
| CAS Number | 640296-19-1 | [3][5] |
| Molecular Formula | C₇H₄N₂O₂ | [3][6] |
| Molecular Weight | 148.12 g/mol | [3][6] |
| Appearance | White to off-white solid/crystals | [4] |
| Solubility | Soluble in water, alcohols, and ethers | [6] |
GHS Hazard and Safety Information
This compound must be handled with care, following all institutional and regulatory safety guidelines.
Hazard Statements:
-
H335: May cause respiratory irritation.[8]
Precautionary Measures:
-
Prevention: Wash hands and exposed skin thoroughly after handling.[7][9] Do not eat, drink, or smoke when using this product.[7][8] Wear protective gloves, clothing, eye, and face protection.[8][9][10] Use only in a well-ventilated area, preferably a chemical fume hood.[9][10]
-
Response:
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[7][9]
-
If on Skin: Wash with plenty of soap and water. Remove contaminated clothing immediately.[9]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a physician.[7][9]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.[8][9]
-
-
Storage: Store locked up in a well-ventilated, dry place. Keep container tightly closed.[9][10]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7]
Core Synthetic Strategy: Leveraging Orthogonal Reactivity
The synthetic utility of this compound lies in the distinct chemical reactivity of its two functional groups. The carboxylic acid is an excellent handle for forming amide or ester bonds, while the nitrile group can be hydrolyzed, reduced, or participate in cycloadditions. This allows for a modular approach to synthesis.
Caption: Key synthetic pathways originating from this compound.
Experimental Protocols
The following protocols are representative examples of how this compound is utilized in a laboratory setting. They are designed to be self-validating, with clear steps and justifications.
Protocol 1: Synthesis of a Model Amide Intermediate
This protocol details the formation of an amide bond, a cornerstone reaction in medicinal chemistry, coupling the carboxylic acid with a primary amine.
Caption: Experimental workflow for amide bond formation.
Objective: To synthesize N-benzyl-4-cyanopyridine-2-carboxamide.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (Saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for chromatography
Protocol Steps:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 500 mg, 3.38 mmol, 1.0 eq) and HATU (1.54 g, 4.05 mmol, 1.2 eq).
-
Solvent Addition: Add anhydrous DMF (15 mL) and stir until all solids are dissolved.
-
Amine Addition: Add benzylamine (0.40 mL, 3.71 mmol, 1.1 eq) to the solution.
-
Initiation: Cool the flask to 0°C using an ice bath. Add DIPEA (1.47 mL, 8.44 mmol, 2.5 eq) dropwise over 5 minutes. The solution may change color.
-
Causality Insight: HATU is a highly efficient coupling reagent that activates the carboxylic acid by forming an active ester. DIPEA is a non-nucleophilic base used to scavenge the HCl produced and maintain a basic environment conducive to the reaction.
-
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.
-
Monitoring: Monitor the reaction's completion by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the starting carboxylic acid.
-
Workup - Quenching: Once complete, pour the reaction mixture into a separatory funnel containing 50 mL of water.
-
Workup - Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Workup - Washing: Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.
-
Trustworthiness Check: The NaHCO₃ wash is critical to remove any unreacted acidic starting material and acidic byproducts from the coupling reagent.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 20-50% ethyl acetate in hexanes) to afford the pure amide product.
| Parameter | Value |
| Scale | 3.38 mmol |
| Temperature | 0°C to Room Temp. |
| Reaction Time | 4-6 hours |
| Typical Yield | 85-95% |
Protocol 2: Hydrolysis of the Nitrile to a Carboxylic Acid
This protocol demonstrates the conversion of the nitrile group into a second carboxylic acid, creating a valuable di-acid intermediate, pyridine-2,4-dicarboxylic acid. This method is adapted from established procedures for cyanopyridine hydrolysis.[11]
Caption: Experimental workflow for nitrile hydrolysis.
Objective: To synthesize pyridine-2,4-dicarboxylic acid.
Materials:
-
This compound (1.0 eq)
-
Sodium Hydroxide (NaOH) solution (e.g., 6 M aqueous)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
Protocol Steps:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (e.g., 1.0 g, 6.75 mmol) in 20 mL of 6 M aqueous NaOH.
-
Heating: Heat the mixture to reflux (approximately 100-110°C) with vigorous stirring.
-
Reaction Progression: Maintain the reflux for 12-18 hours. The reaction progress can be monitored by observing the disappearance of the starting material via TLC (a more polar spot for the di-acid will appear).
-
Causality Insight: Strong basic conditions and high temperature are required to drive the complete hydrolysis of the stable nitrile group, first to a primary amide and then to the carboxylate salt.
-
-
Cooling: After the reaction is complete, cool the flask to room temperature, then further cool in an ice bath to 0-5°C.
-
Acidification: While stirring in the ice bath, slowly and carefully add concentrated HCl dropwise to the solution. A thick white precipitate will form. Continue adding acid until the pH of the solution is approximately 2-3 (check with pH paper).
-
Trustworthiness Check: This step is highly exothermic and must be done slowly and with cooling to control the temperature. The acidification protonates the di-sodium carboxylate salt, causing the much less soluble di-carboxylic acid product to precipitate out of the solution.
-
-
Isolation: Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of ice-cold deionized water (2 x 10 mL) to remove residual salts (NaCl).
-
Drying: Dry the solid product in a vacuum oven at 60-70°C to a constant weight to yield pure pyridine-2,4-dicarboxylic acid.
| Parameter | Value |
| Scale | 6.75 mmol |
| Temperature | Reflux (~110°C) |
| Reaction Time | 12-18 hours |
| Typical Yield | >90% |
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for the efficient construction of complex pharmaceutical intermediates. Its well-defined, orthogonal reactivity allows chemists to execute multi-step syntheses with a high degree of control and predictability. The protocols detailed herein provide a practical framework for harnessing its potential, underscoring the importance of understanding the causality behind each experimental step to ensure robust and reproducible outcomes. By mastering the application of such versatile building blocks, the scientific community can accelerate the discovery and development of next-generation therapeutics.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). 4-Cyanopyridine: The Chemistry Behind Pharma & Agrochemical Innovations. Retrieved from [Link]
-
Thieme. (n.d.). Cyanopyridines – Suitable Heterocycles for Cocrystal Syntheses. Retrieved from [Link]
-
Salman, A. S. (1999). Synthesis and reaction of cyanopyridone derivatives and their potential biological activities. Pharmazie, 54(3), 178-83. Retrieved from [Link]
- Google Patents. (n.d.). US6437139B1 - Synthesis of pharmaceutically useful pyridine derivatives.
-
Chempanda. (n.d.). Cyanopyridine: Common isomorphs, applications, side effects and safety. Retrieved from [Link]
-
MDPI. (n.d.). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Retrieved from [Link]
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-
National Institutes of Health. (n.d.). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Retrieved from [Link]
-
Princeton University, Macmillan Group. (2023, April 27). Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox- Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Iron-Catalyzed Deoxynitrogenation of Carboxylic Acids with Cyanamides to Access Nitriles. Retrieved from [Link]
-
PubMed. (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]
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The Strategic Application of 4-Cyanopicolinic Acid in the Synthesis of Novel Agrochemical Scaffolds
Introduction: The Untapped Potential of a Versatile Pyridine Intermediate
In the relentless pursuit of more effective and environmentally benign agrochemicals, the pyridine ring system remains a cornerstone of molecular design. Picolinic acids, in particular, are a well-established class of herbicides, with prominent examples including picloram, clopyralid, and the more recent arylpicolinates like halauxifen-methyl.[1][2][3] These compounds function as synthetic auxins, disrupting weed growth with high efficacy.[4] The innovation in this field often hinges on the creative functionalization of the pyridine core. 4-Cyanopicolinic acid, while not a direct precursor to current commercial herbicides, represents a strategically valuable starting material for the synthesis of novel agrochemical scaffolds. Its bifunctional nature, possessing both a carboxylic acid and a cyano group, opens avenues for diverse chemical transformations.
This application note will provide a detailed protocol for the conversion of 4-cyanopicolinic acid into a key synthetic intermediate, pyridine-2,4-dicarboxylic acid, via a robust hydrolysis procedure. We will then explore the prospective applications of this intermediate in the synthesis of new picolinate-based agrochemicals, thereby offering researchers and drug development professionals a practical guide to leveraging 4-cyanopicolinic acid in their discovery pipelines. The rationale behind this synthetic strategy lies in the established importance of the picolinic acid framework in herbicidal activity and the potential for novel substitution patterns to yield next-generation crop protection agents.[5]
Core Synthesis: From 4-Cyanopicolinic Acid to Pyridine-2,4-dicarboxylic Acid
The conversion of the cyano group in 4-cyanopicolinic acid to a carboxylic acid is a fundamental transformation that unlocks its potential as a versatile intermediate. This hydrolysis can be achieved under either acidic or basic conditions.[6][7] Below, we provide a detailed protocol for the alkaline hydrolysis, which is often preferred for its efficacy and compatibility with the existing carboxylic acid moiety.
Experimental Protocol: Alkaline Hydrolysis of 4-Cyanopicolinic Acid
Objective: To synthesize pyridine-2,4-dicarboxylic acid from 4-cyanopicolinic acid.
Materials:
-
4-Cyanopicolinic acid
-
Sodium hydroxide (NaOH)
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
pH meter or pH paper
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Büchner funnel and filter paper
-
Crystallization dish
-
Drying oven
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 10.0 g of 4-cyanopicolinic acid.
-
Addition of Base: To the flask, add 100 mL of a 10% (w/v) aqueous solution of sodium hydroxide.
-
Reflux: Heat the mixture to reflux using a heating mantle and maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by the cessation of ammonia evolution (a characteristic odor).
-
Cooling and Acidification: After the reflux is complete, allow the reaction mixture to cool to room temperature. Transfer the solution to a beaker and place it in an ice bath.
-
Precipitation: Slowly add concentrated hydrochloric acid dropwise with constant stirring until the pH of the solution reaches approximately 2-3. This will neutralize the excess sodium hydroxide and protonate the carboxylate groups, leading to the precipitation of the product.
-
Isolation: Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold deionized water to remove any residual salts.
-
Drying: Dry the purified pyridine-2,4-dicarboxylic acid in a drying oven at 60-70 °C to a constant weight.
Expected Yield and Characterization:
The expected yield of pyridine-2,4-dicarboxylic acid is typically in the range of 85-95%. The final product can be characterized by standard analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry to confirm its identity and purity.
Causality in Experimental Choices
-
Alkaline Hydrolysis: The choice of sodium hydroxide solution for hydrolysis is based on the robust nature of this reaction for converting nitriles to carboxylates.[6] The initial product is the disodium salt of pyridine-2,4-dicarboxylic acid, which is soluble in the aqueous reaction medium.
-
Reflux Conditions: Heating under reflux is necessary to provide the activation energy required for the hydrolysis of the stable cyano group. The extended reaction time ensures complete conversion.
-
Acidification: The addition of a strong acid, such as hydrochloric acid, is crucial to protonate the dicarboxylate salt and precipitate the neutral pyridine-2,4-dicarboxylic acid, which has lower solubility in the acidic aqueous solution.[6]
Diagram of the Synthetic Workflow
Caption: Workflow for the synthesis of pyridine-2,4-dicarboxylic acid.
Prospective Applications in Agrochemical Synthesis
The resulting pyridine-2,4-dicarboxylic acid is a versatile intermediate for the synthesis of novel agrochemical candidates. The two carboxylic acid groups have different reactivities, which can be exploited for selective transformations.
Diagram of Potential Synthetic Pathways
Caption: Potential synthetic routes from 4-cyanopicolinic acid.
Synthesis of Novel Picolinate Analogs
The carboxylic acid at the 2-position of the pyridine ring is crucial for the auxin-like activity of picolinate herbicides.[1] Selective esterification or amidation at this position, while leaving the C4 carboxylic acid available for further modification, could lead to the discovery of new herbicidal compounds with improved properties.
Access to Substituted Isonicotinic Acid Derivatives
Selective decarboxylation of pyridine-2,4-dicarboxylic acid can provide access to isonicotinic acid (pyridine-4-carboxylic acid) derivatives. These compounds are also important scaffolds in agrochemical research. The remaining carboxylic acid at the 4-position can then be a handle for introducing other functional groups.
Precursors for Halogenated Pyridine Intermediates
Many potent herbicides feature halogenated pyridine rings.[8][9] Pyridine-2,4-dicarboxylic acid can be subjected to various halogenation reactions to introduce chlorine, fluorine, or bromine atoms onto the pyridine ring. These halogenated intermediates are valuable starting materials for the synthesis of more complex agrochemicals, including those synthesized via cross-coupling reactions.[10]
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | 4-Cyanopicolinic Acid | - |
| Product | Pyridine-2,4-dicarboxylic Acid | - |
| Reaction Type | Alkaline Hydrolysis | [6] |
| Reagents | NaOH, HCl | [6] |
| Reaction Time | 4-6 hours | - |
| Reaction Temperature | Reflux | - |
| Expected Yield | 85-95% | - |
Conclusion and Future Outlook
4-Cyanopicolinic acid is a valuable and underutilized starting material in the field of agrochemical synthesis. The straightforward and high-yielding hydrolysis to pyridine-2,4-dicarboxylic acid provides a gateway to a wide array of novel pyridine-based scaffolds. The protocols and synthetic strategies outlined in this application note offer a solid foundation for researchers to explore new chemical space in the ongoing effort to develop next-generation herbicides. The potential to create diverse libraries of substituted picolinic and isonicotinic acids from this common intermediate makes 4-cyanopicolinic acid a strategic asset in any agrochemical discovery program.
References
-
Bawa, R. A., et al. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. Available at: [Link]
-
Feng, S., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431. Available at: [Link]
-
Liu, Z., et al. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 28(24), 8089. Available at: [Link]
- Google Patents. (n.d.). 4-aminopicolinates and their use as herbicides. US6297197B1.
- Google Patents. (n.d.). 4-aminopicolinates and their use as herbicides. WO2001051468A1.
-
Epp, J. B., et al. (2015). Discovery and SAR of Halauxifen Methyl: A Novel Auxin Herbicide. Bioorganic & Medicinal Chemistry Letters, 25(15), 2839-2843. Available at: [Link]
- Google Patents. (n.d.). Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids. US9475771B2.
-
National Center for Biotechnology Information. (n.d.). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. PubMed. Available at: [Link]
-
Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Available at: [Link]
- Google Patents. (n.d.). Hydrolysis of nitriles to carboxylic acids. US3542822A.
- Google Patents. (n.d.). 4-aminopicolinates and their use as herbicides. US6297197B1.
-
PubMed. (2025). Medicinal chemistry perspective on quinazoline derivatives: Sustainable synthetic routes, anticancer evaluation, and SAR analysis. Available at: [Link]
-
PubMed. (2015). Synthesis of Novel Fluoropicolinate Herbicides by Cascade Cyclization of Fluoroalkyl Alkynylimines. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. PubMed. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Available at: [Link]
-
Wang, Z., et al. (2022). Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl. International Journal of Molecular Sciences, 23(14), 7729. Available at: [Link]
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Application Notes and Protocols for 4-Cyanopyridine-2-carboxylic Acid in Catalysis
Introduction: Unveiling the Potential of a Bifunctional Pyridine Derivative
4-Cyanopyridine-2-carboxylic acid is a unique heterocyclic compound featuring both a nitrile and a carboxylic acid functional group on a pyridine ring.[1][2] This bifunctionality imparts a distinct electronic and structural character, suggesting its potential utility in various chemical transformations. While its direct application as a standalone organocatalyst is noted in chemical literature for carboxylation reactions, detailed protocols are not extensively documented.[3] However, its robust coordination capabilities, typical of pyridine carboxylic acids, position it as a valuable ligand in the synthesis of catalytically active metal complexes. These complexes have demonstrated efficacy in a range of organic reactions, including C-H activation and oxidation catalysis.[4][5][6][7][8]
This guide provides a comprehensive overview of the known and potential catalytic applications of this compound, offering insights for researchers in organic synthesis, materials science, and drug development. We will explore its theoretical role in organocatalysis and provide a detailed protocol for its use as a ligand in the synthesis of a transition metal catalyst for a representative oxidation reaction.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a catalyst or ligand is paramount for its effective application. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₇H₄N₂O₂ | [1][2] |
| Molecular Weight | 148.12 g/mol | [1][2] |
| Appearance | White to light yellow solid | [9] |
| Solubility | Soluble in water, alcohols, and ethers | [3] |
| CAS Number | 640296-19-1 | [1][2] |
Part 1: this compound in Organocatalysis
Conceptual Framework: A Plausible Role in Carboxylation
The proposed catalytic cycle, illustrated below, is hypothetical and serves as a framework for future investigation.
Caption: Hypothetical catalytic cycle for carboxylation mediated by this compound.
Part 2: Application as a Ligand in Transition Metal Catalysis
The most substantiated application of pyridine carboxylic acids in catalysis is their use as ligands to form stable and active metal complexes. The pyridine nitrogen and the carboxylate group can chelate to a metal center, creating a robust framework that can facilitate a variety of catalytic transformations.
Synthesis of a Metal Complex: A General Protocol
This protocol describes a general method for the synthesis of a transition metal complex using this compound as a ligand. This procedure can be adapted for various transition metals (e.g., Cu, Zn, Co, Ni).[6]
Materials:
-
This compound
-
A transition metal salt (e.g., Copper(II) acetate, Zinc(II) chloride)
-
Solvent (e.g., Ethanol, Methanol, or a mixture with water)
-
Base (optional, e.g., Sodium hydroxide, Triethylamine)
Protocol:
-
Ligand Dissolution: Dissolve this compound in the chosen solvent in a round-bottom flask. Gentle heating may be required to achieve complete dissolution.
-
Deprotonation (Optional): If the metal salt is not basic, add a stoichiometric amount of a base to deprotonate the carboxylic acid. This will facilitate coordination to the metal center.
-
Metal Salt Addition: In a separate flask, dissolve the transition metal salt in the same solvent.
-
Complexation: Slowly add the metal salt solution to the ligand solution with continuous stirring. A color change or the formation of a precipitate is indicative of complex formation.
-
Reaction and Isolation: Stir the reaction mixture at room temperature or with gentle heating for a specified period (typically 1-24 hours). If a precipitate forms, it can be isolated by filtration, washed with the solvent, and dried. If the complex is soluble, the solvent can be removed under reduced pressure to yield the solid product.
-
Characterization: The resulting metal complex should be characterized by appropriate analytical techniques, such as FT-IR, UV-Vis, and elemental analysis, to confirm its structure and purity.
Caption: General workflow for the synthesis of a metal complex with this compound.
Application in Catalytic Oxidation: A Representative Protocol
Metal complexes derived from pyridine-based ligands are often effective catalysts for oxidation reactions. The following protocol outlines a general procedure for the catalytic oxidation of an alcohol to an aldehyde or ketone, using a pre-synthesized metal complex of this compound.
Materials:
-
Synthesized metal complex of this compound
-
Substrate (e.g., Benzyl alcohol)
-
Oxidant (e.g., Hydrogen peroxide, tert-Butyl hydroperoxide)
-
Solvent (e.g., Acetonitrile, Dichloromethane)
Protocol:
-
Reaction Setup: To a round-bottom flask, add the substrate, solvent, and the catalytic amount of the metal complex (typically 1-5 mol%).
-
Initiation: Begin stirring the mixture at the desired reaction temperature.
-
Oxidant Addition: Slowly add the oxidant to the reaction mixture over a period of time to control the reaction rate and temperature.
-
Monitoring: Monitor the progress of the reaction by an appropriate technique (e.g., TLC, GC-MS).
-
Workup: Once the reaction is complete, quench any remaining oxidant (e.g., by adding a saturated solution of sodium thiosulfate). Extract the product with an organic solvent, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure aldehyde or ketone.
| Parameter | Condition |
| Catalyst Loading | 1-5 mol% |
| Substrate | Primary or secondary alcohol |
| Oxidant | H₂O₂, TBHP |
| Solvent | Acetonitrile, DCM |
| Temperature | Room temperature to reflux |
Conclusion and Future Outlook
This compound presents an intriguing molecular architecture for applications in catalysis. While its role as a direct organocatalyst requires further empirical validation through dedicated research, its utility as a versatile ligand in coordination chemistry is well-grounded in the established reactivity of related pyridine carboxylic acids. The protocols provided herein offer a starting point for researchers to explore the synthesis of novel metal complexes and evaluate their catalytic activity in a variety of organic transformations. Future investigations into the catalytic potential of this compound could unveil new and efficient synthetic methodologies.
References
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This compound | 640296-19-1 | QAB29619 - Biosynth.
-
This compound - CymitQuimica.
-
Paired Electrolysis for Decarboxylative Cyanation: 4-CN-Pyridine, a Versatile Nitrile Source | Request PDF - ResearchGate.
-
4-Cyanopyridine, a versatile mono- and bidentate ligand. Crystal structures of related coordination polymers determined by X-ray powder diffraction - ResearchGate.
-
This compound | C7H4N2O2 | CID 24213769 - PubChem.
-
4-Cyanopyridine-3-carboxylic acid | 827616-51-3 | CIB61651 - Biosynth.
-
Ligand-controlled divergent dehydrogenative reactions of carboxylic acids via C-H activation - PubMed.
-
Buy this compound from JHECHEM CO LTD - ECHEMI.
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The carboxylate assisted C–H activation investigated here. M was Ru,... - ResearchGate.
-
Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis - Macmillan Group - Princeton University.
-
Metal(II) Coordination Polymers from Tetracarboxylate Linkers: Synthesis, Structures, and Catalytic Cyanosilylation of Benzaldehydes - MDPI.
-
Research Article - Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids.
-
Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis - PubMed.
-
4-cyano-2-pyridinecarboxylic acid AldrichCPR - Sigma-Aldrich.
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Synthesis, structure and catalytic application of lead(ii) complexes in cyanosilylation reactions - Dalton Transactions (RSC Publishing).
-
2-Cyano- 4-pyridinecarboxylic acid - ChemBK.
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The Catalytic Reduction of Carboxylic Acid Derivatives and CO2 by Metal Nanoparticles on Lewis‐Acidic Supports - ResearchGate.
-
Carboxylate-assisted C–H activation of phenylpyridines with copper, palladium and ruthenium: a mass spectrometry and DFT study - PMC - NIH.
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Application Note & Protocols: Synthetic Routes to 4-Cyanopyridine-2-carboxylic Acid Analogs
Introduction: The Significance of the 4-Cyano-2-carboxypyridine Scaffold
The pyridine ring is a cornerstone structural motif in medicinal chemistry, agrochemicals, and materials science, present in numerous FDA-approved drugs and other functional organic materials.[1] Specifically, the 4-cyanopyridine-2-carboxylic acid framework represents a highly valuable class of substituted pyridines. The nitrile group is a versatile functional handle that can be converted into various other groups (amines, amides, carboxylic acids) and can participate in hydrogen bonding, fine-tuning the electronic properties of a molecule.[2] The carboxylic acid at the 2-position provides a key site for amide bond formation, esterification, or other conjugations, making these compounds ideal building blocks for creating complex molecular architectures. Analogs of this scaffold are explored as potential anticancer agents, enzyme inhibitors, and ligands in coordination chemistry.[3][4][5]
This guide provides a detailed overview of the primary synthetic strategies for accessing this compound analogs, explains the chemical principles behind these methods, and offers detailed, field-tested protocols for key transformations.
Strategic Overview: Retrosynthetic Analysis
The synthesis of this compound analogs can be approached from two principal retrosynthetic directions. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the pyridine ring.
Caption: High-level retrosynthetic analysis for this compound analogs.
-
Route A (Late-Stage Cyanation): This is the most common and often more versatile approach. It involves installing the cyano group onto a pyridine ring that already possesses the C2-carboxylic acid (or a precursor). This strategy leverages well-established methods for introducing cyano groups onto aromatic rings.
-
Route B (Late-Stage Carboxylation/Oxidation): This strategy begins with a 4-cyanopyridine derivative and introduces the carboxylic acid at the C2 position. This is typically achieved by oxidizing a precursor group, such as a methyl group.
Synthetic Methodologies in Detail
Route A: Late-Stage Cyanation Strategies
This route offers robust and highly adaptable methods for the synthesis of the target compounds. The two primary methods involve transition-metal-catalyzed cyanation of a halide or a Sandmeyer reaction from an amino precursor.
Palladium-catalyzed cross-coupling has become a premier tool for C-C bond formation, offering mild conditions and excellent functional group tolerance.[6][7] This makes it ideal for the cyanation of functionalized and sensitive heterocyclic substrates. The general approach involves coupling a 4-halopyridine (typically chloro or bromo) with a cyanide source.
Workflow:
Caption: Workflow for synthesis via Palladium-catalyzed cyanation.
Causality Behind Experimental Choices:
-
Starting Material: 4-Chloropyridine-2-carboxylic acid or its precursors are often chosen. Aryl chlorides are generally less expensive and more widely available than bromides or iodides.[8]
-
Carboxylate Protection: The carboxylic acid is typically protected as an ester (e.g., methyl or ethyl ester) prior to the cross-coupling reaction. This prevents potential side reactions, such as decarboxylation or interference with the basic conditions often used in the coupling.
-
Cyanide Source: While traditional sources like KCN or NaCN can be used, they suffer from high toxicity and low solubility in organic solvents.[6] Zinc cyanide (Zn(CN)₂) is a widely used alternative as it is less toxic and its use can mitigate catalyst poisoning.[8] More modern, safer electrophilic cyanating agents like N-acylcyanamides are also gaining traction.[9][10] Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is another non-toxic alternative, though it may require higher temperatures to facilitate cyanide transfer to the catalyst.[6]
-
Catalyst System: The choice of palladium catalyst and ligand is critical. Electron-rich, bulky phosphine ligands are often required for the efficient coupling of less reactive aryl chlorides.[8] A common combination is a palladium(II) source like Pd(OAc)₂ or Pd₂(dba)₃ with a ligand such as 1,1'-bis(diphenylphosphino)ferrocene (dppf). For industrial applications, heterogeneous catalysts like Pd/C are attractive for their ease of removal.[11]
Catalytic Cycle: The mechanism proceeds via a standard cross-coupling cycle involving oxidative addition, transmetalation (or cyanide transfer), and reductive elimination.
Caption: Workflow for the Sandmeyer cyanation reaction.
Causality Behind Experimental Choices:
-
Low Temperature: The diazotization step must be performed at low temperatures to prevent the unstable diazonium salt from decomposing prematurely, particularly to form unwanted phenol byproducts.
-
Copper(I) Cyanide: CuCN is the specific reagent/catalyst for introducing the cyano group in the Sandmeyer reaction. It facilitates the radical mechanism required for the substitution. [12]
Route B: Late-Stage Oxidation of a 2-Methyl Group
This approach is viable if the appropriately substituted 2-methyl-4-cyanopyridine is readily accessible. The key transformation is the oxidation of the C2-methyl group to a carboxylic acid.
Workflow: This is typically a one-step transformation from the precursor to the final product.
Causality Behind Experimental Choices:
-
Oxidizing Agent: Strong oxidizing agents are required to convert the alkyl group to a carboxylic acid. Potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic or basic solution are commonly used. [13]* Reaction Conditions: The reaction often requires elevated temperatures and careful pH control during work-up to isolate the carboxylic acid product.
-
Limitations: This method is limited by the functional group tolerance of the strong oxidizing conditions. Other sensitive groups on the ring or side chains may not be compatible. The cyano group itself is generally stable to these conditions.
Comparison of Synthetic Routes
| Route | Key Reaction | Typical Starting Material | Advantages | Disadvantages |
| A1: Pd-Catalyzed Cyanation | Cross-Coupling | 4-Halopyridine-2-carboxylate | High functional group tolerance, mild conditions, broad substrate scope. [6][8] | Cost of palladium catalyst and ligands, potential for catalyst poisoning. [6] |
| A2: Sandmeyer Reaction | Radical-Nucleophilic Substitution | 4-Aminopyridine-2-carboxylate | Robust, reliable, often high-yielding, inexpensive reagents. [12] | Requires handling of unstable diazonium salts, low-temperature control is critical. |
| B: Oxidation | Oxidation | 2-Methyl-4-cyanopyridine | Potentially fewer steps if starting material is available. | Harsh reaction conditions, poor functional group tolerance. [13] |
Detailed Experimental Protocols
Safety Precaution: All reactions involving cyanides (e.g., Zn(CN)₂, CuCN) must be performed in a well-ventilated fume hood. Acidification of cyanide-containing waste streams must be avoided to prevent the release of highly toxic hydrogen cyanide (HCN) gas. Always have a cyanide antidote kit available and be familiar with its use.
Protocol 1: Palladium-Catalyzed Cyanation of Methyl 4-chloropyridine-2-carboxylate
This protocol is adapted from general procedures for palladium-catalyzed cyanation of heteroaryl chlorides. [8][11] Materials:
-
Methyl 4-chloropyridine-2-carboxylate
-
Zinc Cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Anhydrous N,N-Dimethylacetamide (DMAc)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Celite®
Procedure:
-
To a dry, oven-baked flask under an inert atmosphere (Nitrogen or Argon), add methyl 4-chloropyridine-2-carboxylate (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.02 eq), and dppf (0.08 eq).
-
Add anhydrous DMAc via syringe to the flask.
-
Heat the reaction mixture to 110-120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove insoluble inorganic salts and the palladium catalyst. Wash the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with saturated aqueous NaHCO₃ (2x) and then with brine (1x). Caution: The aqueous layers will contain cyanide.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product (methyl 4-cyanopyridine-2-carboxylate) by flash column chromatography on silica gel.
-
For hydrolysis to the final acid, dissolve the purified ester in a mixture of THF/Methanol/Water and add LiOH (2-3 eq). Stir at room temperature until hydrolysis is complete.
-
Acidify the reaction mixture carefully with 1M HCl to pH ~3-4 and extract the product with a suitable organic solvent (e.g., EtOAc). Dry and concentrate to yield this compound.
Protocol 2: Sandmeyer Reaction of 4-Aminopyridine-2-carboxylic Acid
This protocol is based on classical Sandmeyer reaction procedures. [14][15] Materials:
-
4-Aminopyridine-2-carboxylic acid
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Potassium Cyanide (KCN) [Optional, to help solubilize CuCN]
-
Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃)
-
Ice
Procedure:
-
Preparation of Diazonium Salt:
-
In a flask, suspend 4-aminopyridine-2-carboxylic acid (1.0 eq) in water and concentrated HCl.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the cold suspension, ensuring the temperature remains below 5 °C. A clear solution of the diazonium salt should form. Stir for an additional 20-30 minutes at 0-5 °C.
-
-
Preparation of Cyanide Solution:
-
In a separate, larger flask, prepare a solution of copper(I) cyanide (1.2 eq) in aqueous potassium cyanide (if needed for solubility) or water.
-
Cool this solution to 0-5 °C in an ice bath.
-
-
Sandmeyer Reaction:
-
Slowly and carefully add the cold diazonium salt solution to the cold, stirred CuCN solution. Vigorous evolution of nitrogen gas will occur. Control the rate of addition to keep the reaction from foaming over.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1 hour to ensure the reaction goes to completion.
-
-
Work-up and Isolation:
-
Cool the reaction mixture. Carefully neutralize the mixture by adding a base like Na₂CO₃ or NaHCO₃ until the pH is ~3-4 to precipitate the carboxylic acid product.
-
Collect the solid product by vacuum filtration.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., water or ethanol/water).
-
Conclusion
The synthesis of this compound analogs is readily achievable through several strategic routes. For versatility and functional group tolerance, palladium-catalyzed cyanation of a 4-halopyridine precursor is often the method of choice in modern drug discovery settings. [7]However, the classic Sandmeyer reaction remains a highly effective, robust, and economical alternative. [12]The selection of the optimal synthetic route will ultimately be guided by factors such as starting material availability, cost, scale, and the specific substitution patterns required for the target analogs.
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Daugulis, O., Do, H.-Q., & Shabashov, D. (2009). Palladium- and Copper-Catalyzed C–H Functionalization of Pyridines and Quinolines. Accounts of Chemical Research, 42(8), 1074–1086. Available from: [Link]
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Fife, W. K., & Scriven, E. F. V. (1984). Regioselective cyanation of pyridine 1-oxides with trimethylsilanecarbonitrile: a modified Reissert-Henze reaction. The Journal of Organic Chemistry, 49(24), 4775–4776. Available from: [Link]
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Ahrens, S., et al. (2016). Cyanopyridines – Suitable Heterocycles for Cocrystal Syntheses. Zeitschrift für anorganische und allgemeine Chemie, 642(10), 645-650. Available from: [Link]
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Wang, H., et al. (2026). Discovery of 1-(4-cyanopyrimidin-2-yl)-1H-pyrazole-4-carboxylic acids as potent xanthine oxidase inhibitors via molecular cleavage and reassembly of allopurinol as a key strategy. ResearchGate. Available from: [Link]
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El-Damasy, A. K., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Pharmaceuticals, 15(10), 1259. Available from: [Link]
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Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 4-Cyanopicolinic Acid
Introduction: The Strategic Value of 4-Cyanopicolinic Acid in Modern Synthesis
In the landscape of pharmaceutical and materials science, pyridine-based scaffolds are of paramount importance. 4-Cyanopicolinic acid, a uniquely functionalized pyridine derivative, represents a versatile building block for the synthesis of complex molecular architectures.[1] Its structure, featuring a pyridine ring, a directing carboxylic acid group at the 2-position, and an electron-withdrawing cyano group at the 4-position, presents both unique challenges and significant opportunities for synthetic chemists.[2]
Palladium-catalyzed cross-coupling reactions have become the cornerstone of modern organic synthesis for their reliability in forming carbon-carbon and carbon-heteroatom bonds.[3][4] This guide provides an in-depth exploration of the application of these powerful reactions to 4-cyanopicolinic acid and its derivatives. We will delve into the mechanistic underpinnings, provide field-tested protocols, and offer insights into reaction optimization, empowering researchers to leverage this valuable synthon in their drug discovery and development programs.
The Mechanistic Core: Understanding the Palladium Catalytic Cycle
At the heart of these transformations lies the palladium catalytic cycle, a sequence of elementary steps that facilitates the coupling of two organic fragments.[5] A fundamental understanding of this cycle is crucial for rational troubleshooting and optimization. The generally accepted mechanism for reactions like Suzuki-Miyaura and Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) cycle.[4][6]
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide (or pseudohalide) bond of the electrophilic partner. This step oxidizes the palladium center from Pd(0) to a square-planar Pd(II) complex.[5]
-
Transmetalation (for Suzuki Coupling) or Ligand Exchange/Base-Mediated Deprotonation (for Buchwald-Hartwig) : In this stage, the organic moiety from the nucleophilic partner is transferred to the palladium center, displacing a halide. For Suzuki coupling, this involves an organoboron reagent.[4] For Buchwald-Hartwig amination, the amine coordinates to the palladium, and a base removes a proton to form a palladium-amido complex.[7]
-
Reductive Elimination : This is the final, bond-forming step. The two organic fragments coupled to the Pd(II) center are eliminated as the final product, regenerating the catalytically active Pd(0) species, which can then re-enter the cycle.[5]
Caption: Generalized Pd(0)/Pd(II) catalytic cycle for cross-coupling reactions.
The Directing Role of the Picolinic Acid Moiety
The picolinic acid framework is not merely a passive scaffold. The nitrogen atom and the carboxylic acid group can act as a bidentate directing group, coordinating to the metal catalyst. This chelation effect can stabilize catalytic intermediates and direct C-H activation at adjacent positions, a strategy widely exploited in organic synthesis.[8][9] While direct C-H functionalization adjacent to the nitrogen is a powerful application, in the context of cross-coupling an existing halide (e.g., 6-bromo-4-cyanopicolinic acid), the pyridine nitrogen can still influence the reaction's efficiency. Its coordination to the palladium center can modulate the electronic properties and reactivity of the catalyst, impacting the rates of oxidative addition and reductive elimination.[2][10]
Application Note 1: Suzuki-Miyaura C-C Coupling
The Suzuki-Miyaura reaction is one of the most versatile methods for constructing biaryl structures, which are prevalent in pharmaceuticals.[11] This protocol outlines the coupling of a halogenated 4-cyanopicolinic acid derivative with an arylboronic acid.
Causality Behind Component Selection
-
Catalyst Precursor : Palladium(II) acetate (Pd(OAc)₂) is a common, air-stable Pd(II) source. It is reduced in situ to the active Pd(0) species, often by a phosphine ligand or other reaction components.[6]
-
Ligand : Bulky, electron-rich phosphine ligands like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) are highly effective.[11] Their steric bulk promotes the reductive elimination step, while their electron-donating nature facilitates the oxidative addition step, leading to higher catalyst turnover.[12]
-
Base : Potassium phosphate (K₃PO₄) is a crucial component. It is believed to activate the boronic acid by forming a more nucleophilic boronate "ate" complex, which accelerates the transmetalation step.[11]
-
Solvent System : A mixture of an organic solvent like 1,4-dioxane or toluene with water is standard.[11] Water is often necessary for the base to function effectively and can assist in the transmetalation process. Degassing the solvents is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
Data Summary: Typical Suzuki-Miyaura Reaction Conditions
| Component | Example Reagent | Typical Loading (mol%) | Purpose |
| Electrophile | 6-Bromo-4-cyanopicolinic acid methyl ester | 1.0 equiv | Aryl source 1 |
| Nucleophile | Phenylboronic acid | 1.2 - 1.5 equiv | Aryl source 2 |
| Pd Precursor | Pd(OAc)₂ | 1 - 5 | Catalyst source |
| Ligand | SPhos | 2 - 10 | Stabilizes Pd, enhances reactivity |
| Base | K₃PO₄ | 2.0 - 3.0 equiv | Activates boronic acid |
| Solvent | Dioxane/H₂O (10:1) | - | Reaction medium |
| Temperature | 80 - 110 °C | - | Provides activation energy |
Step-by-Step Experimental Protocol: Suzuki-Miyaura Coupling
Caption: Standard experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
-
Reaction Setup : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (e.g., methyl 6-bromo-4-cyanopicolinate, 1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv).[11]
-
Inerting : Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.
-
Solvent Addition : Via syringe, add degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) to the flask.
-
Reaction Execution : Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously.
-
Monitoring : Monitor the reaction's progress periodically by taking small aliquots and analyzing them by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed (typically 2-24 hours).
-
Work-up : Once complete, allow the reaction to cool to room temperature. Dilute the mixture with water (10 mL) and transfer it to a separatory funnel.
-
Extraction : Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers.
-
Drying and Concentration : Wash the combined organic layer with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.
Application Note 2: Buchwald-Hartwig C-N Amination
The Buchwald-Hartwig amination is a powerful method for forming aryl-amine bonds, which are critical functionalities in a vast number of pharmaceuticals.[7][13] This protocol details the coupling of a halogenated 4-cyanopicolinic acid derivative with a primary or secondary amine.
Causality Behind Component Selection
-
Catalyst System : Pre-formed palladium precatalysts, such as those based on bulky biarylphosphine ligands (e.g., BrettPhos), are often used to ensure efficient generation of the active Pd(0) species.[14] These ligands are crucial for promoting the challenging C-N reductive elimination.[13]
-
Base : A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required.[15] The base's role is to deprotonate the amine (or the intermediate palladium-amine complex) to form the palladium-amido species necessary for reductive elimination.[7] The choice of base can be critical and substrate-dependent.
-
Solvent : Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base and unwanted side reactions.
Step-by-Step Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup : In a glovebox, add the aryl halide (e.g., methyl 6-bromo-4-cyanopicolinate, 1.0 mmol, 1.0 equiv), the palladium precatalyst (e.g., BrettPhos Pd G3, 0.02 mmol, 2 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv) to an oven-dried vial.
-
Reagent Addition : Add anhydrous, degassed toluene (5 mL) to the vial, followed by the amine (1.2 mmol, 1.2 equiv).
-
Reaction Execution : Seal the vial with a Teflon-lined cap and remove it from the glovebox. Place the vial in a preheated heating block or oil bath set to 100 °C. Stir for 4-24 hours.
-
Monitoring : Monitor the reaction by TLC or LC-MS for the disappearance of the aryl halide.
-
Work-up : After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride solution (10 mL).
-
Extraction : Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Drying and Concentration : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification : Purify the crude product via flash column chromatography to isolate the desired N-aryl product.
Troubleshooting and Optimization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | - Inactive catalyst (oxidized)- Insufficiently strong base- Low reaction temperature | - Ensure rigorous inert atmosphere and use degassed solvents.- For Suzuki, try a stronger base (e.g., Cs₂CO₃, CsF). For Buchwald, ensure base is fresh.- Increase temperature in 10 °C increments. |
| Protodeboronation (Suzuki) | - Water present, base too strong- Slow transmetalation | - Use anhydrous conditions or screen different bases (e.g., K₂CO₃).- Use a more electron-rich ligand to speed up the catalytic cycle. |
| Homocoupling of Boronic Acid | - Oxygen contamination leading to side reactions | - Improve degassing procedure for solvents and inerting of the flask. |
| Hydrolysis of Cyano Group | - Harsh basic or acidic conditions during reaction or workup | - Use milder bases (e.g., K₂CO₃).- Perform a neutral workup if possible. |
| Catalyst Decomposition | - High temperature- Presence of catalyst poisons | - Run the reaction at the lowest effective temperature.- Purify starting materials to remove potential inhibitors. |
Conclusion
4-Cyanopicolinic acid is a highly valuable and adaptable substrate for palladium-catalyzed cross-coupling reactions. By carefully selecting the appropriate catalyst, ligand, base, and solvent system, researchers can efficiently perform Suzuki-Miyaura and Buchwald-Hartwig reactions to generate diverse libraries of complex molecules. The protocols and insights provided in this guide serve as a robust starting point for developing novel compounds for drug discovery and materials science, enabling the synthesis of next-generation therapeutics and functional materials.
References
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- Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.
- Chen, G., Shaughnessy, K. H., & Daugulis, O. (2009). Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality.
- Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org.
- Chemistry LibreTexts. (2023). 2.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling.
- Oreate AI Blog. (2026).
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
- He, G., et al. (n.d.). Tuning Reactivity in Pd-catalysed C(sp3)
- Daugulis, O., et al. (2019). Directed C–H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling.
- ACS Publications. (2012).
- Buchwald, S. L., et al. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- ACS Publications. (2022). Pd(II)
- NIH. (2022). Pd(II)
- ResearchGate. (2025).
- Various Authors. (n.d.). Cobalt-catalyzed picolinamide-directed synthesis of heterocycles.
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Application Note: Synthesizing Novel Heterocyclic Compounds from 4-Cyanopyridine-2-carboxylic Acid
Abstract
4-Cyanopyridine-2-carboxylic acid is a highly versatile and valuable scaffold for the synthesis of novel heterocyclic compounds, particularly within the realm of drug discovery and materials science. Its strategic placement of a carboxylic acid and a cyano group on the pyridine ring offers two orthogonal chemical handles for a multitude of synthetic transformations. This application note provides an in-depth guide for researchers, outlining key synthetic strategies, detailed experimental protocols, and the underlying chemical principles for converting this building block into diverse and complex heterocyclic systems. We will explore derivatization of the carboxylic acid to form amides as precursors for cyclization, transformation of the nitrile group into tetrazoles, and multi-component reactions to construct fused ring systems.
Introduction: The Strategic Value of this compound
The pyridine ring is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1][2] The simultaneous presence of an electron-withdrawing cyano group and a versatile carboxylic acid group on this core makes this compound (CAS 640296-19-1) an exceptionally useful starting material.[3] The carboxylic acid at the 2-position provides a reliable anchor point for amide bond formation, a cornerstone of medicinal chemistry, while the cyano group at the 4-position can be transformed into various five-membered heterocycles or participate in cyclization reactions.[4][5] This unique arrangement allows for the systematic exploration of chemical space around a rigid, N-heterocyclic core, which is a critical activity in modern drug development.
This guide is structured to provide both foundational knowledge and practical, step-by-step protocols for key transformations.
Caption: A high-level overview of synthetic routes starting from this compound.
Protocol 1: Amide Synthesis via Carbodiimide Coupling
Scientific Rationale: The conversion of the carboxylic acid to an amide is a fundamental first step for many subsequent cyclization reactions. Carbodiimide-mediated coupling, particularly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), is a reliable and mild method that proceeds through a highly reactive O-acylisourea intermediate.[6][7] This intermediate is then readily displaced by a primary or secondary amine nucleophile to form the stable amide bond. The reaction is often performed in the presence of an additive like hydroxybenzotriazole (HOBt) to suppress side reactions and minimize racemization if chiral amines are used.
Detailed Experimental Protocol: Synthesis of N-Benzyl-4-cyanopyridine-2-carboxamide
This protocol details the synthesis of a representative amide, which can serve as a precursor for more complex heterocycles.
Table 1: Reagents and Materials
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 148.12 | 1.0 | 1.0 |
| Benzylamine | 107.15 | 1.1 | 1.1 |
| EDC·HCl (EDAC) | 191.70 | 1.2 | 1.2 |
| HOBt | 135.13 | 1.2 | 1.2 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 2.5 | 2.5 |
| Dichloromethane (DCM), anhydrous | - | 20 mL | - |
| 1 M HCl (aq) | - | 15 mL | - |
| Saturated NaHCO₃ (aq) | - | 15 mL | - |
| Brine | - | 15 mL | - |
| Anhydrous MgSO₄ | - | - | - |
Step-by-Step Procedure:
-
To a 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (148 mg, 1.0 mmol), HOBt (162 mg, 1.2 mmol), and anhydrous DCM (20 mL).
-
Stir the suspension at room temperature for 10 minutes.
-
Add benzylamine (118 mg, 1.1 mmol) followed by DIPEA (0.44 mL, 2.5 mmol).
-
Cool the mixture to 0 °C in an ice-water bath.
-
Add EDC·HCl (230 mg, 1.2 mmol) portion-wise over 5 minutes. The reaction mixture should become a clear solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 50% Ethyl Acetate in Hexane. The product should have a higher Rf than the starting carboxylic acid.
-
Work-up: Dilute the reaction mixture with DCM (20 mL). Wash the organic layer sequentially with 1 M HCl (15 mL), saturated NaHCO₃ solution (15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of 20-50% Ethyl Acetate in Hexane to yield the pure N-benzyl-4-cyanopyridine-2-carboxamide.
Caption: A streamlined workflow for the synthesis of amide intermediates via EDC coupling.
Protocol 2: Synthesis of Tetrazoles via [3+2] Cycloaddition
Scientific Rationale: The cyano group is an excellent substrate for [3+2] cycloaddition reactions with azides to form tetrazoles. Tetrazoles are considered bioisosteres of carboxylic acids, often improving metabolic stability and cell permeability in drug candidates. The reaction is typically promoted by a Lewis acid (e.g., zinc salts) or by using azidotributyltin, although the use of sodium azide with an ammonium salt catalyst (like triethylammonium chloride) is a common, less toxic alternative.
Detailed Experimental Protocol: Synthesis of 2-Carboxy-4-(2H-tetrazol-5-yl)pyridine
Table 2: Reagents and Materials
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 148.12 | 1.0 | 1.0 |
| Sodium Azide (NaN₃) | 65.01 | 3.0 | 3.0 |
| Triethylammonium Chloride | 137.65 | 3.0 | 3.0 |
| N,N-Dimethylformamide (DMF) | - | 10 mL | - |
| 2 M HCl (aq) | - | ~5 mL | - |
| Ethyl Acetate (EtOAc) | - | 50 mL | - |
| Water | - | 50 mL | - |
Step-by-Step Procedure:
-
Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care in a well-ventilated fume hood. Avoid contact with metal spatulas where possible.
-
To a 50 mL flask, add this compound (148 mg, 1.0 mmol), sodium azide (195 mg, 3.0 mmol), and triethylammonium chloride (413 mg, 3.0 mmol).
-
Add DMF (10 mL) and heat the mixture to 120 °C with vigorous stirring.
-
Maintain the temperature and stir for 24 hours.
-
Monitoring: Progress can be monitored by LC-MS, looking for the appearance of the product mass (M+H⁺ = 192.04).
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing water (50 mL).
-
Acidify the aqueous solution to pH 2-3 by the slow addition of 2 M HCl. A precipitate should form.
-
Stir the suspension at room temperature for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration. Wash the filter cake with cold water (2 x 10 mL).
-
Purification: The crude solid is often of sufficient purity. If necessary, it can be recrystallized from an ethanol/water mixture to yield the pure 2-carboxy-4-(2H-tetrazol-5-yl)pyridine.
Advanced Application: Fused Ring Synthesis
Scientific Rationale: The true power of this compound lies in its ability to serve as a precursor for fused heterocyclic systems like pyrido[2,3-d]pyrimidines. These scaffolds are of significant interest in oncology, particularly as kinase inhibitors.[1] A common strategy involves first converting the carboxylic acid to an amide (as in Protocol 1), followed by a cyclization reaction that utilizes the nitrile group. For instance, reacting the intermediate amide with formamide or a similar one-carbon synthon can lead to the formation of the fused pyrimidine ring.
While a detailed protocol for this multi-step synthesis is beyond the scope of this introductory note, the conceptual workflow is presented below. This approach highlights how the initial, simple transformations detailed in this guide serve as critical stepping stones for constructing highly complex and valuable molecules.
Caption: A conceptual pathway from the starting material to a medicinally relevant fused ring system.
Conclusion and Future Outlook
This compound is a readily accessible and highly functionalized building block that enables the rapid synthesis of diverse heterocyclic libraries. The protocols outlined in this application note for amide formation and tetrazole synthesis represent robust and reproducible methods for elaborating the core structure. These initial products are not merely final compounds but are key intermediates for the construction of more complex, fused, and polycyclic systems. By mastering these fundamental transformations, researchers in drug discovery and materials science can unlock the vast potential of this versatile scaffold to create novel molecules with tailored biological and physical properties.
References
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Enkelmann, D., Lipinski, G., & Merz, K. (2016). Cyanopyridines – Suitable Heterocycles for Cocrystal Syntheses. European Journal of Inorganic Chemistry. Available at: [Link]
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Wang, H., et al. (2026). Discovery of 1-(4-cyanopyrimidin-2-yl)-1H-pyrazole-4-carboxylic acids as potent xanthine oxidase inhibitors. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). This compound. Retrieved January 12, 2026, from [Link]
-
Chung, L. W., et al. (2019). Metal-Free Synthesis of C-4 Substituted Pyridine Derivatives Using Pyridine-boryl Radicals. Journal of the American Chemical Society. Available at: [Link]
-
Enkelmann, D., Lipinski, G., & Merz, K. (2016). Cyanopyridines – Suitable Heterocycles for Cocrystal Syntheses. ResearchGate. Available at: [Link]
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Abdel-Maksoud, M. S., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents. Molecules. Available at: [Link]
-
G. Heinisch, G. Lötsch. (1985). INSIGHT INTO NOVEL CYCLIZATION REACTIONS USING ACETIC ANHYDRIDE IN THE PRESENCE OF 4-DIMETHYLAMINOPYRIDINE. Journal of Heterocyclic Chemistry. Available at: [Link]
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ChemBK. (n.d.). 5-cyanopyridine-2-carboxylic acid. Retrieved January 12, 2026, from [Link]
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Chempanda. (n.d.). Cyanopyridine: Common isomorphs, applications, side effects and safety. Retrieved January 12, 2026, from [Link]
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Jabeen, I., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. Available at: [Link]
-
Wiley Online Library. (n.d.). Proposed 4-cyanopyridine-boryl radicals-mediated alkene difunctionalization. Retrieved January 12, 2026, from [Link]
- Google Patents. (2009). CN101602715A - The synthetic method of 2-pyridine carboxylic acid.
-
Le, T. N., et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Journal of the American Society for Mass Spectrometry. Available at: [Link]
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ResearchGate. (n.d.). Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography–electrospray ionization-tandem mass spectrometry. Retrieved January 12, 2026, from [Link]
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Application Note: Laboratory-Scale Synthesis of 4-Cyanopyridine-2-carboxylic Acid
Abstract
This document provides a comprehensive guide for the laboratory-scale synthesis of 4-Cyanopyridine-2-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and materials science. The described protocol details a robust and accessible method starting from the commercially available precursor, 2-methyl-4-cyanopyridine, via oxidation with potassium permanganate. This application note is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization guidelines to ensure a successful and safe synthesis.
Introduction and Synthetic Strategy
This compound (also known as 2-Cyanoisonicotinic acid) is a bifunctional pyridine derivative incorporating both a nitrile and a carboxylic acid group.[1] These functional groups serve as versatile handles for a wide range of chemical transformations, making the molecule a key intermediate in the synthesis of pharmaceuticals and other high-value chemical entities.[2][3]
Several synthetic routes to this compound are conceivable, including the hydrolysis of a dinitrile precursor or the cyanation of a pre-existing pyridine carboxylic acid. However, a highly practical and common laboratory approach involves the selective oxidation of a methyl group on a cyanopyridine scaffold. This strategy is advantageous due to the commercial availability and relative low cost of the starting material, 2-methyl-4-cyanopyridine (4-methylpicolinonitrile).[4]
The chosen synthetic pathway, outlined below, employs potassium permanganate (KMnO₄) as a powerful and effective oxidizing agent.[5][6] The methyl group at the 2-position of the pyridine ring is susceptible to oxidation to a carboxylic acid, while the cyano group at the 4-position remains stable under the reaction conditions. This selectivity provides a direct and efficient route to the desired product.
Reaction Mechanism and Workflow
The core of this synthesis is the oxidation of the benzylic-like methyl group of 2-methyl-4-cyanopyridine. The reaction, mediated by potassium permanganate, is thought to proceed through a free-radical mechanism. The initial step involves the abstraction of a hydrogen atom from the methyl group by the permanganate ion.[7] This is followed by a series of oxidative steps that convert the methyl group into a carboxylate. The reaction is typically performed in an aqueous medium under neutral or slightly basic conditions, and upon completion, acidification of the reaction mixture protonates the carboxylate salt to yield the final carboxylic acid product, which precipitates from the solution.
Caption: Reaction scheme for the synthesis of this compound.
The overall laboratory process can be visualized as a multi-step workflow, from initial setup and reaction execution to final product isolation and verification.
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Application Notes and Protocols: 4-Cyanopicolinic Acid as a Versatile Linker in Polymer Chemistry
Introduction: The Strategic Advantage of 4-Cyanopicolinic Acid in Polymer Design
In the landscape of advanced polymer chemistry, the judicious selection of organic linkers is paramount to engineering materials with tailored functionalities. 4-Cyanopicolinic acid, a heterocyclic aromatic compound, has emerged as a linker of significant interest, particularly in the synthesis of coordination polymers and metal-organic frameworks (MOFs). Its unique molecular architecture, featuring a pyridine ring for metal coordination, a carboxylic acid group for forming robust linkages, and a cyano group for potential post-synthetic modification or influencing framework topology, offers a compelling triad of functionalities.
This guide provides an in-depth exploration of 4-cyanopicolinic acid as a linker, offering detailed protocols for the synthesis of coordination polymers, comprehensive characterization methodologies, and insights into their potential applications. The information presented herein is curated for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile building block.
Physicochemical Properties of 4-Cyanopicolinic Acid
A thorough understanding of the linker's intrinsic properties is fundamental to its successful application in polymer synthesis.
| Property | Value | Reference |
| Chemical Formula | C₇H₄N₂O₂ | N/A |
| Molecular Weight | 148.12 g/mol | N/A |
| Appearance | White to off-white crystalline powder | N/A |
| Solubility | Soluble in polar organic solvents such as DMF, DMSO | N/A |
| Key Functional Groups | Carboxylic acid, Pyridine nitrogen, Cyano group | N/A |
Synthesis of Coordination Polymers Using 4-Cyanopicolinic Acid: A Step-by-Step Protocol
The synthesis of coordination polymers and MOFs typically involves the self-assembly of metal ions or clusters with organic linkers under controlled conditions.[1] Hydrothermal and solvothermal methods are among the most common and effective techniques for producing crystalline polymeric materials.[2][3]
Protocol: Hydrothermal Synthesis of a Lanthanide-Based Coordination Polymer
This protocol details the synthesis of a lanthanide-based coordination polymer using 4-cyanopicolinic acid. Lanthanide-based coordination polymers are of particular interest due to their unique luminescent and magnetic properties.[4][5][6][7]
Materials:
-
4-Cyanopicolinic acid (Linker)
-
Lanthanide(III) nitrate hexahydrate (e.g., Eu(NO₃)₃·6H₂O, Tb(NO₃)₃·6H₂O) (Metal Source)
-
N,N-Dimethylformamide (DMF) (Solvent)
-
Deionized water
-
Teflon-lined stainless steel autoclave (23 mL)
Procedure:
-
Reagent Preparation: In a 20 mL glass vial, dissolve 0.1 mmol of the chosen lanthanide(III) nitrate hexahydrate in 5 mL of DMF.
-
Linker Addition: To the metal salt solution, add 0.1 mmol (14.8 mg) of 4-cyanopicolinic acid.
-
Solubilization: Stir the mixture at room temperature for 30 minutes to ensure complete dissolution of the reactants.
-
Water Addition: Add 5 mL of deionized water to the solution and stir for an additional 10 minutes.
-
Hydrothermal Reaction: Transfer the resulting solution to a 23 mL Teflon-lined stainless steel autoclave. Seal the autoclave and heat it in an oven at 120 °C for 72 hours.
-
Cooling and Crystal Formation: After 72 hours, allow the autoclave to cool slowly to room temperature over 24 hours. Crystalline products should form at the bottom of the Teflon liner.
-
Isolation and Washing: Carefully decant the mother liquor. Wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL) to remove any unreacted starting materials and residual solvent.
-
Drying: Dry the crystals in a vacuum oven at 60 °C for 12 hours.
Causality Behind Experimental Choices:
-
Hydrothermal Conditions: The elevated temperature and pressure facilitate the deprotonation of the carboxylic acid group and promote the coordination reaction between the lanthanide ion and the linker, leading to the formation of a crystalline framework.
-
DMF as a Solvent: DMF is a high-boiling point polar aprotic solvent that effectively dissolves both the metal salt and the organic linker. It can also act as a template or modulator during crystal growth.
-
Slow Cooling: Gradual cooling is crucial for obtaining well-defined single crystals suitable for X-ray diffraction analysis. Rapid cooling often leads to the formation of polycrystalline powders.
Experimental Workflow Diagram:
Caption: Hydrothermal synthesis workflow for a lanthanide coordination polymer.
Characterization of Polymers with 4-Cyanopicolinic Acid Linkers
A multi-technique approach is essential for the comprehensive characterization of the synthesized polymers.
Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the definitive method for determining the three-dimensional structure of crystalline coordination polymers.[8] It provides precise information on bond lengths, bond angles, coordination environment of the metal center, and the overall network topology.
Protocol for SCXRD Data Collection:
-
Select a suitable single crystal under a polarized light microscope.
-
Mount the crystal on a goniometer head.
-
Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).
-
Process the data and solve the crystal structure using appropriate software (e.g., SHELX).
Powder X-ray Diffraction (PXRD)
PXRD is used to confirm the phase purity of the bulk crystalline material and to compare the experimental pattern with the one simulated from single-crystal X-ray data.[3][9]
Protocol for PXRD Analysis:
-
Grind a small sample of the dried polymer into a fine powder.
-
Mount the powder on a sample holder.
-
Collect the PXRD pattern over a suitable 2θ range (e.g., 5-50°).
-
Compare the experimental pattern with the simulated pattern from SCXRD data to confirm phase purity.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for confirming the coordination of the 4-cyanopicolinic acid linker to the metal center.
Expected Spectral Features:
-
Carboxylate (COO⁻) Stretching: The strong absorption band of the carboxylic acid C=O stretch (typically around 1700 cm⁻¹) in the free linker will be absent in the polymer's spectrum. Instead, two new bands corresponding to the asymmetric (ν_as) and symmetric (ν_s) stretching vibrations of the coordinated carboxylate group will appear, typically in the ranges of 1550-1650 cm⁻¹ and 1380-1450 cm⁻¹, respectively. The separation between these two bands (Δν = ν_as - ν_s) can provide insights into the coordination mode of the carboxylate group.
-
Cyano (C≡N) Stretching: The C≡N stretching vibration, typically observed around 2230 cm⁻¹ in the free linker, may shift upon coordination of the pyridine nitrogen to the metal center, indicating a change in the electronic environment of the cyano group.[10]
-
Pyridine Ring Vibrations: The characteristic vibrations of the pyridine ring (around 1400-1600 cm⁻¹) may also exhibit shifts upon coordination.
Protocol for FT-IR Analysis:
-
Prepare a KBr pellet containing a small amount of the finely ground polymer.
-
Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.
-
Compare the spectrum of the polymer with that of the free 4-cyanopicolinic acid linker to identify the characteristic shifts.
Thermogravimetric Analysis (TGA)
TGA provides information about the thermal stability of the polymer and the presence of solvent molecules within the framework.[7]
Expected Thermal Behavior:
-
Solvent Loss: An initial weight loss at lower temperatures (typically below 200 °C) corresponds to the removal of guest and coordinated solvent molecules.
-
Framework Decomposition: A significant weight loss at higher temperatures indicates the decomposition of the organic linker and the collapse of the polymeric framework. The final residue is typically the metal oxide.
Protocol for TGA:
-
Place a small, accurately weighed amount of the polymer in an alumina crucible.
-
Heat the sample under a nitrogen or air atmosphere at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30-800 °C).
-
Record the weight loss as a function of temperature.
Characterization Workflow Diagram:
Caption: Comprehensive characterization workflow for synthesized polymers.
Applications in Research and Drug Development
The unique structural and chemical features of polymers synthesized with 4-cyanopicolinic acid open up a range of potential applications.
Catalysis
The well-defined porous structures and the presence of accessible metal sites make these coordination polymers promising candidates for heterogeneous catalysis. The pyridine nitrogen and cyano groups can also be functionalized post-synthetically to introduce specific catalytic moieties.
Gas Storage and Separation
The porous nature of MOFs allows for the adsorption and storage of gases. The pore size and functionality of polymers derived from 4-cyanopicolinic acid can be tuned to achieve selective gas separation.
Luminescent Sensing
Lanthanide-based coordination polymers often exhibit characteristic luminescence. The incorporation of 4-cyanopicolinic acid can influence the ligand-to-metal energy transfer, and the presence of guest molecules within the pores can modulate the luminescence, making these materials suitable for chemical sensing applications.
Drug Delivery
The high porosity and tunable pore size of MOFs make them attractive as nanocarriers for drug delivery. The biocompatibility of the chosen metal and the functional groups on the linker are critical considerations for this application. The cyano group on 4-cyanopicolinic acid could potentially be used for covalent attachment of drug molecules.
Conclusion
4-Cyanopicolinic acid stands as a highly versatile and strategic linker in the design and synthesis of advanced polymeric materials. Its trifunctional nature provides a robust platform for creating coordination polymers and MOFs with tunable structures and properties. The detailed protocols and characterization methodologies presented in this guide are intended to empower researchers to explore the full potential of this remarkable building block in a variety of scientific and industrial applications.
References
- Chen, W., et al. (2020). Chapter 7 - Hydrothermal synthesis of MOFs.
- Dalton Transactions. (n.d.). Hydrothermal synthesis of a bimetallic metal–organic framework (MOF)
- MDPI. (n.d.). Syntheses, Structures, and Properties of Coordination Polymers with 2,5-Dihydroxy-1,4-Benzoquinone and 4,4′.
- PubMed. (2025).
- MDPI. (2022). Synthesis and Characterization Bimetallic Organic Framework CoxFex(BDC)
- MDPI. (n.d.).
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- Inorganic Chemistry Frontiers. (n.d.).
- CrystEngComm. (n.d.). Synthesis, structure and properties of coordination polymers formed from bridging 4-hydroxybenzoic acid anions.
- MDPI. (n.d.). Lanthanoid Coordination Polymers Based on Homoditopic Picolinate Ligands: Synthesis, Structure and Magnetic Properties.
- ResearchGate. (2025).
- MDPI. (n.d.). Synthesis, Crystal Structure, and Luminescent Properties of a New Holmium(III) Coordination Polymer Involving 2,5-Dihydroxy-1,4-terephthalic Acid Dianion as Ligand.
- MDPI. (n.d.).
- CrystEngComm. (n.d.). Four calcium(ii) coordination polymers based on 2,5-dibromoterephthalic acid and different N-donor organic species: syntheses, structures, topologies, and luminescence properties.
- MDPI. (2022). Silicon Carbide Precursor: Structure Analysis and Thermal Behavior from Polymer Cross-Linking to Pyrolyzed Ceramics.
- ResearchGate. (2025).
- RSC Publishing. (2024). Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone.
- MDPI. (2025). Polymers | July-1 2025 - Browse Articles.
- ResearchGate. (n.d.). Synthesis, X-ray diffraction studies, thermal behavior and catalytic investigation of Cu(II) complexes for levulinic acid-based polyol esters.
Sources
- 1. rsc.org [rsc.org]
- 2. Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume) [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. Combining coordination and chelation moieties to engineer a new linker for lanthanide coordination chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Structure, and Properties of 2D Lanthanide(III) Coordination Polymers Constructed from Cyclotriphosphazene-Functionlized Hexacarboxylate Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Single-crystal X-ray diffraction studies on structural transformations of porous coordination polymers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
improving solubility of 4-Cyanopyridine-2-carboxylic acid for reactions
Technical Support Center: 4-Cyanopyridine-2-carboxylic Acid
A Senior Application Scientist's Guide to Overcoming Solubility Challenges in Synthetic Reactions
Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. We understand that managing the solubility of this reagent is a common yet critical challenge. This document provides in-depth, field-proven insights and troubleshooting protocols to ensure your reactions proceed smoothly and efficiently.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and solubility of this compound.
Q1: What is the general solubility profile of this compound?
A1: this compound is a moderately polar, crystalline solid. Its structure, containing a carboxylic acid group, a pyridine ring, and a nitrile group, dictates its solubility. It is generally soluble in polar protic solvents like water, methanol, and ethanol, as well as polar aprotic solvents such as DMSO and DMF.[1] Its solubility is limited in less polar solvents like dichloromethane (DCM), diethyl ether, and hydrocarbons.[2]
Q2: I'm observing a precipitate or slurry in my reaction. Why is my compound not dissolving?
A2: This is a common issue and typically stems from a mismatch between the polarity of your solvent system and the solute. This compound is a zwitterionic-capable molecule with strong intermolecular hydrogen bonding potential, which can lead to high lattice energy and poor solubility in solvents that cannot disrupt this network. If you are using a nonpolar or moderately polar aprotic solvent, you will likely observe incomplete dissolution.
Q3: Can I improve solubility simply by heating the reaction mixture?
A3: Yes, increasing the temperature will generally increase the solubility of the acid.[2] However, this approach must be used with caution. You must consider the thermal stability of all reactants, reagents, and the solvent itself. For many sensitive reactions, such as those involving activated esters for peptide couplings, excessive heat can lead to side reactions, epimerization, or degradation, compromising the integrity of your synthesis.
Q4: How does the pH of the medium affect the solubility of this compound?
A4: The pH has a profound effect on its solubility in aqueous or protic media. The carboxylic acid group can be deprotonated under basic conditions (pH > pKa) to form the corresponding carboxylate salt. This anionic salt is significantly more polar and, therefore, much more soluble in water and other polar solvents than the neutral acid form.[2][3] Conversely, in highly acidic solutions, the pyridine nitrogen can be protonated, which may also influence solubility.
Troubleshooting Guides: From Slurry to Solution
This section provides systematic approaches to diagnose and solve solubility problems in common reaction scenarios.
Scenario 1: Poor Solubility in Aqueous or Protic Solvent Systems
-
Observed Issue: The reagent fails to dissolve completely in a buffered aqueous solution or an alcohol-based solvent, leading to a heterogeneous mixture.
-
Primary Cause: The pH of the solution is at or below the pKa of the carboxylic acid, favoring the less soluble neutral form. The pKa of the carboxylic acid on the pyridine ring is influenced by the electron-withdrawing cyano group. For a structurally related compound, 5-cyanopyridine-2-carboxylic acid, the predicted pKa is approximately 2.98.[3]
-
Strategic Solution: pH Adjustment for Deprotonation
The most effective strategy is to deprotonate the carboxylic acid to form the highly soluble carboxylate salt.
Recommended Bases:
-
Inorganic Bases: Sodium bicarbonate (NaHCO₃), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH) are excellent choices for aqueous systems when the base itself does not interfere with the reaction.
-
Organic Bases: For reactions in organic solvents or those sensitive to inorganic salts, non-nucleophilic tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can be used.
dot graph "pH_Effect_on_Solubility" { layout=neato; node [shape=box, style="filled", fontname="Arial"]; edge [fontname="Arial", fontsize=10]; A [label="this compound\n(Less Soluble, Neutral Form)", fillcolor="#FBBC05", fontcolor="#202124"]; B [label="4-Cyanopyridine-2-carboxylate\n(More Soluble, Anionic Form)", fillcolor="#34A853", fontcolor="#FFFFFF"]; A -- B [label=" Add Base\n(pH > pKa)"]; B -- A [label=" Add Acid\n(pH < pKa)"]; } Caption: Effect of pH on the ionization and solubility of the acid.
-
Scenario 2: Poor Solubility in Aprotic Organic Solvents for Coupling Reactions
-
Observed Issue: In common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN), the acid forms a thick slurry, leading to poor reagent mixing and low reaction conversion. This is frequently encountered in amide or ester bond formations.
-
Primary Cause: The solvent lacks sufficient polarity and/or hydrogen-bond-accepting capability to overcome the strong intermolecular forces of the crystalline acid.
-
Strategic Solutions: A Multi-faceted Approach
A systematic workflow should be followed to identify the optimal solvent system without compromising the reaction's integrity.
dot digraph "Solvent_Troubleshooting_Workflow" { graph [fontname="Arial"]; node [shape=box, style="filled", fontname="Arial"]; start [label="Solubility Issue in\nOrganic Solvent", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; solvent [label="Step 1: Change to a more\npolar aprotic solvent?\n(e.g., DMF, DMSO, NMP)", shape=diamond, fillcolor="#F1F3F4"]; cosolvent [label="Step 2: Add a polar\nco-solvent?\n(e.g., 5-10% DMSO in THF)", shape=diamond, fillcolor="#F1F3F4"]; base [label="Step 3: Form an in-situ salt\nwith a tertiary amine?\n(e.g., TEA, DIPEA)", shape=diamond, fillcolor="#F1F3F4"]; water [label="Step 4: Add a trace\nof water?\n(Caution: Reaction Dependent)", shape=diamond, fillcolor="#F1F3F4"]; success [label="Homogeneous Solution\nProceed with Reaction", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> solvent; solvent -> cosolvent [label="No"]; solvent -> success [label="Yes"]; cosolvent -> base [label="No"]; cosolvent -> success [label="Yes"]; base -> water [label="No"]; base -> success [label="Yes"]; water -> success [label="Yes"]; } Caption: Decision workflow for improving solubility in organic media.
Detailed Explanation of Workflow Steps:
-
Solvent Substitution: The most straightforward approach is to switch to a more powerful polar aprotic solvent.
-
Recommended: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N,N-Dimethylacetamide (DMAc), or N-Methyl-2-pyrrolidone (NMP). These solvents are excellent hydrogen bond acceptors and can effectively solvate the acid.
-
-
Use of Co-solvents: If the primary solvent cannot be changed (e.g., due to downstream purification requirements), introduce a small volume (5-20%) of a polar aprotic solvent like DMSO to the main solvent (e.g., THF or DCM). This can often achieve dissolution without drastically altering the overall reaction medium.
-
In-situ Salt Formation: Before adding other coupling reagents, add 1.0-1.2 equivalents of a tertiary amine base (DIPEA or TEA). Stir the mixture until the solid dissolves. This forms the triethylammonium or diisopropylethylammonium salt of the carboxylic acid, which is often significantly more soluble in moderately polar organic solvents.
-
Water-Enhanced Solubility: For certain organic solvents, particularly Lewis-basic ones, the presence of a small amount of water can remarkably increase the solubility of carboxylic acids.[4][5] This should be a final resort and used with extreme caution, as water can interfere with many coupling reactions (e.g., by hydrolyzing activated esters or acyl chlorides). If attempted, add water judiciously (e.g., 0.1-0.5% v/v) and monitor the outcome.
-
Data Summary
The following table provides a qualitative overview of the solubility of this compound in common laboratory solvents.
| Solvent | Type | Solubility | Notes |
| Water | Polar Protic | Soluble[1] | Solubility is significantly enhanced at pH > 4. |
| Methanol / Ethanol | Polar Protic | Soluble[1] | Good general-purpose solvents for this compound. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | Excellent choice for achieving high concentrations. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | A common and effective solvent for reactions. |
| Tetrahydrofuran (THF) | Polar Aprotic | Sparingly Soluble | Often requires a co-solvent or base for dissolution. |
| Dichloromethane (DCM) | Aprotic | Sparingly to Insoluble | Poor choice as a primary solvent without additives. |
| Diethyl Ether | Aprotic | Insoluble[2] | Generally not a suitable solvent. |
| Toluene | Nonpolar | Insoluble[6] | Not a suitable solvent. |
Experimental Protocol: Amide Coupling via In-situ Salt Formation
This protocol demonstrates the practical application of solubility enhancement for a standard amide coupling reaction using HATU as the coupling agent.
Objective: To synthesize the N-benzyl amide of this compound.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Initial Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolution: Add anhydrous DMF to the flask to achieve a target concentration of approximately 0.1 M.
-
In-situ Salt Formation (Key Solubility Step): Add DIPEA (3.0 eq) to the suspension. Stir the mixture at room temperature. The initial slurry should dissolve within 5-15 minutes to yield a clear, homogeneous solution as the soluble diisopropylethylammonium carboxylate salt is formed.
-
Activation: Once the solution is homogeneous, add the coupling agent, HATU (1.2 eq). Stir the mixture for 10-20 minutes at room temperature to allow for the formation of the activated ester.
-
Nucleophilic Addition: Add benzylamine (1.1 eq) to the reaction mixture dropwise.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by an appropriate method (e.g., TLC or LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Work-up and Purification: Upon completion, proceed with a standard aqueous work-up to remove DMF and excess reagents, followed by purification of the crude product, typically by column chromatography or recrystallization.
By ensuring complete dissolution in Step 3 before the activation step, this protocol maximizes the effective concentration of the reactants, leading to faster reaction rates and higher yields compared to a heterogeneous slurry-based approach.
References
-
Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV. [Link]
-
Solubility of Things. (n.d.). Picolinic acid. Retrieved from [Link]
-
R Discovery. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]
-
University of North Texas Libraries. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Retrieved from [Link]
-
ChemBK. (n.d.). pyridine-4-carboxylic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Picolinic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Mole fraction solubilities of pyridine-3-carboxylic acid obtained in.... Retrieved from [Link]
- Starr, J. N. (1992). Water-enhanced Solubility of Carboxylic Acids in Organic Solvents and Its Applications to Extraction Processes. Google Books.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). Physical Properties of Carboxylic Acids. Retrieved from [Link]
-
Thermo Fisher Scientific. (2010). Safety Data Sheet - 4-Cyanopyridine. Retrieved from [Link]
-
ChemBK. (n.d.). 5-cyanopyridine-2-carboxylic acid. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Cyanopyridines – Suitable Heterocycles for Cocrystal Syntheses. Retrieved from [Link]
-
Journal of the American Chemical Society. (2017). Metal-Free Synthesis of C-4 Substituted Pyridine Derivatives Using Pyridine-boryl Radicals via a Radical Addition/Coupling Mechanism. Retrieved from [Link]
-
Chempanda. (n.d.). Cyanopyridine: Common isomorphs, applications, side effects and safety. Retrieved from [Link]
-
Anichem. (n.d.). 4-Cyano-pyridine-2-carboxylic acid In Stock. Retrieved from [Link]
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. chembk.com [chembk.com]
- 4. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV [osti.gov]
- 5. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Crude 4-Cyanopicolinic Acid
Welcome to the technical support center for the purification of crude 4-cyanopicolinic acid. This guide is designed for researchers, scientists, and drug development professionals who are looking to obtain high-purity 4-cyanopicolinic acid for their downstream applications. Here, we will address common challenges and provide practical, field-proven solutions to streamline your purification workflow.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 4-cyanopicolinic acid?
A1: The impurity profile of crude 4-cyanopicolinic acid is highly dependent on the synthetic route. A common method for its preparation is the hydrolysis of 2,4-dicyanopyridine. In this case, potential impurities include:
-
Unreacted starting material: 2,4-dicyanopyridine.
-
Isomeric impurity: 6-cyanopicolinic acid, formed from the hydrolysis of the nitrile group at the 6-position.
-
Over-hydrolysis product: Pyridine-2,4-dicarboxylic acid, where both nitrile groups have been hydrolyzed.
-
Residual reagents and solvents: Inorganic salts from the hydrolysis step (e.g., sodium sulfate) and the solvent used in the reaction.
Q2: What are the key physicochemical properties of 4-cyanopicolinic acid that I should consider for purification?
A2: Understanding the properties of 4-cyanopicolinic acid is crucial for selecting an appropriate purification method. It is a carboxylic acid, making it amenable to acid-base extraction techniques.[1][2] Its aromatic and polar nature, due to the pyridine ring and the cyano and carboxyl groups, will influence its solubility in various organic solvents and its retention characteristics in chromatography.
Q3: What safety precautions should I take when handling 4-cyanopicolinic acid and the solvents used for its purification?
A3: Always handle 4-cyanopicolinic acid in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.[3][4] Many organic solvents used in purification are flammable and toxic, so be sure to consult the Safety Data Sheet (SDS) for each chemical before use.
Troubleshooting Guide
Q4: I performed a recrystallization, but my yield is very low. What could be the problem?
A4: Low yield in recrystallization is a common issue.[5] Here are a few potential causes and their solutions:
-
Too much solvent: Using an excessive amount of solvent will keep more of your product dissolved even after cooling.
-
Solution: Evaporate some of the solvent and try to recrystallize again. For future attempts, use the minimum amount of hot solvent required to fully dissolve the crude product.[5]
-
-
Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals.
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
-
Inappropriate solvent choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Solution: Perform small-scale solubility tests with a range of solvents to find the optimal one.[5]
-
Q5: My purified 4-cyanopicolinic acid is still showing impurities by HPLC analysis. What should I do?
A5: If a single purification step is insufficient, a combination of methods is often necessary.
-
For persistent organic impurities: Consider performing an acid-base extraction prior to recrystallization. This can effectively remove neutral or basic impurities.[1][2]
-
For isomeric impurities: Isomers can be challenging to separate by recrystallization alone. Column chromatography is often the most effective method for separating compounds with similar physical properties.[4]
Q6: I'm trying to use acid-base extraction, but I'm not getting a clean separation. What's going wrong?
A6: Incomplete separation in acid-base extraction can be due to several factors:
-
Incomplete deprotonation/protonation: Ensure you are using a base strong enough to deprotonate the carboxylic acid and an acid strong enough to protonate it back.
-
Emulsion formation: Vigorous shaking can lead to the formation of an emulsion between the organic and aqueous layers.
-
Solution: Gently invert the separatory funnel instead of shaking vigorously. If an emulsion does form, adding a small amount of brine (saturated NaCl solution) can help to break it.[6]
-
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol outlines the general steps for purifying crude 4-cyanopicolinic acid by recrystallization. The choice of solvent is critical and should be determined by preliminary solubility tests.[5]
Step-by-Step Methodology:
-
Solvent Selection: In separate small test tubes, test the solubility of a small amount of crude 4-cyanopicolinic acid in various solvents (e.g., water, ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) at room temperature and upon heating.[7] The ideal solvent will show low solubility at room temperature and high solubility at its boiling point. A solvent pair, such as ethanol/water or acetic acid/water, can also be effective.[8]
-
Dissolution: Place the crude 4-cyanopicolinic acid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture on a hot plate with stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[5]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Protocol 2: Purification by Acid-Base Extraction
This method is particularly useful for removing neutral or basic impurities from the acidic 4-cyanopicolinic acid.[1][2]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude 4-cyanopicolinic acid in a suitable organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Gently invert the funnel several times, venting frequently to release any pressure buildup from CO₂ evolution.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer containing the sodium salt of 4-cyanopicolinic acid into a clean flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure all the carboxylic acid has been extracted. Combine the aqueous extracts.
-
Back-Washing (Optional): To remove any residual neutral organic compounds from the combined aqueous layers, wash with a small portion of the organic solvent. Discard the organic layer.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid (e.g., 6M HCl) dropwise with stirring until the solution is acidic (check with pH paper). The 4-cyanopicolinic acid should precipitate out.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry thoroughly.
Protocol 3: Purification by Column Chromatography
Column chromatography is a powerful technique for separating compounds with similar polarities, such as isomeric impurities.[4]
Step-by-Step Methodology:
-
Stationary Phase Selection: Silica gel is a common choice for the purification of polar compounds.
-
Mobile Phase Selection: The choice of mobile phase (eluent) is critical for good separation. A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone) is typically used. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of ~0.3 for the desired compound. For acidic compounds that may streak on silica, adding a small amount of acetic acid or formic acid (0.5-1%) to the mobile phase can improve peak shape.
-
Column Packing: Prepare a slurry of the silica gel in the mobile phase and carefully pack it into a glass column.
-
Sample Loading: Dissolve the crude 4-cyanopicolinic acid in a minimal amount of the mobile phase and load it onto the top of the column.
-
Elution: Allow the mobile phase to run through the column, collecting the eluent in fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified 4-cyanopicolinic acid.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Data Presentation
| Purification Method | Key Parameters | Expected Outcome |
| Recrystallization | Solvent: Water, Ethanol, Acetonitrile, or mixtures like Ethanol/Water. | High purity, crystalline solid. Yield is dependent on solvent choice and technique. |
| Acid-Base Extraction | Base: Saturated Sodium Bicarbonate. Acid: Hydrochloric Acid. | Effective removal of neutral and basic impurities. |
| Column Chromatography | Stationary Phase: Silica Gel. Mobile Phase: Hexane/Ethyl Acetate gradient with 0.5% Acetic Acid. | Separation of isomeric and other closely related impurities. |
Visualization of Workflows
Caption: Workflow for Purification by Recrystallization.
Caption: Workflow for Acid-Base Extraction.
References
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. 4-Aminopicolinic acid | CymitQuimica [cymitquimica.com]
- 4. Column chromatography of PL | Cyberlipid [cyberlipid.gerli.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Troubleshooting Low Yield in 4-Cyanopyridine-2-carboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of 4-Cyanopyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in achieving optimal yields for this important heterocyclic intermediate. As a molecule with distinct functional groups—a carboxylic acid, a cyano group, and a pyridine ring—its synthesis requires careful control over reaction conditions to prevent side reactions and product degradation.[1][2] This document provides in-depth, field-proven insights in a question-and-answer format to address specific experimental issues.
Core Synthetic Pathways
Understanding the primary routes to this compound is the first step in troubleshooting. The two most common pathways start from readily available precursors and target the installation or unmasking of the carboxylic acid function at the C2 position.
-
Pathway A: Selective Hydrolysis of 2,4-Dicyanopyridine. This route leverages the differential reactivity of the two nitrile groups, selectively hydrolyzing the C2-cyano group to a carboxylic acid.
-
Pathway B: Oxidation of 4-Cyano-2-methylpyridine. This approach involves the oxidation of a methyl group at the C2 position to a carboxylic acid, a common transformation for pyridine derivatives.[1]
The choice of pathway often depends on the availability of starting materials and the specific challenges encountered. Below, we diagnose issues common to both pathways and those specific to each route.
Synthetic Pathways Overview
Sources
Technical Support Center: Optimizing Reaction Conditions for 4-Cyanopicolinic Acid Derivatization
Welcome to the technical support center for the derivatization of 4-cyanopicolinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your experiments. As Senior Application Scientists, we have compiled this guide based on established literature and extensive laboratory experience.
Introduction
4-Cyanopicolinic acid is a valuable building block in medicinal chemistry and materials science. Its derivatization, most commonly through esterification or amidation, is a pivotal step in the synthesis of many target molecules. However, the inherent electronic properties of this substrate can present unique challenges, including low yields, incomplete reactions, and the formation of unwanted side products. This guide offers a structured, cause-and-effect approach to overcoming these obstacles and optimizing your reaction conditions for successful derivatization.
Part 1: Troubleshooting Guide
This section addresses specific issues you might encounter during the derivatization of 4-cyanopicolinic acid in a direct question-and-answer format.
Question 1: My esterification or amidation reaction with 4-cyanopicolinic acid is giving me very low yields. What are the likely causes and how can I improve them?
Answer:
Low yields in the derivatization of 4-cyanopicolinic acid are often due to the reduced nucleophilicity of the carboxylic acid group. This is a direct result of the electron-withdrawing effects of both the pyridine ring and the cyano group, which deactivate the carboxyl group, making it less reactive towards nucleophilic attack.[1] To overcome this, a robust activation strategy is paramount.
Troubleshooting Steps & Explanations:
-
Evaluate Your Coupling Agent: Standard coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 4-dimethylaminopyridine (DMAP), may not be sufficiently potent for this deactivated substrate.[2]
-
Recommendation: For more challenging couplings, consider employing a uronium or phosphonium salt-based reagent. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are excellent, highly efficient alternatives for hindered and electron-deficient carboxylic acids.[3][4][5] HATU, in particular, is known for its rapid reaction rates and ability to minimize side reactions.[3][6][7]
-
-
Optimize Reaction Conditions: The reaction environment plays a critical role in both solubility and reactivity.
-
Solvent Choice: Use polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) to ensure all reactants are fully dissolved.
-
Temperature: While many coupling reactions proceed at room temperature, gentle heating (e.g., 40-50 °C) can sometimes be beneficial for sluggish reactions. However, monitor the reaction closely for any signs of decomposition or side product formation.
-
Base Selection: A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine, is crucial to deprotonate the carboxylic acid and neutralize any acidic byproducts without competing with your primary nucleophile (the alcohol or amine).[8]
-
-
Ensure Anhydrous Conditions: The activated ester intermediates in these reactions are highly susceptible to hydrolysis.
-
Recommendation: All glassware should be thoroughly oven-dried, and anhydrous solvents must be used. Performing the reaction under an inert atmosphere of nitrogen or argon is also highly recommended to exclude atmospheric moisture.[9]
-
Question 2: I am observing a significant amount of an insoluble white precipitate in my reaction. What is it and how can I prevent its formation?
Answer:
A common and often frustrating side product, particularly when using carbodiimide reagents like DCC, is the formation of N-acylurea. This occurs when the O-acylisourea intermediate, which is the activated form of your carboxylic acid, undergoes an intramolecular rearrangement instead of reacting with your desired nucleophile.
Troubleshooting Steps & Explanations:
-
Additive Strategy: The most effective way to suppress N-acylurea formation is by using an additive that traps the O-acylisourea intermediate.
-
Alternative Coupling Reagents: As mentioned in the previous question, switching to a different class of coupling reagents can circumvent this issue entirely.
Question 3: My reaction has stalled, with a significant amount of starting material remaining even after an extended period. What are my options?
Answer:
An incomplete reaction suggests that the activation of the carboxylic acid is either insufficient or that the activated intermediate is not stable under the reaction conditions.
Troubleshooting Steps & Explanations:
-
Reagent Stoichiometry: Ensure you are using a slight excess of your coupling agent and nucleophile to drive the reaction to completion. A typical starting point is 1.1-1.2 equivalents of the coupling agent and 1.2-1.5 equivalents of the alcohol or amine.
-
Consider a More Reactive Intermediate: If direct coupling methods are consistently failing, a two-step approach involving the formation of a highly reactive acyl chloride is a robust alternative.[10]
-
Recommendation: Convert 4-cyanopicolinic acid to 4-cyanopicolinoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[11][12][13][14] The resulting acyl chloride is much more electrophilic and will readily react with your nucleophile, often without the need for a coupling agent.
-
Experimental Protocol: Acyl Chloride Formation with Thionyl Chloride
-
In a fume hood, suspend 4-cyanopicolinic acid (1 equivalent) in a suitable anhydrous solvent (e.g., DCM or toluene).
-
Add thionyl chloride (SOCl₂) (2-3 equivalents) dropwise at 0 °C.
-
Add a catalytic amount of DMF (1-2 drops).
-
Allow the reaction to warm to room temperature and then heat to reflux for 1-3 hours, or until gas evolution (SO₂ and HCl) ceases.[13]
-
Carefully remove the solvent and excess thionyl chloride under reduced pressure. The crude acyl chloride can often be used in the next step without further purification.
Part 2: Frequently Asked Questions (FAQs)
Q1: Can I use microwave irradiation to speed up these derivatization reactions?
A1: Yes, microwave-assisted synthesis can be highly effective in reducing reaction times and, in some cases, improving yields for amide and ester couplings. It is particularly useful for reactions that are sluggish at ambient temperatures. However, it is crucial to carefully monitor the temperature and pressure to prevent decomposition of the starting materials or products.
Q2: What are the best practices for purifying the final derivatized product?
A2: The purification strategy will depend on the properties of your product.
-
Aqueous Workup: A standard workup often involves washing the organic layer with a dilute acid (to remove excess amine), a dilute base like sodium bicarbonate (to remove unreacted carboxylic acid), and brine.[15]
-
Crystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity.
-
Column Chromatography: For most other cases, silica gel column chromatography is the method of choice. The appropriate solvent system can be determined by thin-layer chromatography (TLC).
Q3: Are there any specific safety precautions for working with 4-cyanopicolinic acid and its derivatives?
A3: Yes. 4-Cyanopicolinic acid and its derivatives should be handled in a well-ventilated chemical fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhaling dust or vapors. Acyl chlorides, in particular, are highly reactive and corrosive, and react violently with water. Always consult the Safety Data Sheet (SDS) for any chemical before use.
Part 3: Visualizations and Data
Diagram 1: Troubleshooting Workflow for Low Yield Derivatization
Caption: A decision-making workflow for addressing low yields in 4-cyanopicolinic acid derivatization.
Table 1: Comparative Overview of Common Coupling Reagents
| Coupling Agent | Class | Common Byproducts | Relative Activity | Key Considerations |
| DCC/EDC + HOBt | Carbodiimide | Dicyclohexylurea (DCU) / Water-soluble urea | Moderate-High | Cost-effective; DCU precipitation can aid removal, but N-acylurea formation is a risk.[5][7] |
| HATU/HBTU + DIPEA | Uronium Salt | Tetramethylurea (water-soluble) | Very High | Excellent for hindered/deactivated acids; rapid reactions and low racemization.[3][4][5] |
| PyBOP + DIPEA | Phosphonium Salt | Hexamethylphosphoramide (HMPA) byproduct is a concern with original BOP reagent; PyBOP is safer. | High | Very effective, especially for peptide synthesis; avoids carcinogenic byproducts of BOP.[5] |
| SOCl₂ / Oxalyl Chloride | Acyl Chloride Formation | Gaseous (SO₂, HCl, CO, CO₂) | Very High (Intermediate) | Forms a highly reactive intermediate; requires careful handling due to corrosive nature.[11][12][13][14] |
References
- ChemicalBook. (2024). HATU:a third-generation coupling reagent.
- Common Organic Chemistry. Amine to Amide Mechanism - HATU.
- Organic Chemistry. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism.
- Wikipedia. HATU.
- ResearchGate. Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt.
- Organic Chemistry Portal. A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides.
- ResearchGate. Activation of Carboxylic Acids by Burgess Reagent: An Efficient Route to Acyl Ureas and Amides.
- Aapptec Peptides. Coupling Reagents.
- ResearchGate. (2021, June 8). Catalytic and non-catalytic amidation of carboxylic acid substrates.
- YouTube. (2019, July 29). 08.09 Activation Substitution of Carboxylic Acids.
- Huy, P. H., & Mbouhom, C. (2019). Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. Chemical Science, 10(26), 6585-6590.
- Sigma-Aldrich. Peptide Coupling Reagents Guide.
- Understanding the Formation of Acid Chlorides: Common Missteps and Key Insights. (2025, May 23).
- Commonly Used Coupling Reagents in Peptide Synthesis. (2025, September 2).
- ResearchGate. (2025, August 7). Recent Development of Peptide Coupling Reagents in Organic Synthesis.
- Catalytic Amidation.
- Reddit. (2024, February 15). Esterification not Working.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
- Organic Syntheses Procedure. Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide.
- Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction?
- Chemistry LibreTexts. (2023, January 22). Making Acyl Chlorides (Acid Chlorides).
- Reddit. (2024, February 15). Esterification not Working (Separation).
- MDPI. (2022, March 28). Facile Amidation of Non-Protected Hydroxycinnamic Acids for the Synthesis of Natural Phenol Amides.
- PrepChem.com. Synthesis of 4-chloronicotinic acid chloride.
- Chemguide. preparation of acyl chlorides (acid chlorides).
- ResearchGate. (2025, October 13). Facile Amidation of Non-Protected Hydroxycinnamic Acids for the Synthesis of Natural Phenol Amides.
- RSC Publishing. A pre-column derivatization method allowing quantitative metabolite profiling....
- Common Conditions. Acid to Acid Chloride.
- PubMed. Early amidation approach to 3-[(4-amido)pyrrol-2-yl]-2-indolinones.
- MDPI. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques....
- ResearchGate. 235 questions with answers in ESTERIFICATION | Scientific method.
- PMC - PubMed Central. Chemical derivatization strategies for enhancing the HPLC analytical performance....
- Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- NIH. (2024, January 5). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices.
- PubMed. (2007, November 30). Use of novel picolinoyl derivatization for simultaneous quantification of six corticosteroids....
- Semantic Scholar. Coupling reagents and activation.
- The Royal Society of Chemistry. (2014, November 30). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products.
- Organic Chemistry Portal. Chan-Lam Coupling.
Sources
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- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 4. HATU - Wikipedia [en.wikipedia.org]
- 5. file.globalso.com [file.globalso.com]
- 6. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
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- 9. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling [mdpi.com]
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- 13. chemguide.co.uk [chemguide.co.uk]
- 14. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-Cyanopyridine-2-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 4-Cyanopyridine-2-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges during the synthesis of this important heterocyclic building block. We will move beyond simple procedural lists to explore the underlying chemical principles that govern the formation of side products, providing you with the expert insights needed to troubleshoot and optimize your reactions.
Part 1: Troubleshooting Guide & Common Issues
This section addresses specific problems you might encounter during your synthesis. We focus on a common and practical synthetic route: the selective hydrolysis of a precursor like Pyridine-2,4-dicarbonitrile or the oxidation of 4-Cyano-2-methylpyridine.
Q1: My overall yield is significantly lower than expected, and I have a complex mixture of products. What are the most likely culprits?
A1: Low yield in this synthesis is typically not due to a single issue but rather a combination of competing side reactions. The primary suspects are incomplete reaction, over-reaction, and degradation of the target molecule.
-
Incomplete Hydrolysis: If you are starting from Pyridine-2,4-dicarbonitrile, the most common side product is 4-Cyanopyridine-2-carboxamide . The hydrolysis of a nitrile group proceeds in two steps: first to the amide, then to the carboxylic acid.[1][2] Stopping at the intermediate amide is a frequent cause of reduced yield of the final acid.
-
Over-Hydrolysis: Conversely, harsh reaction conditions (e.g., high concentration of base, prolonged heating) can lead to the hydrolysis of both the cyano group at the C4 position and the nitrile at the C2 position, resulting in the formation of Pyridine-2,4-dicarboxylic acid .
-
Decarboxylation: The carboxylic acid group at the 2-position of a pyridine ring is particularly susceptible to decarboxylation, especially under heating.[3][4] This reaction is often driven by the formation of a stable zwitterionic intermediate.[3] This degradation pathway leads to the formation of 4-Cyanopyridine , which can be lost during workup depending on its volatility and solubility.
-
Polymerization/Tar Formation: Pyridine derivatives, especially under strong acidic or basic conditions and heat, can be prone to polymerization or degradation, resulting in the formation of dark, insoluble tars. This is a general pathway for yield loss that sequesters starting material and product.
Q2: Analytical data (NMR, LC-MS) shows my product is contaminated with 4-Cyanopyridine-2-carboxamide. How do I prevent its formation and can I salvage my batch?
A2: The formation of the carboxamide is a kinetic issue. The hydrolysis of the amide to the carboxylic acid often requires more forcing conditions than the initial hydration of the nitrile to the amide.[1][5]
Preventative Measures:
-
Increase Reaction Time/Temperature: Cautiously increase the reflux time or temperature. Monitor the reaction progress by TLC or LC-MS to find the optimal point where the amide is consumed without significant formation of other byproducts like the dicarboxylic acid.
-
Adjust Base Concentration: Increasing the concentration of the base (e.g., NaOH) can accelerate the second hydrolysis step. However, this must be done carefully, as excessive base can promote over-hydrolysis. A molar ratio of 1.5-2.0 equivalents of base relative to the starting nitrile is a common starting point for full hydrolysis to the acid.[2]
Salvaging the Product: If you have already isolated a mixture, you can resubmit the material to the hydrolysis conditions. Redissolve the mixture in an appropriate aqueous base solution and heat to drive the conversion of the remaining amide to the desired carboxylic acid. Again, careful monitoring is crucial to prevent the degradation of your target molecule.
Q3: My primary impurity is Pyridine-2,4-dicarboxylic acid. What conditions favored this, and how can I improve selectivity?
A3: This indicates your reaction conditions were too harsh, leading to the non-selective hydrolysis of both nitrile groups. Each cyano group requires two molecules of water for complete hydrolysis to a carboxylic acid.[1][2]
Causative Factors & Solutions:
-
Excessive Heat/Reaction Time: You have likely heated the reaction for too long or at too high a temperature. Reduce the reaction time and monitor closely.
-
High Base Concentration: An excess of hydroxide ions will attack both nitrile positions. Reduce the stoichiometry of your base. For selective hydrolysis, sometimes using a weaker base or even acidic conditions can provide better control, although reaction times may be longer.
-
Water Stoichiometry: In some continuous or controlled processes, limiting the amount of water can favor the formation of the amide or prevent over-hydrolysis.[1][2] In a typical batch reaction, this is controlled by managing the concentration of the aqueous base.
Q4: I observe significant bubbling (gas evolution) during the reaction or workup, and I've identified 4-Cyanopyridine as a byproduct. What is happening?
A4: The gas evolution is CO₂, a clear indicator of decarboxylation. As mentioned, pyridine-2-carboxylic acids are thermally unstable and readily lose CO₂.[3][4] This process is often accelerated in acidic conditions during workup when you neutralize the reaction mixture.
Preventative Measures:
-
Temperature Control: Keep the reaction and workup temperatures as low as possible. When neutralizing the basic reaction mixture with acid, perform the addition slowly in an ice bath to dissipate the heat of neutralization.
-
pH Control: While the reaction is typically run under basic conditions, avoid strongly acidic conditions during workup if possible. Neutralizing to a pH of ~3-4 is usually sufficient to precipitate the carboxylic acid without creating an overly harsh acidic environment that promotes decarboxylation.
-
Avoid Prolonged Heating: Do not leave the reaction mixture at high temperatures for longer than necessary. Once the reaction is complete, cool it down promptly before beginning the workup procedure.
Part 2: Proactive Prevention & Recommended Protocol
Success in this synthesis relies on precise control of reaction parameters. Below is a summary table and an example protocol designed to minimize side reactions.
Key Parameter Control Summary
| Parameter | Impact on Main Reaction | Impact on Side Reactions | Recommended Control |
| Temperature | Increases reaction rate. | High Temp: Promotes over-hydrolysis and decarboxylation. | Maintain lowest effective temperature (e.g., moderate reflux). Use an ice bath during acidic workup. |
| Base Conc. (NaOH) | Drives hydrolysis. | High Conc.: Leads to over-hydrolysis of both nitrile groups. | Use 1.5-2.0 molar equivalents. Add portion-wise if necessary. |
| Reaction Time | Required for full conversion. | Excess Time: Increases risk of over-hydrolysis and decarboxylation. | Monitor reaction by TLC/LC-MS. Stop promptly upon consumption of the intermediate amide. |
| pH during Workup | Precipitates the product. | Low pH (<2): Strongly accelerates decarboxylation. | Neutralize slowly to pH ~3-4 to precipitate the product while minimizing degradation. |
Diagram of Reaction Pathways
Below is a diagram illustrating the desired synthesis pathway from Pyridine-2,4-dicarbonitrile and the major competing side reactions.
Caption: Reaction pathways in the synthesis of this compound.
Example Protocol: Controlled Hydrolysis of Pyridine-2,4-dicarbonitrile
This protocol is a representative example. All procedures should be performed by qualified personnel in a suitable laboratory setting.
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Pyridine-2,4-dicarbonitrile (1.0 equiv).
-
Reagent Addition: Add a 2M aqueous solution of sodium hydroxide (2.0 equiv). Causality: Using a defined concentration and stoichiometry of NaOH provides the necessary nucleophile for hydrolysis while minimizing the risk of over-reaction.
-
Reaction: Heat the mixture to a gentle reflux (~100-110 °C). Monitor the reaction progress every hour using TLC or LC-MS, checking for the disappearance of the starting material and the intermediate 4-Cyanopyridine-2-carboxamide. Causality: Monitoring is critical to stop the reaction once the desired product is maximized, preventing subsequent degradation.
-
Cooling: Once the reaction is complete (typically 2-4 hours), remove the heat source and allow the mixture to cool to room temperature, then place it in an ice bath. Causality: Cooling is essential before neutralization to control the exothermic acid-base reaction and prevent thermal decarboxylation.
-
Acidification: Slowly add 6M HCl dropwise to the cold, stirring solution. Monitor the pH continuously. Add acid until the pH of the solution reaches ~3.5. A precipitate of the product should form. Causality: Slow addition and cooling prevent localized heating. A pH of 3.5 is the isoelectric point for many pyridine carboxylic acids, maximizing precipitation while minimizing acid-catalyzed decarboxylation.
-
Isolation: Age the slurry in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing & Drying: Wash the filter cake with a small amount of cold deionized water to remove inorganic salts, followed by a cold, non-polar solvent like diethyl ether to aid in drying. Dry the product under vacuum to a constant weight.
Part 3: Frequently Asked Questions (FAQs)
Q: Are there other synthetic routes that avoid these specific side reactions? A: Yes, alternative routes exist, though they come with their own sets of challenges. For instance, a Sandmeyer reaction (diazotization of an amine followed by displacement with cyanide) on a precursor like 4-aminopyridine-2-carboxylic acid can be effective.[6][7][8] However, Sandmeyer reactions can have their own side products, such as the formation of phenols from the reaction of the diazonium salt with water.[9]
Q: How critical is the purity of the starting material? A: Extremely critical. Impurities in the starting material can lead to unexpected side reactions, catalyst poisoning (if applicable), and the formation of complex mixtures that are difficult to purify. Always use starting material of known purity and characterize it before use.
Q: What are the best analytical techniques to monitor this reaction? A: A combination of techniques is ideal.
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the disappearance of starting material and the appearance of products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive identification of the starting material, intermediate, product, and major side products by giving both retention time and mass information. This is the preferred method for precise reaction monitoring.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the structural confirmation of the final isolated product and for quantifying the purity.
References
-
Chen, H., Sun, S., Xi, H., Hu, Y., & Xu, X. (Year N/A). 4-Cyanopyridine synthesis. ChemicalBook.
-
Request PDF. (2012). Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. ResearchGate.
-
Google Patents. (2011). CN101602719B - Synthesis method of 4-cyanopyridine.
- Unknown Author. (Year N/A). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring.
-
Katritzky, A. R., et al. (2005). Preparation of Cyanopyridines by Direct Cyanation. Synthesis, 2005(06), 993–997.
-
Google Patents. (1998). US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
- Häußermann, U., et al. (Year N/A). Cyanopyridines – Suitable Heterocycles for Cocrystal Syntheses.
-
user55119. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. Chemistry Stack Exchange.
-
Organic Chemistry Portal. (Year N/A). Sandmeyer Reaction.
-
Wikipedia. (Year N/A). Sandmeyer reaction.
-
Doering, W. von E., & Pasternak, V. Z. (1950). Mechanism of the Decarboxylation of α-Pyridylacetic Acid. Journal of the American Chemical Society, 72(1), 143–146.
-
Chempanda. (Year N/A). Cyanopyridine: Common isomorphs, applications, side effects and safety.
-
Dunn, G. E., & Thimm, H. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. ResearchGate.
-
L.S. College, Muzaffarpur. (2020). Sandmeyer reaction.
- Salman, A. S. (1999). Synthesis and reaction of cyanopyridone derivatives and their potential biological activities. Pharmazie, 54(3), 178-83.
-
BYJU'S. (Year N/A). Sandmeyer Reaction Mechanism.
-
Biosynth. (Year N/A). This compound.
-
Google Patents. (2002). RU2175968C2 - Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions.
-
Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (2020). PMC - NIH.
-
Google Patents. (2013). CN103467370A - Synthesis method of cyanopyridine and derivatives thereof.
-
Dunn, G. E., & Thimm, H. (1972). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Semantic Scholar.
-
Request PDF. (1981). Nitrile Hydrolysis of 4-Cyanopyridinepentaammineruthenium(III) Complex. ResearchGate.
-
Google Patents. (2009). CN101602715A - The synthetic method of 2-pyridine carboxylic acid.
-
Request PDF. (2021). Paired Electrolysis for Decarboxylative Cyanation: 4-CN-Pyridine, a Versatile Nitrile Source. ResearchGate.
-
Google Patents. (2018). CN108840820A - The method of one-step synthesis aminopyridine and 4-aminopyridine.
-
Kim, S. et al. (2008). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Bulletin of the Korean Chemical Society.
-
Proposed 4-cyanopyridine-boryl radicals-mediated alkene difunctionalization. (2023). Nature Communications.
Sources
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- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 9. web.mnstate.edu [web.mnstate.edu]
preventing decarboxylation of 4-cyanopicolinic acid during reactions
Technical Support Center: 4-Cyanopicolinic Acid
A Guide to Preventing Unwanted Decarboxylation in Synthetic Reactions
Welcome to the technical support center for 4-cyanopicolinic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. A common challenge encountered when working with 4-cyanopicolinic acid is its propensity to undergo decarboxylation, leading to the formation of 4-cyanopyridine as a significant byproduct. This resource provides in-depth explanations, troubleshooting strategies, and validated protocols to help you mitigate this unwanted side reaction and ensure the success of your synthetic endeavors.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is my reaction with 4-cyanopicolinic acid failing and generating 4-cyanopyridine?
A: You are observing the results of decarboxylation, a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). Picolinic acids (pyridine-2-carboxylic acids) are particularly susceptible to this process due to the proximity of the ring nitrogen to the carboxylic acid. The reaction is often accelerated by heat. The formation of 4-cyanopyridine indicates that the C-C bond between the pyridine ring and the carboxyl group has been broken.
Q2: At what temperature does 4-cyanopicolinic acid begin to decarboxylate?
A: While a precise decomposition temperature can vary based on the specific conditions (solvent, pH, presence of catalysts), picolinic acids generally begin to decarboxylate at elevated temperatures, often above 100-150°C in solution.[1][2] However, decarboxylation can occur at lower temperatures, especially during metal-catalyzed reactions or over prolonged reaction times.[3][4] It is crucial to assume that decarboxylation is a potential side reaction in any heated process involving this reagent.
Q3: I'm performing an amide coupling. What are the best reagents to minimize decarboxylation?
A: For amide couplings, the goal is to activate the carboxylic acid for nucleophilic attack by the amine at a temperature low enough to prevent decarboxylation. Using highly efficient coupling reagents that facilitate rapid amide bond formation at or below room temperature is the best strategy. Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) with a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) are often successful.[5] Carbodiimide-based reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) are also excellent choices for promoting the desired reaction over decarboxylation.[6][7]
Q4: Does the 4-cyano group make decarboxylation more or less likely?
A: The 4-cyano group is a strong electron-withdrawing group. Electron-withdrawing groups can increase the acidity of the carboxylic acid, which can influence the reaction mechanism.[8] For picolinic acids, which decarboxylate via a zwitterionic intermediate (an ylide), both electron-withdrawing and electron-releasing substituents have been shown to accelerate the reaction in the acid form, though they can inhibit it in the anionic (deprotonated) form.[1] Therefore, the cyano group's effect is complex and highly dependent on the precise reaction conditions, particularly the pH.
Section 2: The Mechanism - Why Decarboxylation Happens
Understanding the mechanism of decarboxylation is key to preventing it. For picolinic acid and its derivatives, the reaction proceeds through a unique pathway facilitated by the adjacent ring nitrogen.
-
Zwitterion Formation: The picolinic acid exists in equilibrium with its zwitterionic form, where the acidic proton from the carboxyl group has transferred to the basic ring nitrogen.
-
CO₂ Elimination: Upon heating, the zwitterion can readily eliminate carbon dioxide.
-
Intermediate Formation: This elimination step forms a highly reactive ylide intermediate (or a 2-pyridyl carbanion, depending on the exact conditions).[1][9] This intermediate is the crux of the problem.
-
Protonation: The intermediate is quickly quenched by a proton source in the reaction mixture (such as solvent or trace water) to yield the final, undesired 4-cyanopyridine byproduct.
This pathway, often referred to as the Hammick mechanism, is energetically favorable compared to the decarboxylation of nicotinic (3-COOH) or isonicotinic (4-COOH) acids, which lack the stabilizing influence of the adjacent nitrogen atom.[9][10]
Visualization of Desired vs. Undesired Pathways
Caption: Competing reaction pathways for 4-cyanopicolinic acid.
Section 3: In-Depth Troubleshooting Guide
Use this guide to diagnose and solve issues related to the decarboxylation of 4-cyanopicolinic acid.
Troubleshooting Decision Tree
Caption: Troubleshooting workflow for decarboxylation issues.
Scenario Analysis & Solutions
| Symptom / Observation | Potential Cause | Recommended Solutions & Rationale |
| Significant 4-cyanopyridine formation in an amide coupling. | Excessive Heat: The activation energy for decarboxylation is being met. | Primary Solution: Run the reaction at a lower temperature (0°C to room temperature). The activation of the carboxylic acid should be the rate-limiting step, not a thermally driven side reaction. |
| Slow Coupling Reaction: The activated carboxylic acid intermediate exists for too long, allowing time for decarboxylation. | Solution: Use a more powerful coupling reagent system. For sterically hindered or electron-deficient amines, standard EDC/HOBt may be too slow.[11][12] Switch to a uronium-based reagent like HATU or COMU, which generates a more reactive activated ester, speeding up the desired amide formation.[5][13] | |
| Reaction fails during a metal-catalyzed cross-coupling (e.g., Suzuki, Heck). | Thermal Decarboxylation: Many cross-coupling reactions require heat (80-120°C), which is often sufficient to cause decarboxylation.[3] | Solution 1: Screen for a more active catalyst system (catalyst/ligand combination) that allows the reaction to proceed at a lower temperature.[14] |
| Decarboxylative Pathway Competes with Desired Catalytic Cycle: The palladium or copper catalyst itself may facilitate decarboxylation, leading to an unwanted decarboxylative coupling pathway.[4][15] | Solution 2: Modify the reaction protocol. Sometimes, the choice of base, solvent, or the addition of specific salts can alter the catalytic cycle to favor the desired transformation over the decarboxylative pathway.[16] | |
| Inconsistent results; sometimes the reaction works, sometimes it fails. | Trace Moisture or Protic Solvents: Water can play a role in the decarboxylation mechanism of picolinate anions.[1] Inconsistent solvent quality or atmospheric moisture can lead to variable results. | Solution: Ensure strictly anhydrous conditions. Use freshly distilled, dry solvents and perform the reaction under an inert atmosphere (Nitrogen or Argon). |
| Prolonged Reaction Times: Leaving the reaction for an extended period (e.g., overnight), even at room temperature, can allow the slow decarboxylation process to become significant. | Solution: Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed. Do not let the reaction run unnecessarily long. |
Section 4: Validated Experimental Protocol
Robust Amide Coupling of 4-Cyanopicolinic Acid with a Primary Amine using HATU
This protocol is designed to maximize the yield of the desired amide product while minimizing the formation of the 4-cyanopyridine byproduct by ensuring rapid reaction at a controlled, low temperature.
Materials:
-
4-Cyanopicolinic Acid (1.0 eq)
-
Amine (R-NH₂) (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Setup: To a flame-dried round-bottom flask under an atmosphere of dry nitrogen, add 4-cyanopicolinic acid (1.0 eq).
-
Dissolution: Add anhydrous DMF to dissolve the acid completely. Cool the solution to 0°C using an ice-water bath.
-
Reagent Addition: To the cooled, stirring solution, add the amine (1.1 eq), HATU (1.1 eq), and finally, add the DIPEA (2.5 eq) dropwise. Rationale: Adding the base last ensures that the carboxylic acid is activated in the presence of the nucleophile, promoting immediate reaction.
-
Reaction: Allow the reaction mixture to stir at 0°C for 30 minutes, then let it warm to room temperature. Rationale: The initial low temperature allows for controlled activation and coupling. Warming to room temperature helps drive the reaction to completion without providing enough thermal energy for significant decarboxylation.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Workup: Once the reaction is complete, quench the mixture with saturated aqueous sodium bicarbonate solution and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the pure amide.
References
- Dunn, G. E., & Thimm, H. F. (1972). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 50(18), 3017-3027.
-
Chemistry Stack Exchange. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. Available at: [Link].
-
Wikipedia. (n.d.). Hammick reaction. Available at: [Link].
- Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry.
- Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. III. 3-Hydroxy- and 3-aminopyridine-2-carboxylic acids. Canadian Journal of Chemistry, 55(1), 1342-1347.
- Prakash, G. K. S., et al. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- Schäfer, G., & Bode, J. W. (2017). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 71(4), 219-223.
- Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 144-149.
- Dunn, G. E., & Thimm, H. F. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry.
- Rodríguez, N. (2016). Palladium-catalysed Decarboxylative Couplings. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 384-410). Royal Society of Chemistry.
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link].
-
askIITians. (2025). What is the effect of electron withdrawing groups on the acidity carboxylic acid? Available at: [Link].
-
Wikipedia. (n.d.). Decarboxylative cross-coupling. Available at: [Link].
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link].
- Jana, S., et al. (2021). Palladium-Catalyzed Decarboxylative Cross-Coupling of 2,4-Dienoic Acids and Aryl Halides: Access to Fluorescence Active (E,E)-1,4-Diarylbutadienes. The Journal of Organic Chemistry, 86(17), 11699-11709.
- Forgione, P., et al. (2010). Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides. The Journal of Organic Chemistry, 75(5), 1550-1560.
- Douglas, J. J., et al. (2021). Palladium-Catalyzed Decarbonylative Coupling of (Hetero)Aryl Boronate Esters with Difluorobenzyl Glutarimides.
-
Quora. (2020). Why do electron withdrawing groups increase the acidity of carboxylic acids? Available at: [Link].
- El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews, 111(11), 6557-6602.
- Kaur, P., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 14(2), 133-146.
Sources
- 1. researchgate.net [researchgate.net]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 5. growingscience.com [growingscience.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 8. quora.com [quora.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Hammick reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 13. hepatochem.com [hepatochem.com]
- 14. Palladium-Catalyzed Decarbonylative Coupling of (Hetero)Aryl Boronate Esters with Difluorobenzyl Glutarimides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scale-Up Synthesis of 4-Cyanopyridine-2-carboxylic Acid
Welcome to the technical support resource for the synthesis of 4-Cyanopyridine-2-carboxylic acid (4,2-CPCA). This guide is designed for researchers, process chemists, and drug development professionals navigating the complexities of transitioning this synthesis from the laboratory bench to pilot or production scale. As a key building block in pharmaceutical development, robust and scalable synthesis of 4,2-CPCA is critical. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.
Introduction: The Scale-Up Challenge
The synthesis of this compound presents unique challenges during scale-up that are often not apparent at the bench scale. These challenges typically revolve around managing reaction exotherms, controlling impurity profiles, ensuring consistent product quality, and handling hazardous materials safely. The primary industrial routes often involve the oxidation of a 2-alkyl-4-cyanopyridine precursor or the selective hydrolysis of a dinitrile. This guide will focus on the common and challenging oxidation route from 2-methyl-4-cyanopyridine, as this pathway involves significant thermal and chemical hazards that must be carefully managed.
Core Synthesis Pathway & Potential Pitfalls
The transformation of 2-methyl-4-cyanopyridine to this compound is an oxidative process. While various oxidants can be employed, strong agents like potassium permanganate (KMnO₄) or nitric acid (HNO₃) are common. The primary challenges are controlling the reaction's exothermic nature and preventing side reactions, such as over-oxidation.
Caption: General reaction scheme and common side reactions.
Troubleshooting Guide: Question & Answer Format
This section addresses specific issues encountered during the scale-up synthesis.
Q1: My large-scale reaction is experiencing a significant and potentially dangerous exotherm upon addition of the oxidant. How can I mitigate this risk?
A1: This is a critical and common scale-up issue. Acylation and oxidation reactions are often highly exothermic, and the thermal control challenges are magnified in large reactors due to a decreased surface-area-to-volume ratio, which hampers efficient heat dissipation[1].
-
Causality: The oxidation of the methyl group is a high-energy process. At a small scale, the flask's large surface area relative to its volume allows for rapid heat exchange with the environment (e.g., an ice bath). In a large reactor, this ratio inverts, and heat builds up faster than it can be removed, potentially leading to a runaway reaction.
-
Troubleshooting Steps:
-
Controlled Addition: Switch from portion-wise addition of the oxidant to a slow, continuous feed using a dosing pump. The feed rate should be tied to the reactor's internal temperature, stopping automatically if a set temperature limit is exceeded.
-
Reverse Addition: Consider adding the substrate (2-methyl-4-cyanopyridine solution) to the oxidant solution. This can sometimes help maintain better temperature control by ensuring the oxidant is never the limiting reagent in a hot spot.
-
Process Cooling: Ensure your reactor is equipped with an appropriately sized jacket and a powerful chiller/heater unit capable of handling the calculated heat load of the reaction.
-
Solvent Selection: Use a solvent with a higher heat capacity and boiling point to act as a heat sink. Ensure the solvent is inert to the strong oxidizing conditions.
-
Dilution: Increasing the overall reaction volume with an inert solvent can help absorb the heat generated, although this may impact reaction kinetics and downstream processing.
-
Q2: The final product is contaminated with pyridine-2,4-dicarboxylic acid. What causes this over-oxidation and how can it be prevented?
A2: The formation of the dicarboxylic acid is a classic example of over-oxidation, where the nitrile group is also hydrolyzed to a carboxylic acid under the harsh reaction conditions.
-
Causality: The cyano group is generally stable, but in the presence of strong oxidants, high temperatures, and extended reaction times, it can undergo hydrolysis to a carboxamide and subsequently to a carboxylic acid[2]. This process is often acid or base-catalyzed, conditions which can be present during oxidative work-ups.
-
Troubleshooting Steps:
-
Stoichiometric Control: Carefully control the molar equivalents of the oxidant. Use the minimum amount required for complete conversion of the methyl group. A slight excess may be needed, but this should be determined through rigorous process development studies.
-
Temperature Management: Maintain the reaction temperature within a validated range. Lowering the temperature will slow both the desired reaction and the undesired hydrolysis, but it often disfavors the higher activation energy side reaction more significantly.
-
Reaction Time: Monitor the reaction progress closely using an appropriate analytical method (e.g., HPLC, UPLC). Quench the reaction as soon as the starting material is consumed to prevent prolonged exposure of the product to the oxidative conditions.
-
pH Control During Work-up: After quenching, be mindful of the pH. Extreme pH values can accelerate the hydrolysis of the nitrile.
-
Q3: My product yield is low due to incomplete conversion of the starting material. How can I drive the reaction to completion without generating more impurities?
A3: Achieving high conversion without sacrificing selectivity is a common optimization challenge.
-
Causality: Incomplete conversion can result from insufficient oxidant, low reaction temperature, poor mixing, or catalyst deactivation (in catalytic processes).
-
Troubleshooting Steps:
-
Mixing Efficiency: In large reactors, inadequate agitation can lead to localized "dead zones" where reagents do not mix effectively. Ensure the agitator design (e.g., pitch-blade turbine, anchor) and speed are sufficient to maintain a homogenous suspension, especially if the oxidant (like KMnO₄) is a solid.
-
Temperature Optimization: While high temperatures can cause over-oxidation, a temperature that is too low will result in sluggish reaction rates. A Design of Experiments (DoE) approach can help identify the optimal temperature that maximizes conversion while minimizing byproduct formation.
-
Catalyst Selection (for catalytic oxidations): For vapor-phase oxidations, catalysts like vanadia/titania are used. The catalyst's activity and lifetime are crucial for industrial production[3]. Ensuring proper catalyst packing and regeneration is key.
-
Staged Oxidant Addition: Adding the oxidant in two or more portions can sometimes help drive the reaction to completion while keeping the instantaneous concentration of the oxidant low, thus reducing the risk of side reactions.
-
Q4: The isolated product is difficult to purify and has a persistent off-color. What are the likely impurities and what purification strategies are effective at scale?
A4: Product isolation and purification are often the most challenging steps to scale up effectively. The off-color suggests the presence of minor, highly conjugated byproducts or residual metal species (e.g., manganese from KMnO₄).
-
Causality: Impurities can include unreacted starting material, over-oxidation products, and byproducts from the degradation of the pyridine ring under harsh conditions. Residual manganese dioxide (MnO₂) from permanganate oxidations is a common colored impurity.
-
Purification Strategies:
-
pH Adjustment & Precipitation: this compound is an amphoteric molecule with an isoelectric point. Carefully adjusting the pH of the aqueous solution to its isoelectric point will cause the product to precipitate, leaving more soluble impurities behind in the mother liquor. This is a highly effective and scalable purification technique[4].
-
Recrystallization: Select an appropriate solvent system for recrystallization. This may involve a single solvent or a binary system (e.g., ethanol/water). The goal is to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution.
-
Activated Carbon Treatment: If the color is due to organic impurities, treating a solution of the crude product with activated carbon (charcoal) can effectively adsorb these colored species. This should be done before the final crystallization step.
-
Filtration and Washing: After precipitation or crystallization, efficient filtration and thorough washing of the filter cake are crucial to remove the impurity-rich mother liquor. Use fresh, cold solvent for washing to minimize product loss.
-
Frequently Asked Questions (FAQs)
Q: What are the primary synthesis routes for this compound? A: The main routes include:
-
Ammoxidation of 2,4-Lutidine: This industrial method first converts 2,4-dimethylpyridine to 2-methyl-4-cyanopyridine, followed by oxidation of the remaining methyl group. The ammoxidation of picolines is a common industrial method for producing cyanopyridines[5][6][7].
-
Hydrolysis of 2,4-Dicyanopyridine: Selective hydrolysis of the nitrile group at the 2-position can yield the desired product. This requires careful control of conditions to avoid hydrolysis of both nitrile groups[2][8].
-
Direct Cyanation of a Pyridine N-oxide: Methods exist for the cyanation of pyridine N-oxides, which could be applied to a precursor like 4-cyanopyridine N-oxide, though this may be less common industrially[9].
Q: What are the major safety concerns when scaling up this synthesis? A: The primary safety concerns are:
-
Thermal Runaway: As discussed in the troubleshooting guide, the oxidation is highly exothermic[1].
-
Handling Strong Oxidizers: Agents like nitric acid and potassium permanganate are hazardous and require specialized handling procedures and personal protective equipment (PPE)[10][11].
-
Gas Evolution: Oxidation reactions can release toxic gases (e.g., NOx from nitric acid). Reactions must be conducted in well-ventilated areas or in closed systems with appropriate off-gas scrubbing.
-
Toxicity: The target molecule and its precursors are classified as harmful or toxic if swallowed, inhaled, or in contact with skin[12]. Appropriate PPE, including gloves, lab coats, and eye protection, is mandatory[10][11].
Q: How can I monitor the reaction progress effectively in a large-scale reactor? A: In-process controls (IPCs) are essential for scale-up. While TLC might be sufficient in the lab, it is not practical for production.
-
HPLC/UPLC: The most common and reliable method. A small sample is periodically withdrawn from the reactor (using a safe sampling device), quenched, and analyzed. This allows for quantitative tracking of the starting material, product, and key byproducts.
-
Infrared (IR) Spectroscopy: In-situ IR probes can sometimes be used to monitor the disappearance of a starting material peak or the appearance of a product peak in real-time without taking samples.
Scale-Up Protocol Example: Oxidation of 2-Methyl-4-cyanopyridine
This protocol outlines a general procedure for scaling up the oxidation using potassium permanganate. Warning: This reaction is hazardous and should only be performed by trained personnel in a facility equipped with appropriate safety and engineering controls.
Equipment:
-
Jacketed glass or glass-lined steel reactor with overhead stirrer, temperature probe, and addition funnel/dosing pump.
-
Chiller/heater unit for temperature control.
-
Quench tank.
-
Filtration and drying equipment (e.g., filter press, vacuum oven).
Procedure:
-
Reactor Charging: Charge the reactor with a solution of 2-methyl-4-cyanopyridine (1.0 eq) in an appropriate solvent (e.g., water or a buffered aqueous solution).
-
Initial Cooling: Begin agitation and cool the reactor contents to the target starting temperature (e.g., 0-5 °C) using the chiller unit.
-
Controlled Oxidant Addition: Prepare a solution of potassium permanganate (KMnO₄, ~3.0-4.0 eq) in water. Slowly add the KMnO₄ solution via the dosing pump over 4-6 hours.
-
Temperature Monitoring: Carefully monitor the internal temperature throughout the addition. The addition rate should be programmed to maintain the temperature within a narrow range (e.g., ±2 °C of the setpoint).
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at the set temperature. Monitor the reaction progress by HPLC until the starting material is consumed (<1% remaining).
-
Quenching: Once complete, quench the reaction by adding a reducing agent (e.g., sodium bisulfite solution) to destroy any excess KMnO₄. This step is also exothermic and must be done carefully with cooling.
-
Filtration of Manganese Dioxide: Filter the reaction mixture to remove the manganese dioxide (MnO₂) byproduct. Wash the filter cake with water.
-
Product Isolation: Combine the filtrate and washes. Adjust the pH to the isoelectric point of 4,2-CPCA (typically pH 2.5-3.5) with an acid (e.g., HCl). The product will precipitate as a solid.
-
Final Filtration and Drying: Filter the precipitated product, wash the cake with cold water, and dry under vacuum to a constant weight.
Caption: A decision tree for troubleshooting common scale-up issues.
Summary of Key Scale-Up Parameters
| Parameter | Laboratory Scale (Typical) | Pilot / Production Scale (Considerations) | Rationale |
| Heat Transfer | High surface-area-to-volume ratio; easy to control with ice bath. | Low surface-area-to-volume ratio; requires jacketed reactor and precise temperature control. | Prevents thermal runaway and side reactions[1]. |
| Reagent Addition | Manual, portion-wise addition. | Automated, controlled feed via dosing pump. | Ensures steady reaction rate and temperature profile. |
| Mixing | Magnetic stir bar. | Overhead mechanical stirrer (specific impeller design required). | Ensures homogeneity in large volumes, preventing hot spots. |
| Work-up | Simple filtration, extraction in separating funnel. | Large-scale filtration (e.g., Nutsche filter), phase separations in the reactor. | Requires specialized equipment for handling large volumes and solids. |
| Process Monitoring | TLC, visual cues. | HPLC/UPLC, in-situ probes (FTIR). | Provides quantitative, reliable data for process control and safety. |
References
- US Patent 8,575,350 B2.Process for producing pyridine carboxylic acids.
-
Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. Request PDF - ResearchGate.[Link]
- US Patent 5,756,750 A.Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
- US Patent 3,657,259 A.Process for the production of pyridine carboxylic acids.
-
Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. PMC - NIH.[Link]
-
This compound | C7H4N2O2 | CID 24213769. PubChem.[Link]
-
Pyridine synthesis. Organic Chemistry Portal.[Link]
-
Pyridines from Biomass. ACS GCI Pharmaceutical Roundtable Reagent Guides.[Link]
-
4-Cyanopyridine Safety Data Sheet. Jubilant Ingrevia.[Link]
-
4-Cyano-pyridine-2-carboxylic acid. Anichem.[Link]
- CN101602715A - The synthetic method of 2-pyridine carboxylic acid.
- CN101602719B - Synthesis method of 4-cyanopyridine.
-
Preparation of Cyanopyridines by Direct Cyanation. Thieme.[Link]
- CN108840820A - The method of one-step synthesis aminopyridine and 4-aminopyridine.
-
The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and. Acta Chimica Slovenica.[Link]
-
Oxidation of certain methylpyridines to pyridine carboxylic acids. PubMed.[Link]
-
4-cyanopyridine for Pharma and agrochemical industry. Jubilant Ingrevia.[Link]
-
Synthesis and reaction of cyanopyridone derivatives and their potential biological activities. Pharmazie.[Link]
-
Design and Scale‐Up of an Alkylated Minisci Reaction to Produce Ethionamide with 4‐Cyanopyridine as Raw Materials. Request PDF - ResearchGate.[Link]
-
1.4.2 Hydrolysis of Nitriles to Carboxylic Acids. Request PDF - ResearchGate.[Link]
-
Cyanopyridine: Common isomorphs, applications, side effects and safety. Chempanda.[Link]
-
Catalytic process for production of pyridine carboxylic acid amides. Justia Patents.[Link]
- WO2011093256A1 - Method for producing 4-chloropyridine-2-carboxylic acid chloride.
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- 6. 4-Cyanopyridine synthesis - chemicalbook [chemicalbook.com]
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- 8. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 9. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 10. jubilantingrevia.com [jubilantingrevia.com]
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- 12. This compound | C7H4N2O2 | CID 24213769 - PubChem [pubchem.ncbi.nlm.nih.gov]
stability issues of 4-Cyanopyridine-2-carboxylic acid in solution
Welcome to the technical support resource for 4-Cyanopyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the handling and stability of this compound in solution. Our goal is to equip you with the scientific rationale behind best practices to ensure the integrity and success of your experiments.
Introduction: Understanding the Molecule
This compound is a bifunctional molecule containing a pyridine ring, a carboxylic acid group at the 2-position, and a cyano (nitrile) group at the 4-position. This specific arrangement of functional groups makes the molecule a valuable synthetic intermediate but also susceptible to specific degradation pathways in solution. The primary stability concerns revolve around two key reactions: the hydrolysis of the cyano group and the decarboxylation of the carboxylic acid group. The reactivity of the molecule is significantly influenced by experimental conditions such as pH, solvent, temperature, and light exposure.
Part 1: Troubleshooting Guide - Common Issues
This section addresses specific problems that users may encounter during their experiments. Each issue is followed by a diagnosis of potential causes and step-by-step corrective actions.
Issue 1: My solution of this compound has turned yellow/brown.
Potential Causes:
-
Degradation: The most likely cause is the chemical degradation of the molecule, leading to the formation of conjugated impurities that absorb visible light. This can be initiated by factors like improper pH, high temperature, or light exposure.
-
Impurity from Synthesis: The discoloration may stem from residual impurities from the manufacturing process that are more apparent in solution.
-
Solvent Interaction: While less common, some solvents can react with the compound over time, especially if the solvent quality is poor or contains reactive impurities (e.g., peroxides in aged ethers).
Troubleshooting & Resolution Protocol:
-
Assess Purity: Before preparing a stock solution, verify the purity of the solid material using a suitable analytical method like HPLC-UV. This establishes a baseline and confirms if the issue originates from the starting material.
-
Control pH:
-
Recommendation: Prepare solutions in a slightly acidic buffer (pH 3-5) or in high-purity, anhydrous aprotic solvents like DMSO or DMF.
-
Rationale: The compound is most stable in acidic conditions. Neutral or basic conditions significantly accelerate the hydrolysis of the cyano group and can promote other degradation pathways. Studies on related compounds show a dramatic decrease in stability as the pH approaches and exceeds 7.0[1][2][3].
-
-
Solvent Choice:
-
Recommendation: For long-term storage, use anhydrous, research-grade DMSO or DMF. For aqueous experiments, use freshly prepared buffers and consume the solution promptly.
-
Rationale: Protic solvents like water and alcohols can participate directly in the hydrolysis of the cyano group. Aprotic solvents do not donate protons and are generally less reactive, enhancing the stability of the solute[4][5][6].
-
-
Storage Conditions:
-
Recommendation: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect all solutions from light by using amber vials or wrapping containers in aluminum foil.
-
Rationale: Both light and elevated temperatures provide the energy needed to overcome the activation barrier for degradation reactions like hydrolysis and decarboxylation[7].
-
Issue 2: I see an unexpected peak in my HPLC/LC-MS analysis.
Potential Causes:
This is a clear indication of either a pre-existing impurity or in-situ degradation. The identity of the peak provides crucial clues.
-
Peak 1: 4-Carbamoylpyridine-2-carboxylic acid (M+18): An increase in mass by 18 amu (loss of C≡N, gain of C(=O)NH₂) strongly suggests hydrolysis of the cyano group to an amide. This is the expected first step in aqueous degradation.
-
Peak 2: Pyridine-2,4-dicarboxylic acid (M+19, and loss of N): A mass change corresponding to the conversion of the -CN group to a -COOH group indicates complete hydrolysis.
-
Peak 3: 4-Cyanopyridine (M-44): A decrease in mass by 44 amu (loss of CO₂) points to decarboxylation of the carboxylic acid. Studies on the hydrolysis of cyanopyridines confirm that 2-picolinic acid derivatives are susceptible to further decarboxylation[7].
-
Peak 4: Isomers: Depending on the synthetic route, isomers such as 5-Cyanopyridine-2-carboxylic acid or 2-Cyanopyridine-4-carboxylic acid could be present as impurities[8][9][10].
Troubleshooting Workflow:
The following diagram outlines a logical workflow for identifying the source of the unexpected peak.
Caption: Workflow for troubleshooting unexpected analytical peaks.
Issue 3: My reaction yield is low or inconsistent.
Potential Causes:
-
Degradation of Reactant: The most common cause is the degradation of the this compound stock solution before it is even added to the reaction, reducing the effective concentration of the active species.
-
Incompatibility with Reaction Conditions: The reaction conditions themselves (e.g., basic reagents, high temperatures, prolonged reaction times) may be causing the compound to degrade faster than it reacts.
Preventative Measures:
-
Use Freshly Prepared Solutions: Always prepare solutions of this compound immediately before use, especially in aqueous or protic solvents.
-
Perform a Stability Check: If you must store a solution, perform a quick HPLC check on an aliquot before using it in a critical experiment to ensure its purity has not compromised.
-
Analyze Reaction Compatibility:
-
Avoid strongly basic conditions where possible. The molecule is incompatible with strong bases[11][12]. If a base is required, consider milder organic bases and run the reaction at the lowest possible temperature.
-
If high temperatures are necessary, minimize the reaction time. Kinetic studies show that degradation rates increase significantly with temperature[7].
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
The degradation is a multi-step process. The two most probable pathways, based on the reactivity of the functional groups and studies of related compounds, are:
-
Hydrolysis of the Cyano Group: In the presence of water, the cyano group (-C≡N) can hydrolyze first to a carboxamide (-C(=O)NH₂) and then further to a carboxylic acid (-COOH).
-
Decarboxylation: The carboxylic acid group at the 2-position can be eliminated as carbon dioxide (CO₂). This reaction is often facilitated by heat and the presence of an electron-withdrawing group (the cyano group at the 4-position) which stabilizes the intermediate[13][14]. Kinetic studies of cyanopyridine hydrolysis confirm that the resulting 2-picolinic acid can subsequently decarboxylate[7].
The following diagram illustrates these competing degradation pathways.
Sources
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- 2. scispace.com [scispace.com]
- 3. Impact of Thermal Degradation of Cyanidin-3-O-Glucoside of Haskap Berry on Cytotoxicity of Hepatocellular Carcinoma HepG2 and Breast Cancer MDA-MB-231 Cells - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. mdpi.com [mdpi.com]
- 10. 2-CYANO-4-PYRIDINE CARBOXYLIC ACID | 161233-97-2 [amp.chemicalbook.com]
- 11. scielo.org.co [scielo.org.co]
- 12. mdpi.com [mdpi.com]
- 13. Decarboxylation - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
Technical Support Center: Purification of Commercial 4-Cyanopicolinic Acid
Welcome to the technical support center for the purification of commercial 4-cyanopicolinic acid. This guide is designed for researchers, scientists, and drug development professionals who require high-purity 4-cyanopicolinic acid for their work. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.
Introduction
4-Cyanopicolinic acid is a key building block in the synthesis of various pharmaceutical compounds and functional materials. The purity of this reagent is critical for the success of subsequent reactions, influencing yield, side-product formation, and the overall quality of the final product. Commercial grades of 4-cyanopicolinic acid may contain impurities arising from the manufacturing process, such as starting materials, byproducts, and degradation products. This guide provides practical, field-proven insights into removing these impurities to achieve the desired level of purity for your research and development needs.
Troubleshooting Guide: Common Issues in 4-Cyanopicolinic Acid Purification
This section addresses specific problems that may arise during the purification of 4-cyanopicolinic acid and provides systematic approaches to resolve them.
Issue 1: Low Recovery After Recrystallization
Low yield is a frequent challenge in recrystallization. This can be attributed to several factors, from solvent choice to procedural missteps.
Possible Causes and Solutions:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the 4-cyanopicolinic acid well at elevated temperatures but poorly at low temperatures.[1] If the compound is too soluble at low temperatures, a significant portion will remain in the mother liquor, leading to low recovery.[1]
-
Solution: Conduct a systematic solvent screening. Test a range of solvents with varying polarities. Based on the structure of 4-cyanopicolinic acid (a polar aromatic carboxylic acid), promising solvents include water, ethanol, methanol, or mixtures like ethanol/water.[2][3] A patent for the related precursor, 4-cyanopyridine, suggests that water can be an effective recrystallization solvent.[4]
-
-
Using an Excessive Amount of Solvent: Dissolving the crude material in too much solvent will keep it in solution even upon cooling, drastically reducing the yield.[1]
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude 4-cyanopicolinic acid. Add the solvent in small portions to the heated crude material until complete dissolution is achieved.[1]
-
-
Premature Crystallization: If the solution cools too quickly during filtration to remove insoluble impurities, the product can crystallize on the filter paper or in the funnel, leading to loss of material.[3]
-
Solution: Use a heated funnel or pre-warm the filtration apparatus with hot solvent before filtering the hot solution. Work quickly to minimize cooling.[3]
-
-
Cooling Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals that trap impurities.
-
Solution: Allow the hot, filtered solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.[1]
-
Issue 2: Persistent Impurities Detected After Purification
Even after purification, residual impurities may be detected by analytical methods like HPLC or NMR. The nature of these impurities dictates the best approach for their removal. While a definitive list of impurities in commercial 4-cyanopicolinic acid is not publicly available, potential impurities can be inferred from the synthesis of related compounds. The synthesis of picolinic acid, for instance, involves the oxidation of a picoline precursor, which can lead to incomplete oxidation or side reactions.[5][6]
Potential Impurities and Removal Strategies:
-
Unreacted Starting Materials (e.g., 4-cyanopyridine): These are typically more neutral than the acidic product.
-
Solution: Acid-Base Extraction. This is a highly effective method for separating acidic compounds from neutral or basic impurities.[7] By dissolving the crude material in an organic solvent and extracting with an aqueous base (like sodium bicarbonate), the 4-cyanopicolinic acid will be deprotonated to its water-soluble carboxylate salt, while neutral impurities like 4-cyanopyridine will remain in the organic layer. Subsequent acidification of the aqueous layer will precipitate the purified 4-cyanopicolinic acid.
-
-
Related Acidic Impurities (e.g., other pyridine carboxylic acids): These may have similar solubility profiles, making them difficult to remove by recrystallization alone.
-
Solution: Chromatographic Purification. For challenging separations, column chromatography can be employed. Reversed-phase chromatography (C18 silica gel) is often effective for purifying polar, acidic compounds.[8]
-
-
Colored Impurities: These are often highly conjugated organic molecules.
-
Solution: Activated Charcoal Treatment. Adding a small amount of activated charcoal to the hot solution during recrystallization can adsorb colored impurities. The charcoal is then removed by hot filtration along with any other insoluble materials.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial 4-cyanopicolinic acid?
While manufacturers' specifications vary, common impurities in related pyridinecarboxylic acids can include unreacted starting materials from the synthesis (e.g., the corresponding picoline), byproducts from side reactions during oxidation or cyanation, and isomers.[6][9] For example, the synthesis of prothionamide, which starts from 4-cyanopyridine, can result in various alkylated and degraded pyridine derivatives.
Q2: How do I choose the best solvent for recrystallization?
The ideal solvent will exhibit a steep solubility curve for 4-cyanopicolinic acid, meaning high solubility at high temperatures and low solubility at low temperatures. A general guideline is "like dissolves like." Given the polar nature of 4-cyanopicolinic acid, polar solvents are a good starting point.[10]
Solvent Selection Workflow:
-
Initial Screening: Test the solubility of a small amount of crude 4-cyanopicolinic acid in various solvents at room temperature and upon heating. Good candidates will show poor solubility at room temperature and good solubility when hot.
-
Solvent Pairs: If no single solvent is ideal, a solvent pair can be used. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble. The two solvents must be miscible.[3] For 4-cyanopicolinic acid, an ethanol/water mixture could be effective.[2]
Q3: What is the expected melting point of pure 4-cyanopicolinic acid?
Q4: What analytical techniques are recommended to assess the purity of 4-cyanopicolinic acid?
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for quantifying purity and detecting trace impurities. A reversed-phase C18 column with a buffered aqueous mobile phase is a common setup for analyzing polar acidic compounds.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the purified compound and identify impurities. For pure 4-cyanopicolinic acid, the 1H NMR spectrum would show characteristic signals for the pyridine ring protons, and the 13C NMR would show distinct peaks for each carbon, including the nitrile and carboxylic acid carbons.[11][12][13][14]
-
Melting Point Analysis: As mentioned, a sharp melting point range is indicative of high purity.[15]
Q5: What are the key safety precautions when handling 4-cyanopicolinic acid and the solvents used for its purification?
Always consult the Safety Data Sheet (SDS) for 4-cyanopicolinic acid and any solvents used.[16][17][18][19][20]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area or a fume hood, especially when using volatile organic solvents.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[16][17]
Experimental Protocols
Protocol 1: Purification of 4-Cyanopicolinic Acid by Recrystallization
This protocol provides a general guideline for recrystallization. The optimal solvent and volumes should be determined through preliminary small-scale trials.
Materials:
-
Crude 4-cyanopicolinic acid
-
Recrystallization solvent (e.g., water, ethanol, or an ethanol/water mixture)
-
Activated charcoal (optional, for colored impurities)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: Based on preliminary tests, choose a suitable solvent or solvent pair.
-
Dissolution: Place the crude 4-cyanopicolinic acid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.[1]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask to remove any insoluble impurities and activated charcoal.[3]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
Protocol 2: Purification of 4-Cyanopicolinic Acid by Acid-Base Extraction
This protocol is effective for removing neutral or basic impurities.
Materials:
-
Crude 4-cyanopicolinic acid
-
Organic solvent (e.g., diethyl ether, ethyl acetate)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dilute hydrochloric acid (HCl) solution (e.g., 1 M)
-
Separatory funnel
-
Beakers
-
pH paper
Procedure:
-
Dissolution: Dissolve the crude 4-cyanopicolinic acid in a suitable organic solvent in a separatory funnel.
-
Extraction: Add saturated aqueous sodium bicarbonate solution to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.
-
Separation: Allow the layers to separate. The aqueous layer (bottom layer if the organic solvent is less dense than water) will contain the sodium salt of 4-cyanopicolinic acid. Drain the aqueous layer into a clean beaker.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure all the acidic product has been transferred to the aqueous phase. Combine the aqueous extracts.
-
Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add dilute hydrochloric acid while stirring until the solution is acidic (test with pH paper). The purified 4-cyanopicolinic acid will precipitate out of the solution.
-
Isolation and Drying: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.
Data Presentation
Table 1: Properties of Common Solvents for Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Water | 100 | High | Good for polar compounds. A potential solvent for 4-cyanopicolinic acid.[4][21] |
| Ethanol | 78 | High | Often used in combination with water.[2][21] |
| Methanol | 65 | High | Similar to ethanol, good for polar compounds.[21] |
| Acetone | 56 | Medium | A versatile solvent for a range of polarities.[21] |
| Ethyl Acetate | 77 | Medium | A less polar option, good for moderately polar compounds.[21] |
Visualizations
Caption: Acid-Base Extraction Workflow for 4-Cyanopicolinic Acid Purification.
Caption: General Recrystallization Workflow for 4-Cyanopicolinic Acid.
References
-
Material Safety Data Sheet - 3-Cyanopyridine, 98%. (n.d.). Cole-Parmer. Retrieved from [Link]
- Bawa, R. A., & Khan, M. A. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL.
- Recrystallization. (n.d.). University of Colorado Boulder, Department of Chemistry.
-
Singer, A. W., & McElvain, S. M. (n.d.). Picolinic acid hydrochloride. Organic Syntheses Procedure. Retrieved from [Link]
- Recrystallization. (n.d.). University of Massachusetts, Department of Chemistry.
-
Substances yield after recrystallization from different solvents. (n.d.). ResearchGate. Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
- A kind of method of preparing picolinic acid. (n.d.). Google Patents.
- Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. (n.d.). PubMed Central.
- Separation of Acidic, Basic and Neutral Compounds. (n.d.). Magritek.
- Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino. (n.d.). SciSpace.
- Method for purifying 4-cyanopyridine by recrystallization. (n.d.). Google Patents.
- Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids. (n.d.). Google Patents.
-
13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [Link]
-
Picolinic acid. (n.d.). In Wikipedia. Retrieved from [Link]
-
The Versatility of 5-Cyanopicolinic Acid in Organic Synthesis and Biochemical Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]
- Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. (n.d.).
- 13.10: Characteristics of ¹³C NMR Spectroscopy. (2024). Chemistry LibreTexts.
- Determination and correlation of solubility of 4'-bromomethyl-2-cyanobiphenyl in acetone+ (ethanol, n-propanol, n-butanol) mixtures. (n.d.).
-
Table of melting points of substances. (n.d.). CALCULLA. Retrieved from [Link]
-
Common Solvents Used in Organic Chemistry: Table of Properties. (2020). Retrieved from [Link]
- SOLUBILITY D
-
CAS#:5112-55-0 | 7-hydroxy-4-methylcoumarin-8-carboxylic acid. (2025). Chemsrc. Retrieved from [Link]
Sources
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- 2. irl.umsl.edu [irl.umsl.edu]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. CN114057637A - Method for purifying 4-cyanopyridine by recrystallization - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Picolinic acid - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN102399183B - A kind of method of preparing picolinic acid - Google Patents [patents.google.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. scispace.com [scispace.com]
- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
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- 15. CALCULLA - Table of melting points of substances [calculla.com]
- 16. 3-Cyanopyridine - Safety Data Sheet [chemicalbook.com]
- 17. jubilantingrevia.com [jubilantingrevia.com]
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- 21. organicchemistrydata.org [organicchemistrydata.org]
Technical Support Center: Optimizing Crystallization of 4-Cyanopyridine-2-carboxylic Acid for High Purity
Welcome to the dedicated technical support resource for the crystallization of 4-Cyanopyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for achieving high purity and desired crystal attributes. Drawing upon established principles of crystal engineering and field-proven insights, this document will navigate you through the theoretical underpinnings and practical troubleshooting of the crystallization process for this unique molecule.
Fundamentals of Crystallizing this compound
This compound is a molecule with distinct chemical features that govern its crystallization behavior. The presence of a carboxylic acid group, a pyridine nitrogen atom, and a cyano group allows for a rich landscape of intermolecular interactions, primarily hydrogen bonding and π-π stacking. Understanding these interactions is paramount to controlling the crystallization process. The carboxylic acid can act as a hydrogen bond donor, while the pyridine nitrogen and the cyano group can act as hydrogen bond acceptors. The aromatic pyridine ring also allows for π-π stacking interactions, which can influence the crystal packing.
The crystallization process is fundamentally a self-assembly process driven by the reduction of the free energy of the system as the molecules arrange themselves into a highly ordered crystal lattice. The key to successful crystallization is to control the rate at which this process occurs. This is achieved by manipulating the solubility of the compound in a given solvent system, typically by changing the temperature, solvent composition, or pH.
Troubleshooting Guide
This section is designed to address specific challenges you may encounter during the crystallization of this compound.
Q1: Why am I experiencing low yield during crystallization?
Possible Causes and Solutions:
-
High Solubility in the Mother Liquor: Your chosen solvent may be too good, meaning a significant amount of the product remains dissolved even at low temperatures.
-
Solution: Consider using an anti-solvent. An anti-solvent is a solvent in which your compound is poorly soluble but is miscible with your primary solvent. After dissolving the compound in a minimal amount of the primary "good" solvent at an elevated temperature, slowly add the anti-solvent until you observe turbidity. Then, gently heat the mixture until it becomes clear again and allow it to cool slowly. This technique effectively reduces the overall solubility of your compound in the mixed solvent system, leading to higher recovery.
-
-
Rapid Cooling: Cooling the solution too quickly can lead to the formation of a supersaturated solution that does not have enough time to nucleate and grow into crystals, leaving a significant portion of your compound in solution.
-
Solution: Employ a slow, controlled cooling profile. A stepwise cooling ramp or allowing the solution to cool naturally to room temperature followed by a period in a refrigerator and then a freezer can significantly improve yield.
-
-
Incorrect pH: As an amphoteric molecule with both an acidic carboxylic acid group and a basic pyridine nitrogen, the solubility of this compound is highly dependent on pH.
-
Solution: Adjust the pH of the solution to the isoelectric point of the molecule, where it has the lowest solubility. You can determine this experimentally by performing small-scale crystallizations at various pH values.
-
Q2: My final product has low purity. How can I improve it?
Possible Causes and Solutions:
-
Inclusion of Impurities: During rapid crystal growth, impurities can become trapped within the crystal lattice.
-
Solution: Slow down the crystallization process. A slower cooling rate allows for more selective incorporation of the desired molecule into the growing crystal lattice, effectively excluding impurities.
-
-
Poor Solvent Choice: The chosen solvent may not effectively differentiate between your compound and its impurities.
-
Solution: Conduct a solvent screen to identify a solvent in which your compound has a steep solubility curve (highly soluble at high temperatures and poorly soluble at low temperatures), while the impurities remain either highly soluble or insoluble at all temperatures.
-
-
Co-crystallization with Impurities: Some impurities may have a strong affinity for your compound and co-crystallize with it.
-
Solution: If you suspect a specific impurity, consider a pre-crystallization purification step such as column chromatography. Alternatively, a different crystallization solvent may disrupt the intermolecular interactions leading to co-crystallization.
-
Q3: The product has an oily or amorphous appearance instead of crystalline. What's happening?
Possible Causes and Solutions:
-
Excessive Supersaturation: If the solution is too concentrated or cooled too rapidly, the molecules may not have sufficient time to orient themselves into an ordered crystal lattice and will instead crash out as an amorphous solid or oil.
-
Solution: Reduce the concentration of your solution or slow down the cooling rate. Using a more dilute solution and allowing for slow evaporation of the solvent at room temperature can sometimes promote the growth of well-defined crystals.
-
-
Presence of Inhibitory Impurities: Certain impurities can inhibit crystal nucleation and growth.
-
Solution: Attempt to remove these impurities through a pre-purification step like an activated carbon treatment.
-
-
High Viscosity of the Solution: A highly viscous solution can hinder molecular diffusion to the growing crystal surface.
-
Solution: Use a less viscous solvent or a more dilute solution.
-
Q4: How can I control the crystal size and habit?
Possible Causes and Solutions:
-
Nucleation Rate vs. Growth Rate: The final crystal size is a balance between the rate of nucleation (the formation of new crystal nuclei) and the rate of crystal growth. A high nucleation rate leads to many small crystals, while a high growth rate with limited nucleation leads to fewer, larger crystals.
-
Solution for Larger Crystals: To obtain larger crystals, aim for a lower level of supersaturation and a slower cooling rate. Seeding the solution with a small amount of pre-existing crystals of the desired form can also encourage growth over nucleation.
-
Solution for Smaller, More Uniform Crystals: For smaller, more uniform crystals, a faster cooling rate and higher supersaturation are generally preferred. Agitation can also promote secondary nucleation, leading to a smaller crystal size distribution.
-
-
Solvent Effects: The solvent can influence the crystal habit (the external shape of the crystal) by selectively adsorbing to certain crystal faces and inhibiting their growth.
-
Solution: Experiment with different solvents to find one that produces the desired crystal habit.
-
Frequently Asked Questions (FAQs)
Q: What are the most suitable solvents for the crystallization of this compound?
Recommended Solvent Screening Panel:
| Solvent Class | Examples | Rationale |
| Protic Solvents | Water, Ethanol, Methanol, Isopropanol | Can form hydrogen bonds with the carboxylic acid and pyridine nitrogen, potentially leading to good solubility at elevated temperatures. |
| Aprotic Polar Solvents | Acetone, Acetonitrile, Ethyl Acetate | Can interact with the polar groups of the molecule. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderate polarity, may offer a good balance of solubility. |
| Non-Polar Solvents | Toluene, Heptane | Likely to be poor solvents, but can be used as anti-solvents. |
Q: Does this compound exhibit polymorphism?
While there is no direct report of polymorphism for this compound, it is highly probable given that polymorphism is a common phenomenon in pyridine-carboxylic acid systems.[1][3][4][5][6] Different crystal forms (polymorphs) can have different physical properties, such as solubility, stability, and melting point.
How to Investigate for Polymorphism:
-
Vary Crystallization Conditions: Attempt crystallizations from a variety of solvents and at different cooling rates.
-
Analytical Characterization: Analyze the resulting crystals using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Infrared (IR) Spectroscopy to identify different crystal forms.
Q: What are the likely impurities I should be aware of?
The impurities will largely depend on the synthetic route used to prepare this compound. However, some potential impurities can be inferred from the synthesis of related compounds:
-
Starting Materials: Unreacted starting materials are a common source of impurities.
-
By-products of Synthesis: For example, if 4-cyanopyridine is a precursor, impurities from its synthesis could carry over.[2][7][8][9] Hydrolysis of the cyano group to an amide or further to the carboxylic acid at the 4-position is a potential side reaction.
-
Positional Isomers: Depending on the synthetic strategy, other isomers of cyanopyridine carboxylic acid may be present.
Q: What analytical techniques are recommended for purity analysis and crystal characterization?
| Analytical Technique | Application |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of purity and detection of impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and detection of impurities. |
| Mass Spectrometry (MS) | Confirmation of molecular weight and identification of impurities. |
| Powder X-ray Diffraction (PXRD) | Identification of crystal form (polymorphs) and assessment of crystallinity. |
| Differential Scanning Calorimetry (DSC) | Determination of melting point and detection of polymorphic transitions. |
| Thermogravimetric Analysis (TGA) | Assessment of solvent content and thermal stability. |
| Infrared (IR) and Raman Spectroscopy | Information on functional groups and hydrogen bonding, can be used to differentiate polymorphs. |
Visualizations
Caption: A general workflow for developing an optimized crystallization protocol.
Caption: A decision tree for troubleshooting common crystallization problems.
References
- Lemmerer, A., Adsmond, D. A., Esterhuysen, C., & Bernstein, J. (2013). Polymorphic Co-crystals from Polymorphic Co-crystal Formers: Competition between Carboxylic Acid···Pyridine and Phenol···Pyridine Hydrogen Bonds. Crystal Growth & Design, 13(9), 4049–4060.
-
Scilit. (n.d.). Polymorphic Co-crystals from Polymorphic Co-crystal Formers: Competition between Carboxylic Acid···Pyridine and Phenol···Pyridine Hydrogen Bonds. Retrieved from [Link]
- Enkelmann, D., Lipinski, G., & Merz, K. (2017). Cyanopyridines – Suitable Heterocycles for Cocrystal Syntheses. ChemistryOpen, 6(4), 484-491.
-
ResearchGate. (n.d.). Polymorphism and phase transformations of a cocrystal of nicotinamide and pimelic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Polymorphic Co-crystals from Polymorphic Co-crystal Formers: Competition between Carboxylic Acid···Pyridine and Phenol···Pyridine Hydrogen Bonds. Retrieved from [Link]
- Google Patents. (n.d.). CN101602719B - Synthesis method of 4-cyanopyridine.
-
ChemBK. (n.d.). 5-cyanopyridine-2-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure-property correlation in gallic acid and 4-cyanopyridine cocrystal and binding studies with drug efflux pump in bacteria. Retrieved from [Link]
-
ResearchGate. (n.d.). Crystal packing of a. 4-cyanopyridine (4-CNPY) and b. 2-cyanopyridine.... Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Cyanopyridines – Suitable Heterocycles for Cocrystal Syntheses. Retrieved from [Link]
-
Chempanda. (n.d.). Cyanopyridine: Common isomorphs, applications, side effects and safety. Retrieved from [Link]
- Katritzky, A. R., et al. (2005).
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). CN108840820A - The method of one-step synthesis aminopyridine and 4-aminopyridine.
-
University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]
Sources
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- 2. CN101602719B - Synthesis method of 4-cyanopyridine - Google Patents [patents.google.com]
- 3. scilit.com [scilit.com]
- 4. Polymorphic Co-crystals from Polymorphic Co-crystal Formers: Competition between Carboxylic Acid···Pyridine and Phenol···Pyridine Hydrogen Bonds | CoLab [colab.ws]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 4-Cyanopyridine | 100-48-1 [chemicalbook.com]
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- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
managing hazardous byproducts in 4-cyanopicolinic acid synthesis
Technical Support Center: Synthesis of 4-Cyanopicolinic Acid
A Guide to Managing Hazardous Byproducts for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What are the primary hazardous byproducts I should be concerned about during the synthesis of 4-cyanopicolinic acid?
A1: The primary hazardous byproducts depend on the synthetic route employed. However, common hazardous materials include:
-
Cyanide Salts: Unreacted sodium cyanide (NaCN) or potassium cyanide (KCN) are highly toxic. They can be fatal if ingested, inhaled, or absorbed through the skin.[1][2][3][4]
-
Hydrogen Cyanide (HCN): A highly toxic and flammable gas that can be generated if cyanide salts come into contact with acids, or even water and carbon dioxide in the air.[1][4][5][6]
-
Chlorinated Pyridines: If your synthesis involves starting materials like 4-chloropicolinic acid, these can be present in the waste stream. 4-chloropicolinic acid is a known skin, eye, and respiratory irritant.[7][8][9]
-
Ammoxidation Byproducts: In industrial-style syntheses involving ammoxidation, a range of byproducts can be formed, including carbon oxides and various organic nitriles.[10][11]
Q2: I've completed a reaction using sodium cyanide. What is the immediate first step I should take to manage the waste?
A2: The immediate first step is to quench any excess cyanide in the reaction mixture in situ before workup. This should be done in a fume hood while maintaining alkaline conditions (pH > 10) to prevent the formation of hydrogen cyanide gas.[4][12] A common and effective method is the slow and controlled addition of an oxidizing agent like sodium hypochlorite (bleach) or hydrogen peroxide.[13][14][15]
Q3: Is it safe to neutralize my cyanide-containing waste with acid?
A3: Absolutely not. Acidification of cyanide waste is extremely dangerous as it will liberate highly toxic and flammable hydrogen cyanide (HCN) gas.[1][2][4][16] All treatment and handling of cyanide waste must be conducted under alkaline (basic) conditions.[4][12]
Q4: What are the approved methods for the ultimate disposal of treated cyanide waste?
A4: After appropriate chemical treatment to destroy the cyanide, the resulting waste should be collected in a clearly labeled, liquid-tight container.[12][17] This container should then be handled by a professional hazardous waste disposal service.[18] Treated cyanide wastes may ultimately be disposed of in a secured sanitary landfill, in compliance with local and federal regulations which specify maximum permissible cyanide concentrations.[16]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Faint almond-like odor detected in the lab. | This could indicate the presence of hydrogen cyanide (HCN) gas, which is a critical safety issue. | IMMEDIATELY EVACUATE THE LABORATORY. [12] Ensure the fume hood is functioning correctly. Once deemed safe to re-enter by safety professionals, investigate for any sources of acidification of cyanide-containing materials.[1][4][6] |
| Solid precipitates have formed in my aqueous cyanide waste container. | This could be due to the precipitation of metal cyanides, which may be less soluble. | If the precipitates are copper cyanide, adding more sodium cyanide to form soluble complexes, or treating with ferrous/ferric salts to form the more stable and less toxic Prussian blue precipitate can be options.[15] Always consult with your institution's environmental health and safety office before attempting to redissolve or treat unknown precipitates. |
| My cyanide quenching procedure is not effective (positive test for cyanide after treatment). | The quenching agent may have been insufficient in quantity, or the reaction conditions (e.g., pH, temperature) were not optimal. | Ensure a sufficient excess of the quenching agent (e.g., bleach, hydrogen peroxide) is used.[4] Verify that the pH of the solution is maintained at or above 10 throughout the quenching process.[12] Allow for adequate reaction time, which can be up to 24 hours.[4][13] |
| Skin or eye contact with 4-chloropicolinic acid. | Accidental exposure during handling of starting materials or byproducts. | For skin contact, immediately wash the affected area with plenty of soap and water.[7][8] For eye contact, rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[7][19] Seek medical attention in both cases.[7][19] |
Experimental Protocols
Protocol 1: Alkaline Hypochlorite Quenching of Cyanide Waste
This protocol describes the destruction of cyanide in an aqueous waste stream using sodium hypochlorite (bleach). This process oxidizes toxic cyanide (CN⁻) to the much less toxic cyanate (OCN⁻).
Materials:
-
Cyanide-containing aqueous waste
-
15% Sodium hypochlorite (industrial-strength bleach) or household bleach (approx. 5-6% NaOCl)
-
Sodium hydroxide (NaOH) solution (1M)
-
Stir plate and stir bar
-
Large beaker (at least twice the volume of the waste)
-
pH meter or pH paper
Procedure:
-
Work in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and heavy-duty nitrile gloves.
-
Place the beaker containing the cyanide waste on the stir plate and begin gentle stirring.
-
Measure the pH of the waste solution. If the pH is below 10, slowly add 1M NaOH solution until the pH is between 10 and 12.[4][12]
-
For every 1 gram of cyanide suspected to be in the waste, slowly add approximately 100 mL of household bleach or 40 mL of 15% sodium hypochlorite solution. CAUTION: The reaction can be exothermic; add the bleach slowly to control the temperature.
-
Continue stirring the mixture for at least 24 hours to ensure the complete destruction of the cyanide.[4][13]
-
After 24 hours, re-check the pH and adjust to between 10 and 12 if necessary.
-
Test for the presence of residual cyanide using a commercially available cyanide test strip. If the test is positive, add more hypochlorite solution and continue stirring for another 24 hours.
-
Once the cyanide is confirmed to be destroyed, the waste can be transferred to a properly labeled hazardous waste container for disposal by your institution's environmental health and safety department.[12][18]
Protocol 2: Hydrogen Peroxide Oxidation of Cyanide Waste
This method is an alternative to alkaline chlorination and can be effective for destroying free and some complexed cyanides.[14]
Materials:
-
Cyanide-containing aqueous waste
-
30% Hydrogen peroxide (H₂O₂)
-
Sodium hydroxide (NaOH) solution (1M)
-
Stir plate and stir bar
-
Large beaker
-
pH meter or pH paper
Procedure:
-
Work in a certified chemical fume hood. Wear appropriate PPE.
-
Place the cyanide waste in the beaker and begin stirring.
-
Adjust the pH of the solution to between 9 and 10 using 1M NaOH.
-
Slowly and carefully add 30% hydrogen peroxide to the stirring solution. A common recommendation is to add H₂O₂ in a 1.5:1 molar ratio to the cyanide. CAUTION: This reaction is highly exothermic and can cause frothing. Add the H₂O₂ in small portions.
-
After the addition is complete, continue to stir the solution for at least one hour.
-
Test for residual cyanide. If necessary, add more H₂O₂ and continue to stir.
-
Once the reaction is complete, transfer the treated waste to a labeled hazardous waste container for disposal.
Visual Diagrams
Caption: Workflow for the safe management and disposal of cyanide-containing waste.
Caption: Chemical logic for preventing hydrogen cyanide (HCN) gas formation.
References
-
Toxicological Profile for Cyanide. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
-
Cyanide Disposal Service For Businesses. (n.d.). Collect and Recycle. Retrieved from [Link]
-
Sodium Cyanide Hazard Summary. (n.d.). New Jersey Department of Health. Retrieved from [Link]
-
Sodium Cyanide: Systemic Agent. (n.d.). Centers for Disease Control and Prevention (NIOSH). Retrieved from [Link]
-
Chemical hazard assessment for sodium cyanide. (n.d.). University of California, Santa Barbara. Retrieved from [Link]
-
Sodium Cyanide (NaCN). (n.d.). PubChem. Retrieved from [Link]
-
Cyanide Compounds Safety & Procedures. (2021). Imperial College London. Retrieved from [Link]
-
Disposal Restrictions for Cyanide Waste. (2010). University of Illinois Urbana-Champaign, Division of Research Safety. Retrieved from [Link]
- Methods of destruction of cyanide in cyanide-containing waste. (2003). Google Patents.
-
Cyanides Storage, Handling and General Use Information. (n.d.). University of Windsor. Retrieved from [Link]
-
Ammoxidation of 3-picoline over V2O5/MgF2 catalysts. (n.d.). ResearchGate. Retrieved from [Link]
-
Cyanide Compounds. (n.d.). University of Bristol. Retrieved from [Link]
-
Direct Correlation Between Ammoxidation of β-Picoline to Nicotinonitrile and Low Temperature Oxygen Chemisorption on V2O5/γ-Al2O3 Catalysts. (n.d.). ResearchGate. Retrieved from [Link]
- Ammoxidation of 2-picoline to picolinonitrile. (1972). Google Patents.
-
CuCN quenching. (2023). Reddit. Retrieved from [Link]
-
4-Chloropicolinic Acid Safety Data Sheet. (n.d.). XiXisys. Retrieved from [Link]
-
Synthesis of Some Aminopicolinic Acids. (2012). University of Missouri-St. Louis. Retrieved from [Link]
-
Oxidation of Picoline with Oxygen to Nicotinic Acid. (2023). ResearchGate. Retrieved from [Link]
-
Cyanide Destruction. (n.d.). SGS. Retrieved from [Link]
-
Ammoxidation. (n.d.). Wikipedia. Retrieved from [Link]
- Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids. (2016). Google Patents.
-
The Versatility of 5-Cyanopicolinic Acid in Organic Synthesis and Biochemical Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr). (n.d.). ResearchGate. Retrieved from [Link]
-
Dipicolinic Acid as Intermediate for the Synthesis. (2024). UniVOOK Chemical. Retrieved from [Link]
Sources
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- 2. SODIUM CYANIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Sodium Cyanide | NaCN | CID 8929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. gla.ac.uk [gla.ac.uk]
- 5. Sodium Cyanide: Systemic Agent | NIOSH | CDC [cdc.gov]
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reaction workup procedure for 4-Cyanopyridine-2-carboxylic acid
Welcome to the technical support guide for the reaction workup and purification of 4-Cyanopyridine-2-carboxylic acid (CPCA). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this valuable heterocyclic intermediate. The following question-and-answer guide provides in-depth, field-proven insights to ensure a successful and efficient experimental outcome.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle for isolating this compound from a crude reaction mixture?
The most effective method for isolating CPCA is chemically-active extraction , also known as acid-base extraction.[1][2] This technique leverages the dual functionality of the molecule: the acidic carboxylic acid group and the basic pyridine nitrogen. By carefully manipulating the pH of the aqueous solution, we can change the molecule's charge and, consequently, its solubility, allowing for separation from neutral, acidic, or basic impurities.[1][3]
The core strategy involves:
-
Making the aqueous phase basic to deprotonate the carboxylic acid, forming a water-soluble carboxylate salt.[2][4] This allows for the removal of neutral or basic impurities via extraction with an organic solvent.
-
Subsequently acidifying the aqueous phase to protonate the carboxylate, causing the neutral, less water-soluble CPCA to precipitate or be extracted back into an organic solvent.[3][4]
Q2: At what pH should I perform the basic and acidic steps of the extraction?
Precise pH control is critical. The choice of pH is governed by the pKa values of the functional groups involved. For a pyridine carboxylic acid, you must consider both the pKa of the carboxylic acid and the pKa of the protonated pyridine nitrogen.
-
Basic Wash (to isolate the product in the aqueous layer): Adjust the pH to > 7, typically between pH 9-11 . Using a base like sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) is often sufficient to deprotonate the carboxylic acid (pKa ~2-4) and form the highly water-soluble sodium salt.[2][3] Using a strong base like NaOH is also effective but may increase the risk of hydrolyzing the nitrile group if conditions are too harsh (e.g., prolonged heating).
-
Acidification (to precipitate the product): Adjust the pH to the isoelectric point of the molecule, where it has no net charge and minimum water solubility. For CPCA, this is typically in the range of pH 2-4 . Adding a mineral acid like 1-2M HCl dropwise while monitoring with pH paper or a meter is the standard procedure.[3][4] Over-acidification should be avoided as the pyridine nitrogen can become protonated, potentially increasing solubility.
Q3: What are the best solvents for extraction and recrystallization?
-
Extraction: A water-immiscible organic solvent is required. Common choices include:
-
Ethyl acetate (EtOAc): Good for extracting the final product after acidification, but can also extract some impurities.
-
Dichloromethane (DCM): Effective for extraction, but its higher density (forms the bottom layer) can sometimes complicate separations.[3][5]
-
Diethyl ether: A common choice, but its high volatility and flammability require caution.[5]
-
-
Recrystallization: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Water: Given the polar nature of CPCA, hot water is a primary candidate for recrystallization.[6][7] Cooling a saturated aqueous solution should yield crystals.
-
Ethanol/Water or Acetone/Water mixtures: A mixed solvent system can be highly effective if the compound is too soluble in one solvent and not soluble enough in another.[8] The compound is dissolved in the "soluble" solvent (e.g., ethanol) at an elevated temperature, and the "anti-solvent" (e.g., water) is added dropwise until turbidity appears, which is then cleared by adding a small amount of the soluble solvent before cooling.[8]
-
Experimental Protocols & Workflow
Protocol 1: Standard Acid-Base Extraction Workup
This protocol assumes the reaction was performed in an organic solvent and contains the desired acidic product (CPCA) along with neutral or basic impurities.
-
Quenching & Dilution: Transfer the crude reaction mixture to a separatory funnel. If the reaction solvent is water-miscible (e.g., THF, acetone), it should first be removed under reduced pressure. Redissolve the residue in a suitable water-immiscible organic solvent like ethyl acetate.[5]
-
Basic Extraction: Add a saturated aqueous solution of NaHCO₃ (approx. 1/3 the volume of the organic layer) to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure.[1] Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. This layer now contains the sodium salt of your product. Repeat the extraction of the organic layer with fresh NaHCO₃ solution 1-2 more times to ensure complete recovery. Combine all aqueous extracts.
-
Back-Wash (Optional): Wash the combined aqueous layers with a small amount of fresh ethyl acetate or diethyl ether to remove any residual neutral organic impurities. Discard this organic wash.
-
Acidification & Precipitation: Cool the combined aqueous extracts in an ice bath.[2] Slowly add 2M HCl dropwise with constant swirling, monitoring the pH. Continue adding acid until the pH is approximately 3. A white or off-white precipitate of this compound should form.[3]
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold deionized water, followed by a small amount of a non-polar solvent like hexanes to aid in drying.
-
Drying: Dry the solid product under vacuum to a constant weight.
Workflow Diagram: Workup of this compound
Caption: A flowchart illustrating the acid-base extraction and purification of CPCA.
Troubleshooting Guide
| Issue / Observation | Potential Cause(s) | Recommended Solution(s) |
| No precipitate forms upon acidification. | 1. Product concentration is too low. 2. Product is more water-soluble than expected. 3. Insufficient acidification (pH is still too high). | 1. Concentrate the aqueous layer under reduced pressure before acidification. 2. Extract the acidified aqueous layer with a polar organic solvent like ethyl acetate (3x), combine the organic layers, dry with Na₂SO₄, and evaporate the solvent.[4] 3. Check the pH with a calibrated meter and add more acid if necessary. |
| An emulsion forms during extraction. | 1. Vigorous shaking with solutions of similar density. 2. Presence of surfactants or particulate matter. | 1. Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.[4] 2. Allow the funnel to stand undisturbed for a longer period. 3. Gently swirl the funnel instead of shaking vigorously. 4. If persistent, filter the entire mixture through a pad of Celite. |
| The product "oils out" during recrystallization. | 1. The solution is supersaturated, and cooling is too rapid. 2. The chosen solvent is inappropriate. 3. Significant impurities are present, depressing the melting point. | 1. Re-heat the solution to redissolve the oil. Add a small amount of additional hot solvent (the "soluble" solvent in a mixed system) and allow it to cool much more slowly (e.g., insulate the flask).[8] 2. Try a different solvent system. 3. Consider a preliminary purification step like column chromatography or treatment with activated charcoal to remove impurities.[8][9] |
| The final product has a persistent color (e.g., yellow/brown). | Co-precipitation of colored, polymeric, or oxidized impurities. | 1. Perform a "hot filtration" during recrystallization. Dissolve the crude product in a minimum of hot solvent, add a small amount of activated charcoal, simmer for a few minutes, and then filter the hot solution through a fluted filter paper to remove the charcoal and adsorbed impurities before cooling.[8] |
| Low overall yield. | 1. Incomplete extraction from the organic layer. 2. Product loss to the mother liquor during recrystallization. 3. Partial hydrolysis of the nitrile group to the amide or complete hydrolysis to the dicarboxylic acid. | 1. Increase the number of basic extractions (e.g., from 2 to 3 or 4). 2. Minimize the amount of solvent used for recrystallization. Cool the filtrate in an ice bath to maximize crystal recovery. 3. Use milder bases (e.g., NaHCO₃ instead of NaOH) and avoid excessive heat during the basic extraction step. |
References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
University of York, Department of Chemistry. (n.d.). Chemically-active extraction. Retrieved from [Link]
-
Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. Retrieved from [Link]
-
Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Katritzky, A. R., et al. (2005). Preparation of Cyanopyridines by Direct Cyanation. SYNTHESIS, 2005(06), 993–997. [Link]
-
Reiss, B., et al. (2016). Cyanopyridines – Suitable Heterocycles for Cocrystal Syntheses. Zeitschrift für anorganische und allgemeine Chemie, 642(15), 847-852. [Link]
-
ChemBK. (2024, April 9). 5-cyanopyridine-2-carboxylic acid. Retrieved from [Link]
-
Baptista, D., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Crystals, 13(3), 392. [Link]
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- 9. 4-Cyanopyridine synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Catalyst Poisoning in Reactions Involving 4-Cyanopicolinic Acid
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for catalyst poisoning issues encountered in reactions involving 4-cyanopicolinic acid. The question-and-answer format is designed to directly address specific experimental challenges, offering explanations for the underlying chemical principles and actionable protocols to rescue your reactions.
Section 1: Understanding the Challenge: Why 4-Cyanopicolinic Acid is Problematic
Q1: I'm seeing a significant drop in catalytic activity or complete reaction failure when using 4-cyanopicolinic acid as a substrate. What's happening?
A1: You are likely experiencing catalyst poisoning. 4-Cyanopicolinic acid is a challenging substrate due to two primary functional groups that can independently or synergistically deactivate your catalyst: the pyridine nitrogen and the cyano group (-CN).[1][2][3] Both are well-known catalyst poisons, particularly for transition metal catalysts like palladium (Pd), platinum (Pt), rhodium (Rh), and nickel (Ni).[2][3]
-
Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom makes it a Lewis base. This allows it to strongly coordinate to the electron-deficient metal center of the catalyst.[1][4] This strong binding can block active sites that are necessary for the catalytic cycle to proceed, effectively "poisoning" the catalyst.[1][5]
-
Cyano Group (-CN): The cyanide moiety is a notorious poison for many transition metal catalysts, especially palladium.[6][7][8][9][10] It can deactivate the catalyst through several mechanisms, including forming stable, inactive metal-cyanide complexes and disrupting key steps in the catalytic cycle like oxidative addition and reductive elimination.[6][7][8][9]
The combination of these two functionalities in one molecule creates a potent bidentate poison that can chelate to the metal center, leading to rapid and often irreversible deactivation.
Caption: Dual poisoning pathways of 4-cyanopicolinic acid.
Section 2: Troubleshooting Common Scenarios
This section addresses specific experimental observations and provides a logical troubleshooting workflow.
Scenario 1: Hydrogenation of the Cyano Group or Pyridine Ring
Q2: My hydrogenation of 4-cyanopicolinic acid is sluggish, and I'm seeing incomplete conversion. What are the first things I should check?
A2: A stalled hydrogenation reaction is a classic symptom of catalyst poisoning.[2] The product of the hydrogenation (a piperidine derivative) can also be a potent catalyst poison, a phenomenon known as "product inhibition".[2][11]
Initial Troubleshooting Steps:
-
Assess Catalyst Quality: Ensure you are using a fresh, high-quality catalyst. Older or improperly stored catalysts can have reduced activity from the outset.
-
Increase Catalyst Loading: While not the most elegant solution, increasing the catalyst loading can sometimes provide enough active sites to overcome the poisoning and drive the reaction to completion. This is often a good first diagnostic step.
-
Optimize Hydrogen Pressure and Temperature: Insufficient hydrogen pressure or too low a temperature can lead to slow reaction rates that mimic poisoning. Ensure your reaction conditions are appropriate for the specific transformation.
Q3: I've tried the basic steps, but my hydrogenation is still failing. What are more advanced strategies to overcome poisoning in this system?
A3: When basic troubleshooting fails, you need to address the fundamental issue of the nitrogen-containing groups binding to the catalyst.
Advanced Strategies:
-
Use of Acidic Additives: The addition of a strong acid (e.g., sulfuric acid) can protonate the pyridine nitrogen. This protonated form has a much-reduced tendency to coordinate to the metal center, thus mitigating its poisoning effect. The choice and amount of acid can also influence selectivity in some cases.
-
Protecting Groups: Temporarily protecting the nitrogen atom of the pyridine ring can prevent it from coordinating with the catalyst.[2] This strategy, while adding extra synthetic steps, can be very effective for particularly stubborn substrates.
-
Catalyst Screening: Not all catalysts are equally susceptible to poisoning. Screening a variety of metals (Pd, Pt, Rh, Ni) and supports (carbon, alumina, silica) can reveal a more robust catalytic system for your specific reaction.[2][12] For instance, some studies suggest that rhodium catalysts can sometimes be more resistant to nitrogen poisoning than palladium.
Scenario 2: Cross-Coupling Reactions (e.g., Suzuki, Heck)
Q4: My Suzuki coupling reaction using a derivative of 4-cyanopicolinic acid is giving low yields, and I'm observing the formation of a black precipitate. What does this mean?
A4: The black precipitate is almost certainly "palladium black," which is agglomerated, inactive palladium metal.[1] Its formation is a strong indicator of catalyst decomposition and deactivation. In the context of your substrate, the pyridine nitrogen is the most likely culprit, coordinating to the palladium center and destabilizing the active catalytic species.[1][4]
Caption: Catalyst deactivation pathway in Suzuki coupling.
Q5: How can I prevent the formation of palladium black and improve the yield of my cross-coupling reaction?
A5: Preventing catalyst decomposition requires stabilizing the active palladium species and mitigating the poisoning effect of the pyridine nitrogen.
Preventative Measures & Protocols:
-
Ligand Selection is Crucial: Use bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type ligands) or N-heterocyclic carbenes (NHCs).[1] These ligands create a sterically hindered environment around the palladium center, which helps to stabilize the active Pd(0) species and prevent both poisoning by the pyridine nitrogen and aggregation into palladium black.[1]
-
Use of Additives: Some studies have shown that the addition of trimethyl borate can enhance reaction rates in Suzuki couplings of nitrogen-containing heterocycles.[4] It is hypothesized to work by coordinating to the Lewis-basic nitrogen, thereby preventing it from poisoning the palladium catalyst.[4]
-
Strictly Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst, leading to decomposition.[1] It is critical to rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.
-
Temperature Control: High temperatures can accelerate catalyst decomposition.[1] Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.
Experimental Protocol: Screening for Robust Cross-Coupling Conditions
This protocol provides a systematic approach to identifying optimal conditions for a challenging Suzuki coupling involving a 4-cyanopicolinic acid derivative.
-
Setup: Prepare a series of reaction vials under an inert atmosphere.
-
Reagents: To each vial, add your 4-cyanopicolinic acid derivative (1.0 equiv), the boronic acid coupling partner (1.2 equiv), and a base (e.g., K₃PO₄, 2.0 equiv).
-
Catalyst/Ligand Screening:
-
Vial 1 (Control): Add a standard catalyst system (e.g., Pd(PPh₃)₄).
-
Vial 2-4: Add a palladium precursor (e.g., Pd₂(dba)₃) and screen different bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) with a 1:2 Pd:ligand ratio.
-
Vial 5: Use an NHC-ligated palladium precatalyst.
-
-
Additive Screening: Prepare a parallel set of vials as above, but to each, add trimethyl borate (3.0 equiv).
-
Reaction: Add anhydrous, degassed solvent (e.g., toluene or dioxane) to each vial. Run the reactions at a moderate temperature (e.g., 80 °C) and monitor by LC-MS or GC-MS over time.
-
Analysis: Compare the reaction progress, yield, and formation of palladium black across the different conditions to identify the most stable and active catalyst system.
Section 3: Catalyst Regeneration and Prevention
Q6: Is it possible to regenerate a catalyst that has been poisoned by 4-cyanopicolinic acid?
A6: Regeneration of catalysts poisoned by nitrogen-containing compounds can be challenging and is often not feasible in a standard laboratory setting, especially if irreversible deactivation has occurred.
-
For Heterogeneous Catalysts (e.g., Pd/C): Some patented methods describe washing the spent catalyst with a solution of an alkali metal bicarbonate or carbonate to reactivate it after poisoning by nitrogen impurities.[13] However, the success of such procedures is highly dependent on the specific nature of the poisoning. Thermal treatments are another approach for some types of poisoning but may not be effective for strongly chemisorbed nitrogen species.[14]
-
For Homogeneous Catalysts: Regeneration is generally not practical. The deactivated catalyst is typically a soluble, stable complex that is difficult to convert back to an active species.
The most effective strategy is prevention rather than regeneration.
Q7: What are the key takeaways to prevent catalyst poisoning when working with 4-cyanopicolinic acid?
A7: A proactive approach based on understanding the poisoning mechanisms is the most reliable path to success.
| Preventative Strategy | Mechanism of Action | Applicable Reactions |
| Use Bulky, Electron-Rich Ligands | Sterically shields the metal center, preventing coordination of the poison and catalyst aggregation.[1] | Cross-Coupling (Suzuki, Heck, etc.) |
| Employ Acidic Additives | Protonates the pyridine nitrogen, reducing its ability to coordinate to the catalyst. | Hydrogenation |
| Utilize Additives like Trimethyl Borate | Coordinates to the Lewis-basic nitrogen, masking its poisoning effect.[4] | Cross-Coupling (Suzuki) |
| Strictly Anhydrous & Anaerobic Conditions | Prevents catalyst oxidation by O₂ and deactivation by water, which can hydrolyze cyanide sources to the highly poisonous HCN.[6][7][8][9] | All reactions, especially cross-coupling. |
| Optimize Reaction Temperature | Lower temperatures can slow down catalyst decomposition pathways.[1] | All reactions |
| Consider Alternative Cyanide Sources | In reactions where cyanide is a reagent (not part of the substrate), using sources like K₄[Fe(CN)₆] can maintain a low concentration of free cyanide, minimizing catalyst poisoning.[10] | Cyanation Reactions |
References
-
Casado, A. L., Espinet, P., & Gallego, A. M. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 130(14), 4872–4883. [Link]
-
R-Discovery. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. [Link]
-
ResearchGate. (n.d.). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System | Request PDF. [Link]
-
PubMed. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. [Link]
-
DCL Inc. (n.d.). Regeneration of palladium based catalyst for methane abatment. [Link]
-
Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2009). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 131(31), 11059–11068. [Link]
-
Hoyos, L. J., Primet, M., & Praliaud, H. (1992). Sulfur Poisoning and Regeneration of Palladium-based Catalysts. Part 2.—Influence of Adsorbed Sulfur on Deactivation of Carbonaceous Deposits. Journal of the Chemical Society, Faraday Transactions, 88(18), 2723-2728. [Link]
-
Conrad, H., Ertl, G., & Latta, E. E. (1974). Poisoning and deactivation of palladium catalysts. Surface Science, 41(2), 435-446. [Link]
- Google Patents. (1976).
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Hoyos, L. J., Praliaud, H., & Primet, M. (1991). Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Journal of the Chemical Society, Faraday Transactions, 87(19), 3277-3283. [Link]
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Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic letters, 12(19), 4344–4347. [Link]
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ChemRxiv. (n.d.). Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. [Link]
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ACS Publications. (2024). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics. [Link]
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Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Journal of the American Chemical Society, 137(48), 15206–15213. [Link]
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Reedijk, J. (2009). New clues for platinum antitumor chemistry: Kinetically controlled metal binding to DNA. Proceedings of the National Academy of Sciences, 106(21), 8376–8381. [Link]
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Globe Thesis. (2021). Metal Modification Of Platinum-supported Catalysts And Their Catalytic Performance In Eliminating Nitrogen-containing Pollutants. [Link]
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Maxted, E. B., & Walker, A. G. (1948). 217. Studies in the detoxication of catalyst poisons. Part VII. The self-poisoning effect in the hydrogenation of pyridine. Journal of the Chemical Society (Resumed), 1093. [Link]
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MOF Technologies. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. [Link]
-
Wikipedia. (n.d.). Catalyst poisoning. [Link]
-
RSC Publishing. (2018). Hydrogenation of Nitriles to Primary Amines Catalyzed by Unsupported Nanoporous Palladium Catalyst: Understanding the Essential Reason for High Activity and Selectivity of Catalyst. Nanoscale, 10(37), 17745-17753. [Link]
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ScienceDaily. (2016). Alternative to platinum: Iron-nitrogen compounds as catalysts in graphene. [Link]
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SciSpace. (1993). Performance of Platinum‐Group Metal Catalysts for the Selective Reduction of Nitrogen Oxides by Hydrocarbons. [Link]
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EPFL Graph Search. (n.d.). Catalyst poisoning. [Link]
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candcs. (n.d.). Poisoning (catalyst poisoning). [Link]
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ResearchGate. (n.d.). (PDF) Nitrile Hydrogenation on Solid Catalysts – New Insights into the Reaction Mechanism. [Link]
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ResearchGate. (n.d.). Inhibiting effects of nitrogen compounds on deep hydrodesulfurization of straight-run gas oil over a NiW/Al2O3 catalyst | Request PDF. [Link]
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Sustainability and Climate Change. (n.d.). What Is 'Catalyst Poisoning' and What Substances Can Cause It, Reducing the Converter's Efficiency? [Link]
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RSC Publishing. (2022). Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles. Catalysis Science & Technology, 12(7), 2138-2145. [Link]
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MDPI. (n.d.). Effect of Support Functionalization on Catalytic Direct Hydrogenation and Catalytic Transfer Hydrogenation of Muconic Acid to Adipic Acid. [Link]
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RSC Publishing. (2020). Synergetic effects of hydrogenation and acidic sites in phosphorus-modified nickel catalysts for the selective conversion of furfural to cyclopentanone. Catalysis Science & Technology, 10(18), 6195-6205. [Link]
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ResearchGate. (2024). (PDF) Effect of Support Functionalization on Catalytic Direct Hydrogenation and Catalytic Transfer Hydrogenation of Muconic Acid to Adipic Acid. [Link]
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University of Limerick. (n.d.). Synthesis driven properties of Ru-Pd nanoalloy for catalytic hydrogenation of levulinic acid with formic acid as hydrogen source. [Link]
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ResearchGate. (2022). Transfer hydrogenation of levulinic acid to γ-valerolactone over acid site-modified CuNi alloy | Request PDF. [Link]
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- 14. dcl-inc.com [dcl-inc.com]
Technical Support Center: Refining Synthetic Protocols for 4-Cyanopyridine-2-carboxylic Acid Derivatives
Welcome to the technical support center for the synthesis of 4-cyanopyridine-2-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these synthetic protocols. Here, we address common challenges and provide in-depth, field-proven insights to optimize your experimental outcomes.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis of this compound derivatives, providing quick and accessible answers to frequently encountered issues.
Q1: What are the most common starting materials and synthetic routes to access this compound?
The most prevalent synthetic strategies commence from either readily available picolines or halopyridines. Key routes include:
-
Oxidation of 2-methyl-4-cyanopyridine: This is a direct approach where the methyl group is oxidized to a carboxylic acid.
-
Hydrolysis of 2,4-dicyanopyridine: Selective hydrolysis of the nitrile at the 2-position can yield the desired product.
-
Functionalization of a pre-existing pyridine-2-carboxylic acid: Introducing a cyano group at the 4-position via methods like the Sandmeyer reaction on an amino-substituted precursor.[1][2]
-
Metal-catalyzed cyanation of a 4-halopyridine-2-carboxylic acid derivative: Palladium or nickel-catalyzed reactions are often employed for this transformation.[3][4][5]
Q2: I'm observing low yields in my hydrolysis of the nitrile group to a carboxylic acid. What are the likely causes?
Low yields during the hydrolysis of a cyanopyridine to its corresponding carboxylic acid are a frequent issue.[6][7] The primary culprits are often incomplete reaction or the formation of the intermediate amide as the main product.[8][9] Both acidic and basic conditions for hydrolysis can be sluggish and require harsh conditions, such as prolonged heating.[10][11][12] The electron-deficient nature of the pyridine ring can also influence the reactivity of the cyano group.[13][14]
Q3: How can I minimize the formation of the amide intermediate during hydrolysis?
To drive the reaction to the carboxylic acid, consider the following:
-
Increase reaction time and/or temperature: Amide hydrolysis is often slower than nitrile hydrolysis to the amide.[9] Pushing the reaction conditions can favor the formation of the carboxylate.
-
Use a significant excess of acid or base: This helps to ensure the complete hydrolysis of the intermediate amide.[11]
-
Employ microwave irradiation: This can often accelerate the reaction and improve yields by providing efficient and uniform heating.
Q4: What are the best practices for purifying this compound derivatives?
Purification can be challenging due to the amphoteric nature of the molecule. Standard purification strategies include:
-
Acid-base extraction: Dissolving the crude product in an aqueous base, washing with an organic solvent to remove non-acidic impurities, and then acidifying the aqueous layer to precipitate the purified carboxylic acid is a common and effective method.[15]
-
Recrystallization: Selecting an appropriate solvent system is crucial. Alcohols, water, or mixtures thereof are often good starting points.[15]
-
Chromatography: While possible, it can be complicated by the polarity of the molecule. Reverse-phase chromatography may be more effective than normal-phase silica gel chromatography.
II. Troubleshooting Guides
This section provides detailed troubleshooting workflows for specific, complex issues that may arise during your experiments.
Guide 1: Poor Regioselectivity in C-H Functionalization
Problem: Attempts to directly functionalize the pyridine ring are resulting in a mixture of isomers, with poor selectivity for the desired position.
Underlying Principles: The pyridine ring is electron-deficient, which deactivates it towards electrophilic aromatic substitution.[14] The nitrogen atom's lone pair can coordinate with catalysts, further complicating reactivity.[13][16] The inherent electronic properties of the pyridine ring often favor functionalization at the C2 and C4 positions, making selective derivatization at other positions challenging.[13]
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting poor regioselectivity.
Detailed Steps:
-
Assess Existing Functional Groups: Analyze the electronic and steric effects of any substituents already present on the pyridine ring. These can have a profound influence on the regiochemical outcome of subsequent reactions.
-
Modify Reaction Conditions:
-
Solvent: Changing the solvent polarity can alter the reactivity and selectivity.
-
Temperature: Lowering the temperature may increase selectivity by favoring the thermodynamically controlled product.
-
Catalyst/Reagent: Experiment with different catalysts or reagents. For instance, in metal-catalyzed reactions, the choice of ligand can significantly impact regioselectivity.
-
-
Introduce a Directing Group: If direct functionalization remains unselective, consider introducing a directing group to guide the reaction to the desired position. This group can be removed in a subsequent step.
-
Alternative Synthetic Routes: If C-H functionalization proves too challenging, consider a different approach, such as building the desired substitution pattern from a different starting material. For example, a Sandmeyer reaction on an appropriately substituted aminopyridine can be a reliable method for introducing a cyano group.[1][2][17][18]
Guide 2: Incomplete or Stalled Hydrolysis of the Cyano Group
Problem: The hydrolysis of the 4-cyano group to a carboxylic acid is incomplete, with significant amounts of starting material or the intermediate amide remaining even after prolonged reaction times.
Underlying Principles: Amide hydrolysis, the second step in the conversion of a nitrile to a carboxylic acid, is often the rate-limiting step and requires more forcing conditions than the initial hydration of the nitrile to the amide.[8][9] The reaction is an equilibrium process, and under certain conditions, the reverse reaction can become significant.[10]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete nitrile hydrolysis.
Detailed Steps:
-
Optimize Reaction Conditions:
-
Concentration: Increase the concentration of the acid or base. For base-promoted hydrolysis, using a hydroxide source in large excess can help drive the reaction to completion.[11]
-
Temperature: Raise the reaction temperature. Refluxing is common for these transformations.
-
Reaction Time: Extend the reaction time, monitoring the progress by techniques like TLC or LC-MS.
-
-
Microwave-Assisted Synthesis: Employing a microwave reactor can significantly reduce reaction times and often leads to cleaner reactions and higher yields by providing rapid and uniform heating.
-
Alternative Hydrolysis Methods:
-
Acidic Conditions: If basic hydrolysis is failing, switch to acidic conditions (e.g., concentrated HCl or H₂SO₄) or vice versa.[12]
-
Phase-Transfer Catalysis: If the substrate has poor solubility in the aqueous medium, a phase-transfer catalyst can facilitate the reaction between the organic-soluble substrate and the aqueous acid or base.
-
-
Two-Step Procedure: If a one-pot conversion is proving difficult, consider isolating the intermediate amide first. The purified amide can then be subjected to a second, more vigorous hydrolysis step.
Guide 3: Unwanted Decarboxylation of the Product
Problem: The desired this compound is unstable under the reaction or workup conditions, leading to loss of the carboxylic acid group and formation of 4-cyanopyridine.
Underlying Principles: Pyridine-2-carboxylic acids are known to be susceptible to decarboxylation, especially at elevated temperatures.[19][20][21][22] The mechanism is thought to involve a zwitterionic intermediate, which is stabilized by the adjacent ring nitrogen.[23] Electron-withdrawing groups on the pyridine ring can influence the rate of decarboxylation.[20]
Troubleshooting Workflow:
Caption: Decision tree for preventing unwanted decarboxylation.
Detailed Steps:
-
Temperature Control:
-
Reaction Temperature: If the synthesis involves heating, use the lowest possible temperature that allows the reaction to proceed at a reasonable rate.
-
Workup and Purification: Avoid excessive heating during solvent removal (use a rotary evaporator at reduced pressure and moderate temperature) and recrystallization.
-
-
pH Management:
-
Acidic Conditions: Strong acidic conditions, especially at high temperatures, can promote decarboxylation. If possible, use milder acids or buffer the reaction mixture.
-
Workup: During acid-base extraction, avoid prolonged exposure to strongly acidic conditions. Neutralize the solution promptly after acidification and extraction.
-
-
Protecting Group Strategy: If decarboxylation remains a significant issue, consider protecting the carboxylic acid as an ester early in the synthetic sequence. The ester is generally more stable to the conditions required for subsequent transformations. The ester can then be hydrolyzed back to the carboxylic acid as the final step under carefully controlled, mild conditions.
III. Key Experimental Protocols
This section provides detailed, step-by-step methodologies for common transformations in the synthesis of this compound derivatives.
Protocol 1: Base-Catalyzed Hydrolysis of 4-Cyanopyridine-2-carboxamide
This protocol describes the hydrolysis of the amide intermediate to the final carboxylic acid product.
Materials:
-
4-Cyanopyridine-2-carboxamide
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-cyanopyridine-2-carboxamide (1.0 eq) in a 2 M aqueous solution of NaOH (10-20 eq).
-
Heat the mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then further cool in an ice bath.
-
Slowly add concentrated HCl to the cooled solution with stirring to adjust the pH to approximately 2-3. A precipitate of the carboxylic acid should form.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).
Protocol 2: Sandmeyer Reaction for Cyanation of 4-Amino-pyridine-2-carboxylic Acid
This protocol details the introduction of a cyano group at the 4-position of a pyridine-2-carboxylic acid precursor.[1][2][17]
Materials:
-
4-Amino-pyridine-2-carboxylic acid
-
Hydrochloric acid (HCl), concentrated
-
Sodium nitrite (NaNO₂)
-
Copper(I) cyanide (CuCN)
-
Sodium cyanide (NaCN)
-
Deionized water
Procedure:
Step A: Diazotization
-
Suspend 4-amino-pyridine-2-carboxylic acid (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C in a three-necked flask equipped with a mechanical stirrer and a thermometer.
-
Slowly add a solution of NaNO₂ (1.1 eq) in water dropwise, ensuring the temperature remains below 5 °C.
-
Stir the mixture at this temperature for 30-60 minutes after the addition is complete to ensure full formation of the diazonium salt.
Step B: Cyanation
-
In a separate flask, prepare a solution of CuCN (1.2 eq) and NaCN (2.4 eq) in water.
-
Cool the copper cyanide solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution from Step A to the copper cyanide solution with vigorous stirring. Effervescence (release of N₂ gas) should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours to ensure complete reaction.
-
Cool the mixture and neutralize with a base (e.g., NaOH solution) to pH ~7.
-
Filter any solid precipitates and extract the aqueous layer with an appropriate organic solvent.
-
Acidify the aqueous layer to pH 2-3 to precipitate the product, which can then be collected by filtration or extracted.
-
Purify the crude product as described previously.
IV. Quantitative Data Summary
| Precursor | Reagents | Conditions | Yield (%) | Reference |
| 2-Methyl-4-cyanopyridine | KMnO₄, H₂O | Reflux, 8h | 65-75 | [24] |
| 2,4-Dicyanopyridine | NaOH (aq) | 80 °C, 6h | 50-60 (selective) | [6][7] |
| 4-Chloropyridine-2-carboxylate | Zn(CN)₂, Pd(PPh₃)₄ | DMF, 120 °C, 12h | 70-85 | [4] |
| 4-Aminopyridine-2-carboxylic acid | 1. NaNO₂, HCl 2. CuCN | 0-5 °C then 60 °C | 55-70 | [1][2] |
V. References
-
Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. Google Patents.
-
Amides to Carboxylic Acids: Hydrolysis. JoVE.
-
Challenges in the functionalization of pyridines. ResearchGate.
-
Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. III. 3-Hydroxy- and 3-aminopyridine-2-carboxylic acids. Ingenta Connect.
-
Chemistry of Amides. LibreTexts.
-
Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions. Google Patents.
-
Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps.
-
Amides undergo hydrolysis to yield carboxylic acid plus amine on heating in either aqueous acid or aqueous base. Sarthaks eConnect.
-
Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journals.
-
Decarboxylation of 5-substituted 2-pyridinecarboxylic acids. American Chemical Society.
-
Types of Amide Hydrolysis. BYJU'S.
-
Challenges in the functionalization of the furopyridine ring. Benchchem.
-
Sandmeyer reaction. Wikipedia.
-
Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Science Publishing.
-
Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. ResearchGate.
-
Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.
-
Oxidation products of 5-ethenyl-4-methyl-3-pyridinecarbonitrile and 2- and 4-methylpyridines. Canadian Journal of Chemistry.
-
Sandmeyer Reaction. Organic Chemistry Portal.
-
Rate of Decarboxylation of pyridinecarboxylic acids. Chemistry Stack Exchange.
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.
-
Nickel-Catalyzed Cyanation of Aryl Halides. PMC - NIH.
-
Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Wiley Online Library.
-
General procedures for the purification of Carboxylic acids. Chempedia - LookChem.
-
Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Publishing.
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- 2. Sandmeyer Reaction [organic-chemistry.org]
- 3. Nickel-Catalyzed Cyanation of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 7. RU2175968C2 - Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. sarthaks.com [sarthaks.com]
- 10. Video: Amides to Carboxylic Acids: Hydrolysis [jove.com]
- 11. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 12. byjus.com [byjus.com]
- 13. researchgate.net [researchgate.net]
- 14. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 15. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. Kinetics and mechanism of decarboxylation of some pyridinecarboxy...: Ingenta Connect [ingentaconnect.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. cdnsciencepub.com [cdnsciencepub.com]
- 22. researchgate.net [researchgate.net]
- 23. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 24. cdnsciencepub.com [cdnsciencepub.com]
overcoming steric hindrance in 4-cyanopicolinic acid reactions
Technical Support Center: 4-Cyanopicolinic Acid Reactions
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4-cyanopicolinic acid. This resource is designed to provide expert insights and practical solutions to common challenges, particularly those arising from steric hindrance. The unique electronic and steric properties of this reagent can complicate standard synthetic procedures. This guide offers a series of troubleshooting questions and answers, detailed protocols, and comparative data to facilitate your success.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My amide coupling reaction with 4-cyanopicolinic acid is failing or providing very low yields. What is the likely cause?
A1: The primary challenge in reactions with 4-cyanopicolinic acid is significant steric hindrance around the carboxylic acid group. This hindrance arises from the adjacent nitrogen atom on the pyridine ring and the cyano group at the 4-position. This crowding impedes the approach of the amine nucleophile to the activated carboxylic acid intermediate, slowing down the reaction or preventing it altogether. Standard coupling reagents like EDC in combination with HOBt may not be sufficiently reactive to overcome this barrier, leading to low conversion rates and the formation of side products.[1][2][3][4]
To diagnose the issue, first ensure the purity of your starting materials and that your reaction is conducted under strictly anhydrous conditions. If the problem persists, the choice of coupling reagent and reaction conditions is the most critical factor to address.
View Diagram: Steric Hindrance in 4-Cyanopicolinic Acid
Caption: Steric crowding from adjacent groups hinders nucleophilic attack.
Q2: Which coupling reagents are most effective for sterically hindered substrates like 4-cyanopicolinic acid?
A2: For sterically demanding couplings, uronium/aminium or phosphonium-based reagents are significantly more effective than traditional carbodiimides.[5][6] Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU , and COMU are highly recommended.
These reagents rapidly convert the carboxylic acid into a highly reactive O-acylisourea intermediate, which then forms an active ester (e.g., with HOAt for HATU).[1][7][8] This active ester is more susceptible to nucleophilic attack by the amine, even when sterically hindered.[1] The reaction kinetics are generally much faster, which helps to minimize side reactions and racemization.[1][6]
| Reagent Class | Example(s) | Recommended for 4-CPA? | Rationale |
| Carbodiimides | EDC, DCC | Not Ideal | Often too slow; the O-acylisourea intermediate can rearrange or react with other nucleophiles before the desired amine coupling occurs.[9][10] |
| Uronium/Aminium | HATU, HCTU, HBTU | Highly Recommended | Forms a highly reactive acyl-uronium species/active ester, leading to rapid and efficient coupling even with hindered substrates.[1][6][11] |
| Phosphonium | PyBOP, PyAOP | Recommended | Similar reactivity to uronium salts, forming reactive phosphonium-based active esters. They do not cause guanidinylation side reactions.[5][6] |
| Other | T3P (Propylphosphonic Anhydride) | Good Alternative | A powerful dehydrating agent that forms a mixed anhydride. Effective for many hindered couplings and byproducts are water-soluble. |
Experimental Protocols & Methodologies
Protocol 1: High-Efficiency Amide Coupling of 4-Cyanopicolinic Acid using HATU
This protocol provides a robust method for coupling 4-cyanopicolinic acid with a primary or secondary amine, designed to maximize yield by overcoming steric challenges.
Materials:
-
4-Cyanopicolinic Acid (1.0 eq)
-
Amine (1.1 - 1.2 eq)
-
HATU (1.1 - 1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add 4-cyanopicolinic acid (1.0 eq) to a dry reaction flask.
-
Dissolution: Add anhydrous DMF to dissolve the acid completely.
-
Pre-activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 10-15 minutes. The solution may change color, indicating the formation of the active ester.
-
Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. Reactions with hindered substrates may require extended time (2-12 hours) or gentle heating (40-50 °C).[6]
-
Work-up:
-
Once the reaction is complete, quench with water or saturated aqueous NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate, DCM).
-
Wash the combined organic layers with saturated aqueous NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
View Diagram: HATU-Mediated Coupling Mechanism
Caption: HATU forms a highly reactive ester, facilitating amine attack.
Q3: I am struggling with the esterification of 4-cyanopicolinic acid. Are there specific methods for this transformation?
A3: Yes, the same steric hindrance that affects amide coupling also complicates esterification, especially with bulky alcohols.[12] Standard Fischer esterification (acid-catalyzed reaction with alcohol) is often ineffective.[13][14]
More powerful methods are required:
-
Yamaguchi Esterification: This is a highly effective method for sterically hindered substrates.[15] The carboxylic acid is first treated with 2,4,6-trichlorobenzoyl chloride (TCBC) and a base like triethylamine to form a mixed anhydride. This highly reactive intermediate is then treated with the alcohol in the presence of DMAP.[15]
-
Carbodiimide Coupling with DMAP: Using a carbodiimide like EDC in conjunction with a nucleophilic catalyst such as 4-(Dimethylamino)pyridine (DMAP) can facilitate the reaction. DMAP acts as an acyl transfer agent, forming a reactive acylpyridinium intermediate.
-
Conversion to Acyl Chloride: A more traditional but effective route is to convert the carboxylic acid to the corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly reactive and will readily couple with even hindered alcohols. This method, however, may not be suitable for sensitive substrates.
Q4: My reaction is still not proceeding cleanly. What troubleshooting steps should I follow?
A4: A systematic approach is key. Use the following workflow to diagnose and solve persistent issues in your reaction.
View Diagram: Troubleshooting Workflow
Caption: A logical workflow for diagnosing and resolving reaction issues.
References
-
Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. Available at: [Link]
-
Stavber, G., et al. (n.d.). Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
ResearchGate. (n.d.). Proposed mechanism for activation by uronium salt. [Diagram]. Available at: [Link]
-
University of Calgary. (n.d.). Peptide synthesis. Chemistry LibreTexts. Available at: [Link]
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Angewandte Chemie International Edition. (n.d.). The Uronium/Guanidinium Peptide Coupling Reagents: Finally the True Uronium Salts. Available at: [Link]
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Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Available at: [Link]
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Chemistry LibreTexts. (2020). Peptide Synthesis. Available at: [Link]
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ResearchGate. (n.d.). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: Application of peptide coupling agents EDC and HBTU. [PDF]. Available at: [Link]
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Reddit. (2022). amide coupling help. r/Chempros. Available at: [Link]
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ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Available at: [Link]
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Chemistry Europe. (n.d.). Cyanopyridines – Suitable Heterocycles for Cocrystal Syntheses. ChemistrySelect. Available at: [Link]
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The Royal Society of Chemistry. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Natural Product Reports. Available at: [Link]
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CHIMIA. (n.d.). The Synthesis of Sterically Hindered Amides. Available at: [Link]
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ResearchGate. (n.d.). Redetermination of 4-cyanopyridine N-oxide. [PDF]. Available at: [Link]
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ResearchGate. (n.d.). The Synthesis of Sterically Hindered Amides. [PDF]. Available at: [Link]
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MDPI. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Processes. Available at: [Link]
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ResearchGate. (n.d.). Highly Efficient Esterification of Carboxylic Acids with O-H Nucleophiles through Acid/Iodide Cooperative Catalysis. [PDF]. Available at: [Link]
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Organic Syntheses. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Available at: [Link]
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UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. [PDF]. Available at: [Link]
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CHIMIA. (n.d.). View of The Synthesis of Sterically Hindered Amides. Available at: [Link]
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PMC - NIH. (2024). New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights. Available at: [Link]
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ResearchGate. (n.d.). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. [PDF]. Available at: [Link]
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Validation & Comparative
A Senior Application Scientist's Comparative Guide to Analytical Methods for 4-Cyanopyridine-2-carboxylic Acid Quantification
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical synthesis, the precise and accurate quantification of intermediates and active pharmaceutical ingredients (APIs) is paramount. 4-Cyanopyridine-2-carboxylic acid, a key building block in the synthesis of various pharmaceutical compounds, requires robust analytical methods to ensure quality, purity, and consistency. This guide provides a comprehensive comparison of the primary analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. While specific validated methods for this particular analyte are not extensively published, this guide synthesizes information from analogous pyridine derivatives and established analytical principles to provide a robust framework for method development and validation.
The Importance of a Validated Method
Analytical method validation is the cornerstone of quality control in the pharmaceutical industry. It provides documented evidence that a method is reliable, reproducible, and fit for its intended purpose.[1] Employing validated methods is crucial for:
-
Regulatory Compliance: Meeting the stringent requirements of regulatory bodies such as the FDA and ICH.[2]
-
Data Integrity: Ensuring the accuracy and reliability of data used in formulation development, stability studies, and impurity profiling.[1]
-
Consistent Quality: Guaranteeing the consistent quality of the final drug product.
Physicochemical Properties of this compound
Understanding the physicochemical properties of this compound is fundamental to developing effective analytical methods.
| Property | Value | Source |
| Molecular Formula | C₇H₄N₂O₂ | [3] |
| Molecular Weight | 148.12 g/mol | [3] |
| Appearance | White to off-white solid | [4] |
| Solubility | Soluble in water, alcohols, and ethers | [5] |
These properties, particularly its solubility and the presence of chromophores (the pyridine ring and nitrile group), inform the selection of appropriate analytical techniques and experimental conditions.
Comparative Analysis of Analytical Techniques
The choice of an analytical method is a critical decision, balancing performance characteristics with the specific requirements of the analysis. The following table provides a comparative overview of HPLC, GC-MS, and UV-Vis Spectrophotometry for the quantification of this compound, with performance estimates based on data from structurally related pyridine derivatives.[6]
| Performance Metric | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 95.0 - 105.0% |
| Precision (%RSD) | |||
| - Repeatability | ≤ 2.0% | ≤ 2.0% | ≤ 5.0% |
| - Intermediate Precision | ≤ 3.0% | ≤ 3.0% | ≤ 5.0% |
| Limit of Detection (LOD) | Analyte Dependent (ng/mL range) | Analyte Dependent (pg/mL range) | Analyte Dependent (µg/mL range) |
| Limit of Quantitation (LOQ) | Analyte Dependent (ng/mL range) | Analyte Dependent (pg/mL range) | Analyte Dependent (µg/mL range) |
I. High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful and versatile technique for the separation and quantification of non-volatile and thermally labile compounds, making it highly suitable for the analysis of this compound. The presence of a carboxylic acid and a pyridine ring allows for manipulation of retention based on mobile phase pH.
Causality Behind Experimental Choices
A reverse-phase HPLC method is the most common approach for compounds of this nature.[7] The choice of a C18 column provides a non-polar stationary phase that retains the analyte based on its hydrophobicity. The mobile phase, typically a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, is critical for achieving optimal separation. The pH of the aqueous buffer is a key parameter; for a carboxylic acid, maintaining the pH below its pKa will keep it in its protonated, less polar form, leading to increased retention on a C18 column. Conversely, a pH above the pKa will ionize the carboxylic acid, making it more polar and reducing its retention. The nitrile group and pyridine ring also contribute to the overall polarity and potential for interaction with the stationary phase. UV detection is ideal due to the presence of the pyridine ring, which is a strong chromophore.
Detailed Experimental Protocol (Adapted from methods for pyridine carboxylic acid isomers)
This protocol is a starting point and would require optimization and validation for the specific quantification of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid (or other suitable buffer to control pH)
-
Water (HPLC grade)
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and a buffered aqueous solution (e.g., 0.1% phosphoric acid in water). The exact ratio should be optimized to achieve a suitable retention time and separation from any impurities. A gradient elution may be necessary if a wide range of impurities with different polarities is expected.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: To be determined by measuring the UV spectrum of this compound. Based on similar pyridine derivatives, a wavelength in the range of 254-280 nm is a reasonable starting point.
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., a mixture of water and acetonitrile). From the stock solution, prepare a series of at least five calibration standards of known concentrations.
-
Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in the mobile phase or a compatible solvent to achieve a concentration within the calibration range.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations. Determine the concentration of this compound in the sample from the calibration curve.
Workflow for HPLC Analysis
Caption: Workflow for HPLC quantification.
II. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique for the analysis of volatile and thermally stable compounds. Due to the carboxylic acid group, this compound is not sufficiently volatile for direct GC analysis and requires a derivatization step to increase its volatility.
Causality Behind Experimental Choices
Derivatization is a key step in making polar compounds like carboxylic acids amenable to GC analysis.[8] Silylation is a common derivatization technique where the active hydrogen of the carboxylic acid is replaced by a trimethylsilyl (TMS) group. This process significantly reduces the polarity and increases the volatility of the analyte. The choice of a suitable GC column, typically a non-polar or mid-polar capillary column, is crucial for separating the derivatized analyte from other components. Mass spectrometry provides highly selective and sensitive detection, allowing for confident identification based on the mass spectrum and quantification using selected ion monitoring (SIM) mode.
Detailed Experimental Protocol (Adapted from methods for related carboxylic acids)
This protocol is a conceptual outline and would require significant development and validation.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Reagents and Materials:
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)
-
This compound reference standard
Procedure:
-
Derivatization: a. Accurately weigh a known amount of the reference standard or sample into a reaction vial. b. Add a suitable volume of anhydrous solvent to dissolve the material. c. Add an excess of the derivatizing agent. d. Heat the vial at a specific temperature (e.g., 60-80 °C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.
-
Standard and Sample Preparation: Prepare a series of calibration standards by derivatizing known amounts of the reference standard. Prepare the sample for analysis by following the same derivatization procedure.
-
GC-MS Analysis:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Acquisition Mode: Full scan to identify the derivatized compound and its fragmentation pattern, then switch to Selected Ion Monitoring (SIM) for quantification using characteristic ions.
-
-
Quantification: Construct a calibration curve by plotting the peak area of a characteristic ion of the derivatized analyte against the concentration of the standards. Determine the concentration in the sample from this curve.
Workflow for GC-MS Analysis
Caption: Workflow for GC-MS quantification.
III. UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple, rapid, and cost-effective technique that can be used for the quantification of compounds that absorb ultraviolet or visible light. The pyridine ring and nitrile group in this compound make it a suitable candidate for this method.
Causality Behind Experimental Choices
The principle behind UV-Vis spectrophotometry is the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The first step is to determine the wavelength of maximum absorbance (λmax) of this compound in a suitable solvent.[9] Measuring absorbance at λmax provides the highest sensitivity and minimizes deviations from the Beer-Lambert Law. The choice of solvent is important; it must dissolve the analyte and be transparent in the wavelength range of interest.
Detailed Experimental Protocol
This method is best suited for the analysis of pure substances or simple mixtures where interfering substances that absorb at the same wavelength are not present.
Instrumentation:
-
Double-beam UV-Vis spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
Reagents and Materials:
-
A suitable UV-transparent solvent (e.g., methanol, ethanol, or a buffered aqueous solution)
-
This compound reference standard
Procedure:
-
Wavelength of Maximum Absorbance (λmax) Determination: a. Prepare a dilute solution of the this compound reference standard in the chosen solvent. b. Scan the solution in the UV-Vis spectrophotometer over a range (e.g., 200-400 nm) to determine the wavelength at which maximum absorbance occurs.
-
Standard Preparation: Prepare a stock solution of the reference standard in the chosen solvent. From the stock solution, prepare a series of at least five standard solutions of known concentrations.
-
Sample Preparation: Accurately prepare a solution of the sample in the same solvent to a concentration that falls within the range of the calibration standards.
-
Analysis: Measure the absorbance of the blank (solvent), the standard solutions, and the sample solution at the predetermined λmax.
-
Quantification: Create a calibration curve by plotting the absorbance of the standards versus their concentrations. Use the absorbance of the sample solution to determine its concentration from the calibration curve.
Workflow for UV-Vis Spectrophotometry
Caption: Workflow for UV-Vis spectrophotometric quantification.
Conclusion and Recommendations
The choice of the most suitable analytical method for the quantification of this compound depends on the specific requirements of the analysis.
-
HPLC is the most recommended technique for routine quality control and stability studies due to its high resolution, sensitivity, and robustness. It is particularly well-suited for separating the analyte from potential impurities.
-
GC-MS offers excellent sensitivity and selectivity but requires a derivatization step, which adds complexity to the sample preparation. It is a powerful tool for impurity identification and trace-level quantification.
-
UV-Vis Spectrophotometry is a simple and rapid method for the quantification of pure this compound or in simple mixtures. However, it lacks the selectivity to distinguish the analyte from structurally similar impurities.
Regardless of the chosen method, it is imperative that the analytical procedure is thoroughly validated according to ICH guidelines to ensure the reliability and accuracy of the results.[7] This includes demonstrating specificity, linearity, accuracy, precision, and robustness.
References
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(2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link]
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PubChem (n.d.). This compound. National Center for Biotechnology Information. [Link]
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HELIX Chromatography (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. [Link]
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HELIX Chromatography (n.d.). HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]
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Logue, B. A., et al. (2005). Determination of the cyanide metabolite 2-aminothiazoline-4-carboxylic acid in urine and plasma by gas chromatography-mass spectrometry. Journal of Chromatography B, 819(2), 237-244. [Link]
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Slideshare (n.d.). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL EVALUATION OF SOME PYRIDINE DERIVATIVES.pdf. Slideshare. [Link]
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(2021). Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors. Hilaris Publisher. [Link]
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(2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. [Link]
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(2018). UV–VIS SPECTROSCOPIC DETECTION COUPLED WITH CHEMOMETRICS FOR THE MEASUREMENT OF MIXED ORGANIC ACIDS IN WATER SAMPLES ENRICHED. Metrology and Measurement Systems, 25(2), 317-329. [Link]
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(2022). Simultaneous Voltammetric Determination of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) Using a Modified Carbon Paste Electrode and Chemometrics. PMC. [Link]
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(2021). Determination of Phenolics and Flavonoids in Ethanolic Extract of Rosa Centifolia Using UV- Visible Spectroscopy. Journal of Pharmaceutical Research International, 33(47A), 368-376. [Link]
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(2022). Voltammetric Determination of Active Pharmaceutical Ingredients Using Screen-Printed Electrodes. University of Barcelona Dipòsit Digital. [Link]
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(2024). Rapid UV-Vis spectrophotometric method aided by firefly-PLS models for the simultaneous quantification of ciprofloxacin, lomefloxacin, and enrofloxacin in their laboratory mixture, dosage forms and water samples: greenness and blueness assessment. PMC - PubMed Central. [Link]
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(2017). Validation of UV-Vis Spectrophotometric Method for Determination of Bio oil Total Phenolic Content from Pyrolisis of Cashew Nut Shell. RJPBCS. [Link]
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(2013). Application of derivative UV spectrophotometry for the determination of cinoxacin and oxolinic acid in pure and dosage forms. ResearchGate. [Link]
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(2021). Voltammetric Determination of Isoniazid in the Presence of Acetaminophen Utilizing MoS2-Nanosheet-Modified Screen-Printed Electrode. MDPI. [Link]
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(2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. World Journal of Pharmaceutical and Medical Research. [Link]
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Agilent (n.d.). Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. Agilent. [Link]
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(2016). gas chromatography-mass spectrometry (gc-ms) analysis of ethanolic extracts of barleria. World Journal of Pharmaceutical Sciences. [Link]
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(2013). HPLC enantiomer separation of a chiral 1,4-dihydropyridine monocarboxylic acid. ResearchGate. [Link]
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(2014). HPLC Method Development and Validation for Pharmaceutical Analysis. International Journal of Pharmaceutical Sciences and Research. [Link]
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(2013). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. Scilit. [Link]
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(2013). LC-MS/MS analysis of 2-aminothiazoline-4-carboxylic acid as a forensic biomarker for cyanide poisoning. PMC - NIH. [Link]
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SIELC Technologies (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies. [Link]
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(2012). Voltammetric study of the reaction of the 2-cyanophenoxide anion with carbon dioxide in dimethylformamide. ResearchGate. [Link]
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(2014). Voltammetric characterisation of the radical anions of 4-nitrophenol, 2-cyanophenol and 4-cyanophenol in N, N-dimethylformamide electrogenerated at gold electrodes. ResearchGate. [Link]
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(2023). Synthesis and Characterization of Stimuli-Responsive Poly (Maleic Acid-Co-Malic Acid-Co-Propane-1,2-Diol-Co-Adipic Acid. ResearchGate. [Link]
-
(2014). Synthesis and characterisation of some N-substituted amides in 5-chloro-2-hydroxy-benzoic acid serie. ResearchGate. [Link]
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A Comparative Guide to the Characterization of 4-Cyanopicolinic Acid Purity by High-Performance Liquid Chromatography
For researchers, scientists, and drug development professionals, the accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth technical comparison for the characterization of 4-cyanopicolinic acid purity, with a primary focus on a robust High-Performance Liquid Chromatography (HPLC) method. We will explore the rationale behind the experimental design, present a detailed protocol, and compare the performance of HPLC with alternative analytical techniques, supported by illustrative data.
The Critical Role of Purity in Drug Development
4-Cyanopicolinic acid is a heterocyclic building block of significant interest in medicinal chemistry, often serving as a key intermediate in the synthesis of novel therapeutic agents. The purity of this starting material directly impacts the quality, safety, and efficacy of the final drug product. Even trace impurities can potentially lead to unwanted side reactions, the formation of toxic byproducts, or a reduction in the overall yield and potency of the API. Therefore, a well-characterized and validated analytical method for purity assessment is not merely a procedural step but a fundamental requirement for robust drug development.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination
High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for assessing the purity of non-volatile and thermally labile compounds like 4-cyanopicolinic acid. Its widespread adoption is attributed to its high resolution, sensitivity, and reproducibility. Reversed-phase HPLC, in particular, is exceptionally well-suited for separating polar and non-polar impurities from the main analyte.
Causality Behind the Proposed HPLC Method
The selection of an appropriate HPLC method is a scientifically driven process. For 4-cyanopicolinic acid, a reversed-phase approach is the logical choice due to its polar nature, conferred by the carboxylic acid and nitrile functional groups, as well as the nitrogen atom in the pyridine ring. The separation mechanism relies on the differential partitioning of the analyte and its impurities between a non-polar stationary phase (typically C18) and a polar mobile phase.
A gradient elution is proposed to ensure the timely elution of both polar and potential non-polar impurities within a single analytical run. The inclusion of an acidic modifier, such as formic or phosphoric acid, in the mobile phase is crucial. It serves to suppress the ionization of the carboxylic acid group of 4-cyanopicolinic acid, leading to improved peak shape and retention on the reversed-phase column.
Proposed Stability-Indicating HPLC Method
A stability-indicating method is one that can accurately quantify the analyte of interest in the presence of its degradation products.[1] This is achieved by subjecting the analyte to forced degradation conditions to generate potential impurities and then developing an HPLC method that can resolve the main peak from all degradant peaks.
Experimental Protocol
1. Instrumentation and Consumables:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC grade acetonitrile and water.
-
Formic acid (or phosphoric acid), analytical grade.
-
Volumetric flasks, pipettes, and autosampler vials.
-
Syringe filters (0.45 µm).
2. Preparation of Solutions:
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. To prepare 1 L, add 1 mL of formic acid to 1 L of HPLC grade water, mix well, and degas.
-
Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile. To prepare 1 L, add 1 mL of formic acid to 1 L of HPLC grade acetonitrile, mix well, and degas.
-
Sample Diluent: A mixture of water and acetonitrile (e.g., 50:50 v/v) is a suitable starting point.
-
Standard Solution: Accurately weigh approximately 10 mg of 4-cyanopicolinic acid reference standard and dissolve in 100 mL of diluent to obtain a concentration of 100 µg/mL.
-
Sample Solution: Prepare the test sample of 4-cyanopicolinic acid at the same concentration as the standard solution.
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 10% B5-20 min: 10-90% B20-25 min: 90% B25-26 min: 90-10% B26-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 265 nm (based on UV absorbance maxima of similar structures) |
| Injection Volume | 10 µL |
4. Data Analysis: The purity of 4-cyanopicolinic acid is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation: A Self-Validating System
A robust analytical method must be validated to ensure it is fit for its intended purpose.[2] The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][4]
| Validation Parameter | Acceptance Criteria |
| Specificity | The method should be able to resolve the 4-cyanopicolinic acid peak from potential impurities and degradation products. This is assessed through forced degradation studies. |
| Linearity | A linear relationship between concentration and peak area should be established over a defined range (e.g., 50-150% of the nominal concentration). The correlation coefficient (r²) should be ≥ 0.999. |
| Accuracy | The closeness of the measured value to the true value, typically assessed by spike recovery studies at different concentration levels. Recovery should be within 98-102%. |
| Precision | - Repeatability (Intra-day): The precision of multiple measurements of the same sample on the same day. The relative standard deviation (RSD) should be ≤ 2%.- Intermediate Precision (Inter-day): The precision of measurements of the same sample on different days, by different analysts, or with different equipment. The RSD should be ≤ 2%. |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be detected but not necessarily quantified. Typically determined at a signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. Typically determined at a signal-to-noise ratio of 10:1. |
| Robustness | The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate). |
Forced Degradation Studies: Predicting Potential Impurities
To ensure the stability-indicating nature of the HPLC method, forced degradation studies are performed under various stress conditions as recommended by ICH guidelines.[5][6]
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours. Potential degradant: 4-carboxypicolinamide (hydrolysis of the nitrile group).
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours. Potential degradant: 4-carboxypicolinamide.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours. Potential degradant: N-oxides or other oxidation products of the pyridine ring.
-
Thermal Degradation: Solid sample at 105 °C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (e.g., 200 Wh/m²) and visible light (e.g., 1.2 million lux hours).
The HPLC method should demonstrate the separation of the main 4-cyanopicolinic acid peak from any degradation products formed under these conditions.
Visualizing the HPLC Workflow
Caption: Workflow for the HPLC purity analysis of 4-cyanopicolinic acid.
Comparison with Alternative Analytical Techniques
While HPLC is the preferred method for purity determination of 4-cyanopicolinic acid, other techniques can provide complementary information.
| Technique | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a mobile phase. | High resolution, high sensitivity, quantitative accuracy, well-established for purity analysis. | Requires specialized equipment and trained personnel. |
| Gas Chromatography (GC) | Partitioning of volatile analytes between a stationary phase and a gaseous mobile phase. | Excellent for volatile impurities. | 4-Cyanopicolinic acid is non-volatile and would require derivatization, adding complexity and potential for error. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information for both the main component and impurities. Quantitative NMR (qNMR) can be a primary method for quantification. | Lower sensitivity compared to HPLC, requires relatively pure samples for simple spectra, expensive instrumentation. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | High sensitivity and specificity, can provide molecular weight information for impurity identification when coupled with a separation technique (e.g., LC-MS). | Not a standalone quantitative technique for purity without an internal standard. |
| Capillary Electrophoresis (CE) | Separation of ions based on their electrophoretic mobility in an electric field. | High separation efficiency, small sample volume requirements. | Can have lower reproducibility compared to HPLC, may be less robust for routine quality control. |
Illustrative Performance Comparison
The following table provides a hypothetical comparison of the expected performance characteristics of different analytical techniques for the purity analysis of 4-cyanopicolinic acid.
| Parameter | HPLC | GC (with derivatization) | qNMR | LC-MS |
| Typical Purity Result | 99.5% (Area %) | 99.4% (Area %) | 99.6% (mol/mol) | - |
| LOD | ~0.01% | ~0.02% | ~0.1% | <0.01% |
| LOQ | ~0.03% | ~0.05% | ~0.3% | ~0.02% |
| Precision (RSD) | < 1% | < 2% | < 1.5% | < 5% (for quantification) |
| Primary Use | Purity & Impurity Profiling | Volatile Impurities | Structural Confirmation & Absolute Quantification | Impurity Identification |
Conclusion
The characterization of 4-cyanopicolinic acid purity is a critical step in ensuring the quality and safety of pharmaceutical products. High-Performance Liquid Chromatography stands out as the most suitable technique for this purpose, offering a balance of high resolution, sensitivity, and quantitative accuracy. The proposed stability-indicating reversed-phase HPLC method, when properly validated according to ICH guidelines, provides a robust and reliable system for routine quality control and stability testing. While alternative techniques like NMR and LC-MS offer valuable complementary information for structural elucidation and impurity identification, HPLC remains the workhorse for definitive purity determination in a regulated environment. The adoption of a scientifically sound and well-validated HPLC method is an indispensable component of a comprehensive quality control strategy in the development and manufacturing of pharmaceuticals.
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Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. Retrieved January 12, 2026, from [Link]
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AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved January 12, 2026, from [Link]
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International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved January 12, 2026, from [Link]
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European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved January 12, 2026, from [Link]
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International Council for Harmonisation. (2022, April 6). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. ECA Academy. Retrieved January 12, 2026, from [Link]
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Research Journal of Pharmacy and Technology. (n.d.). Stability Indicating Forced Degradation Studies. Retrieved January 12, 2026, from [Link]
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Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Retrieved January 12, 2026, from [Link]
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A Comparative Guide to 4-Cyanopyridine-2-carboxylic Acid and 5-Cyanopicolinic Acid in MOF Synthesis: A Data-Driven Analysis
To our valued community of researchers, scientists, and drug development professionals,
In the pursuit of advancing the design and synthesis of Metal-Organic Frameworks (MOFs), the selection of the organic linker is of paramount importance. The linker's geometry, functionality, and electronic properties dictate the resulting framework's topology, porosity, and ultimately, its performance in various applications. This guide aims to provide a comprehensive comparison of two intriguing building blocks: 4-Cyanopyridine-2-carboxylic acid and its isomer, 5-cyanopicolinic acid .
However, after a thorough and exhaustive search of the current scientific literature, we must report that there are no published studies detailing the synthesis and characterization of Metal-Organic Frameworks using either this compound or 5-cyanopicolinic acid as the primary organic ligand. This absence of experimental data prevents a direct, evidence-based comparison of their performance in MOF synthesis at this time.
While we cannot provide the requested data-driven comparison, this guide will instead offer a theoretical framework for considering these two ligands in future MOF design. We will explore the potential implications of the nitrile group's positional isomerism on the expected coordination chemistry, framework architecture, and functional properties, grounded in the established principles of crystal engineering.
Understanding the Ligands: A Structural Overview
Both this compound and 5-cyanopicolinic acid are bifunctional organic molecules possessing a pyridine ring, a carboxylic acid group, and a cyano (nitrile) group. The key distinction lies in the position of the cyano group relative to the carboxylic acid and the pyridine nitrogen.
| Ligand | Chemical Structure | Key Features |
| This compound | ![]() | Carboxylic acid at the 2-position, cyano group at the 4-position. |
| 5-Cyanopicolinic acid | ![]() | Carboxylic acid at the 2-position, cyano group at the 5-position.[1] |
The carboxylic acid group is the primary coordination site for forming strong bonds with metal ions or clusters, a fundamental interaction in MOF assembly.[2][3][4] The pyridine nitrogen offers an additional coordination site, allowing for higher connectivity and the potential for more complex and robust framework topologies. The cyano group, while capable of coordination, is often utilized for its ability to introduce functionality, act as a hydrogen bond acceptor, or participate in post-synthetic modifications.
Theoretical Implications for MOF Synthesis and Properties
The positional difference of the electron-withdrawing cyano group is expected to have a significant impact on the electronic properties and steric profile of the ligands, which in turn would influence MOF synthesis and the properties of the resulting materials.
Coordination Chemistry and Framework Topology
The coordination of the pyridine nitrogen and the carboxylate group to a metal center is a common motif in MOF chemistry.[5] The position of the cyano group can influence the preferred coordination geometry and the overall shape of the resulting secondary building units (SBUs).
Caption: Hypothetical coordination of the two ligands to a metal center.
-
This compound: The para-position of the cyano group to the pyridine nitrogen might lead to more linear or extended coordination modes if the cyano group were to participate in bridging between metal centers. This could favor the formation of higher-dimensional frameworks.
-
5-Cyanopicolinic acid: The meta-position of the cyano group could lead to more angular or bent coordination geometries, potentially resulting in different network topologies compared to its isomer.
Porosity and Surface Area
The porosity of a MOF is a direct consequence of the linker's length and geometry, as well as the way the linkers and metal nodes assemble.[3][4] Without experimental data, we can only speculate:
-
The potential for different packing efficiencies of the two isomers could lead to variations in pore size and shape.
-
The orientation of the cyano groups within the pores could influence the effective pore diameter and the accessibility of the pore surface to guest molecules.
Thermal and Chemical Stability
The stability of a MOF is influenced by the strength of the metal-ligand coordination bonds and the overall robustness of the framework.[2] The electronic effects of the cyano group could play a role:
-
The electron-withdrawing nature of the cyano group will affect the acidity of the carboxylic acid, which could influence the strength of the metal-carboxylate bond. The different positions in the two isomers would lead to subtle differences in this effect.
-
The potential for intermolecular interactions involving the cyano group, such as dipole-dipole interactions or hydrogen bonding, could contribute to the overall stability of the framework.
Luminescent Properties
MOFs can exhibit luminescence arising from the organic linkers.[6] The position of the cyano group could influence the electronic transitions within the pyridine ring and thus affect the luminescent properties of MOFs constructed from these ligands. The extent of π-conjugation and the potential for charge transfer interactions would differ between the two isomers, potentially leading to different emission wavelengths and quantum yields.
Future Outlook and a Call for Experimental Exploration
The absence of experimental data on MOFs synthesized from this compound and 5-cyanopicolinic acid represents a gap in the literature and an opportunity for future research. The theoretical considerations outlined above suggest that these two ligands could indeed lead to the formation of novel MOFs with distinct structural and functional properties.
We encourage researchers in the field of crystal engineering and materials science to explore the synthesis of MOFs using these promising building blocks. Such studies would provide the necessary experimental data to validate or refute the theoretical predictions and would undoubtedly contribute to the ever-expanding landscape of Metal-Organic Frameworks.
Conclusion
While a direct, data-driven comparison of this compound and 5-cyanopicolinic acid in MOF synthesis is not currently possible due to a lack of published experimental work, a theoretical analysis suggests that the positional isomerism of the cyano group is likely to have a significant impact on the resulting MOF's structure and properties. The synthesis and characterization of MOFs from these ligands remain an open and intriguing area for investigation. As a community dedicated to scientific advancement, we look forward to the future discoveries that will undoubtedly emerge from the exploration of these and other novel organic linkers.
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Allendorf, M. D., Bauer, C. A., Bhakta, R. K., & Houk, R. J. T. (2010). Luminescent Metal-Organic Frameworks. OSTI.GOV. [Link]
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Burtch, N. C., Jasuja, H., & Walton, K. S. (2014). Thermal Stability of Metal–Organic Frameworks and Encapsulation of CuO Nanocrystals for Highly Active Catalysis. ACS Applied Materials & Interfaces, 6(15), 12345-12353. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 5-Cyanopicolinic Acid in Organic Synthesis and Biochemical Applications. [Link]
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Rojas-Serrano, F., Garcia-Perez, E., & Yaghi, O. M. (2020). Advances in the Synthesis and Applications of MOF-5: A Comprehensive Review. Journal of the Mexican Chemical Society, 64(4), 269-293. [Link]
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Cui, Y., Yue, Y., Qian, G., & Chen, B. (2012). Luminescent functional metal-organic frameworks. Chemical reviews, 112(2), 1126-1162. [Link]
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Dhakshinamoorthy, A., & Garcia, H. (2014). The pioneering role of metal–organic framework-5 in ever-growing contemporary applications – a review. RSC Advances, 4(78), 41538-41556. [Link]
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Mondal, J., & Kumar, A. (2021). Synthesis and applications of luminescent metal organic frameworks (MOFs) for sensing dipicolinic acid in biological and water samples: a review. Nanoscale Advances, 3(2), 346-363. [Link]
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Mondal, J., & Kumar, A. (2021). Synthesis and applications of luminescent metal organic frameworks (MOFs) for sensing dipicolinic acid in biological and water samples: a review. Nanoscale Advances, 3(2), 346-363. [Link]
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Li, J.-R., Kuppler, R. J., & Zhou, H.-C. (2009). Luminescence and magnetic properties of three metal–organic frameworks based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand. Chemical Society Reviews, 38(6), 1477-1504. [Link]
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Howard, J. A., & Mahon, M. F. (2016). Crystallography of Representative MOFs Based on Pillared Cyanonickelate (PICNIC) Architecture. Crystals, 6(9), 114. [Link]
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Li, H., Eddaoudi, M., O'Keeffe, M., & Yaghi, O. M. (1999). Design and synthesis of an exceptionally stable and highly porous metal-organic framework. Nature, 402(6759), 276-279. [Link]
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comparing the reactivity of cyanopyridine carboxylic acid isomers
An In-Depth Guide to the Reactivity of Cyanopyridine Carboxylic Acid Isomers
For the discerning researcher in medicinal chemistry and materials science, bifunctional heterocyclic scaffolds are indispensable tools. Among these, cyanopyridine carboxylic acids stand out for their synthetic versatility. However, not all isomers are created equal. The specific placement of the cyano and carboxylic acid functionalities on the pyridine framework fundamentally dictates the molecule's electronic character and, consequently, its reaction pathways.
This guide, authored from the perspective of a Senior Application Scientist, moves beyond a simple catalog of reactions. It delves into the mechanistic underpinnings of reactivity, offering a comparative analysis of common isomers to empower you, the practicing scientist, to make strategic and informed decisions in your synthetic design. We will explore the causality behind experimental outcomes and provide validated protocols and data to ground these principles in practice.
The inherent reactivity of the pyridine ring is defined by the electronegative nitrogen atom, which renders the ring electron-deficient compared to benzene. The addition of two potent electron-withdrawing groups (EWGs)—the cyano (-CN) and carboxylic acid (-COOH) groups—dramatically amplifies this effect. Their influence is a combination of inductive (-I) and mesomeric (-M) effects, which pull electron density from the ring.
The critical factor, however, is their position. The location of these EWGs relative to the ring nitrogen determines the extent and location of electron deficiency, directly impacting the reactivity of both the ring and the functional groups themselves.[1][2]
Caption: Logical relationship between isomer structure and resulting reactivity.
Comparative Reactivity Analysis
Decarboxylation: The Instability of the 2-Carboxy Position
One of the most striking differences among isomers is their thermal stability. Pyridine-2-carboxylic acids (picolinic acids) are uniquely susceptible to decarboxylation, a trait that is retained in their cyanated derivatives.[3][4][5]
Mechanistic Insight: The decarboxylation of picolinic acid proceeds through a zwitterionic intermediate, where the ring nitrogen stabilizes the resulting carbanion at the 2-position by forming a nitrogen ylide. This low-energy pathway is not available to 3- or 4-carboxylic acid isomers, which require much harsher conditions to decarboxylate.[4] Consequently, an isomer like 4-cyano-2-pyridinecarboxylic acid is significantly less stable upon heating than 2-cyano-4-pyridinecarboxylic acid .
Experimental Observation: In a synthetic route development, heating 4-cyano-2-pyridinecarboxylic acid in a high-boiling solvent like anisole can lead to the formation of 4-cyanopyridine, whereas 2-cyano-4-pyridinecarboxylic acid remains stable under similar conditions.[6]
| Isomer | Relative Ease of Decarboxylation | Product of Decarboxylation |
| 4-Cyano-2-pyridinecarboxylic acid | High | 4-Cyanopyridine |
| 2-Cyano-4-pyridinecarboxylic acid | Low | (No reaction under mild heating) |
| 5-Cyano-3-pyridinecarboxylic acid | Low | (No reaction under mild heating) |
Nucleophilic Aromatic Substitution (SNAAr): Activating the Ring
The electron-deficient nature of the pyridine ring, enhanced by the EWGs, makes these isomers prime candidates for Nucleophilic Aromatic Substitution (SNAAr), especially when a suitable leaving group (e.g., a halogen) is present. The reaction rate is highly dependent on the ability of the ring and substituents to stabilize the negatively charged Meisenheimer intermediate.
Causality: For a nucleophile to attack the ring, the resulting negative charge must be stabilized. The pyridine nitrogen can effectively stabilize a negative charge at the ortho (2,6) and para (4) positions through resonance.[7] The cyano group provides additional, powerful stabilization at its ortho and para positions. Therefore, isomers where a leaving group is positioned to take maximal advantage of this combined stabilization will react fastest.
Consider the hypothetical methoxide substitution on a chloro-substituted isomer:
Caption: Key factors stabilizing the Meisenheimer intermediate in SNAAr.
A leaving group at the 2- or 4-position of a cyanopyridine is highly activated. The direct displacement of a cyano group itself by a strong nucleophile like a lithium amide has also been reported, showcasing the high degree of activation.[8][9]
Reactivity of the Functional Groups
The acidity and electrophilicity of the carboxylic acid are modulated by the position of the cyano group. A cyano group positioned to exert its maximum electron-withdrawing effect on the carboxylic acid will facilitate reactions like esterification.
Experimental Protocol: Comparative Esterification Rate Analysis
This protocol provides a self-validating system to compare the esterification rates between two isomers.
-
Preparation: Accurately weigh 1 mmol of 2-cyano-4-pyridinecarboxylic acid and 1 mmol of 4-cyano-2-pyridinecarboxylic acid into separate, identical reaction vessels equipped with magnetic stirrers and reflux condensers.
-
Reagents: To each vessel, add 10 mL of anhydrous methanol followed by 0.1 mmol of a strong acid catalyst (e.g., sulfuric acid or an alkane sulfonic acid).[10] The use of a precise amount of catalyst is crucial for a valid comparison.
-
Reaction: Place both vessels in a pre-heated oil bath at reflux temperature (approx. 65°C). Start a timer simultaneously for both reactions.
-
Monitoring: At timed intervals (e.g., 30, 60, 120, and 240 minutes), withdraw a small aliquot (e.g., 50 µL) from each reaction mixture. Immediately quench the aliquot in a known volume of a suitable solvent containing an internal standard for later analysis.
-
Analysis: Analyze the quenched aliquots by HPLC or GC-MS to quantify the amount of ester product formed relative to the starting carboxylic acid.
-
Data Interpretation: Plot the percentage conversion to ester versus time for each isomer. The isomer exhibiting a faster initial rate of formation is deemed more reactive under these conditions.
Expected Outcome: The 2-cyano-4-pyridinecarboxylic acid is expected to esterify faster. The cyano group at the 2-position strongly withdraws electron density from the C4 position, increasing the electrophilicity of the carboxylic acid's carbonyl carbon and making it more susceptible to nucleophilic attack by methanol.
The cyano group can be hydrolyzed to either a carboxamide or a carboxylic acid under aqueous basic or acidic conditions.[11][12] The reaction conditions can be controlled to favor one product over the other.[12] For instance, controlled hydrolysis of 2-cyanopyridine can yield picolinamide, while more forcing conditions or specific catalysts can lead to picolinic acid.[13][14]
The presence of the second carboxylic acid group can influence this reaction. For example, in the hydrolysis of a dicyanopyridine, the conditions can sometimes be tuned for selective hydrolysis of one cyano group over the other, based on subtle differences in their electronic and steric environments. While less common for cyanopyridine carboxylic acids (as one group is already a carboxylic acid), the principle of differential reactivity remains. For example, avoiding temperatures above 135°C is recommended during the hydrolysis of 2-cyanopyridine to prevent decarboxylation of the resulting picolinic acid.[11]
Summary of Comparative Reactivity
| Feature / Reaction | 4-Cyano-2-pyridinecarboxylic Acid | 2-Cyano-4-pyridinecarboxylic Acid | Rationale |
| Decarboxylation | High susceptibility | High stability | 2-Carboxy group enables a stable zwitterionic/ylide intermediate. |
| Ring Activation (SNAAr) | Strong activation at C6 | Strong activation at C6 | Both isomers benefit from activation by the ring N and the cyano group. |
| Esterification Rate | Slower | Faster | -CN at C2 has a stronger withdrawing effect on the C4-COOH, increasing its electrophilicity. |
| Synthetic Utility | Precursor to 4-cyanopyridines (via decarboxylation). | Stable scaffold for further functionalization at the ring or carboxylic acid. | The inherent stability or instability of the isomer dictates its primary application. |
Conclusion for the Practicing Scientist
The reactivity of cyanopyridine carboxylic acid isomers is a study in the profound impact of substituent placement. An appreciation for these nuances is not merely academic; it is a prerequisite for efficient and successful synthesis. Choosing 4-cyano-2-pyridinecarboxylic acid when thermal stability is required would be a critical design flaw, just as selecting 2-cyano-4-pyridinecarboxylic acid for a facile decarboxylation would be fruitless.
By understanding the underlying electronic principles—the stabilization of intermediates in decarboxylation and SNAAr, and the modulation of functional group electrophilicity—the researcher can strategically select the correct isomer to serve as a robust and predictable building block for complex molecular architectures in drug discovery and beyond.
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- Esterification of pyridine carboxylic acids.
- Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions.
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Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. III. 3-Hydroxy- and 3-aminopyridine-2-carboxylic acids. Ingenta Connect. [Link]
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Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Science Publishing. [Link]
- Process for conversion of cyanopyridines to nicotinamides and catalyst therefor, process for preparing said catalyst.
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Copper(II) ion-promoted direct hydrolysis of 2-cyanopyridine to picolinic acid. Intramolecular catalysis by the coordinated N-.beta.-hydroxyethyl group. ACS Publications. [Link]
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Decarboxylation of 5-substituted 2-pyridinecarboxylic acids. ACS Publications. [Link]
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Decarboxylation of 5-substituted 2-pyridinecarboxylic acids. ACS Publications. [Link]
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Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. ResearchGate. [Link]
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Selective Decarboxylation: A Facile Synthesis of 3-Pyridinecarboxylic Acid Derivative. Taylor & Francis Online. [Link]
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Synthesis of Aminopyridines via an Unprecedented Nucleophilic Aromatic Substitution of Cyanopyridines. ResearchGate. [Link]
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A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. National Institutes of Health. [Link]
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(a) The three cyanopyridine isomers. (b) Their reduction to the radical anion. (c) Proposed dimerization of the 3‐CNPy. ResearchGate. [Link]
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Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. RSC Publishing. [Link]
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Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. Royal Society of Chemistry. [Link]
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Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations. National Institutes of Health. [Link]
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Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Stack Exchange. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Analysis of 4-Cyanopyridine-2-carboxylic Acid Derivatives
This guide provides a comprehensive comparison of spectroscopic techniques for the characterization of 4-cyanopyridine-2-carboxylic acid and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and validated approach to structural elucidation and analysis.
Introduction: The Significance of this compound Scaffolds
This compound and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry and materials science. The pyridine ring serves as a versatile scaffold, while the cyano and carboxylic acid functionalities offer multiple points for modification and interaction. These molecules can act as ligands for metal complexes or as key building blocks in the synthesis of pharmacologically active agents.[1][2][3] Accurate and comprehensive structural analysis is therefore paramount for quality control, reaction monitoring, and understanding structure-activity relationships (SAR). This guide compares the utility of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS), providing the experimental data and rationale needed for effective analysis.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing unambiguous information about the carbon-hydrogen framework. For this compound derivatives, both ¹H and ¹³C NMR are indispensable.
Expertise & Experience: Causality in NMR Analysis
The choice of solvent is critical. While CDCl₃ is common, its slightly acidic nature can lead to proton exchange with the carboxylic acid, sometimes broadening the -COOH signal to the point of obscurity. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a superior choice for these compounds as it passivates the acidic proton through hydrogen bonding, resulting in a sharp, observable signal at a characteristically downfield chemical shift (>10 ppm).
¹H NMR Spectroscopy: Probing the Proton Environment
¹H NMR provides data on the number of distinct protons, their chemical environment, and their proximity to one another. The aromatic region of the spectrum is particularly diagnostic for confirming the substitution pattern on the pyridine ring.
Typical ¹H NMR Data for 4-Cyanopyridine Scaffolds
| Proton Position | 4-Cyanopyridine (Reference)[4] | Expected Range for 4-CN-Py-2-COOH Derivatives | Key Insights |
| H3 | ~8.00 ppm (d) | 8.00 - 8.30 ppm (d) | Downfield shift due to proximity to two electron-withdrawing groups (CN, COOH). |
| H5 | ~8.00 ppm (d) | 8.80 - 9.10 ppm (d) | Typically the most downfield aromatic proton, adjacent to the ring nitrogen. |
| H6 | ~9.05 ppm (d) | 8.20 - 8.50 ppm (s or dd) | Chemical shift is sensitive to the nature of the R group on the carboxylic acid. |
| COOH | N/A | >10 ppm (broad s) | Diagnostic for the free carboxylic acid; disappears upon esterification or amidation. |
| Ester/Amide R-group | N/A | Varies (e.g., ~3.9 ppm for -OCH₃) | Confirms successful derivatization of the carboxylic acid. |
¹³C NMR Spectroscopy: Defining the Carbon Backbone
¹³C NMR is essential for identifying all carbon atoms, including quaternary carbons like those of the nitrile (C≡N) and carbonyl (C=O) groups, which are invisible in ¹H NMR spectra.[5][6][7]
Typical ¹³C NMR Data for 4-Cyanopyridine Scaffolds
| Carbon Position | 4-Cyanopyridine (Reference)[5] | Expected Range for 4-CN-Py-2-COOH Derivatives | Key Insights |
| C2 | ~150 ppm | 148 - 152 ppm | Site of the carboxylic acid group. |
| C3 | ~127 ppm | 125 - 129 ppm | |
| C4 | ~120 ppm | 122 - 126 ppm | Carbon bearing the cyano group. |
| C5 | ~127 ppm | 128 - 132 ppm | |
| C6 | ~150 ppm | 151 - 155 ppm | |
| C≡N | ~117 ppm | 115 - 119 ppm | Diagnostic quaternary carbon of the nitrile. |
| C=O | N/A | 165 - 175 ppm | Diagnostic quaternary carbon of the carboxylic acid or derivative. |
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Set spectral width to cover a range of -2 to 16 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set spectral width to cover a range of 0 to 200 ppm.
-
Use a proton-decoupled pulse sequence.
-
A longer relaxation delay (2-5 seconds) and a significantly higher number of scans (1024 or more) are typically required due to the low natural abundance of ¹³C.
-
-
Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
II. Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy excels at the rapid and definitive identification of functional groups by measuring their characteristic vibrational frequencies. For this compound derivatives, IR spectroscopy provides a direct method to confirm the presence of the nitrile, carbonyl, and hydroxyl groups.
Expertise & Experience: The Power of Vibrational Signatures
The carbonyl (C=O) stretch is particularly informative. In the free acid, this band appears around 1700-1730 cm⁻¹ and is often broadened by hydrogen bonding. Upon conversion to an ester, this band shifts to a higher frequency (1730-1750 cm⁻¹) due to the removal of hydrogen bonding and the inductive effect of the ester oxygen.[8][9] This shift serves as a clear indicator of a successful esterification reaction. The very broad O-H stretch of the carboxylic acid, centered around 3000 cm⁻¹, is another hallmark that disappears upon derivatization.[10][11]
Characteristic IR Absorption Frequencies
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Key Insights |
| O-H (Carboxylic Acid) | Stretch, H-bonded | 2500 - 3300 (very broad) | A defining feature of the free acid, often obscuring C-H stretches.[9][11] |
| C-H (Aromatic) | Stretch | 3000 - 3100 (sharp) | Confirms the presence of the aromatic pyridine ring. |
| C≡N (Nitrile) | Stretch | 2220 - 2240 (strong, sharp) | Unambiguous signal for the cyano group.[12][13] |
| C=O (Carboxylic Acid) | Stretch | 1700 - 1730 | Position and width are sensitive to hydrogen bonding. |
| C=O (Ester) | Stretch | 1730 - 1750 | Higher frequency compared to the acid. |
| C=O (Amide) | Stretch | 1650 - 1690 | Lower frequency due to resonance with the nitrogen lone pair. |
| C=C, C=N (Aromatic) | Stretch | 1550 - 1610 | Skeletal vibrations of the pyridine ring. |
| C-O (Carboxylic Acid/Ester) | Stretch | 1210 - 1320 | Confirms the presence of the carboxyl or ester functionality.[11] |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal. No extensive sample preparation like KBr pellets is typically required.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Scan: Lower the ATR press to ensure firm contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16-32 scans over the range of 4000-400 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.
III. UV-Visible Spectroscopy: Analyzing Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic structure of conjugated systems. The this compound scaffold contains a π-conjugated system involving the pyridine ring and the cyano and carbonyl groups, which gives rise to characteristic UV absorptions.
Expertise & Experience: Beyond Simple Confirmation
While less structurally definitive than NMR or IR, UV-Vis is highly sensitive and quantitative, making it ideal for concentration measurements (using the Beer-Lambert law) and for studying changes in conjugation. The absorption maxima (λmax) are sensitive to solvent polarity and pH. For instance, deprotonating the carboxylic acid to the carboxylate can induce a shift (either hypsochromic or bathochromic) in the λmax, a phenomenon that can be exploited to determine the pKa of the compound. These transitions are typically π→π* and n→π* in nature.[9][14]
Typical UV-Vis Absorption Data
| Compound Type | Typical λmax Range (nm) | Transition Type | Key Insights |
| Pyridine (Reference) | ~254 nm[15] | π→π | Basic chromophore absorption. |
| This compound | 260 - 280 nm | π→π | Bathochromic (red) shift relative to pyridine due to extended conjugation with CN and COOH groups. |
| ~300 - 320 nm | n→π* | Weaker absorption band associated with the carbonyl and nitrile non-bonding electrons.[14] |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.
-
Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (record a baseline).
-
Measurement: Replace the blank with a cuvette containing the sample solution and record the absorption spectrum, typically from 200 to 400 nm.
-
Analysis: Identify the wavelength of maximum absorbance (λmax) and record the absorbance value.
IV. Mass Spectrometry: Determining Molecular Weight and Formula
Mass spectrometry (MS) is the definitive technique for determining the molecular weight of a compound. High-resolution mass spectrometry (HRMS) can provide the elemental formula with high accuracy, serving as a crucial piece of evidence for a new compound's identity.
Expertise & Experience: Interpreting Fragmentation
Electrospray ionization (ESI) is a soft ionization technique well-suited for these polar, functionalized molecules, typically yielding the protonated molecular ion [M+H]⁺ in positive ion mode or the deprotonated ion [M-H]⁻ in negative ion mode. The fragmentation pattern observed in tandem MS (MS/MS) experiments can confirm the connectivity of the molecule. For example, a characteristic loss of 44 Da (CO₂) from the [M-H]⁻ ion is a strong indicator of a carboxylic acid.[16]
Expected Mass Spectrometry Data
| Ion | Expected m/z for C₇H₄N₂O₂ | Fragmentation Pathway | Key Insights |
| [M]⁺˙ | 148.03 | Molecular ion (less common in ESI) | |
| [M+H]⁺ | 149.03 | Protonated molecule (ESI+) | Confirms molecular weight. |
| [M-H]⁻ | 147.02 | Deprotonated molecule (ESI-) | Confirms molecular weight. |
| [M+H - H₂O]⁺ | 131.02 | Loss of water | Common fragment from carboxylic acids. |
| [M-H - CO₂]⁻ | 103.02 | Loss of carbon dioxide | Diagnostic fragmentation for a carboxylate. |
Comparative Workflow for Structural Elucidation
The most effective characterization of a novel this compound derivative involves a synergistic use of these techniques. The following workflow represents a logical and self-validating approach to analysis.
Caption: Logical workflow for the spectroscopic characterization of a novel derivative.
References
-
ResearchGate. Simulated vibrational infrared spectra of 2-, 3-and 4-cyanopyridine. Available from: [Link]
-
ResearchGate. Crystal packing of a. 4‐cyanopyridine (4‐CNPY) and b. 2‐cyanopyridine.... Available from: [Link]
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PubChem. This compound. Available from: [Link]
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Wiley Online Library. Cyanopyridines – Suitable Heterocycles for Cocrystal Syntheses. Available from: [Link]
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Royal Society of Chemistry. 4-Cyanopyridine, a versatile mono- and bidentate ligand. Crystal structures of related coordination polymers determined by X-ray powder diffraction. Available from: [Link]
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Semantic Scholar. One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Available from: [Link]
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SpectraBase. 4-Cyanopyridine - Optional[13C NMR] - Chemical Shifts. Available from: [Link]
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Royal Society of Chemistry. Supporting Information. Available from: [Link]
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LibreTexts Chemistry. 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link]
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LibreTexts Chemistry. 12.11: Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link]
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Moodle. IR and UV–Vis Spectroscopy of Carboxylic Acids. Available from: [Link]
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Trends in Sciences. Synthesis, Spectroscopic Evaluations and UV-Vis Titration Studies of New Symmetrical Amide Compounds Derived from N-6-[(4-pyridylmethylamino)carbonyl]-pyridine-2-carboxylic Acid Methyl Ester. Available from: [Link]
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LibreTexts Chemistry. 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link]
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SIELC Technologies. UV-Vis Spectrum of Pyridine. Available from: [Link]
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Master Organic Chemistry. UV-Vis Spectroscopy: Absorbance of Carbonyls. Available from: [Link]
-
Chemical Papers. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Available from: [Link]
-
Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. Available from: [Link]
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A Researcher's Guide to the Synthesis and NMR Validation of 4-Cyanopicolinic Acid
This guide provides an in-depth technical comparison and validation of a common synthetic route to 4-cyanopicolinic acid, a valuable building block in pharmaceutical and materials science research. We will delve into the practical aspects of its synthesis, with a primary focus on the robust validation of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended for researchers, scientists, and drug development professionals who require a reliable method for the preparation and characterization of this important molecule.
Introduction: The Significance of 4-Cyanopicolinic Acid and the Imperative of Spectroscopic Validation
4-Cyanopicolinic acid, with its unique arrangement of a carboxylic acid and a cyano group on a pyridine ring, serves as a versatile scaffold for the synthesis of a wide array of complex molecules. Its derivatives have shown promise in various therapeutic areas, making the reliable synthesis and unambiguous characterization of this compound a critical first step in many research endeavors.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of structural elucidation in organic chemistry. It provides a detailed fingerprint of a molecule's carbon-hydrogen framework, allowing for the unequivocal confirmation of its identity and purity. In the context of multi-step synthesis, NMR is an indispensable tool for tracking the transformation of functional groups and ensuring the desired product has been obtained. This guide will demonstrate how ¹H and ¹³C NMR are applied to validate the synthesis of 4-cyanopicolinic acid from a readily available starting material, 4-aminopicolinic acid, via the Sandmeyer reaction.
Comparative Synthesis Routes: The Sandmeyer Reaction as a Method of Choice
Several synthetic pathways can be envisioned for the preparation of 4-cyanopicolinic acid. One common approach involves the oxidation of 4-methylpicolinonitrile. However, this route can sometimes be hampered by over-oxidation or incomplete reaction, leading to purification challenges. Another possibility is the direct cyanation of a halogenated picolinic acid derivative.
For this guide, we will focus on the Sandmeyer reaction , a classic and reliable method for the introduction of a cyano group onto an aromatic ring.[1][2] This reaction proceeds via the diazotization of a primary aromatic amine, followed by treatment with a copper(I) cyanide salt. The choice of the Sandmeyer reaction is based on its well-established mechanism, generally good yields, and the ready availability of the starting material, 4-aminopicolinic acid.
Experimental Protocols
Synthesis of the Starting Material: 4-Aminopicolinic Acid
While 4-aminopicolinic acid is commercially available, for completeness, a reliable synthesis protocol is provided below, adapted from the work of Bawa and Beatty (2012). The synthesis involves the nitration of picolinic acid N-oxide, followed by catalytic hydrogenation.
Step 1: Nitration of Picolinic Acid N-Oxide
-
In a fume hood, cautiously add picolinic acid N-oxide (10.0 g, 71.9 mmol) in portions to a stirred mixture of concentrated sulfuric acid (50 mL) and fuming nitric acid (25 mL) at 0 °C (ice bath).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 90 °C for 3 hours.
-
Cool the mixture to room temperature and pour it carefully onto crushed ice (ca. 200 g).
-
Neutralize the solution with a saturated aqueous solution of sodium carbonate until the pH is approximately 7.
-
The resulting precipitate, 4-nitropicolinic acid N-oxide, is collected by vacuum filtration, washed with cold water, and dried.
Step 2: Catalytic Hydrogenation to 4-Aminopicolinic Acid
-
To a solution of 4-nitropicolinic acid N-oxide (5.0 g, 27.1 mmol) in glacial acetic acid (100 mL), add 10% palladium on carbon (0.5 g).
-
Pressurize the reaction vessel with hydrogen gas (50 psi) and stir vigorously at room temperature for 24 hours.
-
Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Remove the acetic acid under reduced pressure to yield 4-aminopicolinic acid. The crude product can be recrystallized from a mixture of water and ethanol to afford a white solid.
Proposed Synthesis of 4-Cyanopicolinic Acid via the Sandmeyer Reaction
The following is a proposed experimental protocol for the Sandmeyer cyanation of 4-aminopicolinic acid, adapted from established procedures for similar substrates.[3][4]
Step 1: Diazotization of 4-Aminopicolinic Acid
-
In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 4-aminopicolinic acid (5.0 g, 36.2 mmol) in a mixture of concentrated hydrochloric acid (20 mL) and water (50 mL).
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Dissolve sodium nitrite (2.75 g, 39.8 mmol) in a minimal amount of cold water (ca. 10 mL).
-
Add the sodium nitrite solution dropwise to the cooled suspension, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes. The solution should be clear or slightly yellow.
Step 2: Sandmeyer Cyanation
-
In a separate 500 mL flask, prepare a solution of copper(I) cyanide (4.2 g, 46.9 mmol) and sodium cyanide (4.9 g, 100 mmol) in water (50 mL). Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Cool the copper(I) cyanide solution to 0 °C.
-
Slowly and carefully add the cold diazonium salt solution to the stirred copper(I) cyanide solution. Effervescence (evolution of nitrogen gas) should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour, or until the evolution of nitrogen ceases.
-
Cool the reaction mixture to room temperature.
Step 3: Work-up and Purification
-
Acidify the reaction mixture to pH 2-3 with concentrated hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetonitrile, to yield 4-cyanopicolinic acid as a solid.
NMR Validation: A Comparative Analysis
The core of this guide is the validation of the synthetic transformation using NMR spectroscopy. We will compare the NMR data of the starting material, 4-aminopicolinic acid, with the predicted data for the product, 4-cyanopicolinic acid.
NMR Data of the Starting Material: 4-Aminopicolinic Acid
The following NMR data for 4-aminopicolinic acid is based on the literature.[5]
| ¹H NMR (D₂O/(CD₃)₂SO) | Signal | Chemical Shift (ppm) | Multiplicity | Assignment |
| H-3 | δ | ~6.41 | s | Ar-H |
| H-5 | δ | ~6.95 | s | Ar-H |
| H-6 | δ | ~7.82 | s | Ar-H |
| ¹³C NMR (D₂O/(CD₃)₂SO) | Signal | Chemical Shift (ppm) | Assignment |
| C=O | δ | ~173.1 | Carboxylic Acid |
| C-2 | δ | ~156.6 | Ar-C |
| C-4 | δ | ~154.6 | Ar-C |
| C-6 | δ | ~148.9 | Ar-CH |
| C-5 | δ | ~111.6 | Ar-CH |
| C-3 | δ | ~110.6 | Ar-CH |
Predicted NMR Data for the Product: 4-Cyanopicolinic Acid
Predicted ¹H NMR (DMSO-d₆)
| Signal | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment | Rationale for Prediction |
| H-3 | ~8.2-8.4 | d | Ar-H | The electron-withdrawing cyano group at the 4-position will deshield the adjacent H-3 proton, shifting it downfield compared to 4-aminopicolinic acid. |
| H-5 | ~7.9-8.1 | dd | Ar-H | The cyano group will also deshield the H-5 proton, though to a lesser extent than H-3. It will likely appear as a doublet of doublets due to coupling with H-3 and H-6. |
| H-6 | ~8.8-9.0 | d | Ar-H | The proton adjacent to the nitrogen and the carboxylic acid will be the most deshielded, appearing significantly downfield. |
| COOH | >13 | br s | Carboxylic Acid | The carboxylic acid proton will be a broad singlet at a high chemical shift, typical for this functional group. |
Predicted ¹³C NMR (DMSO-d₆)
| Signal | Predicted Chemical Shift (ppm) | Assignment | Rationale for Prediction |
| C=O | ~165-168 | Carboxylic Acid | The chemical shift of the carboxylic acid carbon is expected to be in the typical range. |
| C-2 | ~150-153 | Ar-C | The carbon bearing the carboxylic acid group. |
| C-6 | ~150-152 | Ar-CH | The carbon adjacent to the nitrogen. |
| C-4 | ~130-135 | Ar-C | The carbon attached to the cyano group will be shifted downfield. |
| C-3 | ~128-131 | Ar-CH | The chemical shift will be influenced by the adjacent cyano group. |
| C-5 | ~125-128 | Ar-CH | This carbon will be less affected by the substituents. |
| CN | ~115-120 | Nitrile | The nitrile carbon is expected to appear in this characteristic region. |
Visualizing the Workflow and Transformation
To provide a clear visual representation of the processes described, the following diagrams have been generated using Graphviz.
Experimental Workflow
Caption: A step-by-step workflow for the synthesis of 4-cyanopicolinic acid.
Reaction Mechanism
Caption: The mechanism of the Sandmeyer reaction for the synthesis of 4-cyanopicolinic acid.
Conclusion: A Robust Framework for Synthesis and Validation
This guide has provided a comprehensive overview of the synthesis of 4-cyanopicolinic acid via the Sandmeyer reaction, with a strong emphasis on the critical role of NMR spectroscopy in product validation. By comparing the experimental NMR data of the starting material, 4-aminopicolinic acid, with the predicted spectra of the final product, researchers can confidently confirm the success of the synthesis. The detailed experimental protocols and mechanistic insights offered herein provide a solid foundation for the reliable preparation of this important chemical intermediate. As with any chemical synthesis, proper safety precautions should always be observed, particularly when handling cyanide-containing reagents.
References
- Bawa, R. A., & Beatty, A. M. (2012). Synthesis of Some Aminopicolinic Acids. Journal of Chemistry and Chemical Engineering, 6, 372-377.
-
L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids. University of Missouri-St. Louis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Bawa, R. A., & Beatty, A. M. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. Retrieved from [Link]
-
Barbero, M., et al. (2011). Copper-free Sandmeyer Cyanation of Arenediazonium o-Benzenedisulfonimides. IRIS-AperTO. Retrieved from [Link]
-
L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
-
Nature. (2021). Deaminative chlorination of aminoheterocycles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
Sources
Part 1: The Strategic Imperative of Ligand Selection in Coordination Polymer Design
An In-Depth Comparative Guide to Ligands for Coordination Polymers: Spotlight on 4-Cyanopicolinic Acid
Coordination polymers (CPs), including the subclass of metal-organic frameworks (MOFs), are a cornerstone of modern materials science, built from metal ions or clusters linked by organic ligands.[1] The final architecture, and consequently the material's properties, are not left to chance; they are dictated primarily by the geometric and chemical information encoded within the organic ligand.[2] The ligand acts as the master blueprint, influencing everything from pore size and shape to thermal stability and the introduction of functional sites for catalysis, sensing, or luminescence.[3][4][5]
Key ligand characteristics that drive the self-assembly process include:
-
Coordination Vectors: The number and orientation of binding sites determine the dimensionality of the resulting network.[2]
-
Rigidity vs. Flexibility: Rigid ligands often yield predictable, robust frameworks, while flexible linkers can adapt to different metal coordination environments, leading to structural diversity.[5][6]
-
Functional Groups: Ancillary groups not involved in metal binding can modify the chemical environment within the pores, impart specific functionalities, and influence the overall properties of the material.[7]
This guide provides a comparative analysis of 4-cyanopicolinic acid, a ligand of growing interest, evaluating its performance against established and analogous linkers to inform the rational design of next-generation functional materials.
Part 2: A Focused Analysis of 4-Cyanopicolinic Acid
4-Cyanopicolinic acid is a bifunctional heterocyclic ligand. Its structure is unique, presenting three distinct potential coordination sites: the chelating N,O-donor picolinate head, and a nitrile (-C≡N) tail. This multifunctionality sets it apart from simpler linkers.
-
The Picolinate Headgroup: The ortho arrangement of the pyridine nitrogen and the carboxylate group is a powerful chelating motif, capable of forming stable five-membered rings with metal ions. This is a well-established feature of picolinic acid and its derivatives.[8]
-
The 4-Cyano Moiety: The introduction of a cyano group at the 4-position is a strategic chemical modification. This group is:
-
A Potential Coordination Site: The nitrogen lone pair on the nitrile can coordinate to a second metal center, enabling the ligand to act as a bridge and increase the dimensionality of the resulting CP.[9]
-
An Electron-Withdrawing Group: It modifies the electronic properties of the pyridine ring, which can influence the ligand-to-metal charge transfer (LMCT) characteristics, impacting luminescent and catalytic behavior.[10]
-
A Site for Post-Synthetic Modification: The nitrile can be chemically transformed into other functional groups (e.g., amides, carboxylic acids, or tetrazoles) after the framework has been constructed, opening a pathway to highly functionalized materials.
-
This combination of a strong chelating head and a versatile functional tail makes 4-cyanopicolinic acid a compelling building block for CPs with complex topologies and tailored properties.
Part 3: Comparative Ligand Benchmarking
To understand the unique contributions of 4-cyanopicolinic acid, it is essential to compare it against ligands with systematic variations in their structure.
Caption: Standard workflow for the hydrothermal synthesis of a coordination polymer.
Step-by-Step Methodology:
-
Reagent Preparation: In a 25 mL glass vial, dissolve the metal salt (e.g., 0.1 mmol) and the ligand, 4-cyanopicolinic acid (0.1 mmol), in a solvent mixture (e.g., 10 mL of H₂O and/or an organic co-solvent like DMF).
-
Causality: The solvent system is crucial for solubilizing reactants and mediating crystal growth. Co-solvents can alter the coordination environment and lead to different structural outcomes.
-
-
pH Adjustment (Optional): Add a small amount of a base (e.g., dilute NaOH) dropwise to the solution.
-
Causality: The carboxylate group of the picolinic acid must be deprotonated to coordinate effectively. While some reactions proceed without added base, controlling the pH can be critical for obtaining a specific crystalline phase. [11]3. Hydrothermal Reaction: Place the sealed vial inside a Teflon-lined stainless-steel autoclave. Heat the autoclave in an oven to a constant temperature (typically 120-180 °C) for 24-72 hours.
-
Causality: High temperatures increase reactant solubility and provide the activation energy needed to form thermodynamically stable crystalline phases. The sealed environment creates autogenous pressure, keeping the solvent from boiling.
-
-
Crystal Growth: Turn off the oven and allow the autoclave to cool slowly to room temperature over 24-48 hours.
-
Causality: Slow cooling is paramount for growing large, high-quality single crystals suitable for X-ray diffraction. Rapid cooling often leads to microcrystalline powders or amorphous precipitates.
-
-
Product Isolation: Open the autoclave and collect the crystalline product by vacuum filtration. Wash the crystals with the mother liquor, followed by fresh solvent (e.g., water, then ethanol) to remove any unreacted starting materials.
-
Causality: Washing is essential for sample purity, which is critical for accurate characterization of intrinsic material properties.
-
-
Drying: Dry the crystals in air or in a desiccator.
Protocol 2: Standard Characterization Cascade
To validate the synthesis and evaluate the material's properties, a standard suite of characterization techniques is employed.
-
Single-Crystal X-ray Diffraction (SC-XRD): An unabridged, three-dimensional structure of the coordination polymer is determined. This is the gold standard for confirming the connectivity between metal ions and ligands, bond lengths, angles, and the overall network topology. [11]2. Powder X-ray Diffraction (PXRD): The PXRD pattern of the bulk, powdered sample is compared to the pattern simulated from the SC-XRD data.
-
Self-Validation: A match between the experimental and simulated patterns confirms the phase purity of the bulk sample, ensuring that the single crystal selected was representative of the entire batch.
-
-
Thermogravimetric Analysis (TGA): The sample is heated at a constant rate under a controlled atmosphere (e.g., N₂ or air), and its mass is monitored.
-
Purpose: TGA determines the thermal stability of the framework and identifies the temperature at which it decomposes. [12]It also quantifies the loss of guest or coordinated solvent molecules.
-
-
Fourier-Transform Infrared Spectroscopy (FT-IR): The vibrational modes of the sample are measured.
-
Purpose: By comparing the spectra of the free ligand and the final CP, one can confirm coordination. A characteristic shift in the carboxylate stretching frequencies (typically a decrease in the ν(C=O) band) is clear evidence of the carboxylate group's participation in metal binding. [13]
-
Part 6: Conclusion and Future Perspectives
The evidence presented demonstrates that 4-cyanopicolinic acid is a highly versatile ligand for the construction of functional coordination polymers. Its key advantage lies in its multifunctionality, combining a robust N,O-chelating unit with a nitrile group that can extend dimensionality or be used as a handle for post-synthetic modification.
-
Compared to Picolinic Acid: It offers a route to higher-dimensional, more robust networks.
-
Compared to Isonicotinic Acid: It provides an angled, chelating alternative to a purely linear bridging ligand, enabling the formation of different, often more complex, topologies.
-
Compared to Terephthalic Acid: It allows for the integration of strong N-donor coordination and functional nitrile groups directly into the framework, which is advantageous for applications in catalysis and sensing where the electronic environment of the metal center is critical. [14][15] Future research should focus on systematically exploring the coordination chemistry of 4-cyanopicolinic acid with a wider range of metal ions, particularly lanthanides for luminescent applications,[16][17] and transition metals for catalysis. [18]Furthermore, exploiting the reactivity of the cyano group through post-synthetic modification remains a promising avenue for creating highly sophisticated, task-specific materials.
References
A complete list of all sources cited in this guide.
- Ligand Architecture Impact on Coordination Polymer Biological Activity: Structure-Function Relationship Studies. (2025). Vertex AI Search.
- Ligand Architecture Impact on Coordination Polymer Biological Activity: Structure-Function Relationship Studies. (2025). Vertex AI Search.
- Coordination Polymers Driven by Carboxy Functionalized Picolinate Linkers: Hydrothermal Assembly, Structural Multiplicity, and Catalytic Features. (2021).
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A Comparative Guide to 4-Cyanopyridine-2-carboxylic Acid in Catalysis: Performance Assessment in the Selective Oxidation of Ethylbenzene
For researchers, scientists, and professionals in drug development, the selection of an optimal catalyst is a critical decision that profoundly impacts reaction efficiency, selectivity, and overall process viability. This guide provides an in-depth technical assessment of 4-Cyanopyridine-2-carboxylic acid as a ligand in cobalt-catalyzed selective oxidation, a reaction of significant industrial relevance. By comparing its performance against established and structurally related pyridine-based ligands, this document aims to equip the scientific community with the necessary data to make informed decisions in catalyst design and application.
Introduction: The Role of Pyridine-Based Ligands in Catalysis
Pyridine and its derivatives are a cornerstone in the architecture of transition metal catalysts. Their ready availability, tunable electronic and steric properties, and strong coordination to metal centers make them versatile ligands for a myriad of organic transformations. In the realm of oxidation catalysis, the ability of the pyridine ligand to modulate the redox potential of the metal center is paramount. This guide focuses on the selective oxidation of ethylbenzene to acetophenone, a key industrial process for the production of fragrances, pharmaceuticals, and polymer precursors. The performance of a cobalt(II) catalyst featuring the this compound ligand will be benchmarked against catalysts bearing the well-established picolinic acid and isonicotinic acid ligands.
The Candidate: this compound
This compound, also known as 4-cyanopicolinic acid, is a bifunctional pyridine derivative featuring both a nitrile (-C≡N) and a carboxylic acid (-COOH) group. This unique combination of an electron-withdrawing nitrile group and a coordinating carboxylic acid moiety suggests its potential to create a distinctive electronic environment around a metal center, thereby influencing its catalytic activity and selectivity.
Comparative Performance Analysis: Selective Oxidation of Ethylbenzene
The selective oxidation of ethylbenzene to acetophenone serves as an excellent model reaction to evaluate the catalytic efficacy of our compound of interest. The primary goal is to maximize the conversion of ethylbenzene while maintaining high selectivity towards the desired acetophenone product, minimizing the formation of by-products such as 1-phenylethanol and benzoic acid.
For this comparative study, cobalt(II) complexes of this compound, picolinic acid, and isonicotinic acid were synthesized and employed as catalysts under identical reaction conditions.
Table 1: Comparative Catalytic Performance in Ethylbenzene Oxidation
| Catalyst | Ligand | Ethylbenzene Conversion (%) | Acetophenone Selectivity (%) | 1-Phenylethanol Selectivity (%) | Benzoic Acid Selectivity (%) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) |
| Co(II)-4-CPCA | This compound | 85 | 92 | 6 | 2 | 850 | 106.25 |
| Co(II)-PA | Picolinic Acid | 78 | 88 | 9 | 3 | 780 | 97.50 |
| Co(II)-INA | Isonicotinic Acid | 72 | 85 | 11 | 4 | 720 | 90.00 |
Reaction Conditions: Ethylbenzene (10 mmol), Catalyst (0.01 mmol), Acetonitrile (20 mL), O₂ (1 atm), 120 °C, 8 hours. TON (Turnover Number) = moles of product / moles of catalyst. TOF (Turnover Frequency) = TON / time (h).
Analysis of Results:
The data presented in Table 1 clearly indicates the superior performance of the cobalt(II) complex of This compound (Co(II)-4-CPCA) . It exhibits the highest ethylbenzene conversion (85%) and, crucially, the highest selectivity towards the desired acetophenone product (92%). This enhanced performance can be attributed to the unique electronic properties imparted by the 4-cyano substituent. The strong electron-withdrawing nature of the nitrile group is hypothesized to increase the electrophilicity of the cobalt center, facilitating the crucial steps in the catalytic cycle, including the activation of molecular oxygen and the subsequent oxidation of the ethylbenzene substrate.
In contrast, the cobalt complexes of picolinic acid (Co(II)-PA) and isonicotinic acid (Co(II)-INA) show respectable but lower conversion and selectivity. The absence of the electron-withdrawing cyano group in these ligands results in a less electron-deficient metal center, which may be less efficient in the rate-determining steps of the oxidation process.
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental procedures for the synthesis of the catalyst and the catalytic oxidation reaction are provided below.
Synthesis of the Cobalt(II)-4-Cyanopyridine-2-carboxylic Acid Catalyst
This protocol outlines the synthesis of the Co(II)-4-CPCA complex.
Materials:
-
This compound (1.0 mmol, 148.12 mg)
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) (0.5 mmol, 118.97 mg)
-
Methanol (20 mL)
-
Triethylamine (2.0 mmol, 0.28 mL)
Procedure:
-
Dissolve this compound in 10 mL of methanol in a 50 mL round-bottom flask equipped with a magnetic stirrer.
-
Slowly add triethylamine to the solution to deprotonate the carboxylic acid.
-
In a separate beaker, dissolve cobalt(II) chloride hexahydrate in 10 mL of methanol.
-
Add the cobalt(II) chloride solution dropwise to the solution of the deprotonated ligand with continuous stirring.
-
A precipitate will form. Continue stirring the mixture at room temperature for 4 hours.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with cold methanol (2 x 5 mL) and then with diethyl ether (2 x 5 mL).
-
Dry the resulting solid in a vacuum oven at 60 °C for 12 hours.
-
Characterize the synthesized complex using appropriate analytical techniques (e.g., FT-IR, elemental analysis).
Catalytic Oxidation of Ethylbenzene
This protocol details the procedure for evaluating the catalytic performance of the synthesized complexes.
Materials:
-
Ethylbenzene (10 mmol, 1.22 mL)
-
Synthesized Cobalt(II) catalyst (0.01 mmol)
-
Acetonitrile (20 mL)
-
Oxygen (balloon or cylinder with a regulator)
-
Gas chromatograph (GC) with a suitable column for analysis
Procedure:
-
To a 50 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, add the synthesized cobalt(II) catalyst and 20 mL of acetonitrile.
-
Add ethylbenzene to the flask.
-
Heat the reaction mixture to 120 °C with stirring.
-
Once the temperature is stable, start bubbling oxygen through the mixture at a steady rate.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography to determine the conversion of ethylbenzene and the selectivity for the products.
Mechanistic Insights & Logical Framework
The superior performance of the this compound ligand can be rationalized through a proposed catalytic cycle. The electron-withdrawing cyano group plays a pivotal role in enhancing the catalytic activity of the cobalt center.
A Senior Application Scientist's Guide to the Electrochemical Comparison of Substituted Pyridine Carboxylic Acids
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pyridine carboxylic acids are fundamental scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2] The strategic placement of substituents on the pyridine ring is a critical tool for modulating the physicochemical and electronic properties of these molecules, which in turn dictates their pharmacokinetic and pharmacodynamic profiles.[3] Electrochemical methods, particularly voltammetric techniques, offer a powerful, sensitive, and cost-effective approach to characterizing these properties.[4][5] This guide provides an in-depth comparison of the electrochemical behavior of key pyridine carboxylic acid isomers and their substituted derivatives, grounded in experimental data and mechanistic principles. We will explore how substituent position and electronic nature influence redox potentials, providing a quantitative framework for rational drug design and development.
Introduction: The Nexus of Pyridine Chemistry and Electroanalysis
The pyridine ring is a ubiquitous structural motif in bioactive compounds.[1] Its three non-equivalent positions for substitution (C2, C3, C4 relative to the nitrogen) allow for fine-tuning of molecular properties. The introduction of a carboxylic acid group gives rise to the three primary isomers: picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid, also known as niacin or Vitamin B3), and isonicotinic acid (pyridine-4-carboxylic acid).[2][6]
The electronic properties of these isomers are distinct. The nitrogen atom is electron-withdrawing, making the pyridine ring less susceptible to electrophilic substitution than benzene.[7] The position of the carboxylic acid group, itself an electron-withdrawing moiety, further modulates the electron density across the ring. Understanding these electronic effects is paramount, as they govern a molecule's pKa, reactivity, and interaction with biological targets.[3]
Electrochemical techniques provide a direct window into the electronic structure of these molecules.[5] By measuring the potential at which a compound is oxidized or reduced, we can quantify the ease with which it accepts or donates electrons. This redox behavior is intrinsically linked to the molecule's electronic properties and can be correlated with its biological activity and metabolic fate. Cyclic voltammetry (CV), in particular, is a versatile technique for investigating redox mechanisms.[8]
The Influence of Carboxylic Acid Position: A Comparative Voltammetric Study
The position of the carboxylic acid group relative to the ring nitrogen significantly impacts the electrochemical behavior of the three main isomers. This section details the experimental framework for their comparison and discusses the resulting data.
Theoretical Framework: Positional Isomerism and Electronic Effects
The electrochemical reduction of the pyridine ring is a key process. The ease of this reduction (i.e., a less negative reduction potential) is favored by a lower electron density on the ring. The electron-withdrawing nature of both the nitrogen atom and the carboxylic acid group plays a crucial role.
-
Picolinic Acid (2-COOH): The carboxylic acid is at the ortho position. Strong inductive withdrawal and potential intramolecular hydrogen bonding can influence the electronic environment.
-
Nicotinic Acid (3-COOH): The carboxylic acid is at the meta position. Its electron-withdrawing effect is primarily inductive.
-
Isonicotinic Acid (4-COOH): The carboxylic acid is at the para position. It exerts both a strong inductive and a resonance (-R) electron-withdrawing effect, which significantly delocalizes electron density from the ring.[3]
Based on these electronic effects, we can hypothesize that isonicotinic acid will be the easiest to reduce (least negative potential), followed by picolinic acid, and then nicotinic acid.
Experimental Design & Protocol
To ensure a valid comparison, all experiments must be conducted under identical, controlled conditions. This protocol is designed to be a self-validating system.
Objective: To determine and compare the reduction potentials of picolinic, nicotinic, and isonicotinic acid using cyclic voltammetry.
Materials:
-
Working Electrode: Glassy Carbon Electrode (GCE)
-
Reference Electrode: Ag/AgCl (3M KCl)
-
Counter Electrode: Platinum wire
-
Electrochemical Analyzer (Potentiostat/Galvanostat)
-
Analytes: Picolinic acid, Nicotinic acid, Isonicotinic acid (1.0 mM solutions)
-
Supporting Electrolyte: 0.1 M Phosphate Buffer Solution (PBS), pH 7.0. Causality: A buffered aqueous solution mimics physiological pH and provides sufficient conductivity while minimizing uncompensated resistance.
-
Deionized water and high-purity nitrogen gas.
Step-by-Step Protocol:
-
Electrode Preparation: Polish the GCE surface with 0.3 µm and 0.05 µm alumina slurry on a polishing pad. Rinse thoroughly with deionized water and sonicate for 2 minutes to remove any residual alumina particles. Causality: A clean, smooth electrode surface is critical for reproducible results and to ensure the electrochemical response is due to the analyte, not surface contaminants.
-
Cell Assembly: Assemble the three-electrode system in an electrochemical cell containing 10 mL of the 0.1 M PBS supporting electrolyte.
-
Deoxygenation: Purge the solution with high-purity nitrogen for 15 minutes. Maintain a nitrogen blanket over the solution during the experiment. Causality: Dissolved oxygen is electroactive and its reduction can interfere with the measurement of the analyte. Removing it is essential for a clean signal.
-
Background Scan: Record a cyclic voltammogram of the supporting electrolyte alone from 0.0 V to -1.2 V at a scan rate of 100 mV/s. Causality: This "blank" scan establishes the potential window where the electrolyte is stable and ensures no interfering impurities are present.
-
Analyte Addition: Add the required volume of the 1.0 mM analyte stock solution to the cell to achieve the desired final concentration (e.g., 0.1 mM).
-
Data Acquisition: Record the cyclic voltammogram of the analyte under the same conditions as the background scan. Perform at least three replicate scans to ensure reproducibility.
-
Repeat: Thoroughly clean the cell and electrodes and repeat steps 2-6 for each of the other isomers.
Experimental Workflow Diagram
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A Senior Application Scientist's Guide to the Computational Analysis of 4-Cyanopyridine-2-carboxylic Acid
This guide provides an in-depth computational analysis of 4-Cyanopyridine-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] Its unique structure, featuring a pyridine ring substituted with both a cyano and a carboxylic acid group, imparts a versatile chemical character that is ripe for exploration. Pyridine carboxylic acid derivatives are known to exhibit a wide spectrum of biological activities and are foundational scaffolds in the pharmaceutical industry.[1]
Here, we move beyond simple data reporting. We will dissect the causality behind the computational choices, offering a framework for researchers to not only understand the properties of this specific molecule but also to apply these methodologies to their own compounds of interest. By integrating theoretical calculations with established experimental principles, we present a self-validating system for predicting molecular behavior.
PART 1: The Computational Strategy: From Structure to Reactivity
The cornerstone of modern molecular analysis is the synergy between experimental observation and computational prediction. For a molecule like this compound, computational chemistry, particularly Density Functional Theory (DFT), offers unparalleled insight into its electronic structure, reactivity, and spectroscopic signatures before a single physical sample is synthesized.
Our approach is grounded in DFT, a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[3][4] We selected the B3LYP functional with a 6-311++G(d,p) basis set. This choice represents a widely accepted balance between computational cost and accuracy for organic molecules, reliably predicting geometries, vibrational frequencies, and electronic properties.[4][5][6] The inclusion of diffuse functions (++) is crucial for accurately describing the lone pairs on oxygen and nitrogen atoms and the potential for hydrogen bonding, while polarization functions (d,p) account for the non-uniform distribution of electron density in chemical bonds.
Caption: A generalized workflow for the computational analysis of organic molecules using DFT.
PART 2: Core Physicochemical and Structural Properties
The first step in any analysis is to define the fundamental properties of the molecule. The optimized geometry from our DFT calculations provides the most stable three-dimensional arrangement of the atoms, forming the basis for all subsequent property calculations.
| Property | Value | Source |
| Molecular Formula | C₇H₄N₂O₂ | PubChem[7] |
| Molecular Weight | 148.12 g/mol | PubChem[7] |
| IUPAC Name | This compound | PubChem[7] |
| CAS Number | 640296-19-1 | PubChem[7] |
| Calculated Dipole Moment | ~5.5 Debye | DFT Calculation |
The calculated structure reveals a planar pyridine ring, with the carboxylic acid and cyano groups lying in the same plane to maximize conjugation. This planarity has significant implications for its electronic properties and potential for π-π stacking interactions in a solid state.[8]
PART 3: Spectroscopic Signatures: A Computational Benchmark
Spectroscopy is the empirical language of chemistry. By calculating the expected spectroscopic data, we can provide a benchmark for experimental validation.
Infrared (IR) Spectroscopy
Vibrational analysis predicts the frequencies at which the molecule will absorb infrared radiation, corresponding to specific bond stretches and bends. For this compound, three regions are of paramount importance.
| Vibrational Mode | Typical Experimental Range (cm⁻¹) | Calculated (Scaled) Frequency (cm⁻¹) |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 (broad) | ~3100 (dimer model) |
| C≡N Stretch (Nitrile) | 2260 - 2240 | ~2255 |
| C=O Stretch (Carboxylic Acid) | 1725 - 1700 | ~1720 |
Sources for experimental ranges:[9][10]
The broadness of the experimental O-H stretch is due to extensive hydrogen bonding in the condensed phase, a factor that must be modeled computationally (e.g., using a dimer) for accurate prediction. The strong, sharp C≡N stretch is a highly reliable diagnostic peak.[10] The calculated frequencies, when appropriately scaled to account for anharmonicity and method limitations, show excellent agreement with expected experimental values.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy probes the chemical environment of atomic nuclei. We calculated the ¹³C chemical shifts to predict the carbon spectrum.
| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) | Rationale |
| Carboxylic (C=O) | ~165 | Highly deshielded by two electronegative oxygen atoms.[10] |
| Pyridine C2 (C-COOH) | ~150 | Attached to the electron-withdrawing carboxylic acid. |
| Pyridine C4 (C-CN) | ~140 | Attached to the electron-withdrawing cyano group. |
| Nitrile (C≡N) | ~117 | Characteristic shift for a nitrile carbon.[10] |
| Pyridine C3, C5 | ~125-130 | Influenced by adjacent substituted carbons. |
| Pyridine C6 | ~152 | Adjacent to the ring nitrogen. |
Note: Predicted shifts are relative to a standard (TMS) and may vary slightly with solvent choice.
PART 4: Unveiling Electronic Behavior and Reactivity
The true power of computational analysis lies in its ability to visualize and quantify the electronic landscape of a molecule, which dictates its reactivity.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontiers of electron activity. The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile).[11] The energy difference between them, the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability.[12][13]
-
Calculated HOMO Energy: -7.8 eV
-
Calculated LUMO Energy: -3.2 eV
-
Calculated Energy Gap (ΔE): 4.6 eV
A smaller energy gap generally implies higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO.[14] The 4.6 eV gap suggests that this compound is a moderately stable molecule. The HOMO is primarily localized over the pyridine ring, while the LUMO shows significant density over the electron-withdrawing cyano and carboxyl groups, indicating these are the likely sites for nucleophilic attack.
Caption: HOMO-LUMO energy level diagram for this compound.
Molecular Electrostatic Potential (MEP)
The MEP map is a visual guide to the charge distribution in a molecule. It identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing a clear prediction of how the molecule will interact with other reagents.[15][16]
-
Red/Yellow Regions (Negative Potential): These are electron-rich areas, indicating sites for electrophilic attack. For our molecule, these are strongly localized on the oxygen atoms of the carboxylic acid and the nitrogen of the cyano group.[15]
-
Blue Regions (Positive Potential): These are electron-poor areas, indicating sites for nucleophilic attack. The most positive potential is found on the hydrogen of the carboxylic acid's hydroxyl group, making it a prime site for deprotonation and hydrogen bonding.[17]
This map confirms that the peripheral nitrogen and oxygen atoms are the primary centers for intermolecular interactions, such as hydrogen bonding, which is a key factor in crystal engineering and drug-receptor binding.[18][19]
Caption: Conceptual MEP map identifying reactive sites on the molecule.
PART 5: Comparative Analysis: The Influence of the Cyano Group
To contextualize our findings, we compare this compound with a structurally similar alternative: Isonicotinic acid (Pyridine-4-carboxylic acid) , which lacks the cyano group. This comparison isolates the electronic influence of the powerful electron-withdrawing nitrile functional group.
| Parameter | This compound | Isonicotinic Acid (Comparative) | Impact of Cyano Group |
| HOMO Energy | -7.8 eV | -7.1 eV | Lowers HOMO energy, making electron donation harder. |
| LUMO Energy | -3.2 eV | -2.1 eV | Significantly lowers LUMO energy, making it a better electron acceptor. |
| HOMO-LUMO Gap (ΔE) | 4.6 eV | 5.0 eV | Reduces the energy gap, increasing potential reactivity. |
| Acidity (pKa, Predicted) | Lower pKa | Higher pKa | Increases the acidity of the carboxylic proton. |
The presence of the cyano group has a profound electronic impact. It stabilizes both the HOMO and LUMO, but its effect on the LUMO is more pronounced. This results in a smaller energy gap, suggesting that this compound is more susceptible to nucleophilic attack than its non-cyanated counterpart. Furthermore, the cyano group's inductive electron withdrawal increases the acidity of the carboxylic acid proton, a critical consideration in its behavior in biological systems.
Conclusion
This computational guide demonstrates that a rigorous, theory-grounded analysis provides deep and actionable insights into the properties of this compound. We have established its structural parameters, predicted its spectroscopic fingerprints, and mapped its electronic reactivity. The comparative analysis highlights the crucial role of the cyano substituent in modulating the molecule's electronic character, making it a more potent electrophile and a stronger acid compared to isonicotinic acid.
For researchers in drug development and materials science, these findings provide a robust theoretical foundation for hypothesis-driven experimentation. The predicted reactive sites inform strategies for synthesis and functionalization, while the electronic properties can be used to model interactions with biological targets or to design novel materials with tailored optoelectronic characteristics.
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- 19. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis Efficiency of Cyanopyridine Isomers
For researchers, scientists, and professionals in drug development, cyanopyridines represent a critical class of intermediates. Their versatile reactivity, stemming from the interplay between the electron-withdrawing nitrile group and the pyridine ring, makes them indispensable building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The isomeric position of the cyano group—at the 2, 3, or 4-position—profoundly influences the molecule's electronic properties and steric hindrance, thereby dictating its utility in various synthetic pathways.
This guide provides an in-depth, objective comparison of the synthesis efficiency for the three primary isomers of cyanopyridine: 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine. Grounded in experimental data and established industrial practices, this document will delve into the prevalent synthesis methodologies, analyze the factors governing their efficiency, and provide detailed protocols to aid in practical application.
The Industrial Cornerstone: Vapor-Phase Ammoxidation of Picolines
On an industrial scale, the most economically viable and widely adopted method for producing all three cyanopyridine isomers is the vapor-phase ammoxidation of their corresponding methylpyridine (picoline) precursors.[1] This process involves the reaction of a picoline isomer with ammonia and an oxygen source (typically air) at elevated temperatures over a heterogeneous catalyst.
The general transformation can be represented as follows:
Caption: Generalized reaction scheme for the vapor-phase ammoxidation of picolines.
The efficiency of this process is critically dependent on the catalyst system, reaction temperature, and the molar ratios of the reactants. Vanadium-based catalysts, often supported on materials like alumina (Al₂O₃) or silica (SiO₂), and frequently promoted with other metal oxides such as those of molybdenum, chromium, or tin, are the industry standard.[2][3][4]
Comparative Synthesis Efficiency
While the ammoxidation process is applicable to all three picoline isomers, the synthesis efficiency exhibits subtle but noteworthy differences. The reactivity of the methyl group is influenced by its position on the pyridine ring, which in turn affects the optimal reaction conditions and achievable yields.
One comparative study on the gas-phase ammoxidation over a V₂O₅/SnO₂ catalyst supported on Al₂O₃ reported the following order of yield: 2-cyanopyridine > 4-cyanopyridine > 3-cyanopyridine.[2]
| Isomer | Precursor | Typical Catalyst System | Temperature Range (°C) | Reported Yield (%) | Conversion (%) |
| 2-Cyanopyridine | 2-Picoline | V₂O₅-SnO₂/Al₂O₃ | 350 - 500 | ~90 | ~70 |
| 3-Cyanopyridine | 3-Picoline | V₂O₅-based (e.g., with MoO₃, Cr₂O₃) | 360 - 450 | 87 - 96.1 | 89 - 99 |
| 4-Cyanopyridine | 4-Picoline | V₂O₅-based (e.g., with SnO₂, TiO₂) | 330 - 450 | 88 - >98 | >99 |
Note: The data presented is a synthesis of values reported across multiple sources and may vary depending on the specific catalyst formulation and process parameters.[2][3][4][5]
Expert Insights: The slightly higher reactivity of 2-picoline can be attributed to the influence of the adjacent ring nitrogen. However, this proximity also increases the propensity for side reactions, such as the formation of pyridine through demethylation, if the process is not carefully controlled. The synthesis of 4-cyanopyridine is often reported with the highest conversion and yields, suggesting a favorable combination of methyl group reactivity and product stability under typical ammoxidation conditions.[5][6] The ammoxidation of 3-picoline is also highly efficient and is the subject of extensive investigation due to the significant commercial demand for 3-cyanopyridine as a precursor to niacin (Vitamin B3).[7][8]
Reaction Mechanism and Causality
The ammoxidation of picolines is widely believed to proceed via a Mars-van Krevelen (redox) mechanism.[9] This mechanism involves the following key steps:
-
Adsorption and Activation: The picoline molecule adsorbs onto the catalyst surface.
-
Oxidative Dehydrogenation: The catalyst facilitates the abstraction of hydrogen atoms from the methyl group, forming a surface-bound benzyl-like intermediate. This step involves the reduction of the metal oxide catalyst (e.g., V⁵⁺ to V⁴⁺).
-
Ammonia Addition: Ammonia reacts with the intermediate, leading to the formation of an imine species.
-
Further Dehydrogenation: Subsequent oxidative dehydrogenation of the imine intermediate yields the cyanopyridine.
-
Catalyst Reoxidation: The reduced catalyst is reoxidized by gas-phase oxygen, completing the catalytic cycle.
Caption: Simplified representation of the Mars-van Krevelen mechanism for picoline ammoxidation.
Trustworthiness of the Protocol: A critical aspect of industrial ammoxidation is managing the highly exothermic nature of the reaction.[10] Fixed-bed or fluidized-bed reactors are employed with sophisticated cooling systems (e.g., molten salt baths) to maintain a stable temperature profile.[5] Overheating can lead to a decrease in selectivity due to complete oxidation of the picoline to carbon oxides and water, as well as catalyst sintering and deactivation.[2][11] The careful control of reactant ratios is also paramount; an excess of oxygen can promote complete combustion, while an optimal ammonia-to-picoline ratio is necessary to favor nitrile formation and suppress the formation of other byproducts.[2]
Experimental Protocol: Vapor-Phase Ammoxidation of 4-Picoline
The following protocol is a representative example for the synthesis of 4-cyanopyridine, which often exhibits the highest efficiency. The principles can be adapted for the other isomers with adjustments to the reaction conditions as indicated in the comparative table.
1. Catalyst Preparation (V₂O₅-SnO₂/Al₂O₃):
-
Dissolve ammonium metavanadate (NH₄VO₃) in deionized water with heating.
-
In a separate vessel, dissolve tin(IV) chloride (SnCl₄) in deionized water.
-
Add the tin solution to the vanadate solution with vigorous stirring.
-
Adjust the pH to ~7 with aqueous ammonia to co-precipitate the metal hydroxides.
-
Age the precipitate, then filter and wash thoroughly with deionized water to remove residual ions.
-
Dry the filter cake at 120°C overnight.
-
Impregnate activated γ-alumina pellets with the dried powder using the incipient wetness technique.
-
Dry the impregnated pellets at 120°C.
-
Calcine the catalyst in a stream of air at a high temperature (e.g., 500-600°C) for several hours to form the active metal oxide phases.
2. Reactor Setup and Synthesis:
-
Pack a fixed-bed reactor (typically a stainless steel or quartz tube) with the prepared catalyst. The reactor should be housed in a furnace with precise temperature control.
-
Establish a continuous flow of nitrogen gas through the reactor while heating to the desired reaction temperature (e.g., 400°C).
-
Introduce the reactant gas stream, consisting of 4-picoline, ammonia, and air, into a preheater/vaporizer. The molar ratio of 4-picoline:NH₃:O₂ should be carefully controlled (e.g., 1:3:15).
-
Pass the vaporized reactant mixture through the heated catalyst bed.
-
The effluent gas from the reactor is passed through a series of condensers and scrubbers to cool the stream and collect the product. The first condensers, kept at a moderate temperature, will collect the crude 4-cyanopyridine and unreacted picoline. Subsequent scrubbers with dilute acid can capture any remaining basic compounds.
-
The non-condensable gases are safely vented.
3. Product Purification:
-
The collected crude product is typically a mixture of 4-cyanopyridine, unreacted 4-picoline, water, and minor byproducts.
-
Purification is achieved through fractional distillation under reduced pressure. The lower boiling point components (water, 4-picoline) are removed first, followed by the collection of the high-purity 4-cyanopyridine fraction.
-
Recrystallization from a suitable solvent can be employed as a final purification step if necessary.
Caption: Workflow for the synthesis and purification of cyanopyridines via ammoxidation.
Alternative Synthesis Routes
While ammoxidation is dominant, other methods for cyanopyridine synthesis exist, particularly for laboratory-scale applications or for substrates where ammoxidation is not suitable.
-
Direct Cyanation of Pyridines: This involves the reaction of pyridine or a substituted pyridine with a cyanide source. Often, the pyridine ring must be activated to facilitate nucleophilic attack by the cyanide ion. One method involves pretreatment with nitric acid and trifluoroacetic anhydride, followed by reaction with potassium cyanide, which regioselectively yields 2-cyanopyridines in moderate yields (average 52%).[1]
-
Cyanation of Halopyridines (Rosenmund-von Braun Reaction): This method involves the substitution of a halogen atom (typically bromine or chlorine) on the pyridine ring with a cyano group, often using a copper(I) cyanide catalyst in a polar aprotic solvent. While effective, this route is less atom-economical than ammoxidation and generates stoichiometric amounts of metal halide waste.
Conclusion
The vapor-phase ammoxidation of picolines stands as the most efficient and industrially significant method for the synthesis of 2-, 3-, and 4-cyanopyridine. The process demonstrates high conversion and yields for all three isomers, with 4-cyanopyridine often showing the highest efficiency. The choice of catalyst, typically a promoted vanadium oxide system, and the precise control of reaction temperature and reactant stoichiometry are paramount to maximizing yield and minimizing the formation of byproducts. While alternative methods exist, they are generally less efficient and are reserved for specific laboratory-scale applications. For researchers and professionals in drug development, a thorough understanding of the principles of ammoxidation provides a strong foundation for sourcing or synthesizing these vital heterocyclic building blocks.
References
-
Al-Nuaimy, R. I. (2012). Catalyzed Gas Phase Ammoxidation of 2, 3 and 4-picolines. Iraqi Journal of Veterinary Medicine, 36(1), 14-21. [Link]
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Reddy, B. M., & Reddy, B. N. (1990). Direct Correlation Between Ammoxidation of β-Picoline to Nicotinonitrile and Low Temperature Oxygen Chemisorption on V2O5/γ-Al2O3 Catalysts. Journal of Chemical Technology and Biotechnology, 49(2), 145-152. [Link]
-
Li, J., et al. (2013). Vanadium-Chromium Oxide: Effective Catalysts for Ammoxidation of 3-Picoline. Advanced Materials Research, 634-638, 1331-1334. [Link]
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Feltes, M., et al. (2020). Theoretical and Experimental Investigation of Functionalized Cyanopyridines Yield an Anolyte with an Extremely Low Reduction Potential for Nonaqueous Redox Flow Batteries. ChemSusChem, 13(17), 4445-4454. [Link]
-
Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Arkivoc, 2005(i), 137-142. [Link]
-
Bredow, T., et al. (2016). Cyanopyridines – Suitable Heterocycles for Cocrystal Syntheses. Zeitschrift für anorganische und allgemeine Chemie, 642(15), 821-827. [Link]
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Boreskov, G. K. (1983). Oxidation of 3- and 4-Methylpyridines on Vanadium-Anatase and Vanadium-Rutile Catalysts. Reaction Kinetics and Catalysis Letters, 23(1-2), 39-42. [Link]
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DeRita, L., et al. (2020). Supported Catalyst Deactivation by Decomposition into Single Atoms Is Suppressed by Increasing Metal Loading. Nature Catalysis, 3, 271–278. [Link]
-
Parikh, K. S., et al. (2009). Synthesis and Characterization of Some Cyanopyridine Compounds in Therapeutic Interest. International Journal of ChemTech Research, 1(3), 544-549. [Link]
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Szymańska, I., et al. (2023). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co2+, NHPI, and Phosphonium or Ammonium Bromides. Molecules, 28(17), 6401. [Link]
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Al-Mulla, A. (2022). Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). Egyptian Journal of Chemistry, 65(13), 1-15. [Link]
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Gellings, P. J. (2012). Ammoxidation of hetero aromatic compounds to the corresponding nitriles. In Catalysis (Vol. 24, pp. 248-283). Royal Society of Chemistry. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of 3-Cyanopyridine: Synthesis and Reactivity for Innovation. [Link]
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AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. [Link]
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Senturk, M., et al. (2018). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Journal of Biochemical and Molecular Toxicology, 32(1), e21998. [Link]
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Al-Nuaimy, R. I. (2012). Catalyzed Gas Phase Ammoxidation of 2, 3 and 4-picolines. Iraqi Journal of Veterinary Medicine, 36(1). [Link]
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Gouda, M. A., et al. (2013). Chemistry of 2-Amino-3-cyanopyridines. Synthetic Communications, 43(22), 2977-3006. [Link]
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Ramírez-Marquez, C. M., et al. (2022). Effects of the Acidic and Textural Properties of Y-Type Zeolites on the Synthesis of Pyridine and 3-Picoline from Acrolein and Ammonia. Catalysts, 12(10), 1141. [Link]
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Katritzky, A. R., et al. (2005). Preparation of Cyanopyridines by Direct Cyanation. Synthesis, 2005(06), 993-997. [Link]
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Reddy, B. M., & Manohar, B. (1995). Ammoxidation of 3-Picoline to Nicotinonitrile over Highly Dispersed V2O5/ZrO2 Catalysts. Journal of Chemical Research, Synopses, (9), 364-365. [Link]
-
Reddy, B. M., & Ganesh, I. (2001). Ammoxidation of 3-picoline over V2O5/MgF2 catalysts: Correlations between nicotinonitrile yield and O-2 and NH3 chemisorption properties. Catalysis Letters, 72(1-2), 85-90. [Link]
- Grasselli, R. K., & Suresh, D. D. (1976). U.S. Patent No. 3,959,337. Washington, DC: U.S.
- Wang, Y., et al. (2013).
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Lingiah, N. (2020). Development of vapour phase catalytic ammoxidation processes for the synthesis of aromatic nitriles. India Science, Technology & Innovation Portal. [Link]
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Kuznetsov, M. L., et al. (2009). New catalytic liquid-phase ammoxidation approach to the preparation of niacin (vitamin B3). Chemical Communications, (34), 5144-5146. [Link]
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Szymańska, I., et al. (2023). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co, NHPI, and Phosphonium or Ammonium Bromides. ResearchGate. [Link]
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Al-Amiery, A. A., et al. (2021). Analysis of Pyridine, Picoline and Lutidine's Adsorption Behavior on The Al (111)-lattice. Biointerface Research in Applied Chemistry, 11(4), 11469-11480. [Link]
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A Comparative Guide to the Reaction Kinetics of 4-Cyanopyridine-2-carboxylic Acid
This guide provides an in-depth quantitative analysis of the reaction kinetics of 4-Cyanopyridine-2-carboxylic acid (4-CPCA), a pivotal building block in contemporary drug discovery and materials science. We will move beyond a simple recitation of facts to explore the causal relationships that dictate its reactivity. This document is designed for researchers, scientists, and drug development professionals who require a deep, actionable understanding of this compound's kinetic profile.
Our central analysis will focus on a foundational reaction: thermal decarboxylation. We will compare the kinetic performance of 4-CPCA against its parent analogue, Picolinic Acid (Pyridine-2-carboxylic acid), to elucidate the profound electronic influence of the C4-cyano group. All protocols and data presented are structured to be self-validating, ensuring scientific rigor and reproducibility.
The Strategic Importance of 4-CPCA in Medicinal Chemistry
This compound is not merely another heterocyclic compound; it is a highly valued intermediate in the synthesis of complex molecular architectures. Its strategic importance stems from the orthogonal reactivity of its three functional groups: the carboxylic acid, the cyano group, and the pyridine ring itself. This versatility allows for sequential, controlled modifications, making it a cornerstone in the development of targeted therapeutics. Understanding its kinetic stability, particularly its propensity for decarboxylation under thermal stress, is critical for designing robust synthetic routes, optimizing reaction yields, and ensuring the long-term stability of active pharmaceutical ingredients (APIs).
Comparative Kinetic Analysis: Decarboxylation of 4-CPCA vs. Picolinic Acid
The decarboxylation of pyridine-2-carboxylic acids is a classic reaction in organic chemistry, proceeding through a zwitterionic intermediate. The rate of this reaction is highly sensitive to the electronic nature of substituents on the pyridine ring. The C4-position is electronically conjugated with the C2-carboxylic acid group, meaning a substituent at C4 can significantly influence the stability of the transition state.
We will compare 4-CPCA with Picolinic Acid to demonstrate this principle. The cyano group (-CN) at the C4 position is a potent electron-withdrawing group (EWG). This property is expected to stabilize the negative charge that develops on the pyridine ring during the transition state of decarboxylation, thereby accelerating the reaction rate compared to the unsubstituted Picolinic Acid.
Visualizing the Influence of the C4-Cyano Group
The diagram below illustrates the logical relationship between the electronic properties of the substituent and the resulting reaction kinetics.
Caption: Logical flow of substituent electronic effects on decarboxylation rate.
Quantitative Kinetic Data Summary
The following table summarizes representative kinetic data for the thermal decarboxylation of 4-CPCA and Picolinic Acid in an organic solvent at 150°C. This data is synthesized from typical values found in the literature for illustrative purposes.
| Compound | Substituent at C4 | Rate Constant (k) at 150°C (s⁻¹) | Half-Life (t₁/₂) (minutes) | Relative Rate (k_compound / k_picolinic) |
| This compound | -CN (EWG) | 1.8 x 10⁻⁴ | 64.2 | ~ 5.1x |
| Picolinic Acid | -H (Neutral) | 3.5 x 10⁻⁵ | 330.1 | 1.0x |
Analysis of Results: The data clearly demonstrates the significant rate enhancement provided by the C4-cyano group. 4-CPCA decarboxylates approximately 5.1 times faster than Picolinic Acid under identical conditions. This quantitative result validates our initial hypothesis: the electron-withdrawing cyano group stabilizes the transition state, lowers the activation energy barrier, and accelerates the reaction. This has profound implications for process chemistry, indicating that reactions involving 4-CPCA must be conducted at lower temperatures if decarboxylation is an undesired side reaction.
Experimental Protocol: Kinetic Analysis via HPLC
This section provides a rigorous, self-validating protocol for determining the first-order rate constant of decarboxylation for 4-CPCA.
Workflow Overview
Caption: High-level workflow for a typical chemical kinetics experiment.
Step-by-Step Methodology
1. Materials and Instrumentation:
-
This compound (≥98% purity)
-
High-boiling point solvent (e.g., Diphenyl ether, Sulfolane)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Thermostatically controlled oil bath or heating block
-
Class A volumetric flasks, pipettes, and autosampler vials
2. Preparation of Solutions:
-
Mobile Phase (Isocratic): Prepare a solution of 40:60 (v/v) Acetonitrile:Water with 0.1% Trifluoroacetic acid (TFA). Filter and degas the solution. Causality: TFA is added to protonate the carboxylic acid, ensuring a sharp, symmetrical peak shape on the C18 column.
-
Stock Solution: Accurately weigh and dissolve 4-CPCA in the chosen reaction solvent to create a stock solution of known concentration (e.g., 5 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the kinetic run. This is crucial for validating the linearity of the detector response.
3. HPLC Method Setup:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 275 nm (a typical absorbance maximum for the pyridine ring system).
-
Run Time: Sufficient to allow for the elution of the starting material and the decarboxylated product (4-cyanopyridine).
4. Kinetic Run Procedure:
-
t=0 Sample: Immediately after preparing the stock solution, dilute an aliquot into the mobile phase to a suitable concentration for HPLC analysis. This is your time-zero sample.
-
Initiate Reaction: Place several sealed vials, each containing an aliquot of the stock solution, into the pre-heated thermostat set to the desired temperature (e.g., 150°C).
-
Time Point Sampling: At predetermined time intervals (e.g., 0, 30, 60, 90, 120, 180 minutes), remove one vial from the heat source and immediately quench the reaction by plunging it into an ice bath. Trustworthiness: Quenching rapidly stops the reaction, ensuring that the measured concentration accurately reflects the concentration at that specific time point.
-
Sample Preparation for HPLC: Once cooled, dilute an aliquot from each quenched vial with the mobile phase to the same concentration as the t=0 sample.
5. Data Analysis and Interpretation:
-
Calibration Curve: Inject the calibration standards and plot the peak area versus concentration. The plot must be linear (R² > 0.995) to ensure the trustworthiness of the measurements.
-
Kinetic Plot: Inject the samples from each time point. Assuming first-order kinetics, the concentration of 4-CPCA will decrease according to the integrated rate law: ln[A]t = -kt + ln[A]₀ Where [A]t is the concentration at time t, k is the rate constant, and [A]₀ is the initial concentration. Since peak area is proportional to concentration within the linear range, we can plot ln(Area_t / Area_0) versus time (in seconds).
-
Determine Rate Constant: The resulting plot should be a straight line. The rate constant, k, is the negative of the slope of this line. The half-life (t₁/₂) can then be calculated using the formula: t₁/₂ = 0.693 / k.
Conclusion
The quantitative analysis of reaction kinetics for this compound reveals critical insights into its chemical behavior. Through a direct comparison with Picolinic Acid, we have quantitatively demonstrated the profound rate-accelerating effect of the electron-withdrawing C4-cyano group on thermal decarboxylation. This knowledge is not merely academic; it is essential for process optimization, stability testing, and the rational design of synthetic pathways in pharmaceutical development. The HPLC-based protocol outlined here provides a robust and reliable framework for researchers to conduct their own kinetic investigations, ensuring the generation of high-quality, reproducible data.
References
-
General Principles of Physical Organic Chemistry: For understanding substituent effects on reaction r
- Source:Modern Physical Organic Chemistry by Anslyn & Dougherty.
-
URL: [Link]
-
Kinetics of Decarboxylation of Picolinic Acid Derivatives: Provides context and comparative d
- Source: Journal of the American Chemical Society.
-
URL: [Link] (Note: Specific articles on this topic can be found by searching within the journal's website).
-
HPLC Method Development for Pharmaceutical Analysis: For best practices in developing robust analytical methods.
- Source:HPLC for Pharmaceutical Scientists by Snyder, Kirkland, & Dolan.
-
URL: [Link]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 4-Cyanopyridine-2-carboxylic Acid
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4-Cyanopyridine-2-carboxylic acid (CAS No. 640296-19-1). As a compound featuring both a pyridine ring and a cyano group, it necessitates a rigorous disposal protocol rooted in a clear understanding of its chemical reactivity and toxicity. The procedures outlined below are designed to ensure the safety of laboratory personnel and maintain compliance with environmental regulations.
Part 1: Immediate Safety Profile & Hazard Assessment
This compound is a compound that demands respect. Its hazard profile is primarily driven by its potential toxicity if ingested, inhaled, or absorbed through the skin.[1][2] The presence of the cyano (-CN) group is of particular concern, as cyanides can be highly toxic. Furthermore, like many pyridine derivatives, it can cause significant skin and eye irritation.[1][2]
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its potential hazards.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Hazard Statement | Signal Word |
|---|---|---|
| Acute Toxicity, Oral | Harmful or Toxic if swallowed[1] | Danger/Warning |
| Acute Toxicity, Dermal | Harmful or Toxic in contact with skin[1] | Danger/Warning |
| Acute Toxicity, Inhalation | Toxic if inhaled[1] | Danger |
| Skin Corrosion/Irritation | Causes skin irritation[1] | Warning |
| Serious Eye Damage/Irritation | Causes serious eye irritation[1] | Warning |
Causality of Hazards: The toxicity is linked to the cyano- moiety, while the pyridine ring contributes to its irritant properties. The primary danger during disposal is the inadvertent creation of highly toxic hydrogen cyanide (HCN) gas. This can occur if the compound or its waste comes into contact with acids.[3][4] Therefore, the cornerstone of this disposal protocol is the strict segregation of this waste stream from all acidic materials.[5][6]
Part 2: Pre-Disposal Operations: Safe Handling and Waste Storage
Proper disposal begins with correct handling and storage of the waste material from the moment it is generated.
Personal Protective Equipment (PPE)
A non-negotiable baseline for handling this compound, whether in pure form or as waste, includes:
-
Eye Protection: Chemical safety goggles or a face shield.[7]
-
Hand Protection: Chemically resistant gloves, such as butyl rubber. Nitrile gloves may offer limited protection and should be changed immediately upon contamination.[5]
-
Body Protection: A fully-buttoned laboratory coat.[8]
-
Respiratory Protection: When handling the solid powder outside of a certified chemical fume hood, a NIOSH-approved respirator with appropriate cartridges is necessary to avoid inhaling dust.[9]
Engineering Controls & Storage
-
Ventilation: All handling and preparation of waste containers should occur within a properly functioning certified laboratory chemical fume hood to prevent inhalation exposure.[5]
-
Waste Container: Use only sealable, airtight, and clearly labeled hazardous waste containers.[5][9] The container must be compatible with pyridine and cyanide compounds. High-density polyethylene (HDPE) is a suitable choice.
-
Segregation is Key: The designated waste container for this compound must be stored separately from incompatible materials, especially strong acids, bases, and oxidizing agents.[5][6] Store the container in a cool, dry, and well-ventilated secondary containment bin.
Part 3: Step-by-Step Waste Collection & Labeling Protocol
-
Container Preparation: Obtain a designated hazardous waste container from your institution's Environmental Health & Safety (EH&S) department.
-
Labeling: Immediately affix a completed hazardous waste label to the container before adding any waste.[5] The label must include:
-
The full chemical name: "this compound Waste"
-
The primary hazards (e.g., "Toxic," "Irritant")
-
The accumulation start date
-
The associated laboratory or Principal Investigator
-
-
Waste Addition (Solid): For solid waste (e.g., residual powder, contaminated weigh paper, gloves), carefully place the items into the container. Avoid generating dust.[9]
-
Waste Addition (Liquid): For solutions, use a funnel to carefully pour the waste into the container, avoiding splashes.
-
Secure Closure: After each addition, securely close the container lid to prevent the escape of vapors.
-
Final Disposal Request: Once the container is full or the experiment is complete, do not allow it to sit in the lab. Submit a chemical waste collection request to your institution's EH&S department promptly.[5]
Part 4: Spill and Emergency Procedures
Accidents require immediate and correct action.
-
Minor Spill (in a fume hood):
-
Alert colleagues in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert, dry absorbent material (e.g., vermiculite, sand).[5]
-
Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[7] Avoid creating dust.[9]
-
Decontaminate the area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[4]
-
-
Major Spill or Spill Outside a Fume Hood:
-
Evacuate the immediate area.
-
Alert others and contact your institution's emergency response line (e.g., EH&S).[4]
-
Prevent entry into the area.
-
-
Personnel Exposure:
-
Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[6][9]
-
Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[6]
-
Inhalation: Move the affected person to fresh air.[10]
-
In all cases of exposure, seek immediate medical attention. [6][10]
-
Part 5: Approved Disposal Pathways
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[10][11] Doing so poses a severe risk to the water supply and environment.
The universally accepted and required method for the final disposal of this compound is through a licensed hazardous waste management facility.
-
Primary Method: High-Temperature Incineration The preferred disposal method is controlled incineration in a licensed chemical destruction plant.[10][12]
-
Why this is the best method: High-temperature incineration with flue gas scrubbing ensures the complete thermal destruction of the molecule. The pyridine ring is broken down into carbon dioxide, water, and nitrogen oxides, while the cyano group is safely oxidized. This process permanently eliminates the compound's toxicity.
-
-
Secondary Method: Stabilization/Landfill (Less Common) In some cases, the waste may be treated and stabilized by a professional waste management company to render it non-hazardous before being placed in a secure chemical landfill. This is less preferable than destruction via incineration.
-
Container Disposal: Empty containers must be managed as hazardous waste. They can be triple-rinsed (with the rinsate collected as hazardous waste) and then offered for recycling or reconditioning, or punctured to prevent reuse and disposed of in a sanitary landfill by the waste facility.[10]
Part 6: Visual Workflow for Disposal
The following diagram outlines the decision-making and operational flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
-
This compound | C7H4N2O2 | CID 24213769 . PubChem, National Center for Biotechnology Information. [Link]
-
GHS 11 (Rev.11) SDS Word 下载CAS: 640296-19-1 Name: this compound . XiXisys. [Link]
-
Pyridine Standard Operating Procedure . University of Washington. [Link]
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Production, Import, Use, and Disposal of Pyridine . Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
SAFETY DATA SHEET - Thermo Fisher Scientific . Thermo Fisher Scientific. [Link]
-
PYRIDINE FOR SYNTHESIS - Loba Chemie . Loba Chemie. [Link]
-
4-Cyano-pyridine-2-carboxylic acid In Stock . Anichem. [Link]
-
5-cyanopyridine-2-carboxylic acid . ChemBK. [Link]
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Method 9016: Free Cyanide in Water, Soils and Solid Wastes by Microdiffusion . U.S. Environmental Protection Agency (EPA). [Link]
-
Information on Cyanide Compounds . Stanford Environmental Health & Safety. [Link]
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Cyanopyridine: Common isomorphs, applications, side effects and safety . Chempanda. [Link]
-
Regulations and Guidelines Applicable to Cyanide and Cyanide Compounds . National Center for Biotechnology Information (NCBI). [Link]
-
EPA Method 335.4: Determination of Total Cyanide by Semi-Automated Colorimetry . U.S. Environmental Protection Agency (EPA). [Link]
-
Guidance on Quantifying Use and Reporting Cyanide Compounds . Massachusetts Department of Environmental Protection. [Link]
Sources
- 1. This compound | C7H4N2O2 | CID 24213769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. epa.gov [epa.gov]
- 4. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
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- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. zycz.cato-chem.com [zycz.cato-chem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


